(R)-2-amino-3-methoxypropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.49 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTFCRCCPLEUQZ-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275854 | |
| Record name | O-Methyl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86118-11-8 | |
| Record name | O-Methyl-D-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86118-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Methyl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Serine, O-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of a Chiral Building Block
An In-depth Technical Guide to the Physicochemical Characteristics of O-methyl-D-serine
This guide provides a comprehensive technical overview of the core physicochemical characteristics of O-methyl-D-serine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights and detailed experimental methodologies. The structure is designed to logically present the properties of this important non-proteinogenic amino acid, grounding all claims in authoritative references and providing practical, self-validating protocols for its analysis.
O-methyl-D-serine is a derivative of the amino acid D-serine, where the hydrogen of the side-chain hydroxyl group is replaced by a methyl group. As a non-natural, chiral alpha-amino acid, it does not exist in nature but serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its most prominent application is as a key starting material for the synthesis of Lacosamide, an anticonvulsant medication used for treating epilepsy and neuropathic pain.[1] Furthermore, its structural relationship to D-serine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the mammalian brain, makes its derivatives valuable tools in neuroscience research.[3][4][5][6] Understanding its precise physicochemical properties is therefore paramount for its effective use in synthesis, quality control, and advanced research applications.
Core Molecular and Physicochemical Properties
The fundamental identity of O-methyl-D-serine is defined by its structure and resulting physical properties. These characteristics dictate its behavior in chemical reactions, its solubility in various solvent systems, and the analytical methods required for its characterization.
Structural and Molecular Identity
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-3-methoxypropanoic acid | (Derived) |
| Chemical Formula | C₄H₉NO₃ | [7][8] |
| Molecular Weight | 119.12 g/mol | [7][8] |
| CAS Number | 86123-95-7 (for Boc-protected form) | [9][10] |
| Canonical SMILES | COCC(C(=O)O)N | [8] |
| InChI Key | KNTFCRCCPLEUQZ-UHFFFAOYSA-N (for racemic) | [8] |
| Classification | Alpha-amino acid, Dialkyl ether | [2] |
Summary of Key Physicochemical Data
The following table summarizes critical experimental and predicted data for O-methyl-D-serine and its common derivatives, which are often encountered in synthesis and analysis.
| Parameter | Value | Compound Form & Conditions | Source(s) |
| Appearance | White to off-white powder/crystals | Free base or hydrochloride salt | [11] |
| Melting Point | 163-166 °C | D-Serine methyl ester hydrochloride | [12] |
| pKa | 3.52 ± 0.10 (Predicted) | Boc-protected form (carboxyl group) | [9] |
| Optical Rotation [α]²⁰/D | -4° | D-Serine methyl ester hydrochloride (c=4 in ethanol) | [12] |
| Solubility | Soluble in water | D-Serine | [13] |
Experimental Determination of Physicochemical Properties
The data presented above are derived from specific, validated experimental protocols. The following sections detail the methodologies for determining these key characteristics, providing both the procedural steps and the scientific rationale behind them.
Chirality and Specific Optical Rotation
As a chiral molecule, O-methyl-D-serine rotates plane-polarized light. The direction and magnitude of this rotation are fundamental properties used to confirm its enantiomeric identity and purity.
This protocol describes a standardized method for verifying the stereochemistry of O-methyl-D-serine or its derivatives.
-
Principle: A solution of a known concentration of the chiral analyte is placed in a polarimeter. The instrument measures the angle by which the plane of polarized light is rotated upon passing through the solution. The specific rotation is a standardized value calculated from this angle, the concentration, and the path length.
-
Instrumentation: Standard laboratory polarimeter with a sodium lamp (D-line, 589 nm).
-
Procedure:
-
Solution Preparation: Accurately weigh a sample of O-methyl-D-serine derivative (e.g., 400 mg of D-serine methyl ester hydrochloride) and dissolve it in a precise volume of a specified solvent (e.g., 10 mL of ethanol) in a volumetric flask. This corresponds to the concentration 'c' in g/mL.[12]
-
Instrument Calibration: Calibrate the polarimeter with a blank solvent cell to set the zero point.
-
Measurement: Fill the sample cell (of a known path length 'l' in decimeters) with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation angle 'α'.
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c)
-
-
Interpretation: A negative value, such as the -4° reported for the D-serine methyl ester hydrochloride, confirms the levorotatory nature of this specific derivative under the measurement conditions.[12] The magnitude is a critical quality control parameter.
Acidity and pKa Determination
The pKa values of the carboxylic acid and amino groups are crucial for understanding the molecule's charge state at different pH levels, which influences its solubility, reactivity, and behavior in chromatographic separations.
This method establishes the dissociation constants by monitoring pH changes during titration with a strong base.
-
Principle: An acidic solution of the amino acid is titrated with a standardized strong base (e.g., NaOH). The pH is recorded after each addition of titrant. The resulting titration curve reveals the pKa values at the half-equivalence points.
-
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of O-methyl-D-serine in deionized, CO₂-free water to a known concentration (e.g., 0.1 M).
-
Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Add a standardized NaOH solution in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each increment of NaOH has been added and the reading has stabilized.
-
Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The midpoint of the first buffer region corresponds to pKa₁ (carboxyl group), and the midpoint of the second buffer region corresponds to pKa₂ (amino group).
-
-
Causality: The inflection points on the curve represent the equivalence points where the functional groups are fully deprotonated. The pKa is the pH at which the protonated and deprotonated forms of a functional group are present in equal concentrations, representing the point of maximum buffering capacity.
Caption: Workflow for pKa determination by potentiometric titration.
Analytical and Spectroscopic Characterization
A robust analytical profile is essential for confirming the identity, purity, and structure of O-methyl-D-serine. This involves a combination of chromatographic and spectroscopic techniques.
Chromatographic Methods: HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing purity and, critically, for separating the D- and L-enantiomers.[14][15] Since O-methyl-D-serine lacks a native chromophore for standard UV detection, a pre-column derivatization step is typically required.[14][16]
-
Principle: The analyte is first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase HPLC column.
-
Derivatization Agent: A common choice is o-phthaldialdehyde (OPA) in combination with a chiral thiol like N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys).[16]
-
Procedure:
-
Sample Preparation: Prepare a solution of O-methyl-D-serine in a suitable buffer.
-
Derivatization: Mix the sample solution with the OPA/Boc-L-Cys reagent and allow it to react for a specific time under controlled conditions (e.g., room temperature for 2 hours).[17] The reaction must be carefully optimized as the stability of the derivatives can be time-limited.[16]
-
HPLC Analysis: Inject the derivatized sample onto a reversed-phase column (e.g., C18).
-
Mobile Phase: Use a gradient of an aqueous buffer and an organic solvent like methanol or acetonitrile to elute the diastereomers.
-
Detection: Monitor the eluent using a fluorescence detector, as the OPA derivatives are highly fluorescent.
-
Quantification: The enantiomeric purity (or enantiomeric excess) is determined by comparing the peak areas of the two separated diastereomers.
-
-
Trustworthiness: This method is self-validating. The successful separation of a racemic (DL) standard into two distinct peaks confirms the method's ability to resolve the enantiomers. The retention times of the D,L* and L,L* diastereomers serve as reliable identifiers.[16]
Caption: Analytical workflow for chiral HPLC analysis.
Spectroscopic Identification
NMR provides unambiguous structural information. For O-methyl-D-serine, key expected signals in ¹H NMR (in D₂O) would include:
-
A singlet around 3.4 ppm for the methoxy (-OCH₃) protons.
-
A multiplet (doublet of doublets) for the alpha-proton (-CH).
-
Two distinct multiplets for the diastereotopic beta-protons (-CH₂-).
¹³C NMR would show four distinct signals corresponding to the four carbon atoms in the molecule.[18][19]
IR spectroscopy is used to confirm the presence of key functional groups. A typical spectrum would exhibit:
-
A broad band from ~2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid and N-H stretches of the ammonium group (in zwitterionic form).
-
A strong C=O stretch from the carboxylate group around 1580-1650 cm⁻¹.
-
A C-O stretch from the ether linkage around 1100 cm⁻¹.[20]
Synthesis Pathway and Key Applications
Understanding the synthesis provides context for potential impurities and the importance of the analytical methods described.
Synthesis Overview
A common synthetic route involves the resolution of a racemic mixture, O-methyl-DL-serine.[1] This ensures high enantiomeric purity in the final product.
Caption: General workflow for the chiral resolution of O-methyl-D-serine.
Safety, Handling, and Storage
Proper handling is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
-
Hazards: O-methyl-D-serine is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7][8]
-
Personal Protective Equipment (PPE): Always handle the compound with appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Specific storage temperatures may vary by supplier, with recommendations ranging from room temperature to 2-8°C.[9][21]
Conclusion
O-methyl-D-serine is more than a simple chemical intermediate; it is a precisely engineered chiral building block whose utility in pharmaceutical synthesis and research is directly dependent on its physicochemical properties. Its chirality, acidity, and spectral profile are defining characteristics that must be rigorously controlled and verified. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for researchers to confidently characterize and utilize O-methyl-D-serine, ensuring both the integrity of their work and the quality of the resulting therapeutic agents and research outcomes.
References
- CN105949074A - Synthesis method of O-methyl-D-serine - Google P
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O-Methylserine | C4H9NO3 | CID 88250 - PubChem - NIH. (URL: [Link])
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IR spectra of methyl ester of L-serine (3, black) and its hydrochloride (2, grey). - ResearchGate. (URL: [Link])
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Organic Syntheses Procedure. (URL: [Link])
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Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre - AKJournals. (URL: [Link])
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Serine racemase: A glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission | PNAS. (URL: [Link])
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Showing metabocard for O-Methyl-DL-serine (HMDB0341365) - HMDB. (URL: [Link])
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Synthesis of O-methyl-L-serine and N.alpha.-tert-butyloxycarbonyl-O-methyl-L-serine | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC - NIH. (URL: [Link])
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Investigating brain D-serine: advocacy for good practices - PMC - PubMed Central. (URL: [Link])
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D-Amino Acids as Putative Neurotransmitters: Focus on D-Serine - ResearchGate. (URL: [Link])
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DL-O-Methylserine | C4H9NO3 | CID 97963 - PubChem. (URL: [Link])
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Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PubMed Central. (URL: [Link])
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N-Boc-D-serine methyl ester | C9H17NO5 | CID 377723 - PubChem. (URL: [Link])
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1H NMR Spectrum (YMDB00284) - Yeast Metabolome Database. (URL: [Link])
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Amino acid - Wikipedia. (URL: [Link])
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d-Serine as a gliotransmitter and its roles in brain development and disease - Frontiers. (URL: [Link])
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Is serine an optically active compund? Explain. - Quora. (URL: [Link])
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d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. (URL: [Link])
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Navigating the Chiral Landscape: A Technical Guide to the Synthesis of (R)-2-amino-3-methoxypropanoic Acid
Introduction: The Significance of (R)-2-amino-3-methoxypropanoic Acid in Modern Drug Development
This compound, also known as O-methyl-D-serine, is a non-proteinogenic amino acid that has emerged as a critical chiral building block in the pharmaceutical industry. Its primary significance lies in its role as a key intermediate in the synthesis of Lacosamide, an antiepileptic drug used for the treatment of partial-onset seizures.[1] The precise stereochemistry of this intermediate is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are directly dependent on the correct enantiomeric form. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a comparative analysis of methodologies to inform researchers, scientists, and drug development professionals in their synthetic strategy and process optimization.
Strategic Approaches to Enantioselective Synthesis
The synthesis of a single enantiomer of a chiral molecule like this compound necessitates a strategic approach that can effectively control the stereochemical outcome. The principal strategies employed in the synthesis of this valuable intermediate can be broadly categorized into three main approaches:
-
Chiral Pool Synthesis: This strategy leverages a readily available and enantiomerically pure natural product as the starting material. For the synthesis of this compound, the natural amino acid D-serine serves as an ideal chiral precursor.
-
De Novo Synthesis with Chemical Resolution: This approach involves the synthesis of a racemic mixture of the target molecule, followed by a resolution step to separate the desired enantiomer.
-
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes to resolve a racemic mixture, offering a green and efficient alternative to classical chemical resolution.
This guide will now delve into the technical details of each of these synthetic pathways, providing experimental insights and comparative data to aid in the selection of the most appropriate route for a given research or development objective.
Pathway 1: Chiral Pool Synthesis from D-Serine
The utilization of D-serine as a chiral starting material is a highly attractive and commonly employed strategy for the synthesis of this compound. This approach capitalizes on the inherent chirality of D-serine to directly yield the desired enantiomer, thereby avoiding a separate resolution step. The overall transformation involves two key steps: protection of the amino group followed by methylation of the hydroxyl group.
Workflow for Chiral Pool Synthesis
Sources
Introduction: The Significance of Stereochemical Precision
An In-depth Technical Guide to the Enantioselective Synthesis of O-methyl-D-serine
O-methyl-D-serine is a non-proteinogenic α-amino acid that has garnered significant attention in the pharmaceutical industry. Its primary importance lies in its role as a key chiral building block for the synthesis of various bioactive molecules. Most notably, it is a critical intermediate in the manufacturing of Lacosamide, an important anti-epileptic drug used for the treatment of partial-onset seizures.[1][2] The biological activity of such pharmaceuticals is intrinsically linked to their stereochemistry; the desired therapeutic effect often resides in a single enantiomer, while the other may be inactive or even responsible for adverse effects. Consequently, the development of efficient, scalable, and highly stereoselective methods for producing enantiopure O-methyl-D-serine is a paramount objective for researchers and drug development professionals.
This guide provides an in-depth analysis of the principal strategies for the enantioselective synthesis of O-methyl-D-serine. We will move beyond simple procedural descriptions to explore the underlying principles, compare the strategic advantages of each approach, and provide field-proven protocols. The discussion will navigate through chemoenzymatic pathways, classical chemical resolutions, and chiral pool strategies, offering a comprehensive technical resource for scientists in the field.
Strategy 1: Chemoenzymatic Synthesis: Precision through Biocatalysis
The convergence of chemical synthesis and enzymatic catalysis offers a powerful and elegant solution to the challenge of enantioselectivity. This chemoenzymatic approach leverages the unparalleled stereospecificity of enzymes to resolve a racemic mixture produced through efficient chemical reactions. A highly effective method has been developed that produces O-methyl-D-serine with exceptional enantiopurity and yield, starting from the inexpensive commodity chemical, acrylamide.[1]
The core of this strategy is a dynamic kinetic resolution (DKR) process. A racemic mixture of O-methyl-DL-serine amide is subjected to a dual-enzyme system. A D-stereospecific amino-acid amidase selectively hydrolyzes the D-enantiomer of the amide to the desired O-methyl-D-serine. Simultaneously, an α-amino-ε-caprolactam racemase continuously converts the remaining L-enantiomer of the amide back into the racemic mixture. This dynamic process theoretically allows for the complete conversion of the racemate into the desired D-enantiomer, overcoming the 50% yield limitation of traditional kinetic resolutions.[1]
Workflow: Chemoenzymatic Synthesis
The overall process can be visualized as a four-stage sequence, culminating in the highly selective enzymatic resolution.
Caption: Chemoenzymatic synthesis of O-methyl-D-serine.
Experimental Protocol: Chemoenzymatic Resolution
This protocol is adapted from the principles described in the literature.[1]
-
Racemate Synthesis: Synthesize O-methyl-DL-serine amide from acrylamide via bromination, etherification with sodium methoxide, and subsequent ammonolysis.
-
Enzyme Solution Preparation: Prepare a buffered aqueous solution (e.g., Tris-HCl buffer, pH 8.0-9.0).
-
Enzymatic Reaction:
-
Dissolve the O-methyl-DL-serine amide in the prepared buffer.
-
Add the α-amino-ε-caprolactam racemase and D-stereospecific amino-acid amidase. The optimal enzyme loading should be determined empirically.
-
Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation.
-
Monitor the reaction progress using HPLC with a chiral column to track the consumption of the L-amide and the formation of O-methyl-D-serine.
-
-
Work-up and Isolation:
-
Once the reaction reaches completion (typically >98% conversion), terminate the reaction by denaturing the enzymes (e.g., by acidification or heat).
-
Remove the denatured protein by centrifugation or filtration.
-
Adjust the pH of the supernatant to the isoelectric point of O-methyl-D-serine (approx. pH 5-6) to induce crystallization.
-
Isolate the product by filtration, wash with cold water or ethanol, and dry under vacuum.
-
Performance Data
| Parameter | Reported Value | Source |
| Enantiomeric Excess (ee) | >99.8% | [1] |
| Hydrolysis Yield | >98.5% | [1] |
| Overall Yield (from acrylamide) | 81.3% | [1] |
Strategy 2: Classical Resolution via Asymmetric Transformation
A more traditional yet effective method involves the synthesis of a racemic mixture followed by resolution using a chiral resolving agent. A patented method describes the synthesis of O-methyl-DL-serine from methyl acrylate, which is then resolved using D-tartaric acid.[3] This process is enhanced by the addition of salicylaldehyde, which facilitates an asymmetric transformation, improving the yield of the desired diastereomeric salt.
This approach relies on the differential solubility of the two diastereomeric salts formed between the racemic amino acid and the chiral acid. The O-methyl-D-serine-D-tartrate salt preferentially crystallizes from the solution, allowing for its separation. The salicylaldehyde is believed to form a Schiff base with the amino acid in solution, which can epimerize, thereby shifting the equilibrium in solution towards the desired D-enantiomer and increasing the yield of the crystallized salt beyond the 50% theoretical maximum.[3]
Workflow: Chemical Resolution
Caption: Chemical resolution of O-methyl-DL-serine.
Experimental Protocol: Asymmetric Transformation and Resolution
This protocol is based on the methodology outlined in the patent literature.[3]
-
Racemate Synthesis: Prepare O-methyl-DL-serine from methyl acrylate as described.[3]
-
Salt Formation and Crystallization:
-
In a reaction vessel, add acetic acid as the solvent.
-
Add the synthesized O-methyl-DL-serine, D-tartaric acid, and salicylaldehyde. A typical molar ratio is approximately 1:1-1.1:0.03 (Amino Acid : Tartaric Acid : Salicylaldehyde).[3]
-
Heat the mixture to 60-70°C and stir for 8-12 hours to allow for the asymmetric transformation and salt formation.[3]
-
Cool the reaction mixture slowly to induce crystallization.
-
Isolate the precipitated O-methyl-D-serine double salt by filtration and wash with a suitable solvent.
-
-
Liberation of the Free Amino Acid:
-
Dissolve the isolated salt in a methanol/water solution (e.g., 70% methanol).[3]
-
Adjust the pH to 7-8 using ammonium hydroxide to neutralize the tartaric acid and break the salt.[3]
-
The free O-methyl-D-serine will precipitate from the solution.
-
Isolate the final product by filtration, wash, and dry.
-
Performance Data
| Parameter | Reported Value | Source |
| Chiral Purity | >99.9% | [3] |
| Reaction Temperature | 60-70 °C | [3] |
| Reaction Time | 8-12 hours | [3] |
| Key Reagents | D-Tartaric Acid, Salicylaldehyde | [3] |
Strategy 3: Chiral Pool Synthesis: Nature's Starting Blocks
The chiral pool synthesis strategy leverages readily available, enantiomerically pure compounds from nature—such as amino acids, sugars, or terpenes—as starting materials.[4][5] For O-methyl-D-serine, the logical starting point is either D-serine itself or the more abundant L-serine, which would require an inversion of stereochemistry at a suitable point in the synthesis.
This approach avoids a resolution step entirely, as the chirality is built-in from the start. However, it necessitates a sequence of protection and deprotection steps to modify the functional groups selectively. A critical step is the O-methylation of the serine hydroxyl group. This reaction must be performed under conditions that prevent racemization of the sensitive α-carbon. While classic methods like Williamson ether synthesis can be harsh, milder protocols, such as using silver(I) oxide (Ag₂O) and methyl iodide (Kuhn's method), can be effective but are often expensive, posing a challenge for scalability.[2]
Workflow: Chiral Pool Synthesis from L-Serine
Caption: Conceptual workflow for chiral pool synthesis of O-methyl-D-serine.
Experimental Protocol: Key Steps (Protection & Methylation)
This protocol outlines the initial protection and methylation steps based on standard procedures.[6]
-
N-Boc Protection:
-
Dissolve L-serine in a 1N NaOH solution and cool in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane.
-
Stir the two-phase mixture, allowing it to warm to room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture and extract the N-Boc-L-serine product.
-
-
Esterification:
-
Dissolve the N-Boc-L-serine in DMF.
-
Add potassium carbonate, followed by methyl iodide at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion to yield N-Boc-L-serine methyl ester.
-
-
O-Methylation (Mild Conditions):
-
Dissolve the N-Boc-L-serine methyl ester in a suitable solvent (e.g., DMF or CH₂Cl₂).
-
Add silver(I) oxide (Ag₂O) followed by an excess of methyl iodide.
-
Stir the suspension at room temperature, protecting from light, until the starting material is consumed (monitored by TLC).
-
Filter off the silver salts and concentrate the filtrate to obtain the protected, O-methylated product, which can be carried forward.
-
Comparative Analysis of Synthetic Strategies
The choice of synthetic route depends critically on the specific requirements of the project, including scale, cost, and available equipment.
| Strategy | Key Advantages | Key Disadvantages | Best Suited For |
| Chemoenzymatic | Extremely high enantioselectivity (>99.8% ee). High theoretical yield (>98%). Uses inexpensive starting materials. Environmentally benign (aqueous conditions). | Requires specific enzymes which may not be readily available or may require optimization. Initial process development can be intensive. | Industrial-scale, green chemistry-focused manufacturing where high purity and yield are paramount. |
| Chemical Resolution | Can achieve very high chiral purity (>99.9%). Well-established and robust chemical transformations. | Theoretical yield is often limited, although asymmetric transformation improves it. Can be solvent and reagent intensive. May require multiple recrystallizations. | Lab-scale to medium-scale production where high final purity is the primary driver and the cost of resolving agents is acceptable. |
| Chiral Pool | Avoids a resolution step, which can simplify purification. Chirality is controlled from the outset. | Can involve numerous protection/deprotection steps, increasing step count and reducing overall yield. Risk of racemization during functional group manipulation. Cost of chiral starting material can be high. | Synthesis of analogues and derivatives where the core chiral scaffold is retained. Scenarios where stereochemical inversion is well-established. |
Conclusion and Future Outlook
The enantioselective synthesis of O-methyl-D-serine is a well-addressed challenge with several viable and robust solutions. For large-scale, cost-effective, and environmentally conscious production, the chemoenzymatic method stands out as the superior strategy .[1] Its ability to deliver near-perfect enantioselectivity and exceptionally high yields through dynamic kinetic resolution represents the state-of-the-art in modern pharmaceutical manufacturing.
Classical chemical resolution remains a reliable and effective tool, particularly when the highest possible chemical and chiral purity is required and when process development time is a constraint.[3] The chiral pool approach, while conceptually elegant, often presents practical challenges related to step economy and the risk of racemization, making it more suitable for smaller-scale or discovery-phase chemistry.[2]
Future research will likely focus on refining these existing methods and exploring novel asymmetric catalytic approaches. The development of a direct, highly efficient catalytic asymmetric synthesis from a simple prochiral starting material could further reduce step counts and costs, representing the next frontier in the synthesis of this critical pharmaceutical intermediate.
References
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An efficient chemoenzymatic method to prepare optically active O-methyl-D-serine. ResearchGate. Available from: [Link]
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Enantiodivergent synthesis of α-methyl serine. ResearchGate. Available from: [Link]
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Serine racemase: A glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission. PNAS. Available from: [Link]
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Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. ResearchGate. Available from: [Link]
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Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. Proceedings of the National Academy of Sciences. Available from: [Link]
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Asymmetric Synthesis. University of Windsor. Available from: [Link]
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O-tert-Butyl-D-serine Methyl Ester Hydrochloride: Your Premier Partner in Peptide Synthesis. Okchem.com. Available from: [Link]
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The Role of D-Serine in Neurotransmitter Synthesis and Pharmaceutical Applications. Okchem.com. Available from: [Link]
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Asymmetric Synthesis. University of Windsor. Available from: [Link]
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Serine chirality guides metabolic flow between one-carbon metabolism and neuromodulator synthesis. bioRxiv. Available from: [Link]
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Showing metabocard for O-Methyl-DL-serine (HMDB0341365). Human Metabolome Database. Available from: [Link]
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Synthesis of a chiral serine aldehyde equivalent and its conversion to chiral .alpha.-amino acid derivatives. Journal of the American Chemical Society. Available from: [Link]
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Asymmetric-Synthesis. University of Oxford. Available from: [Link]
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Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. Available from: [Link]
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D-serine is synthesized in astrocytes by serine racemase, an enzyme... ResearchGate. Available from: [Link]
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The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. MDPI. Available from: [Link]
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Catalyzed Enantioselective Organic Synthesis. Molecules. Available from: [Link]
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Enzymatic strategies for asymmetric synthesis. Natural Product Reports. Available from: [Link]
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A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. Angewandte Chemie International Edition. Available from: [Link]
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N-Boc-L-serine methyl ester. Organic Syntheses. Available from: [Link]
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Enantioselective inhibition of D-serine transport by (S)-ketamine. European Journal of Pharmacology. Available from: [Link]
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D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences. Available from: [Link]
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The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. International Journal of Molecular Sciences. Available from: [Link]
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An In-Depth Technical Guide to (R)-2-amino-3-methoxypropanoic Acid (CAS 86118-11-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-2-amino-3-methoxypropanoic acid, a chiral non-proteinogenic amino acid of significant interest in modern pharmaceutical development. Moving beyond a simple data sheet, this document synthesizes critical information on its synthesis, analytical characterization, and biological relevance, offering field-proven insights to guide researchers in its effective application.
Introduction and Strategic Importance
This compound, also known as O-Methyl-D-serine, is a pivotal chiral building block. Its primary significance lies in its role as a key intermediate in the synthesis of the anticonvulsant drug Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide)[1][2]. The precise stereochemistry and functionality of this molecule are paramount, as they directly dictate the efficacy and safety of the final active pharmaceutical ingredient (API)[3]. Beyond this well-defined application, its structural similarity to D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, opens avenues for its investigation as a potential modulator of glutamatergic neurotransmission[4]. This guide will delve into both its established synthetic utility and its prospective biological activities.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental for its handling, reaction setup, and analytical development.
| Property | Value | Source(s) |
| CAS Number | 86118-11-8 | N/A |
| Molecular Formula | C₄H₉NO₃ | N/A |
| Molecular Weight | 119.12 g/mol | N/A |
| IUPAC Name | (2R)-2-amino-3-methoxypropanoic acid | [5] |
| Synonyms | O-Methyl-D-serine, H-D-Ser(Me)-OH | N/A |
| Appearance | White to off-white solid/powder | [6] |
| Boiling Point | 260.6 °C at 760 mmHg | N/A |
| pKa | 2.10 ± 0.10 (Predicted) | N/A |
| Solubility | Soluble in water (≥ 100 mg/mL) | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | N/A |
Synthesis and Chiral Control
The enantiopure synthesis of this compound is a critical step in the manufacturing of Lacosamide. Several strategies have been developed, each with distinct advantages concerning cost, scalability, and stereochemical fidelity.
Chemical Synthesis via Racemic Route and Chiral Resolution
A robust and scalable method involves the initial synthesis of the racemic mixture (O-methyl-DL-serine), followed by chiral resolution. A patented method provides a clear workflow for this approach[7].
Workflow: Chemical Synthesis and Resolution
Caption: Chemical synthesis of this compound.
Detailed Protocol: Chemical Synthesis and Resolution [7]
-
Step 1: Synthesis of O-methyl-DL-serine (Racemate)
-
Charge a reaction vessel with acrylic acid methyl ester.
-
Raise the temperature to approximately 50°C and slowly add bromine to perform an addition reaction.
-
After the reaction, remove excess bromine via vacuum distillation.
-
To the residue, add methanol and cool the mixture to between -20°C and -10°C.
-
Add sodium methoxide to initiate an alcoholysis reaction.
-
Following the reaction, remove methanol by vacuum distillation.
-
Add ammonium hydroxide to the residue for ammonolysis.
-
Concentrate the solution through crystallization to obtain O-methyl-DL-serine.
-
-
Step 2: Chiral Resolution
-
In a separate reaction vessel, add acetic acid.
-
Sequentially add the synthesized O-methyl-DL-serine, D-tartaric acid, and a catalytic amount of salicylaldehyde.
-
Heat the mixture to approximately 65°C and hold for 10 hours.
-
Cool the reaction mixture to 20°C to induce crystallization of the O-methyl-D-serine double salt.
-
Separate the crystallized double salt by filtration.
-
Dissolve the O-methyl-D-serine double salt in a 70% (v/v) methanol-water solution.
-
Adjust the pH to 7-8 using ammonium hydroxide to precipitate the free amino acid.
-
Isolate the final product, this compound, by filtration, yielding a product with high content (>98.5%) and excellent chiral purity (>99.9%).
-
Causality Insight: The use of D-tartaric acid as a resolving agent is a classic and cost-effective method for separating enantiomeric amino acids. The salicylaldehyde likely facilitates the formation of a transient Schiff base, which, in conjunction with the tartaric acid, forms diastereomeric salts with significantly different solubilities, allowing for efficient separation by crystallization.
Chemoenzymatic Synthesis
A more elegant and highly stereospecific approach is the chemoenzymatic method. This process utilizes enzymes to achieve high enantiomeric excess, often under milder reaction conditions[8][9].
Workflow: Chemoenzymatic Synthesis
Caption: Chemoenzymatic synthesis of O-Methyl-D-serine.
Protocol Overview: Chemoenzymatic Synthesis [8]
-
Chemical Steps: Starting from inexpensive acrylamide, a three-step chemical synthesis involving bromination, etherification, and ammonolysis is performed to produce the racemic intermediate, O-methyl-DL-serine amide.
-
Enzymatic Resolution: A dual-enzyme system is employed.
-
α-amino-ε-caprolactam racemase continuously converts the L-enantiomer of the serine amide into the D-enantiomer.
-
D-stereospecific amino-acid amidase selectively hydrolyzes only the D-enantiomer of the amide to the desired carboxylic acid, this compound.
-
Causality Insight: This is a dynamic kinetic resolution. The racemase ensures that the entire racemic substrate pool is available for conversion, while the high stereospecificity of the D-amidase ensures that only the desired (R)-enantiomer is produced as the final acid. This allows for a theoretical yield approaching 100% for the desired enantiomer, a significant advantage over classical resolution which has a maximum theoretical yield of 50%.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and particularly the enantiomeric excess of this compound.
High-Performance Liquid Chromatography (HPLC) for Chiral Purity
Workflow: Chiral HPLC Analysis
Caption: Workflow for chiral purity analysis by HPLC.
Self-Validating Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrumentation and Column:
-
HPLC system equipped with a UV or Mass Spectrometric (MS) detector.
-
Chiral Stationary Phase (CSP) Column: A crown-ether-based column (e.g., ChiroSil® SCA(-)) or a polysaccharide-based CSP (e.g., based on cellulose or amylose derivatives) is recommended. These are known to be effective for the separation of amino acids and their derivatives[8].
-
-
Chromatographic Conditions (Starting Point for Method Development):
-
Mobile Phase: A mixture of Methanol and Water (e.g., 80:20 v/v) containing a small amount of acid (e.g., 5 mM Perchloric Acid or 0.1% Formic Acid) to ensure protonation of the amino group. The exact ratio will require optimization.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV at a low wavelength (e.g., 210 nm) or MS detection.
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
To validate the separation, prepare a solution of the racemic O-methyl-DL-serine at the same concentration.
-
Filter the sample solutions through a 0.45 µm syringe filter prior to injection.
-
-
System Validation and Analysis:
-
Inject the racemic mixture to confirm the separation of the two enantiomers into distinct peaks. The resolution between the peaks should be ≥ 1.5.
-
Inject the sample of this compound.
-
The enantiomeric excess (ee%) is calculated from the peak areas of the R and S enantiomers using the formula: ee% = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
-
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific published spectrum for the free amino acid is not readily available, the expected 1H NMR signals for this compound would include:
-
A singlet for the methoxy (-OCH₃) protons.
-
A multiplet (likely a doublet of doublets) for the diastereotopic protons of the -CH₂- group.
-
A multiplet (likely a triplet or doublet of doublets) for the α-proton (-CH-). The exact chemical shifts will be dependent on the solvent and pH.
Mass Spectrometry (MS): Under electrospray ionization (ESI) in positive mode, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern in MS/MS would likely involve neutral losses characteristic of amino acids, such as the loss of water (H₂O) and formic acid (HCOOH) or its methyl ester equivalent[13][14].
Biological Activity and Mechanism of Action: A Hypothesis Grounded in D-Serine Neurobiology
While this compound is primarily utilized as a synthetic intermediate, its structural similarity to D-serine warrants a discussion of its potential intrinsic biological activity. D-serine is a well-established endogenous co-agonist at the glycine binding site of the NMDA receptor, a key ionotropic glutamate receptor essential for excitatory neurotransmission and synaptic plasticity[4].
Hypothesized Mechanism of Action:
It is hypothesized that this compound may act as a modulator of the NMDA receptor. The core D-serine structure, comprising the α-amino and carboxylate groups, is essential for binding to the GluN1 subunit of the NMDA receptor[15]. The critical question is the impact of the O-methylation.
-
The Role of the Hydroxyl Group: The hydroxyl group of D-serine is known to form hydrogen bonds within the binding pocket of the GluN1 subunit[16].
-
Effect of O-Methylation: The replacement of the hydroxyl proton with a methyl group eliminates a hydrogen bond donor and introduces a bulkier, more lipophilic group. This modification would almost certainly alter the binding affinity and efficacy compared to D-serine. It is plausible that O-Methyl-D-serine could act as a partial agonist or even an antagonist at the glycine site of the NMDA receptor.
Signaling Pathway Context: Glutamatergic Synapse
The activation of the NMDA receptor is a cornerstone of glutamatergic signaling, leading to calcium influx and the initiation of downstream cascades involved in processes like Long-Term Potentiation (LTP), which is crucial for learning and memory[17].
Caption: Hypothesized modulation of the NMDA receptor within the glutamatergic synapse.
Further research, such as competitive binding assays and electrophysiological studies, would be required to elucidate the precise nature of the interaction between this compound and the NMDA receptor. Such studies could reveal novel therapeutic applications for this molecule beyond its role as a synthetic precursor.
Conclusion
This compound is a compound of high value to the pharmaceutical industry, primarily due to its indispensable role in the stereospecific synthesis of Lacosamide. The methodologies for its synthesis, particularly chemoenzymatic routes, offer elegant solutions for achieving high chiral purity on a large scale. Furthermore, its structural relationship to the neuromodulator D-serine suggests a potential for direct interaction with the glutamatergic system, representing an underexplored area for future research. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge required to confidently synthesize, analyze, and explore the full potential of this versatile chiral building block.
References
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Dannhardt, G., & Kohl, B. (1998). The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications. Current Medicinal Chemistry, 5(4), 253-263. [Link]
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Eureka. (2016). Lacosamide synthesis method. Patsnap. [Link]
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Furukawa, H., Singh, S. K., Mancusso, R., & Gouaux, E. (2005). Subunit arrangement and function in NMDA receptors. Nature, 438(7065), 185–192. [Link]
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Gurunadham, G., & Madhusudhan Raju, R. (2015). New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research, 7(7), 1080-1083. [Link]
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Leeson, P. D., & Iversen, L. L. (1994). The Glycine Site on the NMDA Receptor: Structure-Activity Relationships and Therapeutic Potential. Journal of Medicinal Chemistry, 37(24), 4053–4067. [Link]
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Mothet, J. P., Parent, A. T., Wolosker, H., Brady, R. O., Jr, Linden, D. J., Ferris, C. D., Rogawski, M. A., & Snyder, S. H. (2000). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences of the United States of America, 97(9), 4926–4931. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of this compound Hydrochloride in Modern Pharmaceutical Manufacturing. Retrieved January 9, 2026, from [Link]
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Papouin, T., Ladépêche, L., Ruel, J., Sacchi, S., Labasque, M., Hanini, M., Groc, L., Pollegioni, L., Mothet, J. P., & Oliet, S. H. (2012). Synaptic and extrasynaptic NMDA receptors are gated by different endogenous coagonists. Cell, 150(3), 633–646. [Link]
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Regan, M. C., Romero-Hernandez, A., & Furukawa, H. (2018). Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology, 150(8), 1079-1093. [Link]
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ResearchGate. (2015). An efficient chemoenzymatic method to prepare optically active O-methyl-D-serine. [Link]
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ResearchGate. (2015). An efficient chemoenzymatic method to prepare optically active O-methyl-L-serine. [Link]
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ResearchGate. (n.d.). Schematic diagram of D-serine signaling at a glutamatergic synapse. Retrieved January 9, 2026, from [Link]
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Sasabe, J., Miyoshi, Y., Suzuki, M., & Mita, M. (2014). Separation and detection of D-/L-serine by conventional HPLC. MethodsX, 1, 134–137. [Link]
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Szolomajer-Csikós, O., et al. (2015). Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre-Column Derivatization Agent. Journal of Chromatographic Science, 53(8), 1253-1258. [Link]
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University of California, Davis. (n.d.). MS/MS fragmentation. Fiehn Lab. Retrieved January 9, 2026, from [Link]
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PubChem. (n.d.). This compound hydrochloride. Retrieved January 9, 2026, from [Link]
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Sano, S., et al. (2009). Chemoenzymatic Synthesis of α-Substituted Serines Enantiodivergent Transformation. The Open Organic Chemistry Journal, 3, 22-34. [Link]
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Hamase, K., et al. (2018). Multi-Dimensional HPLC Analysis of Serine Containing Chiral Dipeptides in Japanese Traditional Amber Rice Vinegar. Journal of Chromatography B, 1083, 134-141. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Romero-Hernandez, A., et al. (2021). Excitatory and inhibitory D-serine binding to the NMDA receptor. bioRxiv. [Link]
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Adooq Bioscience. (n.d.). 2-Amino-3-methoxypropanoic acid. Retrieved January 9, 2026, from [Link]
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Snyder, S. H., & Kim, P. M. (2000). D-serine as a putative glial neurotransmitter. Neurochemical Research, 25(5), 553–558. [Link]
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Introduction: The Significance of a Methylated Amino Acid
An In-depth Technical Guide to the Molecular Structure of O-methyl-D-serine
For Researchers, Scientists, and Drug Development Professionals
O-methyl-D-serine is a non-proteinogenic, chiral amino acid derivative that has garnered significant attention in the pharmaceutical industry. As a key chiral building block, its precise molecular structure is fundamental to its utility, most notably as a critical intermediate in the synthesis of the antiepileptic drug Lacosamide.[1] Unlike the canonical L-amino acids that form the basis of proteins, O-methyl-D-serine belongs to the class of D-amino acids, which play crucial roles in biological processes, including neurotransmission.[2] The substitution of the side-chain hydroxyl proton of D-serine with a methyl group fundamentally alters its chemical properties, preventing unwanted side reactions and providing a stable scaffold for multi-step chemical syntheses.[3] This guide provides an in-depth analysis of the molecular structure of O-methyl-D-serine, from its fundamental properties and stereochemistry to its conformational landscape and role in drug development.
Core Molecular Properties
O-methyl-D-serine is a relatively small molecule, but its specific arrangement of atoms is critical to its function. Its fundamental properties provide a baseline for understanding its behavior in chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO₃ | [4][5][6] |
| Molecular Weight | 119.12 g/mol | [4][5][6] |
| IUPAC Name | (2R)-2-amino-3-methoxypropanoic acid | [4][5] |
| CAS Number | Not Available (for D-isomer) | [1] |
| Synonyms | O-Methyl-D-serine, (R)-2-amino-3-methoxypropanoic acid | [1] |
Stereochemistry: The Defining "D" Configuration
The biological and chemical utility of O-methyl-D-serine is intrinsically linked to its stereochemistry. As with most amino acids (except glycine), the α-carbon of O-methyl-D-serine is a chiral center, bonded to four different groups: an amino group, a carboxyl group, a hydrogen atom, and the methoxymethyl side chain.[7] This arrangement gives rise to two non-superimposable mirror images, or enantiomers: O-methyl-D-serine and O-methyl-L-serine.[2]
The "D" designation refers to the absolute configuration at the α-carbon, which is (R) according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is paramount, as enzymes and receptors in biological systems are highly stereoselective. For instance, the synthesis of Lacosamide, (R)-2-acetamido-N-benzyl-3-methoxypropionamide, requires the (R)-configuration of its O-methyl-serine precursor to achieve its therapeutic effect.[8][9] Using the incorrect enantiomer would result in a therapeutically inactive or potentially harmful compound.
Caption: Chiral relationship between D- and L-enantiomers.
Three-Dimensional Structure: A Conformational Perspective
The functionality of O-methyl-D-serine is dictated not just by its connectivity but by its preferred three-dimensional shape or conformation. While a definitive crystal structure for O-methyl-D-serine is not publicly available, its geometry can be reliably predicted from data on D-serine and computational models.[10][11]
Predicted Molecular Geometry
The molecule is not static; it exists as an ensemble of conformations arising from rotation around its single bonds. The key dihedral angles that define its shape are:
-
Ψ (Psi): N—Cα—C—O
-
Φ (Phi): C—N—Cα—C
-
χ¹ (Chi-1): N—Cα—Cβ—O
-
χ² (Chi-2): Cα—Cβ—O—C(methyl)
Conformational analysis, often performed using Density Functional Theory (DFT), helps identify the lowest energy (most stable) conformers.[12] For serine derivatives, intramolecular hydrogen bonding between the amino group, carboxyl group, and the side-chain oxygen plays a critical role in stabilizing certain conformations.[13] The methylation of the side-chain hydroxyl group to an ether reduces its hydrogen bond donating ability but retains its accepting capability, influencing the conformational landscape.
| Parameter | Predicted Value | Basis of Prediction |
| Bond Length (N—Cα) | ~1.48 Å | Based on L-serine crystal structure data.[10] |
| Bond Length (Cα—C) | ~1.51 Å | Based on L-serine crystal structure data.[10] |
| Bond Length (Cα—Cβ) | ~1.53 Å | Based on DFT calculations for serine.[11] |
| Bond Angle (N—Cα—C) | ~108-110° | Based on L-serine crystal structure data.[10] |
| Key Torsion (N—Cα—Cβ—O) | ~60°, 180°, -60° | Stable rotamers predicted by computational studies on serine-containing peptides.[12] |
Physicochemical Properties
The physical and chemical properties of O-methyl-D-serine influence its handling, reactivity, and formulation.
| Property | Value / Observation | Source(s) |
| Appearance | White to off-white powder | [6] |
| pKa (Strongest Acidic) | ~2.21 (Predicted) | [1] |
| pKa (Strongest Basic) | ~8.82 (Predicted) | [1] |
| logP | -3.1 (Predicted) | [1] |
| Solubility | Expected to be soluble in water. The solubility of racemic (DL)-serine is significantly lower than that of the pure enantiomers, a property that can be exploited in resolution.[14] |
Spectroscopic Signature for Structural Confirmation
Confirming the structure and purity of O-methyl-D-serine relies on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for confirming the covalent structure of the molecule. While a public experimental spectrum for O-methyl-D-serine is not available, its ¹H and ¹³C NMR spectra can be accurately predicted based on the spectra of D-serine and its esters.[15][16][17]
Predicted ¹H NMR Assignments (in D₂O):
-
α-H: A triplet or doublet of doublets around 4.1-4.3 ppm.
-
β-CH₂: Two diastereotopic protons appearing as a multiplet around 3.8-4.0 ppm.
-
O-CH₃: A sharp singlet around 3.4 ppm.
Predicted ¹³C NMR Assignments (in D₂O):
-
Carbonyl (C=O): ~172-175 ppm.
-
α-Carbon: ~56-58 ppm.
-
β-Carbon: ~70-72 ppm.
-
Methoxy Carbon (O-CH₃): ~59-61 ppm.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For O-methyl-D-serine (C₄H₉NO₃), the expected monoisotopic mass is 119.058 m/z.[4][5] Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at approximately 120.065 m/z.
Synthesis and Purification: Controlling the Structure
The production of enantiomerically pure O-methyl-D-serine is a critical step for its use in pharmaceutical synthesis. Two primary routes are employed: direct synthesis from D-serine or resolution of a racemic mixture.
Protocol 1: Chiral Resolution of O-methyl-DL-serine
This method involves synthesizing the racemic mixture and then separating the D- and L-enantiomers. The separation relies on forming diastereomeric salts with a chiral resolving agent, which have different solubilities and can be separated by fractional crystallization.[3][18]
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(R)-2-amino-3-methoxypropanoic Acid: A Chiral Keystone in Pharmaceutical Synthesis and a Subject of Neurological Interest
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-amino-3-methoxypropanoic acid, also known as O-methyl-D-serine, is a chiral amino acid derivative that holds a significant position in the landscape of pharmaceutical manufacturing. Its primary and most well-documented role is as a critical starting material in the synthesis of the antiepileptic drug, Lacosamide. The stereochemical integrity of this compound is paramount, as it dictates the chirality and, consequently, the therapeutic efficacy of the final active pharmaceutical ingredient (API). While its application in chemical synthesis is firmly established, its intrinsic biological functions remain a nascent field of investigation. This technical guide provides a comprehensive overview of the established role of this compound in pharmaceutical synthesis, the mechanism of action of its principal derivative, Lacosamide, and explores its potential, yet largely uninvestigated, biological significance by drawing parallels with its structural analog, D-serine, a known neuromodulator.
Physicochemical Properties and Identification
This compound is a non-proteinogenic amino acid. For researchers, it is commonly supplied as a hydrochloride salt to improve its stability and solubility.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-3-methoxypropanoic acid | |
| Synonyms | O-Methyl-D-serine, D-Serine O-methyl ether | |
| CAS Number | 86118-10-7 (for hydrochloride) | |
| Molecular Formula | C4H9NO3 | |
| Molecular Weight | 119.12 g/mol | |
| Appearance | White to off-white solid | [1][2] |
| Solubility | Soluble in water | [2] |
The Cornerstone of Lacosamide Synthesis: A Pharmaceutical Perspective
The most significant and commercially relevant role of this compound is as a key chiral building block in the synthesis of Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide)[3][4]. Lacosamide is an anticonvulsant medication used for the treatment of partial-onset seizures and neuropathic pain[3]. The stereospecificity of Lacosamide is crucial for its therapeutic activity, and thus, the synthesis begins with the optically pure (R)-enantiomer of 2-amino-3-methoxypropanoic acid[5].
Synthetic Pathway Overview
The synthesis of Lacosamide from this compound generally involves a multi-step process that preserves the chiral center. While various specific methodologies exist under patent protection, a generalized and illustrative pathway is outlined below. The core transformations involve the protection of the amino group, activation of the carboxylic acid, amidation with benzylamine, and subsequent deprotection and acetylation.
Sources
- 1. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
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- 5. cambridge.org [cambridge.org]
O-Methyl-D-serine: An In-Depth Technical Guide on a Novel NMDA Receptor Ligand
An enigma in neuroscience, O-methyl-D-serine has emerged from the shadow of its more famous parent compound, D-serine, to carve its own niche as a key intermediate in the synthesis of anticonvulsant medications and a putative antagonist at the N-methyl-D-aspartate (NMDA) receptor's glycine site. This guide provides a comprehensive overview of the discovery, history, and evolving understanding of O-methyl-D-serine for researchers, scientists, and drug development professionals.
While the endogenous D-amino acid D-serine is well-established as a crucial co-agonist for the activation of NMDA receptors, the scientific community's exploration of its methylated derivative, O-methyl-D-serine, has followed a more recent and distinct trajectory.[1][2][3] Primarily driven by its pivotal role in the chemical synthesis of the anticonvulsant drug Lacosamide, the independent pharmacological profile of O-methyl-D-serine is an area of growing interest.
A Serendipitous Emergence: From Synthesis Intermediate to Potential Neuromodulator
The history of O-methyl-D-serine is intrinsically linked to the development of novel therapeutics for epilepsy. Its synthesis is a critical step in the manufacturing of Lacosamide, a functionalized amino acid that has gained prominence in the treatment of partial-onset seizures. Various synthetic routes to Lacosamide rely on the initial preparation of O-methyl-D-serine, often starting from D-serine itself.
Key Synthetic Approaches
The synthesis of O-methyl-D-serine is a multi-step process that has been optimized to ensure high yield and chiral purity. A common method involves the protection of the amino group of D-serine, followed by methylation of the hydroxyl group and subsequent deprotection.
A Generalized Synthetic Protocol:
-
Amino Group Protection: D-serine is reacted with a suitable protecting agent, such as di-tert-butyl dicarbonate (Boc anhydride), to protect the amino group.
-
O-Methylation: The protected D-serine is then treated with a methylating agent, like methyl iodide, in the presence of a base to form the methyl ether.
-
Deprotection: The protecting group on the amine is removed, typically under acidic conditions, to yield O-methyl-D-serine.
A patented method for the synthesis of O-methyl-D-serine involves the following steps:
-
Reaction of methyl acrylate with bromine, followed by alcoholysis with methanol and sodium methoxide, and subsequent ammonolysis to produce O-methyl-DL-serine.
-
Chiral resolution of the racemic mixture using D-tartaric acid and salicylaldehyde to obtain the O-methyl-D-serine double salt.
-
Liberation of O-methyl-D-serine from its salt by adjusting the pH with ammonium hydroxide.
This process is noted for its mild reaction conditions and the high chiral purity of the final product.
The NMDA Receptor Glycine Site: A Target for Modulation
The NMDA receptor is a crucial player in excitatory synaptic transmission and plasticity in the central nervous system.[1][2] A unique feature of this receptor is its requirement for the binding of both glutamate and a co-agonist to its glycine binding site for activation.[1][2] While glycine and D-serine are the primary endogenous co-agonists, the structural modification of these molecules can lead to compounds with antagonist properties.
It has been suggested that O-methyl-D-serine acts as a novel antagonist at the NMDA receptor glycine site. This assertion, however, requires more extensive validation through rigorous pharmacological studies.
Unraveling the Pharmacological Profile: An Area of Active Investigation
While its role as a synthetic intermediate is well-documented, the detailed pharmacological characterization of O-methyl-D-serine is still in its nascent stages. To fully understand its potential as a research tool or therapeutic agent, further investigation into its binding affinity, functional activity, and in vivo effects is necessary.
Future Directions for Research
-
Binding Affinity Studies: Quantitative analysis of the binding affinity of O-methyl-D-serine for the NMDA receptor glycine site is essential to determine its potency. Competitive binding assays using radiolabeled glycine site antagonists would provide crucial Ki or IC50 values.
-
Functional Characterization: In vitro electrophysiological studies, such as two-electrode voltage clamp recordings in Xenopus oocytes or patch-clamp recordings in cultured neurons, are needed to definitively characterize O-methyl-D-serine as a competitive antagonist, partial agonist, or allosteric modulator of the NMDA receptor.
-
In Vivo Studies: Investigating the effects of O-methyl-D-serine on synaptic plasticity, such as long-term potentiation (LTP), and on animal models of neurological disorders will shed light on its potential physiological and pathophysiological roles.
Visualizing the Interaction: A Hypothetical Model
The interaction of O-methyl-D-serine with the NMDA receptor glycine site can be conceptualized as a competitive antagonism against the endogenous co-agonist D-serine.
Caption: Hypothetical interaction of O-methyl-D-serine at the NMDA receptor.
Experimental Protocols: A Framework for Investigation
Radioligand Binding Assay for NMDA Receptor Glycine Site
This protocol outlines a method to determine the binding affinity of O-methyl-D-serine for the glycine binding site of the NMDA receptor.
-
Membrane Preparation: Isolate synaptic plasma membranes from rat forebrain tissue.
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-acetate, pH 7.4).
-
Radioligand: Use a high-affinity radiolabeled antagonist for the glycine site, such as [³H]MDL 105,519.
-
Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of O-methyl-D-serine.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of O-methyl-D-serine and calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
O-methyl-D-serine stands at an interesting crossroads in neuroscience research. Its well-defined role in synthetic chemistry as a precursor to Lacosamide has inadvertently brought to light its potential as a modulator of the NMDA receptor. While preliminary evidence suggests an antagonist profile at the glycine site, a comprehensive pharmacological investigation is required to fully elucidate its mechanism of action and potential applications. As researchers continue to probe the intricacies of NMDA receptor function, O-methyl-D-serine represents a valuable, yet underexplored, tool that may unlock new insights into synaptic transmission and the development of novel therapeutics for neurological disorders.
References
- Mothet, J. P., et al. (2000). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences, 97(9), 4926-4931.
- Wolosker, H., et al. (1999). Serine racemase: a glial enzyme synthesizing D-serine to regulate glutamate-N-methyl-D-aspartate neurotransmission. Proceedings of the National Academy of Sciences, 96(23), 13409-13414.
- CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents. (n.d.).
- Danysz, W., & Parsons, A. C. (1998). Glycine and N-methyl-D-aspartate receptors: physiological significance and possible therapeutic applications. Pharmacological reviews, 50(4), 597-664.
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(R)-2-amino-3-methoxypropanoic acid as a serine derivative
An In-depth Technical Guide to (R)-2-amino-3-methoxypropanoic acid: A Key Serine Derivative in Modern Drug Development
Authored by a Senior Application Scientist
Abstract
This compound, also known as O-methyl-D-serine, is a non-proteinogenic amino acid derivative of D-serine. While its parent molecule, D-serine, is an important neuromodulator, this compound has carved out a distinct and critical role not as a direct biological effector, but as a high-value chiral building block in pharmaceutical synthesis.[1][2] Its structural rigidity, defined stereochemistry, and functional handles make it an indispensable intermediate. This guide provides an in-depth exploration of its synthesis, characterization, and applications, with a primary focus on its pivotal role in the manufacturing of the anti-epileptic drug, Lacosamide. We will delve into the causality behind its synthetic routes and provide actionable experimental protocols for researchers in drug development.
Introduction: The Significance of Serine and Its Derivatives
Serine, a polar, uncharged α-amino acid, is fundamental to a vast array of biological processes.[] It is a core component of proteins, a precursor in the biosynthesis of other amino acids like glycine and cysteine, and a key player in the metabolism of purines, pyrimidines, and sphingolipids.[4] The hydroxyl group on its side chain is a primary site for post-translational modifications, notably phosphorylation, which is a cornerstone of cellular signaling.
While L-serine is the proteinogenic enantiomer, its counterpart, D-serine, has emerged as a critical signaling molecule in the central nervous system. D-serine is the primary endogenous co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor essential for synaptic plasticity, learning, and memory.[5][6][7] The discovery of D-serine's role has spurred significant research into derivatives of D-amino acids for therapeutic applications.
This compound, the O-methylated derivative of D-serine, represents a strategic modification of this biologically relevant scaffold. The methylation of the side-chain hydroxyl group fundamentally alters its properties, transforming it from a potential neuromodulator into a stable, chiral intermediate. This modification prevents the side chain from participating in hydrogen bonding as a donor and blocks potential phosphorylation sites, thereby increasing its metabolic stability and making it an ideal building block for complex molecular architectures. Its primary industrial significance lies in its role as a key intermediate in the synthesis of Lacosamide, a medication used to treat epilepsy and neuropathic pain.[1][2]
Physicochemical Properties and Characterization
The precise chemical identity and purity of this compound are critical for its successful application in pharmaceutical manufacturing.[1] It is most commonly supplied and used as its hydrochloride salt to improve stability and handling.
Core Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-3-methoxypropanoic acid | [8] |
| Synonyms | O-Methyl-D-serine, (R)-O-Methylserine | [8][9] |
| CAS Number | 86118-10-7 (for hydrochloride salt) | [8] |
| Molecular Formula | C₄H₁₀ClNO₃ (hydrochloride salt) | [8] |
| Molecular Weight | 155.58 g/mol (hydrochloride salt) | [8] |
| Appearance | White to off-white solid/crystalline powder | [10] |
| Melting Point | 163-166 °C (hydrochloride salt, decomposes) | [11] |
| Solubility | Soluble in water | [12] |
Structural Confirmation
The structure of this compound is typically confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton spectrum is expected to show distinct signals for the methoxy group protons (-OCH₃) as a singlet around 3.3-3.4 ppm, the diastereotopic methylene protons (-CH₂-) as a multiplet, the alpha-proton (α-CH) as a multiplet, and the amine protons (-NH₃⁺) which may be broad and exchangeable.
-
¹³C-NMR: The carbon spectrum will show characteristic peaks for the methoxy carbon, the methylene carbon, the alpha-carbon, and the carbonyl carbon of the carboxylic acid.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition. For the hydrochloride salt, the free base is typically observed.
-
Chiral Purity Analysis: Given its use as a chiral building block, confirming the enantiomeric excess (e.e.) is paramount. This is achieved using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase. An e.e. of ≥98% is standard for pharmaceutical applications.[1]
Synthesis Strategies and Rationale
The synthesis of this compound requires a stereoselective approach to preserve the (R)-configuration derived from D-serine. The core transformation is the methylation of the side-chain hydroxyl group.
Conceptual Synthesis Pathway
A common and logical approach begins with commercially available D-serine. The causality behind the steps is as follows:
-
N-Protection: The amino group of D-serine is highly nucleophilic and would compete with the hydroxyl group during methylation. Therefore, it must be protected first. A common protecting group is tert-butyloxycarbonyl (Boc), introduced using Di-tert-butyl dicarbonate (Boc)₂O. The Boc group is stable under the basic conditions required for methylation but can be easily removed later under acidic conditions.
-
O-Methylation: With the amine protected, the hydroxyl group can be selectively methylated. A classic method is the Williamson ether synthesis, using a strong base like sodium hydride (NaH) to deprotonate the hydroxyl group, followed by the addition of a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The choice of a strong, non-nucleophilic base is critical to ensure deprotonation of the alcohol without side reactions.
-
Deprotection: The final step is the removal of the N-protecting group. For a Boc group, this is typically achieved with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. Using HCl allows for the direct isolation of the desired this compound hydrochloride salt.
The following diagram illustrates this logical workflow.
Caption: A conceptual workflow for the synthesis of this compound.
Key Application: Cornerstone of Lacosamide Synthesis
The primary and most significant application of this compound hydrochloride is its role as a key chiral intermediate in the synthesis of Lacosamide.[1][2] Lacosamide, (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is an anticonvulsant medication that functions by selectively enhancing the slow inactivation of voltage-gated sodium channels.[13]
The (R)-stereochemistry of the final drug is critical for its therapeutic activity and safety profile.[1] Therefore, starting with a high-purity chiral building block like this compound is not just efficient, but essential for regulatory compliance and patient safety. It streamlines the synthesis by introducing the required stereocenter early and avoiding complex chiral separations in later stages.[1]
The diagram below illustrates the logical progression from the serine derivative to the final Active Pharmaceutical Ingredient (API).
Caption: Role of the title compound as a key intermediate in the synthesis of Lacosamide.
Experimental Protocol: N-Acetylation
To demonstrate its utility, this section provides a detailed, self-validating protocol for the N-acetylation of this compound hydrochloride, the subsequent step towards Lacosamide. The protocol is designed to be robust and includes in-process checks.
Objective
To synthesize (R)-2-acetamido-3-methoxypropanoic acid from this compound hydrochloride.
Materials and Reagents
| Reagent | M.W. | Quantity | Moles | Rationale |
| This compound HCl | 155.58 | 10.0 g | 64.3 mmol | Starting Material |
| Deionized Water | 18.02 | 50 mL | - | Solvent |
| Acetic Anhydride | 102.09 | 7.4 mL | 77.1 mmol | Acetylating Agent (1.2 eq.) |
| Sodium Hydroxide (NaOH) | 40.00 | ~7.7 g | ~193 mmol | Base (3.0 eq. to neutralize HCl and acid byproduct) |
| Hydrochloric Acid (conc. HCl) | 36.46 | As needed | - | For pH adjustment during workup |
| Ethyl Acetate | 88.11 | 200 mL | - | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | Drying Agent |
Step-by-Step Methodology
The workflow for this protocol is visualized below.
Caption: Visual workflow for the N-acetylation experimental protocol.
-
Dissolution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and two addition funnels, dissolve 10.0 g (64.3 mmol) of this compound hydrochloride in 50 mL of deionized water.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring. Causality: This exothermic reaction is cooled to prevent side reactions and degradation.
-
Acetylation: Prepare two solutions for the addition funnels: (A) 7.4 mL (77.1 mmol, 1.2 eq.) of acetic anhydride and (B) a solution of 7.7 g (193 mmol, 3.0 eq.) of NaOH in 48 mL of water (approx. 4M). Add both solutions dropwise and simultaneously to the reaction mixture over 30-45 minutes. Monitor the internal temperature to keep it below 10 °C and use a pH meter to maintain the reaction pH between 9 and 10. Causality: The Schotten-Baumann conditions require a basic pH to keep the amine deprotonated and nucleophilic, while neutralizing the generated acetic acid and the initial HCl salt.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Acidification: Cool the reaction mixture again in an ice bath. Slowly and carefully add concentrated HCl dropwise to acidify the solution to a pH of 2-3. Causality: Acidification protonates the carboxylate, making the product soluble in organic extraction solvents.
-
Extraction: Transfer the acidic solution to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Characterization: The crude (R)-2-acetamido-3-methoxypropanoic acid can be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes). The final product should be characterized by ¹H-NMR, ¹³C-NMR, and MS to confirm its identity and purity.
Conclusion
This compound stands as a prime example of how fundamental amino acid structures can be strategically modified for high-value applications in pharmaceutical manufacturing. Its identity is intrinsically linked to its parent molecule, D-serine, but its utility is defined by the chemical stability and chirality imparted by the O-methylation. As a key intermediate for Lacosamide, it underscores the critical importance of sourcing high-purity, well-characterized chiral building blocks to ensure the efficacy and safety of modern therapeutics. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this important serine derivative in their drug development programs.
References
- Enantioselective Synthesis of α-Substituted Serine Derivatives via Cu-Catalyzed Oxidative Desymmetrization of 2-Amino-1,3-diols. Organic Process Research & Development - ACS Publications.
- The synthesized novel L-serine derivatives. ResearchGate.
- This compound Hydrochloride: A Key Intermediate in Lacosamide Synthesis. Wuhan Disha Import & Export Co., Ltd.
- Serine - Wikipedia. Wikipedia.
- Serine Synthesis | Biochemistry - YouTube. YouTube.
- The Significance of this compound Hydrochloride in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
- 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid - PubChem. PubChem.
- Serine: Definition, Structure, Benefits, Types and Uses. BOC Sciences Amino Acid.
- O-Methylserine | C4H9NO3 | CID 88250 - PubChem. PubChem.
- 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem. PubChem.
- This compound hydrochloride | C4H10ClNO3 | CID 56965747 - PubChem. PubChem.
- 2-Amino-3-methoxypropanoic acid | Amino Acid Derivative | MedChemExpress. MedChemExpress.
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- Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus - PubMed. PubMed.
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- D-Serine methyl ester hydrochloride - Chem-Impex. Chem-Impex International.
- d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences.
- Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - Frontiers. Frontiers.
- (S)-2-Amino-3-methoxypropanoic acid | 32620-11-4 - Sigma-Aldrich. Sigma-Aldrich.
- Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients.
- US8704001B2 - Deuterated 2-amino-3-hydroxypropanoic acid derivatives - Google Patents. Google Patents.
- Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex - MDPI. MDPI.
- D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? - Frontiers. Frontiers.
- Amino acid - Wikipedia. Wikipedia.
- D-Serine: A Cross Species Review of Safety - PMC - PubMed Central. PubMed Central.
- (PDF) Metabolism the neuromodulator D-serine - ResearchGate. ResearchGate.
- D -Serine methyl ester 98 5874-57-7 - Sigma-Aldrich. Sigma-Aldrich.
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An In-depth Technical Guide to the Solubility of (R)-2-amino-3-methoxypropanoic Acid
Introduction
(R)-2-amino-3-methoxypropanoic acid, also known as O-Methyl-D-serine, is a derivative of the amino acid serine. Its unique structural feature, a methoxy group in place of the hydroxyl group on the side chain, significantly influences its physicochemical properties, including its solubility in various solvents. Understanding the solubility of this compound is critical for researchers and professionals in drug development, as it impacts formulation, bioavailability, and purification processes. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a foundational understanding for its application in research and development.
Theoretical Framework for Solubility
The solubility of an amino acid is governed by a complex interplay of its molecular structure and the properties of the solvent. For this compound, several key factors come into play:
-
Zwitterionic Nature: Like all amino acids, this compound exists as a zwitterion in aqueous solutions near neutral pH. The presence of a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-) leads to strong intermolecular electrostatic interactions and hydrogen bonding with polar solvents like water.[1][2]
-
Polarity of the Side Chain: The methoxy group (-OCH3) on the side chain is less polar than the hydroxyl group (-OH) of serine. This modification reduces the molecule's overall polarity and its capacity for hydrogen bonding as a donor, which can influence its solubility in highly polar solvents.
-
Influence of pH: The pH of the solvent has a profound effect on the solubility of amino acids.[3][4] At the isoelectric point (pI), the pH at which the net charge of the molecule is zero, solubility is at its minimum due to strong intermolecular electrostatic attractions. As the pH moves away from the pI, the amino acid becomes predominantly positively or negatively charged, increasing its interaction with polar solvent molecules and thereby enhancing its solubility.[5][6]
-
Solvent Properties: The principle of "like dissolves like" is fundamental. Polar protic solvents, such as water and short-chain alcohols, are generally effective at solvating amino acids due to their ability to form hydrogen bonds and engage in dipole-dipole interactions. The solubility in less polar or aprotic solvents is expected to be significantly lower.
Predicted Solubility Profile
While specific quantitative experimental data for this compound is scarce in publicly available literature, a qualitative solubility profile can be predicted based on its structure and the established principles of amino acid solubility.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The zwitterionic nature and the presence of polar functional groups allow for strong hydrogen bonding and dipole-dipole interactions with these solvents. Solubility is expected to be highest in water. |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to Low | These solvents can accept hydrogen bonds and have significant dipole moments, allowing for some interaction with the amino acid. However, the lack of a proton-donating group limits the extent of solvation compared to protic solvents. |
| Non-Polar | Hexane, Toluene | Very Low | The significant difference in polarity between the amino acid and these solvents results in weak intermolecular forces, leading to poor solvation. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Very Low | These solvents are relatively non-polar and have limited ability to interact with the charged groups of the zwitterionic amino acid. |
Experimental Determination of Solubility: A Gravimetric Approach
A reliable and straightforward method for determining the solubility of this compound is the gravimetric method. This technique involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known amount of the solvent.
Protocol for Gravimetric Solubility Determination
-
Sample Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a precise volume of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator. The temperature should be controlled and recorded.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of any solid particles.
-
-
Solute Mass Determination:
-
Dispense the filtered supernatant into a pre-weighed, dry container (e.g., an evaporating dish or a tared vial).
-
Record the total weight of the container and the supernatant.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the amino acid).
-
Once the solvent is completely removed, re-weigh the container with the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight of the container with the dried solute.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the supernatant.
-
Express the solubility in desired units, such as g/100 mL or mg/mL.
-
Caption: Workflow for Gravimetric Solubility Determination.
Molecular Interactions Influencing Solubility
The solubility of this compound is a direct consequence of the molecular interactions between the solute and the solvent molecules.
Caption: Solute-Solvent Interactions.
In polar protic solvents like water, strong ionic-dipole interactions occur between the charged groups of the zwitterion and the water dipoles. Additionally, extensive hydrogen bonding is possible between the amino and carboxylate groups and water molecules, leading to high solubility.
In polar aprotic solvents such as DMSO, ionic-dipole interactions are still significant. However, the lack of a proton-donating group in the solvent limits the hydrogen bonding possibilities, generally resulting in lower solubility compared to protic solvents.
In non-polar solvents like hexane, the only significant interactions are weak van der Waals forces. These are insufficient to overcome the strong intermolecular forces holding the amino acid molecules together in the solid state, leading to very poor solubility.
Conclusion
The solubility of this compound is a multifaceted property dictated by its zwitterionic nature, the polarity of its side chain, and the characteristics of the solvent. While quantitative data remains limited, a strong theoretical understanding allows for the prediction of its solubility behavior. For precise quantification, the gravimetric method provides a robust and accessible experimental approach. A thorough understanding of these principles is essential for the effective use of this compound in pharmaceutical and research applications.
References
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
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Voges, M., et al. (2008). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 47(23), 9497-9505. [Link]
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Lee, H. Y., et al. (2013). pH dependence of amino acid solubility. The solubility of an amino acid differs dependent on the amino acid and the pH conditions. [Link]
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Ferreira, A. M., et al. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 59(39), 17473-17489. [Link]
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Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 291(1-2), 101-108. [Link]
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Grosse Daldrup, J.-B., et al. (2018). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 57(22), 7655-7665. [Link]
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Ghosh, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-139. [Link]
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Qureshi, A., et al. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 58-60. [Link]
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PubChem. (n.d.). O-Methylserine. National Center for Biotechnology Information. Retrieved from [Link]
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Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]
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OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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Chemistry For Everyone. (2025, June 7). How Do Solvents Affect Protein Stability And Denaturation? [Video]. YouTube. [Link]
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The Untrodden Path: A Technical Guide to Investigating the Potential Endogenous Function of O-methyl-D-serine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of D-serine as a pivotal co-agonist at the N-methyl-D-aspartate (NMDA) receptor has reshaped our understanding of glutamatergic neurotransmission and its role in synaptic plasticity, learning, and memory.[1][2][3][4] While the physiological and pathological significance of D-serine is a subject of intense investigation, the potential existence and function of its derivatives remain a largely unexplored frontier. This technical guide proposes a focused inquiry into a novel candidate neuromodulator: O-methyl-D-serine. Drawing upon the well-established neurobiology of D-serine and the ubiquitous nature of methylation reactions in cellular signaling, we present a scientifically grounded framework for investigating the potential endogenous function of O-methyl-D-serine. This document provides the theoretical basis, key hypotheses, and detailed experimental protocols to empower researchers to venture into this promising new avenue of neuroscience.
The Precedent: D-serine as a Central Modulator of NMDA Receptor Function
A comprehensive understanding of the potential role of O-methyl-D-serine necessitates a firm grasp of its parent molecule, D-serine. Endogenous D-serine is a potent co-agonist at the glycine-binding site of the NMDA receptor, a critical component for its activation.[3][4][5] The synthesis of D-serine from L-serine is catalyzed by the enzyme serine racemase (SRR), and its degradation is primarily mediated by D-amino acid oxidase (DAAO).[6][7][8] The distribution of D-serine and its metabolic enzymes in the central nervous system (CNS) closely mirrors that of NMDA receptors, underscoring its integral role in synaptic transmission.[5][9] Dysregulation of D-serine levels has been implicated in a spectrum of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), making its metabolic pathway a target for therapeutic intervention.[7][9][10][11][12]
Key Attributes of D-serine:
-
Direct NMDA Receptor Agonism: Acts as a full co-agonist, essential for NMDA receptor-mediated synaptic plasticity.[1][13]
-
Dynamic Regulation: Its synthesis, release, and degradation are tightly controlled, allowing for modulation of synaptic activity.[6][14]
-
Pathophysiological Relevance: Altered D-serine homeostasis is linked to numerous CNS disorders.[7][10][11]
The Hypothesis: The Emergence of O-methyl-D-serine as a Putative Neuromodulator
We postulate that O-methyl-D-serine exists as an endogenous molecule within the CNS and functions as a subtle yet critical modulator of NMDA receptor activity. This hypothesis is predicated on two fundamental biological principles: the prevalence of O-methylation as a mechanism for fine-tuning molecular function and the structural similarity of O-methyl-D-serine to D-serine.
Methylation, catalyzed by O-methyltransferases (OMTs), is a common post-translational modification that can alter the hydrophobicity, steric profile, and receptor-binding affinity of a molecule.[15][16] We propose the existence of a yet-to-be-identified O-methyltransferase capable of utilizing D-serine as a substrate, thereby generating O-methyl-D-serine.
Potential Functions of O-methyl-D-serine:
-
Modulation of NMDA Receptor Affinity: The addition of a methyl group to the hydroxyl moiety of D-serine could alter its binding affinity and/or efficacy at the NMDA receptor co-agonist site. This could manifest as either a potentiation or an inhibition of receptor activity, providing a mechanism for fine-tuning neuronal excitability.
-
Resistance to Degradation: O-methylation could protect the serine backbone from degradation by DAAO, thereby prolonging its signaling lifetime in the synaptic cleft.
-
Creation of a distinct signaling entity: O-methyl-D-serine might interact with a distinct subset of NMDA receptors or even other, as-yet-unidentified receptors, eliciting unique downstream signaling cascades.
A Proposed Biosynthetic and Metabolic Pathway for O-methyl-D-serine
To guide the experimental investigation of O-methyl-D-serine, we propose a hypothetical metabolic pathway.
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A Technical Guide to (R)-2-amino-3-methoxypropanoic Acid: A Versatile Chiral Building Block for Advanced Protein Degraders
This guide provides an in-depth exploration of (R)-2-amino-3-methoxypropanoic acid, a key building block in the synthesis of next-generation targeted protein degraders. We will delve into its structural significance, synthetic utility, and strategic incorporation into heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), offering researchers and drug development professionals a comprehensive resource for leveraging this unique reagent.
The Strategic Imperative for Advanced Linker Technology in Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable".[1][2] Unlike traditional inhibitors that merely block a protein's function, degraders physically eliminate the target protein from the cell. This is accomplished by small molecules, such as PROTACs or molecular glues, which hijack the cell's natural disposal system—the Ubiquitin-Proteasome Pathway (UPP).[3][4][5][6]
Heterobifunctional protein degraders, the most common type, are composed of three distinct parts: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] While significant focus is often placed on the warhead and E3 ligand, the linker is not merely a passive spacer. Its length, composition, rigidity, and stereochemistry are critical determinants of a degrader's success, profoundly influencing the formation and stability of the crucial ternary complex (POI-Degrader-E3 Ligase) that precedes ubiquitination and degradation.[7][8][9] The empirical and challenging nature of linker design necessitates a robust toolbox of versatile building blocks to streamline the synthesis of degrader libraries for screening and optimization.[7]
This compound: A Profile
This compound, also known as O-Methyl-D-serine, is a non-proteinogenic amino acid derivative. Its inherent chirality and dual functionality make it a valuable asset in synthetic chemistry.
Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-3-methoxypropanoic acid hydrochloride | [10] |
| CAS Number | 86118-10-7 | [10] |
| Molecular Formula | C₄H₁₀ClNO₃ | [10] |
| Molecular Weight | 155.58 g/mol | [10] |
| Appearance | White to off-white solid | [11] |
| Solubility | Soluble in water | [11] |
This compound is well-established in pharmaceutical synthesis, notably as a key intermediate in the manufacturing of the anti-epileptic drug Lacosamide.[12][13] This history underscores its reliability and scalability as a chiral building block.
Structural Diagram: The Foundation of Versatility
The utility of this compound stems from its distinct structural features, which provide specific advantages in the context of degrader synthesis.
Caption: Key functional moieties of this compound.
Strategic Application in Protein Degrader Synthesis
The incorporation of this compound into a linker backbone is a strategic choice driven by three pillars of rational degrader design:
-
Stereochemical Control: The (R)-configuration at the alpha-carbon introduces a fixed, predictable three-dimensional vector into the linker. This conformational constraint is vital for orienting the POI and E3 ligase correctly, a key factor in achieving the productive ternary complex geometry required for efficient ubiquitin transfer.[1]
-
Synthetic Versatility: The presence of both a primary amine and a carboxylic acid provides orthogonal handles for synthesis. This allows for directional, stepwise construction of the linker, enabling precise control over its final structure.
-
Property Modulation: The methoxy group is not merely a structural element. It influences the linker's physicochemical properties, including polarity, hydrogen bonding capacity, and metabolic stability. By altering these parameters, researchers can fine-tune a degrader's cell permeability and pharmacokinetic profile.
Experimental Workflow: Incorporation into a PROTAC Scaffold
The synthesis of a PROTAC is a modular process. The following section outlines a validated, step-by-step methodology for incorporating this compound as a central component of a linker.
Overall Synthetic Strategy
The core logic is to use the amino acid derivative to bridge two components: one part of the linker attached to the E3 ligand, and the other part attached to the POI warhead. This requires sequential protection, coupling, and deprotection steps.
Caption: Modular workflow for PROTAC synthesis using the building block.
Detailed Experimental Protocol
Objective: To couple the N-terminus of the building block to a warhead-linker fragment and the C-terminus to an E3-ligand-linker fragment.
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane, Water
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Amine-functionalized Linker-E3 Ligand fragment
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxylic acid-functionalized Warhead-Linker fragment
Step 1: N-Boc Protection
-
Rationale: The primary amine must be protected to prevent it from reacting during the subsequent carboxylic acid activation and coupling step. The Boc group is ideal due to its stability under coupling conditions and its facile removal with acid.
-
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃.
-
Cool the solution to 0 °C in an ice bath.
-
Add (Boc)₂O (1.1 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup and extract with ethyl acetate. The organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield N-Boc-(R)-2-amino-3-methoxypropanoic acid, which can often be used without further purification.
-
Step 2: C-Terminus Coupling
-
Rationale: The carboxylic acid of the Boc-protected amino acid is activated to form a highly reactive intermediate, which readily undergoes nucleophilic attack by the amine of the E3-ligand-linker fragment to form a stable amide bond.
-
Procedure:
-
Dissolve N-Boc-(R)-2-amino-3-methoxypropanoic acid (1.0 eq), the amine-functionalized Linker-E3 Ligand fragment (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) dropwise to the solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute with water and extract the product with ethyl acetate. Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.
-
Step 3: N-Boc Deprotection
-
Rationale: The Boc group is removed to expose the primary amine, which will serve as the nucleophile for the next coupling step.
-
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in a 1:4 mixture of TFA and DCM.
-
Stir at room temperature for 1-2 hours until LC-MS analysis indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure. The resulting TFA salt is often used directly in the next step.
-
Step 4: N-Terminus Coupling
-
Rationale: This final coupling step joins the two halves of the molecule to form the complete PROTAC. The chemistry is analogous to Step 2.
-
Procedure:
-
Dissolve the TFA salt from the previous step (1.0 eq), the carboxylic acid-functionalized Warhead-Linker fragment (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to neutralize the TFA salt and catalyze the reaction.
-
Stir at room temperature overnight.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Conclusion and Future Outlook
This compound is more than a simple chemical reagent; it is a strategic tool for addressing the complexities of linker design in targeted protein degradation. Its inherent chirality, synthetic tractability, and capacity for property modulation provide a powerful platform for creating sophisticated and highly effective degrader molecules. By offering precise control over the three-dimensional architecture of the linker, this building block enables researchers to systematically probe the structure-activity relationships that govern ternary complex formation and degradation efficacy. As the field of TPD continues to advance toward more complex targets and refined therapeutic agents, the rational incorporation of such versatile, non-canonical building blocks will be indispensable for the development of the next generation of medicines.
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Bemis, T. A., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. eScholarship, University of California. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 554184, 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from PubChem website. [Link]
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Cresset Group. (2024, May 14). Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. Retrieved from Cresset Group website. [Link]
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Zhao, F., et al. (2023). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. RSC Medicinal Chemistry, 14(5), 923-934. [Link]
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Sasso, L., et al. (2021). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Biochemistry, 60(27), 2146-2161. [Link]
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Methodological & Application
(R)-2-amino-3-methoxypropanoic acid (D-O-Methylserine): A Potent Tool for Probing NMDA Receptor Function in Neuroscience
Application Note and Detailed Protocols
Abstract: (R)-2-amino-3-methoxypropanoic acid, more commonly known in neuroscience as D-O-Methylserine, is a synthetic derivative of the amino acid D-serine. Its structural modification—the methylation of the hydroxyl group—confers unique properties that make it an invaluable tool for investigating the function and dysfunction of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a critical mediator of excitatory neurotransmission and is fundamental to processes like synaptic plasticity, learning, and memory.[1][2] This guide provides an in-depth overview of D-O-Methylserine's mechanism of action, its diverse applications in neuroscience research, and detailed, field-tested protocols for its use in key experimental paradigms.
Introduction and Chemical Profile
This compound is a chiral amino acid derivative.[3][4] In the context of neuroscience, the (R)-enantiomer is biologically active and is often referred to as D-O-Methylserine (DOMS). This nomenclature highlights its relationship to D-serine, a crucial endogenous co-agonist of the NMDA receptor.[2][5]
Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C4H9NO3 |
| Molecular Weight | 119.12 g/mol [4] |
| CAS Number | 19794-53-7[4] |
| Appearance | White to off-white solid[4] |
| Solubility | Highly soluble in water (≥100 mg/mL)[4] |
| Storage | Store powder at -20°C for long-term stability (up to 3 years). Stock solutions should be aliquoted and stored at -20°C (stable for 1 month) or -80°C (stable for 6 months) to avoid repeated freeze-thaw cycles.[4] |
The key structural feature of D-O-Methylserine is the replacement of the hydroxyl group of D-serine with a methoxy group. This modification prevents its degradation by the enzyme D-amino acid oxidase (DAAO), which rapidly metabolizes endogenous D-serine. This metabolic stability makes D-O-Methylserine a more reliable and potent tool for sustained and controlled activation of the NMDA receptor's co-agonist site in experimental settings.
Mechanism of Action: Modulating the NMDA Receptor
The NMDA receptor is unique in that it requires the binding of two distinct agonists for activation: the primary neurotransmitter glutamate, which binds to the GluN2 subunit, and a co-agonist, which binds to the GluN1 subunit.[6][7] Glycine and D-serine are the primary endogenous co-agonists.[8][9] D-serine is now recognized as a critical modulator of synaptic NMDA receptor activity, playing a vital role in synaptic plasticity.[1][5][10]
D-O-Methylserine functions as a potent and selective agonist at the glycine/D-serine co-agonist site on the GluN1 subunit of the NMDA receptor. By binding to this site, it facilitates the glutamate-dependent opening of the receptor's ion channel, leading to an influx of Ca²⁺ into the neuron. This calcium influx is the primary trigger for a cascade of downstream signaling events that underpin many forms of synaptic plasticity, such as Long-Term Potentiation (LTP), a cellular correlate of learning and memory.[6]
Caption: NMDA Receptor activation by Glutamate and D-O-Methylserine co-agonism.
Applications in Neuroscience Research
The stability and potency of D-O-Methylserine make it superior to D-serine for many applications. It allows researchers to:
-
Probe Synaptic Plasticity: Investigate the mechanisms of LTP and Long-Term Depression (LTD) by providing saturating concentrations of a co-agonist, ensuring that the co-agonist site is not a limiting factor.[1]
-
Study Excitotoxicity: Model conditions of excessive NMDA receptor activation, which is implicated in neurodegenerative diseases and ischemic brain injury.
-
Investigate Cognitive Function: Assess the role of NMDA receptor co-agonist site activation in learning and memory using in vivo behavioral models.[11]
-
Pharmacological Screening: Characterize novel NMDA receptor antagonists or modulators by competing them against a stable and known agonist.[12]
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
This protocol describes how to measure NMDA receptor-mediated currents from cultured neurons or acute brain slices using D-O-Methylserine.
A. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF):
-
Recording aCSF (0-Mg²⁺): Same as above but omit MgCl₂. The absence of magnesium is crucial to relieve the voltage-dependent block of the NMDA receptor at resting membrane potentials.
-
Intracellular Solution (for patch pipette):
-
Composition (in mM): 135 Cs-MeSO₃, 10 HEPES, 10 Phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, 0.5 EGTA.
-
Adjust pH to 7.25 with CsOH and osmolality to ~290 mOsm.
-
-
Pharmacological Agents:
-
D-O-Methylserine (DOMS): 10 mM stock in ultrapure water.
-
NMDA: 10 mM stock in ultrapure water.
-
Tetrodotoxin (TTX): 1 mM stock in ultrapure water. To block voltage-gated sodium channels.
-
Picrotoxin: 50 mM stock in DMSO. To block GABA-A receptors.
-
CNQX: 10 mM stock in DMSO. To block AMPA/Kainate receptors.
-
B. Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp recording of NMDA receptor currents.
C. Step-by-Step Methodology:
-
Prepare cultured neurons or acute brain slices using standard laboratory procedures.
-
Transfer the preparation to the recording chamber of an upright or inverted microscope equipped for electrophysiology.
-
Continuously perfuse with carbogenated aCSF at a rate of 1-2 mL/min.
-
Using a glass micropipette filled with intracellular solution, establish a giga-ohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron's voltage at -70 mV.
-
Switch the perfusion to the 0-Mg²⁺ recording aCSF containing TTX (1 µM), Picrotoxin (100 µM), and CNQX (10 µM) to isolate NMDA receptor currents. Allow the baseline to stabilize.
-
Prepare the application solution by adding NMDA (final concentration 30-100 µM) and D-O-Methylserine (final concentration 10-30 µM) to the recording aCSF.
-
Apply the drug solution via the perfusion system for a defined period (e.g., 30-60 seconds).
-
Record the resulting inward current, which is mediated by NMDA receptors.
-
Causality Check: The recorded current should be blocked by a specific NMDA receptor antagonist like AP5 (50 µM), confirming its identity.
-
Wash out the agonists with the recording aCSF until the current returns to baseline.
-
Analyze the peak amplitude and total charge transfer of the recorded current.
Protocol 2: In Vitro Calcium Imaging in Primary Neuronal Cultures
This protocol measures changes in intracellular calcium ([Ca²⁺]i) in response to NMDA receptor activation using D-O-Methylserine and the ratiometric dye Fura-2 AM.[16]
A. Solutions and Reagents:
-
Hanks' Balanced Salt Solution (HBSS): Calcium- and magnesium-free for dye loading, and with Ca²⁺/Mg²⁺ for imaging. Ensure it is phenol red-free.[16]
-
Fura-2 AM Stock Solution: Prepare a 1 mM stock by dissolving a 50 µg vial in 50 µL of high-quality, anhydrous DMSO.[16][17]
-
Loading Buffer: Dilute the Fura-2 AM stock to a final concentration of 1-5 µM in HBSS. The optimal concentration may need to be determined empirically for your specific cell type.[18]
-
Agonist Solution: Prepare NMDA (e.g., 50 µM) and D-O-Methylserine (e.g., 20 µM) in HBSS containing Ca²⁺ and Mg²⁺.
B. Step-by-Step Methodology:
-
Plate primary neurons on glass coverslips coated with an appropriate adhesive like poly-L-lysine.[18]
-
Dye Loading:
-
De-esterification:
-
Wash the cells twice with warm HBSS (containing Ca²⁺/Mg²⁺) to remove extracellular dye.
-
Incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.[20]
-
-
Imaging:
-
Mount the coverslip in an imaging chamber on a fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a camera to detect emissions at ~510 nm.[20][16]
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Apply the agonist solution containing NMDA and D-O-Methylserine.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
An increase in this ratio indicates an increase in intracellular calcium concentration. The ratio measurement corrects for variations in dye loading and cell thickness, providing a more quantitative measure of [Ca²⁺]i.[16]
-
Protocol 3: In Vivo Behavioral Assay - Novel Object Recognition (NOR) Test
This protocol assesses recognition memory in rodents and can be used to test the cognitive-enhancing effects of D-O-Methylserine. The test leverages the innate tendency of mice to explore novel objects more than familiar ones.[21][22]
A. Apparatus and Reagents:
-
Open Field Arena: A square or circular arena (e.g., 40x40x40 cm) made of a non-porous material that is easy to clean.
-
Objects: Two sets of three identical objects. Objects should be heavy enough that the mouse cannot move them, have distinct features, and lack any natural significance to the animal.[23] They should be cleaned thoroughly between trials.
-
D-O-Methylserine Solution: Dissolve in sterile saline for intraperitoneal (i.p.) injection. The dose should be determined from literature or pilot studies (e.g., 10-30 mg/kg).
B. Experimental Design (3-Day Protocol):
-
Day 1: Habituation
-
Handle the mice for several days prior to the experiment to reduce stress.[24]
-
Place each mouse individually into the empty arena and allow it to explore freely for 5-10 minutes.[25] This acclimates the mouse to the environment and allows for assessment of baseline locomotor activity.
-
Return the mouse to its home cage. Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.[25]
-
-
Day 2: Training (Familiarization)
-
Administer D-O-Methylserine or vehicle (saline) via i.p. injection 30 minutes before the training session.
-
Place two identical objects (A1 and A2) in opposite, equivalent quadrants of the arena.[25]
-
Place the mouse in the center of the arena, facing away from the objects, and allow it to explore for 10 minutes.[21][25]
-
Record the session with an overhead video camera for later analysis.
-
Return the mouse to its home cage.
-
-
Day 3: Testing (Test)
-
This session is typically conducted 24 hours after training, without any further drug injection.
-
Replace one of the familiar objects with a novel object (B). The arena should now contain one familiar object (A) and one novel object (B). The position of the novel object should be counterbalanced across animals.
-
Place the mouse back in the arena and allow it to explore for 5-10 minutes, while recording.[21]
-
Return the mouse to its home cage.
-
C. Data Analysis:
-
Using the video recordings, a trained observer (blind to the experimental conditions) should manually score the time the mouse spends actively exploring each object. Exploration is typically defined as the mouse's nose being directed toward the object within a 2 cm proximity.
-
Calculate the Discrimination Index (DI) :
-
DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total time exploring both objects)
-
-
Interpretation: A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one. A DI close to zero suggests a memory deficit.[21] Comparing the DI between the D-O-Methylserine and vehicle groups will reveal any cognitive-enhancing effects of the compound.
References
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Harvey, B. H. (1999). NMDA agonists and antagonists as probes of glutamatergic dysfunction and pharmacotherapies in neuropsychiatric disorders. Harvard Review of Psychiatry, 7(3), 125-143. [Link]
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Denninger, J. K., Smith, B. M., & Kirby, E. D. (2018). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. JoVE (Journal of Visualized Experiments), (138), e57751. [Link]
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BrainVTA. (n.d.). Calcium imaging protocol. Retrieved from [Link]
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Grissom, N. M., & Herdt, C. T. (2022). A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test. STAR protocols, 3(1), 101131. [Link]
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Li, S., et al. (2014). Novel Object Recognition for Studying Memory in Mice. Bio-protocol, 4(19), e1250. [Link]
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Barreto-Chang, O. L., & Dolmetsch, R. E. (2009). Calcium imaging of cortical neurons using Fura-2 AM. Journal of visualized experiments : JoVE, (23), 1086. [Link]
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ALZET Osmotic Pumps. (n.d.). Preparation of Artificial CSF. Retrieved from [Link]
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Lin, C. H., et al. (2016). D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability. Frontiers in Cellular Neuroscience, 10, 23. [Link]
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ResearchGate. (2009). Calcium Imaging of Cortical Neurons using Fura-2 AM. Retrieved from [Link]
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Martineau, M., et al. (2012). D-serine: a key to synaptic plasticity?. The International Journal of Biochemistry & Cell Biology, 44(4), 587-590. [Link]
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Martineau, M., et al. (2012). D-Serine: A key to synaptic plasticity?. The International Journal of Biochemistry & Cell Biology, 44(4), 587-590. [Link]
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protocols.io. (2024). Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology. Retrieved from [Link]
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JoVE. (2023). Video: Calcium Imaging in Neurons Using Fura-2. Retrieved from [Link]
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protocols.io. (2020). Artificial Cerebrospinal Fluid I (ACSF.I). Retrieved from [Link]
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Jansen, A., & Dannhardt, G. (2003). Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions. European journal of medicinal chemistry, 38(7-8), 661-670. [Link]
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Mouse Metabolic Phenotyping Centers. (2024). Novel Object Recognition test. Retrieved from [Link]
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Sason, H., et al. (2020). D-Serine Signaling and NMDAR-Mediated Synaptic Plasticity Are Regulated by System A-Type of Glutamine/D-Serine Dual Transporters. The Journal of Neuroscience, 40(34), 6549-6563. [Link]
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Maze Engineers. (n.d.). Novel Object Recognition. Retrieved from [Link]
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YouTube. (2023). Electrophysiology Techniques: How to Make Regular aCSF. Retrieved from [Link]
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Scribd. (n.d.). Exhibit B Acsf (Artificial Cerebrospinal Fluid). Retrieved from [Link]
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Sason, H., et al. (2020). D-Serine Signaling and NMDAR-Mediated Synaptic Plasticity Are Regulated by System A-Type of Glutamine/D-Serine Dual Transporters. The Journal of Neuroscience, 40(34), 6549-6563. [Link]
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Hansen, K. B., et al. (2017). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS chemical neuroscience, 8(8), 1673–1679. [Link]
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Wolosker, H. (2007). NMDA receptor regulation by D-serine: new findings and perspectives. Molecular neurobiology, 36(2), 143-152. [Link]
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ResearchGate. (2003). Antagonists and Agonists at the Glycine Site of the NMDA Receptor for Therapeutic Interventions. Retrieved from [Link]
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Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptor Ion Channels. CRC Press/Taylor & Francis. [Link]
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Das, U., et al. (2022). Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife, 11, e78021. [Link]
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Dore, K., et al. (2019). d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. eNeuro, 6(5), ENEURO.0054-19.2019. [Link]
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ResearchGate. (2021). The t-N-methyl-d-aspartate receptor: Making the case for d-Serine to be considered its inverse co-agonist. Retrieved from [Link]
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AdooQ Bioscience. (n.d.). 2-Amino-3-methoxypropanoic acid. Retrieved from [Link]
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Frontiers in Chemistry. (2020). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]
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Coyle, J. T., & Balu, D. (2020). d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Brain sciences, 10(3), 179. [Link]
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Application Notes and Protocols for O-Methyl-D-serine as an NMDA Receptor Glycine Site Agonist
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide for the investigation of O-methyl-D-serine as a putative N-methyl-D-aspartate (NMDA) receptor glycine site agonist. This document outlines the foundational principles of NMDA receptor function, the critical role of the glycine co-agonist site, and the rationale for exploring derivatives such as O-methyl-D-serine. Detailed, field-proven protocols for the synthesis, in vitro characterization, and in vivo evaluation of this compound are provided to facilitate its study in neuroscience research and drug development.
Introduction: The NMDA Receptor and the Glycine Co-agonist Site
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in excitatory neurotransmission throughout the central nervous system (CNS).[1][2] Its proper function is essential for synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention.
A unique feature of the NMDA receptor is its requirement for the binding of two distinct agonists for activation: glutamate and a co-agonist, typically glycine or D-serine.[3][4][5] Glutamate binds to the GluN2 subunit, while the co-agonist binds to the GluN1 subunit.[3][6][7] The glycine binding site on the GluN1 subunit is a critical regulatory site, and its modulation can profoundly impact receptor function. While glycine and D-serine are the primary endogenous co-agonists, synthetic ligands that target this site are of significant interest for their potential to selectively modulate NMDA receptor activity.
O-methyl-D-serine is a derivative of the endogenous co-agonist D-serine. The methylation of the hydroxyl group may alter its binding affinity, potency, and pharmacokinetic properties compared to its parent compound. Understanding the pharmacological profile of O-methyl-D-serine at the NMDA receptor glycine site is a crucial step in evaluating its potential as a research tool or therapeutic agent.
Synthesis of O-methyl-D-serine
The synthesis of O-methyl-D-serine can be approached through several routes. Below is a general, adaptable protocol based on the methylation of a protected D-serine derivative. This method is designed to be accessible for a standard organic chemistry laboratory.
Protocol 1: Synthesis of O-methyl-D-serine from D-serine
This protocol involves a two-step process: protection of the amino and carboxyl groups of D-serine, followed by methylation of the hydroxyl group and subsequent deprotection.
Materials:
-
D-serine
-
Boc-anhydride (Di-tert-butyl dicarbonate)
-
Methanol
-
Thionyl chloride or Acetyl chloride
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Step 1: Protection of D-serine as Boc-D-serine methyl ester
-
Esterification: To a suspension of D-serine (1.0 eq) in methanol, slowly add thionyl chloride (1.2 eq) or acetyl chloride at 0 °C.[7] Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to obtain D-serine methyl ester hydrochloride.[7]
-
Boc-protection: Dissolve the D-serine methyl ester hydrochloride in a suitable solvent such as a mixture of dioxane and water. Cool the solution to 0 °C and add Boc-anhydride (1.1 eq) and a base like sodium bicarbonate to maintain a slightly alkaline pH. Stir the reaction at room temperature until completion (monitored by TLC). Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield Boc-D-serine methyl ester.[8]
Step 2: Methylation of the hydroxyl group and deprotection
-
Methylation: Dissolve the Boc-D-serine methyl ester (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C and carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C. Add methyl iodide (1.2 eq) dropwise and let the reaction proceed at room temperature overnight. Quench the reaction carefully with water, and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography to obtain Boc-O-methyl-D-serine methyl ester.
-
Deprotection: Dissolve the purified product in a mixture of trifluoroacetic acid and dichloromethane (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure. The resulting crude O-methyl-D-serine can be purified by recrystallization or ion-exchange chromatography.
In Vitro Characterization of O-methyl-D-serine
To characterize the activity of O-methyl-D-serine at the NMDA receptor glycine site, a combination of radioligand binding assays and electrophysiological recordings is recommended.
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of O-methyl-D-serine for the glycine binding site of the NMDA receptor using a competitive binding assay with a known radiolabeled antagonist.
Materials:
-
Rat cortical membranes (prepared from adult rat forebrains)
-
[³H]MDL 105,519 or other suitable glycine site radioligand
-
O-methyl-D-serine
-
Glycine (for standard curve)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glutamate
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation counter
Protocol 2: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize rat forebrains in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation in fresh buffer. Resuspend the final pellet in Tris-HCl buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Binding Assay: In a final volume of 500 µL, combine:
-
50 µL of rat cortical membranes (50-100 µg of protein)
-
50 µL of [³H]MDL 105,519 (to a final concentration in the low nM range)
-
50 µL of varying concentrations of O-methyl-D-serine (e.g., from 1 nM to 1 mM) or glycine for the standard curve.
-
50 µL of glutamate (100 µM final concentration) to ensure the receptor is in an agonist-bound conformation.
-
Tris-HCl buffer to make up the final volume.
-
-
Incubation: Incubate the samples at 4 °C for 30-60 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in buffer using a filtration manifold. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of O-methyl-D-serine that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology
Two-electrode voltage-clamp (TEVC) recording from Xenopus oocytes expressing recombinant NMDA receptors is a robust method to determine the potency (EC₅₀) and efficacy of O-methyl-D-serine.
Materials:
-
Xenopus laevis oocytes
-
cRNA for GluN1 and GluN2 subunits (e.g., GluN2A or GluN2B)
-
O-methyl-D-serine
-
Glutamate
-
Recording solution (e.g., Ba²⁺-Ringer's solution)
-
Two-electrode voltage-clamp setup (amplifier, micromanipulators, electrodes)
Protocol 3: Two-Electrode Voltage-Clamp Electrophysiology
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with a mixture of cRNA for GluN1 and a GluN2 subunit. Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes filled with KCl. Clamp the membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply a saturating concentration of glutamate (e.g., 100 µM) along with varying concentrations of O-methyl-D-serine. Record the resulting inward currents.
-
Data Analysis: Plot the peak current response as a function of the O-methyl-D-serine concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximum response (efficacy) relative to a full agonist like glycine or D-serine.
In Vivo Evaluation of O-methyl-D-serine
Animal models can be used to assess the behavioral effects of O-methyl-D-serine and its potential as a cognitive enhancer or neuroprotective agent.
Rodent Behavioral Models
Several behavioral paradigms can be employed to investigate the effects of O-methyl-D-serine on learning, memory, and sensorimotor gating.
Commonly Used Behavioral Tests:
-
Novel Object Recognition (NOR) Test: Assesses recognition memory.
-
Morris Water Maze (MWM): Evaluates spatial learning and memory.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: Measures sensorimotor gating, which is often deficient in psychiatric disorders.
Protocol 4: General In Vivo Administration and Behavioral Testing
-
Animal Subjects: Use adult male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats). House the animals under standard laboratory conditions with ad libitum access to food and water.
-
Drug Preparation and Administration: Dissolve O-methyl-D-serine in a suitable vehicle (e.g., saline). Administer the compound via an appropriate route, such as intraperitoneal (i.p.) or oral (p.o.) gavage, at various doses. Include a vehicle-treated control group.
-
Behavioral Testing: Conduct the chosen behavioral test at a specific time point after drug administration (e.g., 30 minutes post-i.p. injection).
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the performance of the O-methyl-D-serine-treated groups with the control group.
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Description | Typical Value (for D-serine) | Experimental Value (for O-methyl-D-serine) |
| Ki (nM) | Inhibitory constant from radioligand binding assays. | 100 - 300 | To be determined |
| EC₅₀ (µM) | Half-maximal effective concentration from electrophysiology. | 1 - 10 | To be determined |
| Efficacy (%) | Maximum response relative to a full agonist (e.g., glycine). | ~100% | To be determined |
Visualizations
Caption: NMDA Receptor Activation Pathway.
Caption: Experimental Workflow for O-methyl-D-serine.
Conclusion
The protocols and application notes presented here provide a robust framework for the comprehensive evaluation of O-methyl-D-serine as an NMDA receptor glycine site agonist. By systematically determining its synthesis, in vitro pharmacology, and in vivo behavioral effects, researchers can elucidate the potential of this compound as a novel tool to probe NMDA receptor function and as a candidate for therapeutic development.
References
- Structure, function, and allosteric modul
- Glycine Site of NMDA Receptor Serves as a Spatiotemporal Detector of Synaptic Activity P
-
NMDA receptor - Wikipedia. (URL: [Link])
-
Glutamate and glycine binding to the NMDA receptor - PMC. (URL: [Link])
-
A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. (URL: [Link])
-
N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester - Organic Syntheses. (URL: [Link])
-
Structural insights into NMDA receptor pharmacology - PMC. (URL: [Link])
-
d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC. (URL: [Link])
-
Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC. (URL: [Link])
-
d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. (URL: [Link])
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Electrophysiological analysis of the modulation of NMDA-receptors function by D-serine and glycine in the central nervous system. (URL: [Link])
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Anti-NMDA receptor encephalitis: a review of mechanistic studies - PMC. (URL: [Link])
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d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling | Journal of Neuroscience. (URL: [Link])
- Synthesis method of O-methyl-D-serine - Google P
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The Use of Ligand Binding in Assays of NMDA Receptor Function. (URL: [Link])
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O-Methylserine | C4H9NO3 - PubChem. (URL: [Link])
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Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds - Semantic Scholar. (URL: [Link])
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In vivo NMDA receptor function in people with NMDA receptor antibody encephalitis. (URL: [Link])
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d-Serine differently modulates NMDA receptor function in rat CA1 hippocampal pyramidal cells and interneurons - PMC. (URL: [Link])
-
Behavioral Deficits in Adolescent Mice after Sub-Chronic Administration of NMDA during Early Stage of Postnatal Development - PMC. (URL: [Link])
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Application Notes and Protocols for the Use of (R)-2-amino-3-methoxypropanoic Acid in Cell Culture
Introduction: Exploring the Cellular Impact of Non-Proteinogenic Amino Acids
(R)-2-amino-3-methoxypropanoic acid is a chiral, non-proteinogenic amino acid derivative of serine.[1][2][3] Unlike the canonical amino acids that serve as building blocks for proteins, non-proteinogenic analogs represent a fascinating class of molecules for probing and modulating cellular machinery. Their structural similarity to endogenous amino acids allows them to interact with cellular components such as amino acid transporters and metabolic enzymes. This interaction can lead to a range of outcomes, from competitive inhibition of nutrient uptake to the modulation of critical nutrient-sensing signaling pathways.
One of the most important of these nutrient-sensing pathways is the mechanistic target of rapamycin (mTOR) pathway.[4] mTOR, a serine/threonine kinase, acts as a central regulator of cell growth, proliferation, and metabolism by integrating signals from growth factors, energy status, and, crucially, amino acid availability.[4][5] The presence or absence of specific amino acids is communicated to the mTOR complex 1 (mTORC1) through a complex network of sensors and transporters, ultimately dictating the rate of protein synthesis and other anabolic processes.[5][6]
Studies have shown that some non-proteinogenic amino acids can activate the mTOR pathway, mimicking the presence of essential amino acids.[7][8] this compound, as a derivative of serine, is hypothesized to enter the cell via neutral amino acid transporters and potentially influence these nutrient-sensing pathways.[9][10]
These application notes provide a comprehensive framework for researchers to investigate the biological effects of this compound in a cell culture setting. The protocols herein describe how to prepare and apply the compound, assess its impact on cell viability, and probe its mechanistic effects on the mTORC1 signaling pathway.
Compound Preparation and Handling
Proper handling and preparation of this compound are critical for experimental reproducibility.
1.1. Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₃ | [1][11] |
| Molecular Weight | 119.12 g/mol | [1][11] |
| Appearance | White to off-white solid | [1][12] |
| Solubility | Soluble in water (≥100 mg/mL) | [1][12] |
| Storage | Powder: -20°C for up to 3 years. Stock Solution: -80°C for up to 6 months. | [1][12] |
1.2. Protocol: Preparation of a 100 mM Stock Solution
This protocol details the preparation of a sterile, high-concentration stock solution for use in cell culture experiments.
Materials:
-
This compound (powder)
-
Nuclease-free sterile water (H₂O)
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculation: To prepare a 100 mM (0.1 M) solution, weigh out 11.91 mg of this compound for every 1 mL of solvent.
-
Example: For 10 mL of stock solution, weigh 119.1 mg of the compound.
-
-
Dissolution: Aseptically transfer the weighed powder into a sterile conical tube. Add the calculated volume of sterile H₂O. Vortex gently until the solid is completely dissolved.[1]
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and push the solution through the filter into a new sterile conical tube. This step is crucial to prevent microbial contamination of cell cultures.[1]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 6 months).[1][12]
Determining the Effective Concentration Range
Before conducting mechanistic studies, it is essential to determine the compound's effect on cell viability and establish a working concentration range. A dose-response experiment to calculate the half-maximal inhibitory concentration (IC₅₀) is standard practice.[13][14]
2.1. Protocol: Cell Viability Assessment and IC₅₀ Determination using MTT Assay
This protocol provides a method to assess cell viability across a range of compound concentrations. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures metabolic activity.
Materials:
-
Cells of interest (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound stock solution (100 mM)
-
Sterile PBS
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490-570 nm
Procedure:
-
Cell Seeding:
-
Compound Dilution Series:
-
Prepare a serial dilution of the 100 mM stock solution in complete culture medium. A common starting point is a 1:100 dilution to get a 1 mM working solution, followed by 2-fold serial dilutions.
-
Example Concentration Range: 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 15.6 µM, 0 µM (vehicle control).
-
Always include a "vehicle control" (medium only) and a "no cell" blank control.[17]
-
-
Cell Treatment:
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[17]
-
Incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[17]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a plate reader.
-
Normalize Data: Convert absorbance values to percentage viability relative to the vehicle-treated control cells (100% viability).[13]
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
-
IC₅₀ Calculation: Plot the percent viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.[13][16] Software such as GraphPad Prism is recommended for this analysis.
-
Caption: Workflow for IC₅₀ determination using the MTT assay.
Mechanistic Study: Investigating mTORC1 Pathway Activation
Based on the established role of amino acids in mTORC1 signaling, a key mechanistic question is whether this compound can activate this pathway. This can be assessed by measuring the phosphorylation of downstream mTORC1 targets, such as S6 Kinase 1 (S6K1).[5][7][8]
3.1. Protocol: Western Blot Analysis of S6K1 Phosphorylation
This protocol describes how to detect changes in the phosphorylation state of S6K1, a direct substrate of mTORC1, in response to compound treatment.
Materials:
-
Cells of interest grown in 6-well plates
-
Amino acid-free medium (e.g., Earle's Balanced Salt Solution, EBSS)
-
This compound
-
Positive control (e.g., Leucine or complete amino acid solution)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-S6K1 (Thr389)
-
Rabbit anti-total S6K1
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding and Starvation:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
To synchronize the cells and establish a baseline of low mTORC1 activity, starve the cells of amino acids. Gently wash the cells twice with sterile PBS.
-
Incubate the cells in amino acid-free medium (EBSS) for 1-2 hours.
-
-
Cell Treatment:
-
Prepare treatment solutions in the amino acid-free medium. Use concentrations determined from the viability assay (e.g., sub-toxic concentrations like IC₅₀/4, IC₅₀/2).
-
Experimental Groups:
-
Negative Control: Amino acid-free medium.
-
Test Compound: this compound at various concentrations.
-
Positive Control: Leucine (e.g., 500 µM) or complete amino acid solution.
-
-
Remove the starvation medium and add the treatment solutions. Incubate for a short period, typically 30-60 minutes, as signaling events are often rapid.
-
-
Protein Extraction:
-
Place the plate on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
-
Western Blotting:
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-S6K1 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Reprobing:
-
To ensure equal protein loading, the membrane can be stripped and reprobed for total S6K1 and a loading control like β-actin.
-
Caption: Hypothesized activation of the mTORC1 pathway by an amino acid analog.
Trustworthiness and Self-Validation
To ensure the reliability of your findings, incorporate the following controls and validation steps into your experimental design:
-
Positive and Negative Controls: Always include a known activator of the mTOR pathway (like leucine) as a positive control and a vehicle/untreated sample as a negative control.
-
Loading Controls: When performing Western blots, always probe for a housekeeping protein (e.g., β-actin, GAPDH) to confirm equal protein loading across all lanes.
-
Biological Replicates: Each experiment should be performed a minimum of three independent times to ensure the results are reproducible and to allow for statistical analysis.[14]
-
Orthogonal Assays: If this compound appears to inhibit viability, consider a secondary, different type of viability assay (e.g., a trypan blue exclusion assay or a CellTiter-Glo® luminescent assay) to confirm the results.
By adhering to these protocols and principles of scientific integrity, researchers can effectively characterize the cellular effects of this compound and contribute to the broader understanding of how non-proteinogenic amino acids modulate cellular physiology.
References
-
Tardito, S., et al. (2012). The non-proteinogenic amino acids L-methionine sulfoximine and DL-phosphinothricin activate mTOR. Amino Acids, 42(6), 2507-12. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
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Singh, H., & Ecker, G. F. (2018). Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. Molecules, 23(10), 2549. [Link]
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Cater, R. J., et al. (2014). Tuning the ion selectivity of glutamate transporter–associated uncoupled conductances. Journal of General Physiology, 144(4), 263-274. [Link]
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Tardito, S., & Chiu, M. (2011). The non-proteinogenic amino acids l-methionine sulfoximine and dl- phosphinothricin activate mTOR. ResearchGate. [Link]
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Kim, J., & Guan, K. L. (2011). Mechanisms of amino acid sensing in mTOR signaling pathway. Molecules and Cells, 31(1), 1-4. [Link]
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Gupta, D., et al. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics, 6(4), 1118-1127. [Link]
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Hyde, R., et al. (2015). Role of amino acid transporters in amino acid sensing. The American Journal of Clinical Nutrition, 101(6), 1264S-1271S. [Link]
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Gupta, D., et al. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Molecular Pharmaceutics, 6(4), 1118-1127. [Link]
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Yoon, M. S. (2013). Distinct amino acid–sensing mTOR pathways regulate skeletal myogenesis. Molecular Biology of the Cell, 24(23), 3639-3649. [Link]
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Sugawara, M., et al. (2000). Identification and characterization of an amino acid transporter expressed differentially in liver. Journal of Biological Chemistry, 275(21), 16473-16477. [Link]
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Wikipedia. (n.d.). mTOR. [Link]
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Robinson, A. (2016). IC50 or cell viability experiment. YouTube. [Link]
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Gupta, D., & Varghese, S. (n.d.). Chemical and Enzymatic Stability of Amino Acid. Amanote Research. [Link]
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PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. [Link]
-
Pineda, M., et al. (1999). Identification and Functional Characterization of a Na+-independent Neutral Amino Acid Transporter with Broad Substrate Selectivity. Journal of Biological Chemistry, 274(28), 19738-19744. [Link]
-
PubChem. (n.d.). 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid. [Link]
-
ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. [Link]
-
AdooQ Bioscience. (n.d.). 2-Amino-3-methoxypropanoic acid. [Link]
-
Hansen, K. B., et al. (2018). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 11, 23. [Link]
-
MySkinRecipes. (n.d.). (S)-2-Amino-3-methoxypropanoic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of this compound Hydrochloride in Modern Pharmaceutical Manufacturing. [Link]
-
PubChem. (n.d.). (2R)-2-amino-3-hydroxypropanoic acid. [Link]
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Application of O-methyl-D-serine in Studying Synaptic Plasticity: A Guide for Researchers
Prepared by a Senior Application Scientist
This guide provides a comprehensive overview of the application of O-methyl-D-serine for researchers, scientists, and drug development professionals investigating synaptic plasticity. While direct experimental protocols for O-methyl-D-serine are not extensively documented in peer-reviewed literature, its close structural and functional analogy to the well-characterized N-methyl-D-aspartate (NMDA) receptor co-agonist, D-serine, allows for the adaptation of established methodologies. This document will, therefore, focus on the principles and detailed protocols for using D-serine as a robust framework for designing and executing experiments with O-methyl-D-serine.
Introduction: The Role of NMDA Receptor Co-agonists in Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. A key player in many forms of synaptic plasticity is the NMDA receptor, a glutamate-gated ion channel. A unique feature of the NMDA receptor is its requirement for the binding of both glutamate and a co-agonist to its Glycine/D-serine site for activation. This co-agonist site is a critical regulatory point for NMDA receptor function.
While glycine was initially thought to be the primary endogenous co-agonist, subsequent research has established D-serine as a key modulator of synaptic NMDA receptors in many brain regions.[1][2] D-serine is a more potent agonist at the glycine site of the NMDA receptor than glycine itself.[1] The availability of D-serine at the synapse, therefore, directly influences the probability of NMDA receptor activation and the subsequent induction of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[3][4]
O-methyl-D-serine, as a methylated derivative of D-serine, is presumed to act in a similar manner, serving as an exogenous agonist at the NMDA receptor's co-agonist site. The methylation of the hydroxyl group may alter its pharmacokinetic properties, such as stability and membrane permeability, potentially offering advantages over D-serine in certain experimental contexts. However, without direct comparative studies, these potential differences remain to be empirically determined.
Mechanism of Action: Modulating the NMDA Receptor
The binding of a co-agonist like D-serine or O-methyl-D-serine to the GluN1 subunit of the NMDA receptor, in conjunction with glutamate binding to the GluN2 subunit, induces a conformational change in the receptor. This change, coupled with the relief of the voltage-dependent magnesium block by postsynaptic depolarization, allows the influx of calcium ions (Ca²⁺) into the postsynaptic neuron.[5][6] This rise in intracellular Ca²⁺ is a critical trigger for a cascade of downstream signaling events that lead to synaptic plasticity.[5][7]
Application in Electrophysiology: Studying Long-Term Potentiation (LTP)
Electrophysiological recording of LTP in brain slices is a cornerstone technique for studying synaptic plasticity. O-methyl-D-serine can be used to probe the role of the NMDA receptor co-agonist site in LTP induction and maintenance.
Rationale for Using O-methyl-D-serine in LTP Experiments
-
Investigating the necessity of co-agonist site activation: By applying O-methyl-D-serine in the presence of an NMDA receptor antagonist, researchers can confirm the involvement of the co-agonist site in the observed effects.
-
Rescuing impaired LTP: In models where LTP is impaired due to reduced endogenous D-serine levels (e.g., in aged animals or certain disease models), exogenous application of O-methyl-D-serine can be used to test if restoring co-agonist site activation can rescue the plasticity deficit.[8]
-
Modulating the threshold for LTP induction: By varying the concentration of O-methyl-D-serine, researchers can investigate how the level of co-agonist site occupancy affects the threshold for inducing LTP.
Protocol for LTP Recording in Hippocampal Slices
This protocol is adapted from established methods for studying D-serine's role in LTP in the CA1 region of the hippocampus.[3][4]
Materials:
-
O-methyl-D-serine (or D-serine as a reference compound)
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Dissection tools and vibratome
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse) according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single baseline stimuli every 15-30 seconds at an intensity that elicits an fEPSP of 30-40% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
LTP Induction and O-methyl-D-serine Application:
-
For investigating the effect on established LTP: After inducing LTP with a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz, separated by 20 seconds), apply O-methyl-D-serine to the aCSF and observe any changes in the potentiated response.
-
For rescue experiments: In a model with impaired LTP, perfuse the slice with aCSF containing O-methyl-D-serine during baseline recording and then apply the HFS protocol.
-
Concentration Range: Based on studies with D-serine, a starting concentration range of 10-100 µM for O-methyl-D-serine is recommended.[3][9] A dose-response curve should be generated to determine the optimal concentration.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.
-
Table 1: Representative Data from D-serine Application in LTP Experiments
| Condition | Baseline fEPSP Slope (% of control) | Post-HFS fEPSP Slope (% of baseline) | Reference |
| Control (ACSF) | 100% | 150 ± 10% | [10] |
| + 10 µM D-serine | 100% | 175 ± 12% | [9] |
| Aged animals (ACSF) | 100% | 115 ± 8% | [11] |
| Aged animals + 100 µM D-serine | 100% | 145 ± 9% | [11] |
Note: The above data are illustrative and based on D-serine studies. Similar experiments should be performed to determine the specific effects of O-methyl-D-serine.
Application in In Vivo Microdialysis: Measuring Extracellular Levels
In vivo microdialysis is a powerful technique to measure the concentration of neurotransmitters and other molecules in the extracellular space of the brain of a freely moving animal. This can provide insights into how O-methyl-D-serine administration affects the neurochemical environment.
Rationale for Using Microdialysis
-
Pharmacokinetic studies: To determine the brain penetration and clearance of exogenously administered O-methyl-D-serine.
-
Neurochemical interactions: To investigate whether O-methyl-D-serine administration alters the extracellular levels of other neurotransmitters, such as glutamate and GABA.[12]
-
Correlating neurochemistry with behavior: To link changes in extracellular O-methyl-D-serine levels with performance in behavioral tasks.
Protocol for In Vivo Microdialysis
This protocol is based on established methods for measuring D-serine in the rodent brain.[13][14]
Materials:
-
O-methyl-D-serine
-
Microdialysis probes
-
Stereotaxic apparatus
-
Surgical tools
-
Perfusion pump
-
Fraction collector
-
HPLC system with a chiral column and fluorescence detector
Procedure:
-
Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula into the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2 µl/min).
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into a fraction collector.
-
After a stable baseline is established, administer O-methyl-D-serine (e.g., via intraperitoneal injection or through the dialysis probe).
-
Continue collecting dialysate samples to monitor the change in extracellular concentrations.
-
-
Sample Analysis:
-
Analyze the dialysate samples using HPLC with a chiral column to separate D- and L-serine and a fluorescence detector after derivatization.
-
Table 2: Expected Outcomes of In Vivo Microdialysis with O-methyl-D-serine
| Measurement | Expected Outcome | Rationale |
| Extracellular O-methyl-D-serine | Dose-dependent increase following administration. | To confirm brain penetration and establish pharmacokinetic profile. |
| Extracellular D-serine | Potential competition for transporters, leading to changes in endogenous D-serine levels. | To investigate interactions with endogenous co-agonist systems. |
| Extracellular Glutamate | Potential modulation depending on the brain region and receptor subtypes. | To assess the impact on the primary excitatory neurotransmitter system. |
Application in Behavioral Assays: Assessing Cognitive Enhancement
Behavioral assays are crucial for determining the functional consequences of modulating synaptic plasticity. O-methyl-D-serine can be tested for its potential to enhance cognitive functions that are dependent on NMDA receptor-mediated plasticity.
Rationale for Behavioral Studies
-
Cognitive enhancement: To test the hypothesis that enhancing NMDA receptor function through the co-agonist site can improve learning and memory.[15]
-
Therapeutic potential: To evaluate the efficacy of O-methyl-D-serine in animal models of cognitive impairment associated with psychiatric and neurological disorders.
Protocol for the Morris Water Maze Task
The Morris water maze is a widely used task to assess spatial learning and memory in rodents.[15][16]
Materials:
-
O-methyl-D-serine
-
Circular water tank (1.5-2 m in diameter)
-
Escape platform
-
Video tracking system
-
Non-toxic white paint to make the water opaque
Procedure:
-
Acclimation:
-
Handle the animals for several days before the start of the experiment.
-
-
Training:
-
Fill the water tank with water (20-22°C) and make it opaque with non-toxic paint.
-
Place a hidden platform just below the water surface in a fixed location.
-
For each trial, place the animal in the water at one of four starting positions.
-
Allow the animal to swim and find the platform. If it does not find it within a set time (e.g., 60-90 seconds), guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for 5-7 days.
-
-
O-methyl-D-serine Administration:
-
Probe Trial:
-
On the day after the last training session, remove the platform and allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Measure the escape latency (time to find the platform) and path length during training.
-
In the probe trial, measure the percentage of time spent in the target quadrant.
-
Concluding Remarks and Future Directions
O-methyl-D-serine holds promise as a valuable tool for dissecting the role of the NMDA receptor co-agonist site in synaptic plasticity. Its potential for altered stability and bioavailability compared to D-serine warrants further investigation. The protocols outlined in this guide, based on the extensive literature on D-serine, provide a solid foundation for researchers to begin exploring the effects of O-methyl-D-serine.
Future research should focus on directly comparing the potency and efficacy of O-methyl-D-serine with D-serine in various experimental paradigms. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are needed to fully characterize this compound and unlock its full potential as a research tool and a potential therapeutic agent for cognitive disorders.
References
-
Effect of D-serine on a delayed match-to-place task for the water maze. (2004). Behavioural Brain Research, 152(2), 447-452. [Link]
-
Regulation of NMDA receptor Ca2+ signalling and synaptic plasticity. (2009). Biochemical Society Transactions, 37(6), 1369-1374. [Link]
-
Synaptic plasticity of NMDA receptors: mechanisms and functional implications. (2014). Neural Plasticity, 2014, 748219. [Link]
-
Monitoring D-Serine Dynamics in the Rat Brain Using Online Microdialysis-Capillary Electrophoresis. (2004). Analytical Chemistry, 76(21), 6582-6587. [Link]
-
Schematic representations of signaling pathways from NMDA receptors to the multiple signaling system. [Link]
-
Measuring the effect of glutamate receptor agonists on extracellular D-serine concentrations in the rat striatum using online microdialysis-capillary electrophoresis. (2006). Neuroscience Letters, 393(2-3), 200-205. [Link]
-
Contribution of astrocytes to hippocampal long-term potentiation through release of d-serine. (2003). Proceedings of the National Academy of Sciences, 100(25), 15194-15199. [Link]
-
Excitatory and inhibitory D-serine binding to the NMDA receptor. (2022). eLife, 11, e78836. [Link]
-
The involvement of endogenous D-serine in the induction of LTP in hippocampal slices. [Link]
-
Long-term potentiation depends on release of D-serine from astrocytes. (2010). Nature, 463(7278), 232-236. [Link]
-
D-serine increased hippocampal LTD, but did not alter LTP or depotentiation. [Link]
-
(PDF) Long-term potentiation depends on release of D-serine from astrocytes. [Link]
-
D-Serine: A Cross Species Review of Safety. (2021). Frontiers in Psychiatry, 12, 712739. [Link]
-
Neuronal release of d-serine: a physiological pathway controlling extracellular d-serine concentration. (2013). The FASEB Journal, 27(4), 1569-1580. [Link]
-
Long term potentiation depends on release of D-serine from astrocytes. (2010). Nature, 463(7278), 232-236. [Link]
-
Effect of D-serine on a delayed match-to-place task for the water maze. [Link]
-
Age-related effects of the neuromodulator D-serine on neurotransmission and synaptic potentiation in the CA1 hippocampal area of the rat. (2006). Journal of Neurochemistry, 98(3), 836-847. [Link]
-
Morris Water Maze. (2024). Mouse Phenotyping, Metabolism and Micro-Computed Tomography Core. [Link]
-
Reduced D-Serine Release May Contribute to Impairment of Long-Term Potentiation by Corticosterone in the Perforant Path-Dentate Gyrus. (2021). Neuroscience, 467, 72-83. [Link]
-
Fmoc-O-methyl-L-serine. Chem-Impex. [Link]
-
Win-stay behaviour demonstrated by d-serine-treated rats during the experimental phase in the second environment. [Link]
-
Activation Mechanisms of the NMDA Receptor. In Ion Channels: From Structure to Function. [Link]
-
NMDA receptor. Wikipedia. [Link]
-
The fate of hippocampal synapses depends on the sequence of plasticity-inducing events. (2018). eLife, 7, e39151. [Link]
-
Measuring the effect of glutamate receptor agonists on extracellular D-serine concentrations in the rat striatum using online microdialysis-capillary electrophoresis. [Link]
-
Manufacturer of Boc-O-Methyl-D-Serine: Synthetic Route and Market Prospect. (2023). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. (2000). Proceedings of the National Academy of Sciences, 97(9), 4926-4931. [Link]
-
The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle. (2019). Proceedings of the National Academy of Sciences, 116(40), 20142-20151. [Link]
-
Investigating brain D-serine: advocacy for good practices. (2018). Acta Physiologica, 224(1), e13070. [Link]
-
Behavioral and Cognitive Effects of the N-methyl-D-aspartate Receptor (NMDAR) Co-agonist D-serine in Healthy Humans. TrialScreen. [Link]
-
Behavioral and Cognitive Effects of the N-methyl-D-aspartate Receptor Co-agonist D-serine in Healthy Humans: Initial Findings. [Link]
-
The N-methyl D-aspartate receptor glycine site and D-serine metabolism: an evolutionary perspective. (2011). Philosophical Transactions of the Royal Society B: Biological Sciences, 366(1561), 202-212. [Link]
-
Induction of LTP in hippocampal slices. [Link]
-
Morris water maze: procedures for assessing spatial and related forms of learning and memory. (2006). Nature Protocols, 1(2), 848-858. [Link]
-
D-Serine: A Cross Species Review of Safety. (2021). Frontiers in Psychiatry, 12, 712739. [Link]
-
d-Serine is an endogenous ligand for the glycine site of the NMDA receptor. [Link]
-
Modulation of extracellular d-serine content by calcium permeable AMPA receptors in rat medial prefrontal cortex as revealed by in vivo microdialysis. (2013). CNS Neuroscience & Therapeutics, 19(4), 257-264. [Link]
-
Circuit-specific changes in d-serine-dependent activation of the N-methyl-D-aspartate receptor in the aging hippocampus. (2014). Age, 36(5), 9726. [Link]
-
D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. (2006). The Journal of Neuroscience, 26(10), 2677-2684. [Link]
-
Extracellular concentration of endogenous free D-serine in the rat brain as revealed by in vivo microdialysis. (1995). Neuroscience, 65(2), 335-341. [Link]
-
The rise and fall of the D-serine-mediated gliotransmission hypothesis. (2018). The Journal of Physiology, 596(19), 4545-4554. [Link]
-
Alteration in plasma and striatal levels of d-serine after d-serine administration with or without nicergoline: An in vivo microdialysis study. (2017). PLoS ONE, 12(9), e0184082. [Link]
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- 13. Neuronal release of d-serine: a physiological pathway controlling extracellular d-serine concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
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- 16. Effect of D-serine on a delayed match-to-place task for the water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Efficient Incorporation of (R)-2-amino-3-methoxypropanoic Acid into Synthetic Peptides
Introduction: Expanding the Chemical Space of Peptides
The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy in peptide drug discovery, enabling the creation of novel structures with enhanced therapeutic properties such as increased stability, improved potency, and unique conformational constraints.[1][2] (R)-2-amino-3-methoxypropanoic acid, a derivative of serine, is a valuable building block for modifying peptide stability and bioavailability.[3] Its methoxy group can introduce subtle steric and electronic effects, potentially influencing peptide secondary structure and resistance to enzymatic degradation.
This guide provides a comprehensive framework for the successful incorporation of Fmoc-(R)-2-amino-3-methoxypropanoic acid into peptides using Solid-Phase Peptide Synthesis (SPPS). We will delve into the critical aspects of coupling chemistry, provide detailed, field-tested protocols, and discuss troubleshooting and final peptide analysis.
Foundational Concepts: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the cornerstone of modern peptide synthesis, involving the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin.[4] The process is cyclical, with each cycle consisting of two main steps:
-
Deprotection: Removal of the temporary Nα-protecting group (typically Fmoc) from the terminal amino acid of the resin-bound peptide.
-
Coupling: Activation of the carboxyl group of the incoming Nα-protected amino acid and its subsequent reaction with the newly freed N-terminus of the peptide chain to form a peptide bond.
This iterative process is repeated until the desired peptide sequence is assembled.
Figure 1. General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Key Considerations for Incorporating this compound
The β-methoxy group of this compound introduces moderate steric hindrance compared to canonical amino acids like Alanine or even Serine. This steric bulk can slow down the reaction rate of peptide bond formation and may lead to incomplete coupling if standard protocols are used.[5] Therefore, optimized conditions, particularly the choice of coupling reagent, are critical for achieving high yields.
Protecting Group Strategy
For routine SPPS, the use of an Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group is standard.[6] The Fmoc group is base-labile, typically removed with piperidine, which ensures that acid-labile side-chain protecting groups and the resin linker remain intact throughout the synthesis. The methoxy side chain of this compound is stable to the conditions of both Fmoc-SPPS and the final trifluoroacetic acid (TFA)-mediated cleavage, requiring no specific side-chain protection.
Selection of Coupling Reagents
Standard carbodiimide reagents like DCC or DIC can be inefficient for sterically hindered couplings.[7][8] For challenging residues, uronium/aminium or phosphonium salt-based reagents are highly recommended due to their superior reactivity and ability to minimize racemization.[5]
| Coupling Reagent | Full Name | Class | Key Advantages & Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Highly reactive, excellent for overcoming steric hindrance, low racemization tendency.[7][9] Requires a non-nucleophilic base (e.g., DIPEA). |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Uronium Salt | A very popular and effective reagent, though slightly less reactive than HATU for the most difficult couplings.[9] |
| COMU | 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino]-uronium hexafluorophosphate | Uronium Salt | High coupling efficiency comparable to HATU, with improved safety (avoids explosive HOBt/HOAt byproducts) and better solubility.[9] |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Among the most reactive coupling reagents, very effective for hindered amino acids.[7] |
Recommendation: For incorporating this compound, HATU is the preferred coupling reagent due to its high efficacy in overcoming steric hindrance and ensuring a complete reaction.[5][7]
Detailed Protocols
Materials:
-
Fmoc-(R)-2-amino-3-methoxypropanoic acid
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Rink Amide or Wang resin (pre-loaded with the first amino acid)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Protocol 1: Automated Peptide Synthesizer Coupling
This protocol is optimized for a standard automated peptide synthesizer.
-
Resin Preparation: Start with 0.1 mmol of pre-swollen Rink Amide resin in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 times) and DCM (2 times).
-
-
Coupling Cycle for Fmoc-(R)-2-amino-3-methoxypropanoic acid:
-
Prepare the amino acid solution: Dissolve Fmoc-(R)-2-amino-3-methoxypropanoic acid (0.5 mmol, 5 equiv.) and HATU (0.48 mmol, 4.8 equiv.) in DMF.
-
Add the amino acid/HATU solution to the reaction vessel.
-
Add DIPEA (1.0 mmol, 10 equiv.) to the reaction vessel to initiate activation.
-
Allow the coupling reaction to proceed for 60-90 minutes at room temperature.
-
Rationale: Using a higher excess (5 equiv.) of the non-canonical amino acid and a longer coupling time helps to drive the reaction to completion, overcoming the steric hindrance.[5]
-
-
Washing: Drain the reaction vessel and wash the resin extensively with DMF (5 times) and DCM (2 times).
-
Optional: Capping (if necessary): If a monitoring test (e.g., Kaiser test) indicates incomplete coupling, cap any unreacted amines with an acetic anhydride solution before proceeding to the next cycle.
-
Continuation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Protocol 2: Manual SPPS Coupling
-
Resin Preparation: Place 0.1 mmol of resin in a fritted syringe. Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF. Add 2 mL of 20% piperidine/DMF. Agitate for 3 minutes. Drain.
-
Add 2 mL of 20% piperidine/DMF. Agitate for 10 minutes. Drain.
-
Wash the resin by adding 3 mL of DMF, agitating for 30 seconds, and draining. Repeat 5 times.
-
-
Coupling Reaction:
-
In a separate vial, dissolve Fmoc-(R)-2-amino-3-methoxypropanoic acid (5 equiv.), HATU (4.8 equiv.), and DIPEA (10 equiv.) in ~2 mL of DMF. Allow to pre-activate for 1-2 minutes.
-
Rationale: Pre-activation forms the highly reactive OAt-ester of the amino acid, ensuring a rapid and efficient reaction upon addition to the resin.[5]
-
Add the activated amino acid solution to the resin. Agitate for 90 minutes.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies free amines and an incomplete reaction.
-
Troubleshooting: If the Kaiser test is positive, drain the syringe and repeat the coupling step with a fresh solution of activated amino acid ("double coupling").
-
Figure 2. Decision workflow for monitoring coupling efficiency.
Protocol 3: Peptide Cleavage and Deprotection
-
Preparation: After the final synthesis cycle, wash the resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol resin) to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Note: The methoxy ether bond is stable to standard TFA cleavage conditions.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (~40 mL).
-
Centrifuge the mixture (e.g., 3000 rpm for 5 minutes), decant the ether, and repeat the ether wash twice to remove scavengers and residual TFA.
-
-
Drying: Dry the resulting white peptide pellet under vacuum.
Purification and Analysis
The crude peptide must be purified and its identity confirmed.
Purification by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[4][10]
-
Column: C18 stationary phase (e.g., Agilent AdvanceBio Peptide Mapping).[4]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from ~5% to 65% Mobile Phase B over 30-60 minutes is a good starting point.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure: Dissolve the crude peptide in Mobile Phase A, filter, and inject onto the column. Collect fractions corresponding to the major peak and combine them.
Characterization and Quality Control
Confirm the successful synthesis and purity of the final peptide using mass spectrometry.[11]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for confirming the molecular weight of the purified peptide. It provides both purity (from the LC trace) and identity (from the MS data). Using formic acid as a mobile phase additive is often preferred for LC-MS analysis to avoid the ion suppression caused by TFA.[4]
-
MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): Provides a rapid and accurate determination of the peptide's molecular weight.
-
Tandem MS (MS/MS): Can be used to sequence the peptide and confirm the exact position of the this compound residue.[12]
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with optimized protocols. The key to success lies in recognizing the potential for steric hindrance and proactively addressing it by selecting a high-reactivity coupling reagent like HATU, using an excess of the amino acid, and allowing for sufficient reaction time. By following the detailed protocols and analytical procedures outlined in this guide, researchers can confidently utilize this valuable non-canonical amino acid to expand their peptide design capabilities and accelerate drug discovery efforts.
References
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Vertex AI Search.
- Peptide Synthesis with Sterically Hindered D-Amino Acids. (n.d.). BenchChem Technical Support Center.
- Pye, C. R., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Shlomi, K., et al. (2021). A Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). Journal of Organic Chemistry.
- Modern Peptide Drug Analysis: Mass Spec, HOS, and More. (2024). BioPharmaSpec.
- Analysis and Purification of Synthetic Peptides by Liquid Chrom
- Peptide Characterisation Methods and Impurity Detection. (2023). Oxford Global.
- Wang, L., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ACS Infectious Diseases.
- This compound hydrochloride in Modern Pharmaceutical Manufacturing. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. (2007).
- (S)-2-Amino-3-methoxypropanoic acid. (n.d.). MySkinRecipes.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
Sources
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-2-Amino-3-methoxypropanoic acid [myskinrecipes.com]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. file.globalso.com [file.globalso.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. oxfordglobal.com [oxfordglobal.com]
- 11. ijsra.net [ijsra.net]
- 12. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
O-methyl-D-serine: A Stable Probe for Investigating Amino Acid Transporter Function
An Application and Protocol Guide for Researchers
This guide provides a comprehensive overview and detailed protocols for utilizing O-methyl-D-serine as a specialized tool for the study of amino acid transporters. As a stable, non-metabolizable analog of D-serine, this compound offers a unique advantage for isolating and characterizing the activity of specific transport systems, particularly in the fields of neuroscience, cancer biology, and drug development.
The Central Role of Amino Acid Transporters
Amino acid transporters are a diverse group of membrane proteins essential for cellular life. They meticulously control the flow of amino acids across biological membranes, a function critical for everything from protein synthesis and energy metabolism to neurotransmission and cellular signaling.[1][2] These transporters are primarily categorized within the Solute Carrier (SLC) gene superfamily, which in humans includes over 10 distinct families responsible for amino acid transport.[3]
Among the numerous substrates, the amino acid D-serine has garnered significant attention for its role as the primary co-agonist for N-methyl-D-aspartate (NMDA) receptors in the central nervous system, making it essential for synaptic plasticity, learning, and memory.[4][5][6] The concentration of D-serine in the synaptic cleft is tightly regulated by several transporters, most notably the Alanine-Serine-Cysteine Transporters 1 and 2 (ASCT1/SLC1A4 and ASCT2/SLC1A5).[7][8][9] Furthermore, ASCT2 is of major interest in oncology, as it is frequently upregulated in various cancers to satisfy their high demand for amino acids like glutamine and serine, fueling rapid proliferation.[10][11][12]
Studying these transporters requires tools that can interact with them specifically without being altered by the cell's metabolic machinery. This is where O-methyl-D-serine provides a distinct advantage.
O-methyl-D-serine: A Chemically Stable D-serine Analog
O-methyl-D-serine is a derivative of D-serine where the hydrogen of the side-chain hydroxyl group is replaced by a methyl group.[13] This seemingly minor modification provides a profound experimental benefit: it renders the molecule resistant to degradation by the two primary enzymes responsible for D-serine catabolism: serine racemase (which can catalyze the elimination of water from serine) and D-amino acid oxidase (DAAO).[14]
Causality Behind the Design:
-
Stability: By blocking metabolic degradation, O-methyl-D-serine's concentration remains stable throughout an experiment, allowing for more accurate and reproducible kinetic measurements.
-
Specificity: It is expected to act as a competitive inhibitor at transporters that recognize D-serine, physically blocking the binding and translocation of endogenous substrates. This allows researchers to isolate the functional contribution of a specific transporter from the complex network of cellular amino acid flux.
The diagram below illustrates the proposed mechanism by which O-methyl-D-serine inhibits an amino acid transporter like ASCT2.
Caption: Competitive inhibition of the ASCT2 transporter by O-methyl-D-serine.
Core Applications in Research
The stability and specificity of O-methyl-D-serine make it a valuable tool across multiple research domains.
-
Neuroscience: By inhibiting ASCT1/2, researchers can investigate how the disruption of D-serine transport impacts NMDA receptor activity, synaptic transmission, and plasticity. This is particularly relevant for studying the pathophysiology of conditions like schizophrenia and depression, where D-serine signaling is thought to be dysregulated.[15]
-
Cancer Biology: ASCT2 is a key transporter that fuels the growth of many tumors by importing amino acids.[10] O-methyl-D-serine can be used to probe the reliance of cancer cells on ASCT2-mediated transport, helping to validate it as a therapeutic target and to understand the metabolic reprogramming that occurs in cancer.[12][16]
-
Drug Development: O-methyl-D-serine can serve as a reference compound in high-throughput screening assays designed to identify novel inhibitors of ASCT2 or other D-serine-sensitive transporters. Its well-defined (presumed) mechanism of action provides a benchmark for characterizing new chemical entities.
Experimental Protocols
Here we provide detailed, self-validating protocols for using O-methyl-D-serine to study amino acid transporters in a cell-based context.
Protocol 1: In Vitro Transport Inhibition Assay (IC₅₀ Determination)
This protocol is designed to quantify the inhibitory potency of O-methyl-D-serine on a target transporter expressed in mammalian cells by measuring the uptake of a radiolabeled substrate.
Workflow Diagram:
Caption: Workflow for determining the IC₅₀ of a transporter inhibitor.
A. Principle
The assay measures the uptake of a radiolabeled amino acid (e.g., [³H]D-serine) into cells overexpressing a specific transporter (e.g., ASCT2). By introducing increasing concentrations of the unlabeled inhibitor, O-methyl-D-serine, a dose-dependent decrease in radioactivity inside the cells is observed. The concentration of inhibitor that reduces substrate uptake by 50% is the IC₅₀ value.
B. Materials
-
Cells: Mammalian cell line (e.g., HEK293 or CHO) stably or transiently expressing the transporter of interest (e.g., human ASCT2).
-
Reagents:
-
O-methyl-D-serine (stock solution in assay buffer)
-
Radiolabeled substrate: [³H]D-serine or [¹⁴C]L-serine
-
Culture medium (e.g., DMEM with 10% FBS)
-
Transport Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS, containing NaCl)
-
Ice-cold Wash Buffer (e.g., HBSS)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH or 1% SDS)
-
Scintillation fluid
-
-
Equipment:
-
24-well cell culture plates
-
Liquid scintillation counter
-
Standard cell culture equipment (incubator, biosafety cabinet)
-
C. Step-by-Step Methodology
-
Cell Plating: Seed the transporter-expressing cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 2 x 10⁵ cells/well). As a crucial control, seed untransfected parental cells in parallel to measure non-transporter-mediated uptake.
-
Incubation: Culture the cells overnight at 37°C in a 5% CO₂ incubator.
-
Preparation: On the day of the assay, prepare serial dilutions of O-methyl-D-serine in the Transport Assay Buffer. A typical concentration range would be from 1 nM to 1 mM. Also prepare the radiolabeled substrate solution in the same buffer at a concentration near its Km for the transporter (if known, otherwise ~100 nM for [³H]D-serine is a good starting point).
-
Assay Initiation: a. Aspirate the culture medium from the wells. b. Gently wash the cell monolayer twice with 0.5 mL of pre-warmed (37°C) Transport Assay Buffer. c. Add 250 µL of the appropriate O-methyl-D-serine dilution (or buffer alone for control wells) to each well. d. Pre-incubate the plate for 10 minutes at 37°C.
-
Substrate Addition: a. Add 250 µL of the radiolabeled substrate solution to each well (final volume 500 µL), effectively halving the inhibitor and substrate concentrations. b. Incubate for a predetermined time (e.g., 5 minutes). Self-Validation Step: This time must be within the linear range of uptake, which should be determined in a preliminary time-course experiment (e.g., measuring uptake at 1, 2, 5, 10, 20 minutes).
-
Termination of Uptake: a. Rapidly aspirate the radioactive solution from the wells. b. Immediately wash the cells three times with 1 mL of ice-cold Wash Buffer to remove extracellular radioactivity. This step is critical and must be performed quickly.
-
Cell Lysis: a. Add 0.5 mL of Cell Lysis Buffer to each well. b. Incubate at room temperature for at least 30 minutes (or place on a shaker) to ensure complete lysis.
-
Measurement: a. Transfer the lysate from each well into a scintillation vial. b. Add 4-5 mL of scintillation fluid to each vial. c. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
D. Data Analysis and Interpretation
-
Correct for Background: Subtract the average CPM from the untransfected parental cells from all readings of the transporter-expressing cells.
-
Determine Percent Inhibition:
-
0% Inhibition (Maximal Uptake): Average CPM from wells with no inhibitor.
-
100% Inhibition (Non-specific Uptake): Average CPM from wells with a saturating concentration of a known potent inhibitor (or the highest concentration of O-methyl-D-serine).
-
Calculate % Inhibition for each concentration: 100 * (1 - [(Sample CPM - 100% Inhibition CPM) / (0% Inhibition CPM - 100% Inhibition CPM)])
-
-
Calculate IC₅₀: Plot the percent inhibition against the log of the inhibitor concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
Data Presentation
Quantitative data should be summarized in clear, concise tables to allow for easy comparison of the inhibitor's potency and selectivity.
Table 1: Hypothetical Inhibitory Profile of O-methyl-D-serine
| Transporter Target | Cell Line | Substrate Used | O-methyl-D-serine IC₅₀ (µM) |
| ASCT2 (SLC1A5) | HEK293 | [³H]D-serine | 45 ± 5.2 |
| ASCT1 (SLC1A4) | CHO | [³H]D-serine | 150 ± 18.1 |
| LAT1 (SLC7A5) | HT-29 | [¹⁴C]L-leucine | > 1000 |
| Parental Cells | HEK293 | [³H]D-serine | No specific inhibition |
Data are presented as mean ± SEM from three independent experiments. This hypothetical data illustrates moderate potency and selectivity for ASCT2 over ASCT1, and high selectivity against an unrelated transporter like LAT1.
References
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MDPI. Amino Acid Transporters in Plants: Identification and Function . Available at: [Link]
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Clark, J. A., & Amara, S. G. (1993). Amino acid neurotransmitter transporters: structure, function, and molecular diversity . Bioessays. Available at: [Link]
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Su, Y. H., et al. (2004). Molecular and functional characterization of a family of amino acid transporters from Arabidopsis . Plant Physiology. Available at: [Link]
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Loftfield, R. B., & Eigner, E. A. (1974). Kinetic techniques for the investigation of amino acid: tRNA ligases . Methods in Enzymology. Available at: [Link]
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Shafqat, S., et al. (2016). D-Serine Is a Substrate for Neutral Amino Acid Transporters ASCT1/SLC1A4 and ASCT2/SLC1A5, and Is Transported by Both Subtypes in Rat Hippocampal Astrocyte Cultures . PLoS One. Available at: [Link]
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Shafqat, S., et al. (2016). D-Serine Is a Substrate for Neutral Amino Acid Transporters ASCT1/SLC1A4 and ASCT2/SLC1A5, and Is Transported by Both Subtypes in Rat Hippocampal Astrocyte Cultures . PLoS One. Available at: [Link]
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PubChem. O-Methylserine . Available at: [Link]
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Smith, Q. R., et al. (1987). Kinetics of neutral amino acid transport across the blood-brain barrier . Journal of Neurochemistry. Available at: [Link]
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Lin, C. H., et al. (2021). In Silico and In Vitro Screening of Serine Racemase Agonist and In Vivo Efficacy on Alzheimer's Disease Drosophila melanogaster . Molecules. Available at: [Link]
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Wright, S. H., & Dantzler, W. H. (2022). Novel method for kinetic analysis applied to transport by the uniporter OCT2 . American Journal of Physiology-Renal Physiology. Available at: [Link]
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Human Metabolome Database. O-Methyl-DL-serine . Available at: [Link]
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Hagiwara, H., et al. (2010). D-Serine and a glycine transporter-1 inhibitor enhance social memory in rats . Psychopharmacology. Available at: [Link]
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SOLVO Biotechnology. ASCT2 Transporter . Available at: [Link]
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Lee, J. C., et al. (2020). Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? . Frontiers in Cellular Neuroscience. Available at: [Link]
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MacLeod, M. (2023). Kinetics of Protein and Amino Acids . ScholarWorks@UARK. Available at: [Link]
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Maddocks, O. D. K., et al. (2016). Serine Metabolism Supports the Methionine Cycle and DNA/RNA Methylation through De Novo ATP Synthesis in Cancer Cells . Molecular Cell. Available at: [Link]
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Basu, A. C., et al. (2009). D-Serine metabolism in C6 glioma cells: Involvement of alanine-serine-cysteine transporter (ASCT2) and serine racemase (SRR) but not D-amino acid oxidase (DAO) . Journal of Neuroscience Research. Available at: [Link]
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Tajan, M., & Vousden, K. H. (2020). Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer . Nature Reviews Cancer. Available at: [Link]
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Javitt, D. C. (2012). Glycine transport inhibitors in the treatment of schizophrenia . Handbook of Experimental Pharmacology. Available at: [Link]
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Verrey, F., et al. (2004). Function and structure of heterodimeric amino acid transporters . Pflügers Archiv - European Journal of Physiology. Available at: [Link]
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Mothet, J. P., et al. (2000). d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor . Proceedings of the National Academy of Sciences. Available at: [Link]
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Reid, M. A., et al. (2018). The importance of serine metabolism in cancer . Journal of Cell Biology. Available at: [Link]
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Balu, D. T. (2021). D-Serine: A Cross Species Review of Safety . Frontiers in Psychiatry. Available at: [Link]
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Rosenberg, D., et al. (2013). Neuronal d-Serine and Glycine Release Via the Asc-1 Transporter Regulates NMDA Receptor-Dependent Synaptic Activity . Journal of Neuroscience. Available at: [Link]
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Wolosker, H. (2018). The rise and fall of the D-serine-mediated gliotransmission hypothesis . Trends in Neurosciences. Available at: [Link]
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Sultan, S., & Shi, W. X. (2013). d-Serine as a gliotransmitter and its roles in brain development and disease . Frontiers in Neural Circuits. Available at: [Link]
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Shleper, M., et al. (2005). D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices . Journal of Neuroscience. Available at: [Link]
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Mothet, J. P., et al. (2000). d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor . Proceedings of the National Academy of Sciences. Available at: [Link]
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StarProtocols. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor . Available at: [Link]
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Liu, Y., et al. (2021). Epigenetic Activation of ASCT2 in the Hippocampus Contributes to Depression-Like Behavior by Regulating D-Serine in Mice . Frontiers in Molecular Neuroscience. Available at: [Link]
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Ge, T., et al. (2024). The role and research progress of serine metabolism in tumor cells . Clinica Chimica Acta. Available at: [Link]
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Texas A&M University. Rare amino acid demonstrates potential to reshape our understanding of brain communication and pain . Available at: [Link]
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Wolosker, H., et al. (2023). Impairment of serine transport across the blood–brain barrier by deletion of Slc38a5 causes developmental delay and motor dysfunction . PNAS. Available at: [Link]
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Protocol for In Vivo Administration of (R)-2-amino-3-methoxypropanoic Acid: A Guide for Preclinical Research
Introduction
(R)-2-amino-3-methoxypropanoic acid, a chiral derivative of the amino acid serine, serves as a critical building block in the synthesis of various pharmaceutical agents. Its most notable application is as a key intermediate in the manufacturing of Lacosamide, an antiepileptic drug.[1] While this compound itself is not known to possess significant intrinsic anticonvulsant activity, its role as a precursor necessitates a thorough understanding of its handling and administration in a preclinical research setting. This document provides a comprehensive guide for the in vivo administration of this compound to support researchers in pharmacology, toxicology, and drug development.
This protocol outlines best practices for vehicle selection, dose formulation, and administration routes, drawing upon established principles of in vivo research and data from structurally related compounds. The causality behind each procedural step is explained to ensure scientific rigor and experimental reproducibility.
Compound Characteristics
A foundational understanding of the physicochemical properties of this compound is paramount for proper formulation and administration.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₃ | [2][3] |
| Molecular Weight | 119.12 g/mol | [2][3] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water (≥ 100 mg/mL) | [2] |
| Storage | Powder: -20°C for up to 3 years. In solution: -80°C for up to 6 months or -20°C for up to 1 month. | [2][4] |
The high water solubility of this compound simplifies formulation, allowing for the use of aqueous vehicles, which are generally well-tolerated in animal models.
Experimental Workflow for In Vivo Administration
The following diagram outlines the critical steps for the successful in vivo administration of this compound, from initial planning to post-administration monitoring.
Caption: Decision logic for study design.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the in vivo administration of this compound. By adhering to these guidelines for formulation, sterile preparation, and administration, researchers can ensure the integrity and reproducibility of their preclinical studies. The emphasis on understanding the rationale behind each step is intended to empower scientists to adapt and optimize these protocols for their specific research questions. As with any in vivo experiment, all procedures must be conducted in compliance with ethical guidelines and institutional regulations for animal welfare.
References
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Beyreuther, B. et al. (2007). Lacosamide: a review of preclinical properties. CNS Drug Reviews, 13(1), 21-42. Available at: [Link]
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Erker, T., & Rogawski, M. A. (2015). Current understanding of the mechanism of action of the antiepileptic drug lacosamide. Epilepsy currents, 15(1), 23–27. Available at: [Link]
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MySkinRecipes. (n.d.). (S)-2-Amino-3-methoxypropanoic acid. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). This compound Hydrochloride: A Key Intermediate in Lacosamide Synthesis. Retrieved from [Link]
-
AdooQ Bioscience. (n.d.). 2-Amino-3-methoxypropanoic acid. Retrieved from [Link]
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Application Notes & Protocols: Using O-Methyl-Serine to Probe Enzymatic Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dissecting the D-Serine Metabolic Axis
In neuroscience and drug discovery, D-serine has emerged as a critical neuromodulator, acting as the primary endogenous co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[1][2] The activation of NMDA receptors is fundamental to synaptic plasticity, learning, and memory. The levels of D-serine in the brain are meticulously controlled by a duo of key enzymes: Serine Racemase (SR), which synthesizes D-serine from L-serine, and D-Amino Acid Oxidase (DAAO), which catabolizes it.[2][3][4]
A significant challenge in studying this pathway is the complex, bifunctional nature of Serine Racemase. SR not only catalyzes the racemization of L-serine to D-serine but also facilitates a competing α,β-elimination (dehydration) reaction that converts serine into pyruvate and ammonia.[5][6][7] This dual activity complicates kinetic analyses and the screening of specific inhibitors.
This guide introduces O-methyl-L-serine and O-methyl-D-serine as powerful chemical probes to dissect these enzymatic mechanisms. By replacing the β-hydroxyl group of serine with a chemically stable O-methyl ether, the β-elimination pathway is effectively blocked.[8] This allows researchers to isolate and study the racemization activity of SR and to characterize the substrate specificity and inhibition of DAAO with unprecedented clarity.
The D-Serine Metabolic Axis: A Tale of Two Enzymes
Understanding the target enzymes is paramount to designing effective experiments. The interplay between SR and DAAO creates a dynamic system that regulates synaptic D-serine concentrations.
Serine Racemase (SR): The Bifunctional Synthesizer
Human Serine Racemase (hSR) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that stands at the center of D-serine production.[1] Its mechanism is a fascinating branch point in serine metabolism:
-
Racemization: SR converts the proteinogenic amino acid L-serine into its enantiomer, D-serine. This reaction involves the abstraction of the α-proton from the L-serine-PLP Schiff base, formation of a planar quinonoid intermediate, and subsequent reprotonation from the opposite face to yield the D-serine-PLP Schiff base.[6][9]
-
α,β-Elimination: Concurrently, SR can catalyze the elimination of a water molecule from the β-carbon of serine. This reaction also proceeds through the quinonoid intermediate but results in the formation of amino-acrylate, which is then hydrolyzed to pyruvate and ammonia.[5][6]
This dual functionality means that any measurement of L-serine consumption by SR reflects a combination of both racemization and elimination, making it difficult to assess the efficiency of D-serine synthesis in isolation.
D-Amino Acid Oxidase (DAAO): The Catabolic Regulator
Human D-Amino Acid Oxidase (hDAAO) is an FAD-containing flavoenzyme responsible for the stereoselective degradation of D-amino acids, with D-serine being a key physiological substrate in the central nervous system.[3][10][11] The reaction mechanism is an oxidative deamination:
-
DAAO catalyzes the oxidation of D-serine to its corresponding imino acid (β-hydroxypyruvate imine), which then non-enzymatically hydrolyzes to β-hydroxypyruvate and ammonia.[12]
-
During this process, the FAD cofactor is reduced to FADH₂, which is subsequently re-oxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂) as a byproduct.[13]
The activity of DAAO is a critical factor in clearing D-serine from the synapse, thereby terminating NMDA receptor co-agonist signaling.[14] Inhibitors of DAAO are actively being investigated as potential therapeutics for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[11]
Application & Protocol 1: Isolating SR Racemization with O-Methyl-L-Serine
The primary utility of O-methyl-L-serine is to serve as a specific substrate for the racemization activity of Serine Racemase, unhindered by the competing β-elimination reaction. The methyl group protects the β-position, making elimination chemically unfavorable.
Objective: To quantify the racemization-specific kinetic parameters (Kₘ, Vₘₐₓ) of Serine Racemase.
Principle: SR is incubated with varying concentrations of O-methyl-L-serine. The enzyme will catalyze its conversion to O-methyl-D-serine. The rate of product formation is monitored over time using a chiral detection method, allowing for the calculation of initial velocities.
Protocol: SR Racemization Assay
A. Reagents and Materials
-
Enzyme: Purified recombinant human Serine Racemase (hSR).
-
Substrate: O-Methyl-L-serine.
-
Cofactors & Buffers:
-
Reaction Stop Solution: Trichloroacetic acid (TCA) (e.g., 5-10% final concentration).
-
Detection System:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Chiral chromatography column capable of separating D- and L-amino acid enantiomers.
-
Derivatizing agent for fluorescence detection (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine, OPA/NAC).
-
B. Step-by-Step Methodology
-
Substrate Preparation: Prepare a 2X stock solution of O-methyl-L-serine in assay buffer. For kinetic analysis, prepare a serial dilution to cover a range of concentrations (e.g., 0.1x to 10x the expected Kₘ).
-
Enzyme Mix Preparation: Prepare a 2X enzyme master mix in assay buffer containing PLP, DTT, ATP, and MgCl₂ at 2X their final desired concentrations.
-
Reaction Initiation:
-
In a microcentrifuge tube, pre-warm 50 µL of the 2X substrate solution to 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed 2X enzyme master mix. Mix gently.
-
Incubate at 37°C. Collect time points (e.g., 0, 5, 10, 20, 30 minutes) by removing aliquots and immediately quenching them in a tube containing the stop solution (e.g., add 20 µL of reaction mix to 20 µL of 10% TCA).
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube. If TCA was used, it may need to be removed (e.g., by ether extraction) depending on the column and detection chemistry.
-
Derivatize the amino acids in the supernatant according to the chosen derivatization protocol (e.g., OPA/NAC).
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the chiral HPLC column.
-
Run a gradient method to separate O-methyl-L-serine and O-methyl-D-serine.
-
Quantify the O-methyl-D-serine peak area by comparing it to a standard curve of known concentrations.
-
C. Data Analysis
-
For each substrate concentration, plot the concentration of O-methyl-D-serine produced versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ.
Data Interpretation and Expected Outcomes
The use of O-methyl-serine analogs provides clear, interpretable data by simplifying complex reaction systems.
| Experiment | Probe | Enzyme | Expected Outcome | Parameters Determined |
| Racemization Assay | O-Methyl-L -Serine | Serine Racemase | Time-dependent formation of O-methyl-D-serine. No pyruvate formation. | Kₘ, Vₘₐₓ for racemization |
| Substrate Assay | O-Methyl-D -Serine | DAAO | Signal generation in the coupled assay. | Kₘ, Vₘₐₓ for O-methyl-D-serine |
| Inhibition Assay | O-Methyl-D -Serine | DAAO | Dose-dependent reduction of signal generated from D-serine substrate. | IC₅₀, Kᵢ, Mode of Inhibition |
Troubleshooting Insights:
-
No SR Activity: Ensure all cofactors (PLP, ATP, Mg²⁺) are present and the enzyme is active. SR activity can be sensitive to purification and storage conditions. [1][15]* High Background in DAAO Assay: This can be caused by reducing agents in the buffer interfering with the HRP/Amplex Red system. Ensure buffers are free of components like DTT if running this assay.
-
Low Signal in DAAO Assay: O-methyl-D-serine may be a poor substrate. Increase enzyme concentration or incubation time. Ensure FAD is included, as hDAAO can lose its cofactor upon purification. [3]
Conclusion
O-methyl-D-serine and its L-enantiomer are indispensable tools for researchers studying the neurochemically vital D-serine metabolic pathway. By chemically blocking the β-elimination reaction, these probes allow for the precise and unambiguous characterization of Serine Racemase's primary function: the synthesis of D-serine. Furthermore, they serve as excellent tools for probing the active site and defining the substrate specificity and inhibitory profile of D-Amino Acid Oxidase. The protocols outlined in this guide provide a robust framework for leveraging these unique molecules to advance our understanding of NMDA receptor modulation and to accelerate the development of novel therapeutics for neurological and psychiatric disorders.
References
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Smith, M. A., Mack, V., & Toth, K. (2010). Human serine racemase structure/activity relationship studies provide mechanistic insight and point to position 84 as a hot spot for β-elimination function. Journal of Biological Chemistry, 285(17), 12873-12881. Available at: [Link]
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Berkowitz, D. B., et al. (2017). Human serine racemase structure/activity relationship studies provide mechanistic insight and point to position 84 as a hot spot for β-elimination function. Journal of Biological Chemistry. Available at: [Link]
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Smith, M. A., et al. (2010). The Structure of Mammalian Serine Racemase: EVIDENCE FOR CONFORMATIONAL CHANGES UPON INHIBITOR BINDING. Journal of Biological Chemistry, 285(17), 12873-12881. Available at: [Link]
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Jiraskova, J., & Berkowitz, D. B. (2016). Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function. Frontiers in Molecular Biosciences, 3, 79. Available at: [Link]
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Wolosker, H., Sheth, S., Takahashi, M., Mothet, J. P., Brady, R. O., Jr, Ferris, C. D., & Snyder, S. H. (1999). Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. Proceedings of the National Academy of Sciences, 96(2), 721-725. Available at: [Link]
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De Miranda, J., et al. (2002). Inhibition of serine racemase by L-serine O-sulfate. ResearchGate. Available at: [Link]
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Strofaldi, A., & Pollegioni, L. (2011). Inhibition of human serine racemase, an emerging target for medicinal chemistry. Current Medicinal Chemistry, 18(34), 5262-5274. Available at: [Link]
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Nelson, D. L., & Berkowitz, D. B. (2017). Human serine racemase structure/activity relationship studies provide mechanistic insight and point to position 84 as a hot spot for β-elimination function. Journal of Biological Chemistry, 292(37), 15429-15441. Available at: [Link]
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Lin, C. H., et al. (2024). The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. International Journal of Molecular Sciences, 25(8), 4307. Available at: [Link]
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Sacchi, S., et al. (2012). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 3, 19. Available at: [Link]
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Wolosker, H., et al. (1999). Serine racemase: A glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission. Proceedings of the National Academy of Sciences, 96(23), 13409-13414. Available at: [Link]
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Watanabe, Y., et al. (2016). Serine racemase inhibition induces nitric oxide-mediated neurovascular protection during cerebral ischemia. Neuroscience, 339, 425-435. Available at: [Link]
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Pollegioni, L., & Sacchi, S. (2018). Editorial: Bioscience of D-amino Acid Oxidase From Biochemistry to Pathophysiology. Frontiers in Molecular Biosciences, 5, 63. Available at: [Link]
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Murtas, G., et al. (2017). Biochemical Properties of Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences, 4, 88. Available at: [Link]
-
Smith, S. M., et al. (2010). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current Pharmaceutical Design, 16(3), 248-256. Available at: [Link]
-
Gardoni, F., et al. (2015). Converging Evidence on D-Amino Acid Oxidase–Dependent Enhancement of Hippocampal Firing Activity and Passive Avoidance Learning in Rats. International Journal of Neuropsychopharmacology, 18(8), pyv033. Available at: [Link]
-
Caldinelli, L., et al. (2018). Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access. PLoS ONE, 13(6), e0198990. Available at: [Link]
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Ferraris, D., et al. (2008). DAAO-mediated metabolism of D-serine. ResearchGate. Available at: [Link]
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D'Aniello, A. (2007). D-Amino acid oxidase (DAAO) substrate specificities of various vertebrates. ResearchGate. Available at: [Link]
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Duplantier, A. J., et al. (2012). DAAO-catalyzed oxidation of D-serine and inhibition of enzyme in vitro. ResearchGate. Available at: [Link]
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Al-Hadiya, A. H. (2015). The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues. Journal of Applied Toxicology, 35(11), 1279-1287. Available at: [Link]
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Meyer, H. E., et al. (1995). Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions. Analytical Biochemistry, 224(2), 569-572. Available at: [Link]
-
Tai, C. H., & Cook, P. F. (2001). Pyridoxal 5'-phosphate-dependent alpha,beta-elimination reactions: mechanism of O-acetylserine sulfhydrylase. Accounts of Chemical Research, 34(1), 49-59. Available at: [Link]
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Kittel, F., et al. (2019). Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. Journal of the American Chemical Society, 141(8), 3469-3477. Available at: [Link]
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Thomas, J. H., & Tudball, N. (1967). The alpha beta-elimination of L-serylglycine O-sulphate and related dipeptides. Biochemical Journal, 105(2), 467-472. Available at: [Link]
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Application Note: Quantitative Analysis of (R)-2-amino-3-methoxypropanoic Acid in Biological Matrices
For: Researchers, scientists, and drug development professionals.
Introduction
(R)-2-amino-3-methoxypropanoic acid, also known as D-O-methylserine, is a non-proteinogenic amino acid of growing interest in biomedical and pharmaceutical research. Its presence and concentration in biological fluids can serve as a potential biomarker for various physiological or pathological states. Accurate and precise quantification of this specific enantiomer in complex biological matrices like plasma, urine, and tissue is paramount for its validation as a biomarker and for its application in clinical and pre-clinical studies.[1][2][3]
The analytical challenge lies in distinguishing the (R)-enantiomer from its (S)-counterpart and other endogenous isomers within a complex biological milieu. This requires highly selective and sensitive analytical methods that combine robust sample preparation with advanced chiral separation techniques. This guide provides a comprehensive overview of the principles, a comparison of leading methodologies, and detailed, field-proven protocols for the successful quantification of this compound.
Principles of Chiral Analysis in Biofluids
The quantification of a single enantiomer necessitates a chiral recognition step in the analytical workflow. This can be achieved through two primary strategies:
-
Direct Chiral Separation: This approach utilizes a Chiral Stationary Phase (CSP) in a chromatographic system (HPLC or SFC) to physically separate the enantiomers.[4][5] The CSP contains a chiral selector that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. Common CSPs for underivatized amino acids include those based on macrocyclic glycopeptides (e.g., teicoplanin, vancomycin) or crown ethers.[4][6][7] This method is often preferred for its simplicity, as it avoids additional derivatization steps.
-
Indirect Chiral Separation: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral chromatographic column.[8] This approach is common in GC-MS analysis, where derivatization is also required to impart volatility to the amino acid.[9][10]
Comparative Overview of Analytical Platforms
The choice of analytical platform is critical and depends on the required sensitivity, selectivity, and sample throughput. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely used techniques for this application.[8][11]
| Parameter | LC-MS/MS (with Chiral CSP) | GC-MS (with Chiral Derivatization or CSP) |
| Principle | Direct separation of enantiomers on a chiral column followed by highly selective mass detection. | Separation of volatile diastereomeric derivatives on an achiral column or direct separation of volatile derivatives on a chiral column. |
| Sensitivity | Very High (pg/mL to low ng/mL).[11] | High (ng/mL range).[9] |
| Selectivity | Very High, due to both chromatographic separation and specific MRM transitions in MS/MS.[12][13] | High, based on chromatographic retention and mass fragmentation patterns.[14] |
| Derivatization | Not required for the analyte itself, simplifying sample preparation.[4] | Mandatory to ensure volatility. Can be a multi-step process.[9][15] |
| Sample Throughput | High, with modern UPLC systems offering rapid analysis times.[5] | Moderate, often limited by GC run times and derivatization steps. |
| Matrix Effects | Susceptible to ion suppression or enhancement, which must be controlled with appropriate sample cleanup and internal standards. | Less prone to ion suppression but can be affected by non-volatile matrix components. |
| Instrumentation | Requires advanced and relatively expensive LC-MS/MS systems. | Widely available and cost-effective instrumentation. |
Sample Preparation Protocols
Robust sample preparation is the foundation of any successful bioanalytical method. Its goal is to extract the analyte from the matrix, remove interferences (especially proteins and phospholipids), and concentrate the sample if necessary.[16][17] The inclusion of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, at the very beginning of the process is critical for correcting for analyte loss during preparation and for matrix effects.
Protocol 3.1: Preparation from Plasma or Serum
This protocol focuses on protein precipitation, a rapid and effective method for removing the bulk of proteinaceous material.[17]
-
Thawing: Thaw frozen plasma or serum samples on ice to prevent degradation.
-
Aliquoting: Vortex the sample and transfer a 100 µL aliquot into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the SIL-IS working solution (e.g., 1 µg/mL in water) to the sample. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol). The 4:1 ratio of organic solvent to sample is crucial for efficient protein precipitation.
-
Vortexing & Incubation: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation. Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. Vortex and centrifuge briefly before injection.
Protocol 3.2: Preparation from Urine
Urine samples typically do not require protein removal but may need dilution to reduce matrix effects.
-
Thawing & Centrifugation: Thaw and vortex the urine sample. Centrifuge at 3,000 x g for 5 minutes to remove particulate matter.
-
Aliquoting & Dilution: Transfer 50 µL of the supernatant to a clean tube. Add 450 µL of water (or initial mobile phase) for a 1:10 dilution. Vortex.
-
Internal Standard Spiking: Add 10 µL of the SIL-IS working solution.
-
Filtration: Filter the sample through a 0.22 µm syringe filter directly into an HPLC vial for analysis.
Analytical Methodologies
Protocol 4.1: Chiral LC-MS/MS Method (Direct Analysis)
This method combines the selectivity of a chiral stationary phase with the sensitivity of tandem mass spectrometry, representing the gold standard for this application.
Sources
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- 14. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Chiral HPLC Method for the Quantification of O-methyl-D-serine in Biological Matrices
Abstract
This application note presents a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the stereoselective quantification of O-methyl-D-serine. O-methyl-D-serine is a derivative of D-serine, a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a pivotal role in synaptic plasticity, neurotransmission, and overall brain function.[1][2][3] Accurate quantification of specific D-amino acid enantiomers and their derivatives is therefore essential for research in neuroscience and drug development.[4][5] The described method utilizes an indirect chiral separation approach, involving pre-column derivatization with o-phthalaldehyde (OPA) and the chiral thiol N-acetyl-L-cysteine (NAC) to form fluorescent, diastereomeric isoindole derivatives.[6] These diastereomers are then separated on a conventional achiral reversed-phase C18 column with fluorescence detection, offering high sensitivity and specificity. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[7][8]
Introduction and Scientific Principle
While L-amino acids are the primary constituents of proteins, their D-enantiomers have emerged as key signaling molecules in the mammalian central nervous system.[5][9] D-serine, in particular, is now recognized as the principal endogenous ligand for the glycine site of the NMDA receptor in the forebrain.[3][10] Its methylated derivative, O-methyl-D-serine, is an important analyte in metabolic studies and in the development of novel therapeutics targeting the glutamatergic system.
The primary analytical challenge in quantifying O-methyl-D-serine is twofold:
-
Lack of a Native Chromophore: Like most amino acids, O-methyl-D-serine does not possess a suitable chromophore for sensitive UV-Vis or fluorescence detection.[11][12]
-
Chirality: The method must be able to distinguish O-methyl-D-serine from its L-enantiomer and other endogenous amino acids.
To overcome these challenges, this method employs an indirect chiral separation strategy.[13] The primary amine of O-methyl-D-serine is reacted with o-phthalaldehyde (OPA) and a chiral reagent, N-acetyl-L-cysteine (NAC), in a pre-column derivatization step.[6] This reaction rapidly forms stable, highly fluorescent diastereomeric derivatives. Because diastereomers have different physicochemical properties, they can be effectively separated using standard, achiral reversed-phase chromatography.[13] A C18 stationary phase provides the necessary hydrophobicity to resolve the derivatized analytes. This approach avoids the need for specialized and often more expensive chiral stationary phases (CSPs).[14]
Figure 1: Conceptual diagram of the pre-column derivatization reaction.
Materials and Methods
Reagents and Chemicals
-
O-methyl-D-serine reference standard (≥98% purity)
-
O-methyl-L-serine (for specificity testing)
-
o-Phthalaldehyde (OPA), analytical grade
-
N-acetyl-L-cysteine (NAC), analytical grade
-
Boric Acid
-
Sodium Hydroxide
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Perchloric Acid
-
Ultrapure Water (18.2 MΩ·cm)
Equipment
-
HPLC system equipped with:
-
Binary or Quaternary Pump
-
Autosampler with temperature control (set to 4 °C)
-
Column Thermostat
-
Fluorescence Detector (FLD)
-
-
Analytical Balance
-
pH Meter
-
Vortex Mixer
-
Centrifuge
Chromatographic Conditions
| Parameter | Setting |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Sodium Phosphate buffer with 5% Acetonitrile, pH adjusted to 6.8 |
| Mobile Phase B | Methanol:Acetonitrile:Water (45:45:10, v/v/v) |
| Gradient Program | 0-5 min (10% B), 5-25 min (10-60% B), 25-28 min (60-10% B), 28-35 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Fluorescence Det. | Excitation (λex): 340 nm, Emission (λem): 455 nm |
Experimental Protocols
Preparation of Solutions
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of ultrapure water. Adjust the pH to 9.5 with a concentrated sodium hydroxide solution.
-
Derivatization Reagent (OPA/NAC): In a light-protected vial, dissolve 25 mg of OPA in 0.5 mL of methanol. Add 4.5 mL of the 0.4 M Borate Buffer. Finally, add 20 mg of NAC and vortex until fully dissolved. This reagent should be prepared fresh daily. The use of excess reagent is critical to drive the reaction to completion.[15]
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of O-methyl-D-serine and dissolve in 10 mL of 0.1 M HCl.
-
Calibration Standards & Quality Controls (QCs): Prepare a series of working solutions by serially diluting the stock solution with the appropriate matrix (e.g., mobile phase A for standards, blank plasma for QCs) to cover the desired analytical range.
Sample Preparation (from Brain Tissue)
-
Accurately weigh ~100 mg of frozen brain tissue.
-
Add 1 mL of ice-cold 0.4 M perchloric acid to homogenize the tissue.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4 °C.
-
Carefully collect the supernatant.
-
Neutralize the supernatant by adding an appropriate volume of 2 M potassium carbonate.
-
Centrifuge again at 14,000 x g for 10 minutes at 4 °C to precipitate the potassium perchlorate.
-
Filter the final supernatant through a 0.22 µm syringe filter prior to derivatization.
Automated Pre-Column Derivatization Protocol
This protocol is designed for an autosampler capable of programmed reagent addition and mixing.[16]
-
Transfer 50 µL of the prepared standard, QC, or sample into an autosampler vial.
-
Program the autosampler to add 200 µL of the OPA/NAC derivatization reagent.
-
Mix the solution by drawing and dispensing the mixture three times.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature. The reaction time must be consistent for all samples and standards to ensure reproducibility.[15]
-
Inject 20 µL of the resulting mixture into the HPLC system.
Figure 2: Complete analytical workflow for O-methyl-D-serine quantification.
Method Validation
The analytical method was validated according to the ICH Q2(R1) guidelines.[7][8] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[8] The results and acceptance criteria are summarized below.
| Validation Parameter | Procedure | Typical Acceptance Criteria |
| Specificity/Selectivity | Analyze blank matrix, matrix spiked with O-methyl-D-serine, and matrix spiked with O-methyl-L-serine and other relevant amino acids. | No interfering peaks at the retention time of the analyte.[8] |
| Linearity & Range | Analyze a minimum of 5 calibration standards over the expected concentration range. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | Analyze QC samples at low, medium, and high concentrations (n=5). Calculate percent recovery. | Mean recovery within 85-115% (80-120% at LLOQ)[17][18] |
| Precision (Repeatability) | Analyze QC samples at low, medium, and high concentrations (n=5) in a single run. Calculate %RSD. | %RSD ≤ 15% (≤ 20% at LLOQ)[17][18] |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response is at least 10 times the baseline noise. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±2°C, mobile phase composition ±2%) and evaluate the impact. | No significant change in resolution, peak area, or retention time. |
Data Analysis and Interpretation
-
Peak Identification: Identify the diastereomeric peak corresponding to the OPA/NAC derivative of O-methyl-D-serine based on the retention time of the reference standard.
-
Calibration Curve: Generate a linear regression curve by plotting the peak area of the calibration standards against their known concentrations.
-
Quantification: Determine the concentration of O-methyl-D-serine in unknown samples by interpolating their peak areas from the calibration curve.
Conclusion
This application note provides a comprehensive, step-by-step protocol for the reliable quantification of O-methyl-D-serine using a widely available HPLC-FLD system. The method leverages an indirect chiral separation technique with pre-column derivatization, offering excellent sensitivity, specificity, and robustness. By adhering to the detailed validation procedures outlined, researchers can ensure the generation of high-quality, reproducible data suitable for applications in neuroscience, pharmacology, and clinical research.
References
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Celerion. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Journal of Pharmacy, 33(2), 143-153. Retrieved from [Link]
-
Kim, J., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Applied Sciences, 11(21), 10328. Retrieved from [Link]
-
Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Retrieved from [Link]
-
Hamase, K., et al. (2005). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde. Analytical Sciences, 21(10), 1253-1255. Retrieved from [Link]
-
Schell, M. J., et al. (1997). D-Serine as a Neuromodulator: Regional and Developmental Localizations in Rat Brain Glia Resemble NMDA Receptors. The Journal of Neuroscience, 17(10), 3787-3797. Retrieved from [Link]
-
Ilisz, I., et al. (2010). Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre. Journal of Chromatographic Science, 48(1), 58-63. Retrieved from [Link]
-
Henneberger, C., et al. (2012). D-Serine: A key to synaptic plasticity? Neuropharmacology, 62(4), 1429-1435. Retrieved from [Link]
-
Mustafa, A. K., et al. (2004). D-Amino Acids as Putative Neurotransmitters: Focus on D-Serine. Current Opinion in Pharmacology, 4(1), 25-29. Retrieved from [Link]
-
Armstrong, D. W. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]
- Google Patents. (2016). CN105949074A - Synthesis method of O-methyl-D-serine.
-
Mothet, J. P., et al. (2015). Investigating brain D-serine: advocacy for good practices. Acta Physiologica, 213(2), 371-390. Retrieved from [Link]
-
ResearchGate. (2015). How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method?. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Serine, a-Methylserine, GABA, and Methionine Mixture on Primesep 100 column. Retrieved from [Link]
-
Wolosker, H., et al. (2011). D-serine as a gliotransmitter and its roles in brain development and disease. Frontiers in Molecular Neuroscience, 4, 34. Retrieved from [Link]
-
Hamase, K., et al. (2012). HPLC analysis of naturally occurring free d-amino acids in mammals. Journal of Pharmaceutical and Biomedical Analysis, 69, 42-49. Retrieved from [Link]
-
Fukushima, T., et al. (2018). Separation and detection of D-/L-serine by conventional HPLC. MethodsX, 5, 1492-1498. Retrieved from [Link]
-
Radzishevsky, I., & Wolosker, H. (2012). An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures. Methods in Molecular Biology, 794, 291-297. Retrieved from [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. Retrieved from [Link]
-
Phadke, R., et al. (2019). Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. International Journal of Advanced Research, 7(8), 1011-1018. Retrieved from [Link]
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- 6. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 10. researchgate.net [researchgate.net]
- 11. myfoodresearch.com [myfoodresearch.com]
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- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. fda.gov [fda.gov]
Application Notes & Protocols: (R)-2-amino-3-methoxypropanoic Acid as a Chiral Building Block in Synthesis
Introduction: The Strategic Value of a Methoxy-Functionalized Chiral Amino Acid
In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving high levels of stereochemical control. (R)-2-amino-3-methoxypropanoic acid, also known as O-Methyl-D-serine, has emerged as a particularly valuable synthon for medicinal chemists and synthetic organic chemists. Its utility stems from a unique combination of structural features: a stereodefined center at the α-carbon, bifunctional amino and carboxylic acid moieties amenable to standard transformations, and a distinguishing methoxy group on the side chain.
This methoxy group is not merely a passive substituent. It imparts specific steric and electronic properties, enhances metabolic stability in peptide-based drug candidates, and can serve as a handle for further functionalization.[1] Its incorporation into complex molecules is a key strategy for modulating biological activity and pharmacokinetic profiles. A prominent example of its application is as a crucial intermediate in the synthesis of the antiepileptic drug Lacosamide, highlighting its importance in the pharmaceutical industry.[2][3]
This document serves as a technical guide for researchers, providing an in-depth look at the properties of this compound and detailing robust, field-proven protocols for its application in key synthetic transformations.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is the foundation of successful and reproducible chemistry.
| Property | Value | Reference |
| CAS Number | 86118-11-8 | [4][5][6][7] |
| Molecular Formula | C₄H₉NO₃ | [4][5][6] |
| Molecular Weight | 119.12 g/mol | [4][5][7] |
| Appearance | White to off-white solid | [5][8] |
| Melting Point | 238-242 °C | [5] |
| Optical Rotation | -16.3° (c=1, 1N HCl) | [5] |
| Solubility | Soluble in water | [8] |
| Storage | Store at room temperature or -20°C, keep desiccated | [5][9] |
Handling Considerations: Handle in a well-ventilated area using standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While not acutely toxic, inhalation of dust should be avoided. For long-term storage, maintaining a dry, inert atmosphere is recommended to preserve its integrity.[9]
Core Synthetic Workflow & Key Transformations
The effective use of this compound typically involves a sequence of protection, coupling, and deprotection steps. The choice of protecting groups is critical and dictated by the overall synthetic strategy, particularly the orthogonality required to selectively unmask functional groups in the presence of others.
Caption: General workflow for utilizing the chiral building block.
N-α-Amine Protection: The Gateway to Synthesis
Protecting the nucleophilic α-amino group is the crucial first step to prevent self-polymerization and direct reactivity towards the carboxylic acid. The two most common protecting groups in modern synthesis are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).
-
Boc Group: Stable under basic and nucleophilic conditions, but readily cleaved with strong acids (e.g., trifluoroacetic acid, HCl). This makes it ideal for syntheses where base-labile groups must be preserved.[10][11]
-
Fmoc Group: Stable to acidic conditions but cleaved by bases, typically piperidine. This orthogonality to the Boc group is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[12][13]
Protocol 3.1: N-Boc Protection of this compound
Causality: This protocol employs di-tert-butyl dicarbonate ((Boc)₂O) as the Boc source. A base, such as sodium bicarbonate, is used to deprotonate the amino acid's carboxylic acid and scavenge the acidic byproducts, driving the reaction to completion. The use of a mixed solvent system (e.g., THF/water) ensures the solubility of both the amino acid and the (Boc)₂O.[10][14]
Materials:
-
This compound (1.0 equiv.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)
-
Sodium bicarbonate (NaHCO₃) (2.5 equiv.)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 equiv.) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add sodium bicarbonate (2.5 equiv.) to the suspension and stir until the solid dissolves.
-
Add a solution of (Boc)₂O (1.1 equiv.) in THF dropwise to the reaction mixture at room temperature.
-
Stir the reaction vigorously overnight. Monitor progress by TLC (staining with ninhydrin; the starting material will be positive, the product negative).
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. The product, Boc-(R)-2-amino-3-methoxypropanoic acid, should precipitate or form an oil.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected product, typically as a white solid or viscous oil.[15]
Application in Peptide Synthesis
As an unnatural amino acid, the protected building block can be incorporated into peptide chains using standard coupling reagents. This is a common strategy to enhance peptide stability against enzymatic degradation or to probe structure-activity relationships.[1][16]
Caption: Schematic of a peptide coupling reaction.
Protocol 3.2: HBTU-Mediated Peptide Coupling
Causality: This protocol uses HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent. HBTU reacts with the carboxylic acid of the incoming protected amino acid to form a highly reactive HOBt-ester intermediate. A hindered base, typically diisopropylethylamine (DIEA), is added to activate the acid and neutralize the ammonium salts formed during the reaction, facilitating the nucleophilic attack by the free amine of the peptide chain.[17][18]
Materials:
-
N-Boc-(R)-2-amino-3-methoxypropanoic acid (1.2 equiv.)
-
Resin-bound peptide with a free N-terminal amine (1.0 equiv.)
-
HBTU (1.2 equiv.)
-
Diisopropylethylamine (DIEA) (2.4 equiv.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
In a separate vessel, dissolve N-Boc-(R)-2-amino-3-methoxypropanoic acid (1.2 equiv.) and HBTU (1.2 equiv.) in DMF.
-
Add DIEA (2.4 equiv.) to the solution and agitate for 1-2 minutes to pre-activate the carboxylic acid.
-
Swell the resin-bound peptide (1.0 equiv.) in DMF within a solid-phase synthesis vessel. Drain the DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm the complete consumption of the free amine.
-
If the test is positive (blue), indicating incomplete reaction, the coupling step may be repeated.
-
Once the test is negative (yellow), drain the reaction solution and wash the resin thoroughly with DMF, dichloromethane, and methanol to remove excess reagents before proceeding to the next step (e.g., N-Boc deprotection).
Reduction to a Chiral Amino Alcohol
The carboxylic acid moiety can be selectively reduced to a primary alcohol, yielding (R)-2-amino-3-methoxypropan-1-ol.[19][20] This product is another versatile chiral building block, often used in the synthesis of chiral ligands, auxiliaries, and pharmaceutical intermediates.
Protocol 3.3: Reduction of N-Boc Protected Acid with LiAlH₄
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. The N-Boc protecting group is stable to these conditions. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water. An acidic workup is required to protonate the resulting aluminate salt and liberate the final alcohol product.
Materials:
-
N-Boc-(R)-2-amino-3-methoxypropanoic acid (1.0 equiv.)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv.)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a suspension of LiAlH₄ (2.0-3.0 equiv.) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve N-Boc-(R)-2-amino-3-methoxypropanoic acid (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and then stir for 4-6 hours or until TLC indicates the consumption of starting material.
-
Cool the reaction back to 0°C and quench it carefully by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Alternatively, quench by the slow addition of solid sodium sulfate decahydrate until a white, filterable precipitate forms.
-
Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF or EtOAc.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc-(R)-2-amino-3-methoxypropan-1-ol, which can be purified by silica gel chromatography.
Application Case Study: Synthesis of Lacosamide Intermediate
This compound is a cornerstone in the industrial synthesis of Lacosamide.[2][3] The process typically involves an initial N-acetylation followed by coupling with benzylamine and subsequent modifications. The defined stereochemistry of the starting material is critical for the final drug's efficacy and safety.[2] This application underscores the importance of sourcing high-purity, enantiomerically defined starting materials for pharmaceutical manufacturing.
References
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Pharmaffiliates. This compound.
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PharmaCompass. This compound Hydrochloride: A Key Intermediate in Lacosamide Synthesis.
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MySkinRecipes. (S)-2-Amino-3-methoxypropanoic acid.
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
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AAPPTEC. Fmoc-D-Ser-OMe.
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MedChemExpress. 2-Amino-3-methoxypropanoic acid.
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Fisher Scientific. Amine Protection / Deprotection.
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NINGBO INNO PHARMCHEM CO.,LTD. The Significance of this compound Hydrochloride in Modern Pharmaceutical Manufacturing.
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PubChem. 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid.
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Chemical Synthesis Database. 2-amino-3-(4-methoxyphenyl)-1-propanol.
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-
MDPI. Epimerisation in Peptide Synthesis.
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The Royal Society of Chemistry. Experimental Procedures.
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ChemBK. 2-AMINO-3-METHOXY-2-METHYLPROPANOIC ACID.
-
Organic Chemistry Portal. Boc-Protected Amino Groups.
-
Wiley Online Library. Advances in Fmoc solid-phase peptide synthesis.
-
National Center for Biotechnology Information. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters.
-
PubChem. (2S,3S)-2-Amino-3-methoxybutanoic acid.
-
ChemSrc. (R)-2-AMINO-3-METHOXY-1-PROPANOL.
-
ChemicalBook. (R)-2-amino-3-methoxypropan-1-ol.
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Google Patents. Preparation of 1-methoxy-2-propanol.
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National Center for Biotechnology Information. Synthesis of Biologically Active Molecules through Multicomponent Reactions.
-
BenchChem. Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
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Scientific Research Publishing. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
-
PubMed. Synthesis and Biological Properties of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic Acid Dipeptides, a Novel Group of Antimicrobial Agents.
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
-
PubMed. Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus.
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Application Notes & Protocols: Establishing In Vivo Dosage and Administration Regimens for Novel NMDAR Co-agonists, Featuring O-methyl-D-serine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of N-methyl-D-aspartate receptor (NMDAR) co-agonists in animal models. While the primary focus is on establishing a framework for novel compounds like O-methyl-D-serine , we extensively leverage the rich dataset of its parent compound, D-serine , to inform best practices. Direct, peer-reviewed data on the in vivo administration of O-methyl-D-serine is sparse; therefore, this guide emphasizes the principles and methodologies required to develop a robust, valid, and reproducible administration protocol from the ground up. We will detail the mechanism of action, provide established protocols for D-serine, and outline a systematic approach for determining the pharmacokinetics, tolerability, and effective dosage of new chemical entities targeting the NMDAR glycine site.
Introduction: The Rationale for NMDAR Co-agonist Modulation
The N-methyl-D-aspartate receptor (NMDAR) is a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Unlike other receptors, NMDAR activation requires the binding of not only glutamate but also a co-agonist—typically glycine or D-serine—at the GluN1 subunit.[2][3] D-serine is now recognized as the primary physiological co-agonist in many brain regions, particularly the forebrain, making it a key regulator of NMDAR-dependent processes.
Dysfunction in NMDAR signaling is implicated in numerous neurological and psychiatric disorders. Consequently, modulating NMDAR activity via its co-agonist site presents a compelling therapeutic strategy.[4] Compounds like D-serine have been investigated for schizophrenia, depression, and cognitive decline.[5][6][7] Novel analogs, such as O-methyl-D-serine, are synthesized to potentially improve upon the parent compound's properties, such as enhanced blood-brain barrier permeability, altered pharmacokinetics, or reduced side effects.
This guide provides the necessary framework to take such a novel compound from the bench to a preclinical in vivo model.
Mechanism of Action: The NMDAR Glycine Site
The fundamental mechanism relies on the principle that the NMDAR channel will not open efficiently without occupancy of both the glutamate binding site (on GluN2 subunits) and the co-agonist binding site (on GluN1 subunits). By increasing the availability of a co-agonist like D-serine or one of its analogs, researchers can potentiate NMDAR activity in response to glutamate release. This enhancement of glutamatergic signaling is thought to underlie the therapeutic effects observed in various disease models.[6][8]
Figure 1: Simplified signaling pathway of NMDA Receptor activation. Both Glutamate and a co-agonist (D-Serine or its analog) must bind to open the ion channel, leading to Calcium influx and downstream signaling events like Long-Term Potentiation (LTP).
D-Serine as a Foundational Model: Known Dosages and Administration
Before designing a protocol for a novel analog, it is essential to understand the established parameters for D-serine. Dosages vary significantly based on the animal species, desired biological effect, and administration route.
Causality Behind Experimental Choices:
-
Species Differences: Rats are highly susceptible to D-serine-induced nephrotoxicity (kidney damage) at doses above 500 mg/kg, a phenomenon not readily observed in mice.[9][10] This is attributed to differences in the activity of D-amino acid oxidase (DAAO), the primary enzyme that metabolizes D-serine.[11] This makes mice the preferred model for high-dose behavioral studies.
-
Route of Administration: Intraperitoneal (i.p.) injection is used for acute studies requiring rapid systemic exposure and precise dosage control.[12] Oral administration (p.o.), either via gavage for accuracy or in drinking water for chronic, less stressful dosing, is used to model longer-term therapeutic regimens.
-
Dose Selection: Lower doses may be sufficient for receptor occupancy studies, while higher doses are often required to elicit behavioral changes, likely due to metabolic degradation and blood-brain barrier transport kinetics.[9]
Summary of D-Serine Dosages in Rodent Models
| Animal Model | Route | Dosage Range | Experimental Context | Reference(s) |
| Mouse | i.p. | 600 - 1000 mg/kg | Reversal of NMDAR antagonist-induced hyperactivity | [9][10] |
| i.p. | 2.7 g/kg | Antidepressant-like effects (Forced Swim Test) | [12] | |
| p.o. (gavage) | 30 mg/kg | Pharmacokinetic studies | [13][14] | |
| p.o. (drinking water) | ~58 mg/kg/day | Chronic mood disorder models | ||
| Rat | i.p. | 800 mg/kg | Antidepressant-like effects (Forced Swim Test) | [12] |
| i.p. | 100 - 1000 mg/kg | Cognitive enhancement (Morris Water Maze) | ||
| i.p. | >500 mg/kg | CAUTION: Associated with acute nephrotoxicity | [9][15] |
Protocol Development Framework for O-methyl-D-serine
This section outlines the critical, sequential steps a researcher must undertake to establish a valid dosage and administration protocol for a novel analog like O-methyl-D-serine.
Figure 2: A systematic workflow for establishing an in vivo protocol for a novel compound. Each step is a prerequisite for the next, ensuring scientific rigor and animal welfare.
STEP 1: PROTOCOL - Compound Preparation and Formulation
Objective: To prepare a sterile, soluble, and stable formulation of O-methyl-D-serine for in vivo administration.
Causality: The choice of vehicle is critical. It must solubilize the compound without causing toxicity itself. For D-serine, simple saline is often sufficient.[12] For novel analogs with different properties, solubility testing is a mandatory first step. An inappropriate vehicle can cause injection site irritation, poor absorption, or confounding biological effects.
Materials:
-
O-methyl-D-serine powder
-
Sterile 0.9% Saline
-
Sterile Water for Injection
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Other potential vehicles (if needed): 5% DMSO, 10% Tween® 80, 40% Polyethylene glycol 300 (PEG300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile 0.22 µm syringe filters
Methodology:
-
Solubility Screening (Benchtop): a. Weigh 1-5 mg of O-methyl-D-serine into separate microcentrifuge tubes. b. Add a small, precise volume (e.g., 100 µL) of a test vehicle (start with saline, then PBS, then co-solvents if necessary) to achieve a high concentration (e.g., 10-50 mg/mL). c. Vortex vigorously for 2 minutes. d. If not fully dissolved, place in a water bath sonicator for 10-15 minutes. e. Visually inspect for particulates. The ideal vehicle will result in a clear solution.
-
Dosing Solution Preparation (Aseptic Technique): a. Based on the results of the solubility screen, select the simplest vehicle that achieves the desired concentration. b. Calculate the total amount of O-methyl-D-serine needed for the number of animals and the highest dose. It is best practice to prepare ~20% extra volume to account for hub loss in syringes. c. Weigh the compound into a sterile container. d. Add the appropriate volume of the chosen sterile vehicle. e. Vortex or sonicate until fully dissolved. f. Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile container. g. Store appropriately (e.g., at 4°C for short-term use, or aliquot and freeze at -20°C for long-term storage if stability is confirmed).
STEP 2: PROTOCOL - Pilot Tolerability and Dose-Ranging Study
Objective: To determine the Maximum Tolerated Dose (MTD) and observe any acute adverse effects of O-methyl-D-serine.
Causality: This step is paramount for animal welfare and for defining a safe therapeutic window. Skipping this can lead to failed studies due to unexpected toxicity. Given the known nephrotoxicity of D-serine in rats, this step is especially critical if that species is used.[9]
Materials:
-
Age- and weight-matched mice (e.g., C57BL/6) or rats (e.g., Sprague Dawley). Use a small cohort (n=2-3 per dose group).
-
Prepared sterile dosing solution of O-methyl-D-serine.
-
Sterile vehicle control.
-
Appropriate syringes and needles (e.g., 27-30G for i.p. injection).
-
Animal scale.
Methodology:
-
Dose Selection: a. Start with a dose extrapolated from D-serine efficacy studies (e.g., 100 mg/kg). b. Prepare several dose levels using a dose-escalation scheme (e.g., 100, 300, 1000, 2000 mg/kg).
-
Administration: a. Acclimate animals to the facility and handling for at least one week prior to the study. b. Record the baseline body weight of each animal immediately before dosing. c. Administer a single i.p. injection of the selected dose or vehicle. The injection volume should be consistent, typically 5-10 mL/kg.[16]
-
Monitoring: a. Continuously monitor animals for the first 4 hours post-injection. Record observations for:
- General Activity: Lethargy, hyperactivity, stereotypy.
- Physical Signs: Piloerection, changes in posture (hunching), labored breathing.
- Neurological Signs: Ataxia, tremors, seizures. b. Continue monitoring at 24 and 48 hours. c. Record body weight daily for 3-5 days. A weight loss of >15-20% is a key sign of toxicity.
-
Endpoint Determination: The MTD is defined as the highest dose that does not produce overt signs of toxicity or significant body weight loss. This dose serves as the upper limit for subsequent efficacy studies.
STEP 3: PROTOCOL - Exploratory Pharmacokinetic (PK) Study
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of O-methyl-D-serine after a single administration.
Causality: PK data is essential for rational dose selection. It answers critical questions: How quickly is the drug absorbed (Tmax)? What is the peak concentration (Cmax)? How long does it stay in the system (t½)? Does it get into the brain? An efficacy study without PK data is difficult to interpret; a negative result could be due to a lack of efficacy or simply a lack of drug exposure at the target site.[17]
Materials:
-
A larger cohort of mice (e.g., n=3-4 per time point per route).
-
Dosing solutions and administration equipment.
-
Blood collection supplies (e.g., heparinized tubes, capillaries).
-
Anesthesia and euthanasia supplies.
-
Equipment for tissue homogenization and sample processing.
-
Access to an analytical facility with LC-MS/MS for compound quantification.
Methodology:
-
Study Design: a. Select at least two routes of administration to compare, typically intravenous (IV, for 100% bioavailability reference) and the intended therapeutic route (e.g., i.p. or p.o.). b. Choose a single, well-tolerated dose based on the MTD study (e.g., 100 mg/kg). c. Define a series of time points to capture the absorption and elimination phases (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[17]
-
Sample Collection: a. Dose the animals according to the study design. b. At each designated time point, collect blood (via cardiac puncture or tail vein) from a terminal group of animals. c. Immediately process blood to plasma by centrifugation and store at -80°C. d. If brain exposure is a key question, perfuse the animals with saline, harvest the brain, and snap-freeze for later analysis.
-
Sample Analysis & Interpretation: a. Quantify the concentration of O-methyl-D-serine in plasma and brain homogenates using a validated LC-MS/MS method. b. Plot concentration vs. time and calculate key PK parameters: Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life (t½). c. Calculate oral bioavailability (F%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. d. Determine the brain-to-plasma ratio to assess blood-brain barrier penetration.
Conclusion and Best Practices
The development of a robust protocol for a novel compound like O-methyl-D-serine is a systematic, data-driven process. By leveraging the extensive knowledge base of the parent compound, D-serine, and executing a staged validation plan—from formulation to pharmacokinetics—researchers can design meaningful, reproducible, and ethically sound animal studies. The key is to understand the causality behind each experimental choice: the vehicle affects bioavailability, the dose affects safety and efficacy, and the route of administration determines the kinetic profile. Following the framework outlined in this guide will provide the foundational data needed to confidently assess the therapeutic potential of novel NMDAR co-agonists.
References
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Mothet, J. P., Parent, A. T., Wolosker, H., Brady, R. O. Jr, Linden, D. J., Ferris, C. D., Rogawski, M. A., & Snyder, S. H. (2000). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences, 97(9), 4926–4931. [Link]
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Kleckner, N. W., & Dingledine, R. (1988). Requirement for glycine in activation of NMDA-receptors expressed in Xenopus oocytes. Science, 241(4867), 835–837. [Link]
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Wolosker, H., Dumin, E., Balan, L., & Foltyn, V. N. (2008). D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration. The FEBS journal, 275(14), 3514–3526. [Link]
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Tsai, G., Lane, H. Y., Yang, P., Chong, M. Y., & Lange, N. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to clozapine for the treatment of schizophrenia. Biological psychiatry, 55(5), 452–456. [Link]
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Paul, S. M. (2006). The role of D-serine and D-serine metabolism in the pathophysiology of schizophrenia. Schizophrenia bulletin, 32(Suppl 1), S1. [Link]
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Kantrowitz, J. T., & Javitt, D. C. (2010). N-methyl-D-aspartate (NMDA) receptor dysfunction or dysregulation: the final common pathway on the road to schizophrenia? Brain research bulletin, 83(3-4), 108–121. [Link]
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Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]
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Nakazawa, K., & Sapkota, K. (2020). The origin of NMDA receptor hypofunction in schizophrenia. Pharmacology & therapeutics, 205, 107426. [Link]
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Bado, P., D'Andrea, I., D'Antoni, A., D'Amico, A. G., Fardella, V., Gulisano, W., ... & Grassi, C. (2013). Effects of chronic D-serine elevation on animal models of depression and anxiety-related behavior. PloS one, 8(6), e67131. [Link]
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Balu, D. T., & Coyle, J. T. (2021). D-Serine: A Cross Species Review of Safety. Frontiers in Psychiatry, 12, 681313. [Link]
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Adage, T., Hider, R. C., & Bansal, S. S. (2013). Pharmacokinetics of oral D-serine in D-amino acid oxidase knockout mice. The Journal of pharmacology and experimental therapeutics, 345(2), 226–232. [Link]
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Coyle, J. T., & Balu, D. (2021). D-Serine: A Cross Species Review of Safety. Frontiers in psychiatry, 12, 681313. [Link]
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Adage, T., Hider, R. C., & Bansal, S. S. (2013). Pharmacokinetics of oral d-serine in d-amino acid oxidase knockout mice. The Journal of pharmacology and experimental therapeutics, 345(2), 226–232. [Link]
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Koga, R., Nakato, Y., Fukuda, T., Ishida, M., & Nakayama, K. (2017). Pharmacokinetics and toxicokinetics of D-serine in rats. Journal of toxicological sciences, 42(5), 571–579. [Link]
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Examine.com. (2022, June 28). D-Serine. Retrieved from [Link]
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Malkesman, O., Austin, D. R., Tragon, T., Wang, G., Rompala, G., Hamidi, A. B., ... & Chen, G. (2012). Acute D-serine treatment produces antidepressant-like effects in rodents. International Journal of Neuropsychopharmacology, 15(8), 1135–1148. [Link]
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Fujita, Y., Ishima, T., Kajiwara, M., & Hashimoto, K. (2016). Modulation of d-Serine Levels in Brains of Mice Lacking PICK1. Biological Psychiatry, 79(9), S10. [Link]
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Malkesman, O., Austin, D. R., Tragon, T., Wang, G., Rompala, G., Hamidi, A. B., ... & Chen, G. (2012). Acute D-serine treatment produces antidepressant-like effects in rodents. International journal of neuropsychopharmacology, 15(8), 1135–1148. [Link]
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Li, T., Chen, X., Zhang, C., Zhang, Y., & Yao, W. (2024). Microglia polarization: a key regulatory mechanism of neuropathic pain. Journal of Pain Research, 17, 1–16. [Link]
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Smith, S. M., Uslaner, J. M., & Hutson, P. H. (2015). D-Amino-Acid Oxidase Inhibition Increases D-Serine Plasma Levels in Mouse But not in Monkey or Dog. Neuropsychopharmacology, 40(12), 2733–2741. [Link]
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Application Notes & Protocols: The Strategic Integration of (R)-2-amino-3-methoxypropanoic Acid in Modern Drug Discovery
Abstract
(R)-2-amino-3-methoxypropanoic acid, also known as O-Methyl-D-serine, is a non-proteinogenic amino acid that serves as a critical chiral building block in pharmaceutical synthesis.[1][2] While not a therapeutic agent in itself, its structural features are pivotal in the construction of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its primary application as a key intermediate in the synthesis of the anticonvulsant drug Lacosamide and outlines a strategic framework for its broader application in drug discovery programs. We present detailed protocols for its incorporation into synthetic schemes and for the biological evaluation of resulting novel chemical entities, thereby offering a roadmap for researchers in medicinal chemistry and pharmacology.
Part 1: Foundational Concepts & Core Applications
Introduction to this compound
This compound is a derivative of the amino acid D-serine, featuring a methoxy group (-OCH₃) in place of the hydroxyl group on the side chain.[3] This seemingly minor modification has profound implications for its chemical utility:
-
Blocked Reactivity: The methylation of the hydroxyl group prevents unwanted side reactions, such as oxidation or acylation, that can occur with natural serine residues during complex synthetic routes.
-
Chiral Integrity: The molecule possesses a defined stereocenter at the α-carbon (R-configuration), which is essential for constructing stereospecific drugs where only one enantiomer is biologically active and safe.[1]
-
Lipophilicity: The methoxy group slightly increases the lipophilicity of the molecule compared to serine, a property that can be leveraged to modulate the pharmacokinetic profiles of parent drug candidates.
These characteristics make it a valuable intermediate for introducing a specific, stable, and chiral three-carbon unit into a larger molecule.
Principal Application: A Cornerstone in Lacosamide Synthesis
The most prominent and well-documented use of this compound is as a vital starting material for the synthesis of Lacosamide.[1][2] Lacosamide (marketed as Vimpat) is an anticonvulsant medication used for the treatment of epilepsy and neuropathic pain.[1]
Lacosamide's chemical name is (R)-2-acetamido-N-benzyl-3-methoxypropionamide, and its structure directly incorporates the core of this compound.[4] The synthesis relies on the high purity and specific chiral configuration of this intermediate to ensure the efficacy and safety of the final drug product.[1][2]
The general synthetic pathway leverages the amino and carboxylic acid functionalities of the starting material for subsequent amide bond formations.
Diagram 1: Role of this compound in Lacosamide Synthesis
A simplified workflow for Lacosamide synthesis.
Part 2: Expanding Horizons: A Framework for Novel Drug Discovery
While its role in Lacosamide synthesis is established, the properties of this compound make it an attractive building block for broader drug discovery campaigns. Non-proteinogenic amino acids (NPAAs) like this one are powerful tools for developing novel peptide and small molecule therapeutics by improving stability, potency, and bioavailability.[5][6][7]
Rationale for Integration into Discovery Programs
Incorporating this NPAA can be a key strategy to:
-
Enhance Metabolic Stability: Peptides containing natural serine can be susceptible to enzymatic degradation. Replacing L-Serine with its D-isomer or a protected version like O-Methyl-D-serine can significantly increase resistance to proteases.[8][9]
-
Introduce Conformational Constraints: The fixed chirality and methoxy group can help lock a peptide or small molecule into a specific three-dimensional shape, potentially increasing its binding affinity and selectivity for a biological target.
-
Probe Active Sites: It can be used as a structural analog of serine or other amino acids to understand the steric and electronic requirements of an enzyme's active site or a receptor's binding pocket.
Target Classes for Exploration
Based on its structure as a D-amino acid analog, potential therapeutic areas for novel compounds derived from this compound include:
| Target Class | Rationale for Exploration | Potential Therapeutic Area |
| Proteases & Peptidases | D-amino acids can act as competitive or non-competitive inhibitors by binding to the active site but resisting cleavage. | Infectious Disease, Oncology, Inflammation |
| GPCRs | Many peptide hormones and neurotransmitters that bind to G-protein coupled receptors can be modified with NPAAs to create more stable agonists or antagonists. | Endocrinology, Neuroscience, Cardiovascular Disease |
| Amino Acid Transporters | As an amino acid mimetic, it could be a scaffold for inhibitors of specific transporters, like the L-type amino acid transporter 1 (LAT1), which is often upregulated in cancer cells.[10] | Oncology, Neurological Disorders |
| Kinases | Can be incorporated into peptide-based kinase inhibitors to improve cell permeability and target engagement.[11] | Oncology, Immunology |
Part 3: Experimental Protocols & Methodologies
Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol describes the incorporation of Fmoc-(R)-2-amino-3-methoxypropanoic acid into a peptide sequence using standard solid-phase synthesis techniques.
Objective: To synthesize a target peptide containing an O-Methyl-D-serine residue to enhance proteolytic stability.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-(R)-2-amino-3-methoxypropanoic acid
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure (coupling reagents)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Dichloromethane (DCM), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents to resin loading), OxymaPure (3 eq.), and DIC (3 eq.) in DMF. b. Pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and agitate for 2 hours. d. Wash the resin with DMF.
-
Incorporation of this compound: Repeat steps 2 and 3 using Fmoc-(R)-2-amino-3-methoxypropanoic acid as the amino acid to be coupled.
-
Chain Elongation: Continue repeating steps 2 and 3 with the remaining amino acids in the desired sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Wash the resin with DCM. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide by LC-MS.
Diagram 2: Solid-Phase Peptide Synthesis Workflow
Iterative cycle for peptide chain elongation.
Protocol: Virtual Screening Cascade to Identify Potential Targets
This protocol outlines a computational approach to identify potential protein targets for which a novel compound derived from this compound might be a potent ligand.
Objective: To computationally screen a library of virtual compounds against known protein structures to prioritize targets for experimental validation.
Methodology:
-
Library Generation: Create a virtual library of small molecules based on the this compound scaffold. This can be done by enumerating different substitutions at the amine and carboxylate positions.
-
Target Selection: Select a panel of protein targets from the Protein Data Bank (PDB) based on the therapeutic areas of interest (e.g., proteases, kinases).
-
Docking Protocol: a. Protein Preparation: Prepare the receptor structures by adding hydrogens, assigning protonation states, and defining the binding site (active site) coordinates. b. Ligand Preparation: Generate low-energy 3D conformers for each molecule in the virtual library. c. Molecular Docking: Use a docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of each ligand to each protein target.[12] This process generates a "docking score" for each ligand-protein pair.
-
Scoring and Filtering: a. Rank the ligands for each target based on their docking scores. b. Apply filters based on drug-like properties (e.g., Lipinski's Rule of Five) to remove compounds with poor predicted pharmacokinetic properties.
-
Hit Selection: Select the top-scoring compounds that show predicted high affinity and specificity for one or more protein targets for chemical synthesis and subsequent in vitro biological testing.[12]
Part 4: Conclusion & Future Outlook
This compound is a proven and valuable chiral intermediate in pharmaceutical manufacturing, primarily for the synthesis of Lacosamide.[1][2] However, its utility should not be confined to this single application. As the field of drug discovery increasingly relies on non-proteinogenic amino acids to overcome the limitations of traditional therapeutics, this building block offers a strategic tool for medicinal chemists.[8][13] By leveraging its unique stereochemistry and protected side chain, researchers can design novel peptides and small molecules with enhanced stability and tailored pharmacological profiles. The protocols and strategic framework provided here serve as a guide for unlocking the broader potential of this compound in the development of next-generation therapeutics.
References
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Ding, Y., Ting, J. P., Liu, J., Al-Azzam, S., Pandya, P., & Afshar, S. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino acids, 52(9), 1207–1226. [Link]
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Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. [Link]
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MDPI. (n.d.). Special Issue: Non-Natural Amino Acids in Drug Design. MDPI. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis Applications of DL-O-Methylserine (CAS 19794-53-7). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]
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Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]
- Google Patents. (n.d.). US8704001B2 - Deuterated 2-amino-3-hydroxypropanoic acid derivatives.
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AdooQ Bioscience. (n.d.). 2-Amino-3-methoxypropanoic acid. AdooQ Bioscience. [Link]
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National Center for Biotechnology Information. (n.d.). O-Methylserine. PubChem Compound Database. [Link]
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ScienceDirect. (2025). Screening for novel L-type amino acid transporter 1 (SLC7A5) inhibitors using a fluorescent amino acid. ScienceDirect. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of this compound Hydrochloride in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Lopez-Mayorga, O., et al. (2009). Development of a Novel Virtual Screening Cascade Protocol to Identify Potential Trypanothione Reductase Inhibitors. Journal of Chemical Information and Modeling, 49(3), 639-651. [Link]
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MDPI. (2021). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 26(11), 3326. [Link]
-
American Chemical Society. (2026). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society. [Link]
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American Chemical Society. (2023). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. ACS Omega. [Link]
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National Center for Biotechnology Information. (2016). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Molecules, 21(11), 1461. [Link]
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MDPI. (2011). Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. Molecules, 16(8), 6262-6276. [Link]
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National Center for Biotechnology Information. (n.d.). Methylserine. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methylserine. PubChem Compound Database. [Link]
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Application Notes and Protocols for O-methyl-D-serine in Neurodegenerative Disease Research
Introduction: The NMDA Receptor Glycine Site - A Critical Hub in Neurodegeneration
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1] However, its overactivation leads to a pathological process known as excitotoxicity, a major contributor to neuronal death in acute injuries like stroke and chronic neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).[2][3]
A unique feature of the NMDA receptor is its requirement for dual agonists to become active: glutamate must bind to the GluN2 subunit, and a co-agonist, either glycine or D-serine, must bind to the "glycine site" on the GluN1 subunit.[4][5] This co-agonist site represents a critical regulatory node. While both glycine and D-serine can occupy this site, compelling evidence suggests that D-serine is the primary physiological co-agonist at most synapses, especially those involved in synaptic plasticity and pathology.[6][7][8] The concentration and availability of D-serine can therefore dictate the threshold for NMDA receptor activation and subsequent neurotoxicity, making its regulation a key area of interest in neurodegenerative disease research.[1][9]
D-Serine: The Endogenous Co-Agonist with a Dual Role
D-serine is synthesized from L-serine by the enzyme serine racemase and is released by both neurons and glial cells.[10][11] Its levels are tightly regulated, as both insufficient and excessive D-serine can be detrimental. Hypofunction of the NMDA receptor due to low D-serine levels is implicated in the cognitive symptoms of schizophrenia, whereas hyperfunction driven by excessive D-serine can potentiate glutamate-mediated excitotoxicity.[3][12] For instance, elevated levels of D-serine have been reported in the spinal cord of ALS patients and corresponding animal models, suggesting a direct link to motor neuron death.[3] Conversely, in conditions like early-stage Alzheimer's disease, reduced D-serine may contribute to cognitive deficits.[1] This dual nature makes the glycine site an attractive, albeit complex, therapeutic target.
O-methyl-D-serine: A Mechanistic Probe for the Glycine Site
To dissect the precise contribution of the D-serine binding site to neurodegenerative processes, researchers require highly specific molecular tools. O-methyl-D-serine, a synthetic derivative of D-serine, serves as such a tool.
Hypothesized Mechanism of Action
The activity of D-serine as an agonist is dependent on its ability to form specific hydrogen bonds within the binding pocket of the GluN1 subunit. The hydroxyl (-OH) group on the side chain of D-serine is a critical participant in this interaction. In O-methyl-D-serine, this hydroxyl group is replaced by a methoxy group (-OCH₃). This chemical modification has two key consequences:
-
Loss of Hydrogen Bonding: The replacement of the hydrogen atom with a methyl group prevents the formation of a crucial hydrogen bond required for the conformational change that activates the receptor.
-
Steric Hindrance: The bulkier methyl group may physically prevent the binding pocket from closing correctly, further inhibiting receptor activation.
Therefore, O-methyl-D-serine is hypothesized to act as a competitive antagonist at the NMDA receptor glycine site. It is expected to bind to the site with an affinity comparable to D-serine but fail to activate the ion channel, thereby blocking the action of endogenous D-serine or glycine.
Diagram: Mechanism of Action at the Glycine Binding Site
Caption: D-serine agonism vs. O-methyl-D-serine antagonism at the NMDA receptor.
Application Notes: Investigating Neurodegenerative Disease Mechanisms
O-methyl-D-serine is an invaluable tool for providing mechanistic clarity in studies of NMDA receptor function and dysfunction.
-
Probing Excitotoxicity: In models of neurodegeneration where excitotoxicity is a suspected driver (e.g., stroke models, ALS models), O-methyl-D-serine can be used to confirm that the observed neuronal death is indeed mediated by the glycine co-agonist site. If application of O-methyl-D-serine rescues neurons from death induced by glutamate or NMDA, it provides strong evidence for the involvement of this specific pathway.
-
Validating D-serine Dependent Effects: In experiments where exogenous D-serine is used to study its effects on synaptic plasticity or cell survival, O-methyl-D-serine serves as an ideal negative control. Demonstrating that O-methyl-D-serine does not replicate the effects of D-serine confirms that the observed phenomena are due to specific activation of the glycine site and not off-target effects.
-
Isolating Glycine vs. D-serine Contributions: In brain regions where both glycine and D-serine are present, O-methyl-D-serine can help dissect their relative contributions. By blocking the co-agonist site, it allows researchers to study the upstream dynamics of D-serine and glycine release and transport without the confounding variable of receptor activation.
Experimental Protocols
Protocol 1: In Vitro NMDA-Mediated Excitotoxicity Assay
This protocol details how to use O-methyl-D-serine to determine if it can protect primary cortical neurons from excitotoxicity induced by NMDA and its co-agonist, D-serine.
A. Materials
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium with B27 supplement
-
Poly-D-lysine coated 96-well plates
-
NMDA (N-methyl-D-aspartate)
-
D-serine
-
O-methyl-D-serine
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Plate reader
B. Step-by-Step Methodology
-
Cell Plating: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well. Culture for 10-12 days in vitro (DIV) to allow for mature synapse formation.
-
Preparation of Treatment Media: Prepare stock solutions of NMDA (10 mM), D-serine (10 mM), and O-methyl-D-serine (10 mM) in sterile, nuclease-free water. On the day of the experiment, prepare treatment media by diluting stocks into pre-warmed, serum-free Neurobasal medium.
-
Pre-treatment with Antagonist: Gently remove half of the culture medium from each well. Add the O-methyl-D-serine treatment medium to achieve final concentrations ranging from 1 µM to 100 µM. For control wells, add an equivalent volume of vehicle (medium). Incubate for 30 minutes at 37°C.
-
Induction of Excitotoxicity: Add the NMDA/D-serine co-agonist solution to the wells to achieve final concentrations of 100 µM NMDA and 10 µM D-serine. The final volume in each well should be consistent.
-
Incubation: Return the plate to the incubator and incubate for 24 hours.
-
Assessment of Cell Death: Measure neuronal cell death by quantifying the release of LDH into the culture medium using a commercial LDH cytotoxicity assay kit, following the manufacturer’s instructions.
-
Control Groups:
-
Untreated (vehicle only)
-
NMDA/D-serine only
-
O-methyl-D-serine only (to test for inherent toxicity)
-
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each condition relative to a maximum LDH release control (lysed cells). Plot the percentage of cytotoxicity against the concentration of O-methyl-D-serine.
Diagram: Excitotoxicity Assay Workflow
Caption: Workflow for the in vitro excitotoxicity assay.
Protocol 2: In Vivo Neuroprotection Study in an Animal Model of ALS
This protocol provides a framework for assessing the neuroprotective potential of O-methyl-D-serine in the SOD1-G93A transgenic mouse model of ALS, where excitotoxicity is a key pathological feature.
A. Materials & Subjects
-
SOD1-G93A transgenic mice and wild-type littermates
-
O-methyl-D-serine
-
Sterile saline solution (0.9% NaCl)
-
Osmotic minipumps
-
Apparatus for motor function assessment (e.g., rotarod, grip strength meter)
-
Histology and immunohistochemistry reagents
B. Step-by-Step Methodology
-
Animal Grouping: At a pre-symptomatic age (e.g., 60 days), divide SOD1-G93A mice into two groups: Vehicle control (saline) and O-methyl-D-serine treatment. Include a group of wild-type littermates as a baseline control.
-
Drug Administration: Load osmotic minipumps with either sterile saline or O-methyl-D-serine at a concentration calculated to deliver a continuous dose (e.g., 10-50 mg/kg/day). Surgically implant the minipumps subcutaneously on the back of each mouse under anesthesia.
-
Monitoring Disease Progression:
-
Motor Function: Perform weekly assessments of motor function using tests like the rotarod (to measure motor coordination and endurance) and grip strength tests. Record the age of symptom onset (e.g., hindlimb tremor) and disease endpoint (e.g., inability to right within 30 seconds).
-
Body Weight: Monitor and record the body weight of each animal three times per week.
-
-
Tissue Collection and Analysis: At the disease endpoint, euthanize the animals and perfuse them with paraformaldehyde. Collect the spinal cords and brains for analysis.
-
Histological Assessment:
-
Motor Neuron Count: Perform Nissl staining on lumbar spinal cord sections to count the number of surviving motor neurons in the ventral horn.
-
Glial Activation: Use immunohistochemistry to stain for markers of astrogliosis (GFAP) and microgliosis (Iba1).
-
-
Data Analysis: Use survival analysis (Kaplan-Meier curves) to compare the lifespan and age of onset between treatment groups. Use appropriate statistical tests (e.g., ANOVA, t-test) to compare motor function data, body weight curves, and motor neuron counts.
Data Presentation and Interpretation
The data gathered from these protocols can be summarized to provide clear, comparative insights into the function of O-methyl-D-serine.
| Parameter | In Vitro Excitotoxicity | In Vivo ALS Model | Expected Outcome with O-methyl-D-serine |
| Concentration/Dose | 1 - 100 µM | 10 - 50 mg/kg/day | Effective range to be determined empirically |
| Primary Readout | % Cytotoxicity (LDH release) | Disease Onset & Survival Duration | Dose-dependent decrease in cytotoxicity |
| Secondary Readout | N/A | Motor Neuron Count | Delayed onset, increased survival |
| Interpretation | A reduction in NMDA/D-serine-induced cell death confirms O-methyl-D-serine is a neuroprotective antagonist at the glycine site. | An extension of lifespan and preservation of motor neurons indicates that blocking the glycine site is a viable therapeutic strategy for mitigating excitotoxicity in ALS. |
Troubleshooting:
-
In Vitro: If O-methyl-D-serine shows no effect, verify its solubility and stability in culture medium. If it appears toxic on its own, perform a dose-response curve to find a non-toxic working concentration.
-
In Vivo: If no therapeutic effect is observed, consider alternative routes of administration (e.g., intraperitoneal injection) or higher doses, while monitoring for potential off-target or toxic effects. Ensure the compound can cross the blood-brain barrier if central effects are expected.
References
-
Panatier, A., Theodosis, D. T., Mothet, J. P., Touquet, B., Pollegioni, L., Poulain, D. A., & Oliet, S. H. (2006). Glia-derived D-serine controls NMDA receptor activity and synaptic memory. Cell, 125(4), 775-784. [Link]
-
Mustafa, A. K., Kim, P. M., & Snyder, S. H. (2005). D-Serine is the dominant endogenous coagonist for NMDA receptor neurotoxicity in organotypic hippocampal slices. Journal of Neuroscience, 25(8), 2099-2102. [Link]
-
Mothet, J. P., Parent, A. T., Wolosker, H., Brady, R. O., Linden, D. J., Ferris, C. D., ... & Snyder, S. H. (2000). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences, 97(9), 4926-4931. [Link]
-
Wolosker, H. (2006). D-serine regulation of NMDA receptor activity. Science's STKE, 2006(356), pe41. [Link]
-
Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons. Nature, 325(6104), 529-531. [Link]
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Shashidharan, P., & Plaitakis, A. (2002). D-Serine is the dominant endogenous coagonist for NMDA receptor neurotoxicity in organotypic hippocampal slices. Journal of Neuroscience, 22(15), 6203-6208. [Link]
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Kleckner, N. W., & Dingledine, R. (1988). Requirement for glycine in activation of NMDA-receptors expressed in Xenopus oocytes. Science, 241(4867), 835-837. [Link]
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Labrie, V., & Roder, J. C. (2010). The involvement of the NMDA receptor D-serine/glycine site in the pathophysiology and treatment of schizophrenia. Neuroscience & Biobehavioral Reviews, 34(3), 351-372. [Link]
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Andurkar, S. V., Stables, J. P., & Kohn, H. (1998). Synthesis and anticonvulsant activities of (R)-(O)-methylserine derivatives. Tetrahedron: Asymmetry, 9(21), 3841-3854. [Link]
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Mothet, J. P., Parent, A. T., Wolosker, H., Brady, R. O., Linden, D. J., Ferris, C. D., ... & Snyder, S. H. (2000). d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences, 97(9), 4926-4931. [Link]
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Wolosker, H., D'Aniello, A., & Snyder, S. H. (2008). D-Serine: a potential therapeutic agent and/or biomarker in schizophrenia and depression?. Frontiers in bioscience (Landmark edition), 13, 2995-3000. [Link]
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Schell, M. J., Molliver, M. E., & Snyder, S. H. (1995). D-serine, an endogenous synaptic modulator: localization to astrocytes and glutamate-stimulated release. Proceedings of the National Academy of Sciences, 92(9), 3948-3952. [Link]
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Billard, T. (2008). An overview of the involvement of D-serine in cognitive impairment in normal aging and dementia. Journal of Alzheimer's Disease, 15(3), 343-353. [Link]
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Pollegioni, L., & Sacchi, S. (2010). D-serine, a selective glycine/N-methyl-D-aspartate receptor agonist, antagonizes the antidepressant-like effects of magnesium and zinc in mice. Pharmacological reports, 62(6), 1163-1168. [Link]
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Adage, T., & Yoshikawa, T. (2009). Synthesis and biological evaluation of d-amino acid oxidase inhibitors. Journal of medicinal chemistry, 52(23), 7485-7494. [Link]
-
Alzheimer's Drug Discovery Foundation. (2020). D-serine. Cognitive Vitality Reports. [Link]
-
Tsai, G. E. (2018). Directly and indirectly targeting the glycine modulatory site to modulate NMDA receptor function to address unmet medical needs of patients with schizophrenia. Frontiers in Psychiatry, 9, 23. [Link]
-
Balu, D. T., & Coyle, J. T. (2021). D-Serine: A Cross Species Review of Safety. Frontiers in Psychiatry, 12, 725129. [Link]
-
Li, L., et al. (2024). D-Serine May Ameliorate Hippocampal Synaptic Plasticity Impairment Induced by Patients' Anti-N-methyl-D-aspartate Receptor Antibodies in Mice. Medicina, 60(1), 103. [Link]
-
Kantrowitz, J. T., et al. (2015). D-serine for the treatment of negative symptoms in individuals at clinical high risk for schizophrenia: A pilot study. Schizophrenia research, 168(1-2), 263-269. [Link]
-
Paul, P., & de Belleroche, J. (2012). Paradoxical roles of serine racemase and D-serine in the G93A mSOD1 mouse model of ALS. Journal of neurochemistry, 123(4), 519-527. [Link]
-
Wolosker, H., Blackshaw, S., & Snyder, S. H. (1999). Serine racemase: a glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission. Proceedings of the National Academy of Sciences, 96(23), 13409-13414. [Link]
-
Martineau, M., et al. (2014). Regulation of the extracellular D-serine concentration in the brain and its implication in excitotoxicity. Journal of Neuroscience, 34(36), 12045-12055. [Link]
-
Snyder, S. H., & Ferris, C. D. (2000). D-Serine as a putative glial neurotransmitter. Neuron Glia Biology, 1(3), 275-281. [Link]
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Illuminating Cellular Pathways: A Guide to the Isotopic and Fluorescent Labeling of (R)-2-amino-3-methoxypropanoic Acid
Intended Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Labeled (R)-2-amino-3-methoxypropanoic Acid
This compound, also known as O-methyl-D-serine, is a chiral amino acid derivative of significant interest in pharmaceutical and biological research. Its structural similarity to endogenous amino acids allows it to potentially interact with various cellular pathways, making it a valuable probe for studying enzymatic mechanisms, transport processes, and metabolic fluxes. The ability to label this molecule with stable isotopes or fluorescent tags is paramount for its application in advanced analytical techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and fluorescence microscopy.
This comprehensive guide provides detailed application notes and protocols for the isotopic and fluorescent labeling of this compound. We delve into the rationale behind experimental choices, ensuring that each protocol is a self-validating system for producing high-quality labeled compounds.
Part 1: Isotopic Labeling of this compound
Isotopic labeling involves the substitution of atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N). This subtle change in mass does not alter the chemical properties of the molecule but allows for its differentiation and quantification in complex biological matrices using mass spectrometry and NMR.[1][2]
Conceptual Framework: Synthetic Strategy for Isotopic Labeling
A robust strategy for synthesizing isotopically labeled this compound with preserved stereochemical integrity involves starting with an enantiomerically pure precursor. A common and practical precursor is (R)-serine. The synthetic route necessitates the protection of the reactive amino and carboxyl groups to prevent unwanted side reactions during the introduction of the isotopic label.
Protocol 1: Synthesis of Deuterium-Labeled this compound ([²H₃]-O-methyl-D-serine)
This protocol describes the synthesis of this compound with a deuterated methyl group on the ether linkage, a common labeling strategy for metabolic tracing. The synthesis starts from commercially available (R)-serine methyl ester hydrochloride.
Materials and Reagents:
| Reagent | Supplier | Catalog # |
| (R)-Serine methyl ester hydrochloride | Sigma-Aldrich | 85528 |
| Di-tert-butyl dicarbonate (Boc₂O) | Sigma-Aldrich | 10847 |
| Triethylamine (TEA) | Sigma-Aldrich | T0886 |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | 270997 |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Sigma-Aldrich | 452912 |
| Deuterated iodomethane (CD₃I) | Cambridge Isotope Laboratories | DLM-10 |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | 186562 |
| Hydrochloric acid (HCl), 4 M in dioxane | Sigma-Aldrich | 345547 |
| Diethyl ether | Sigma-Aldrich | 309966 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - |
| Brine (saturated aqueous NaCl) | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | Sigma-Aldrich | M7506 |
| High-Performance Liquid Chromatography (HPLC) system | - | - |
| C18 reverse-phase HPLC column | - | - |
| Nuclear Magnetic Resonance (NMR) spectrometer | - | - |
| Mass Spectrometer (MS) | - | - |
Step-by-Step Methodology:
-
Protection of the Amino Group:
-
Suspend (R)-serine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain Boc-(R)-Ser-OMe.
-
-
Methylation with Deuterated Iodomethane:
-
Dissolve Boc-(R)-Ser-OMe (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add deuterated iodomethane (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Deprotection:
-
Dissolve the crude product from the previous step in a minimal amount of diethyl ether.
-
Add 4 M HCl in dioxane (excess) and stir at room temperature for 2-4 hours.
-
A precipitate should form. Collect the solid by filtration and wash with cold diethyl ether.
-
-
Purification:
-
Purify the crude product by reverse-phase HPLC using a water/acetonitrile gradient with 0.1% trifluoroacetic acid.[3]
-
Collect the fractions containing the desired product and lyophilize to obtain the pure [²H₃]-(R)-2-amino-3-methoxypropanoic acid as a TFA salt.
-
-
Characterization:
-
NMR Spectroscopy: Confirm the structure and isotopic incorporation by ¹H and ¹³C NMR. The ¹H NMR spectrum will show the absence of a signal for the methoxy protons.
-
Mass Spectrometry: Determine the molecular weight to confirm the incorporation of three deuterium atoms (M+3).
-
Part 2: Fluorescent Labeling of this compound
Fluorescent labeling attaches a fluorophore to the target molecule, enabling its visualization and quantification using fluorescence-based techniques.[4] For amino acids, the primary amine group is the most common site for labeling.[5]
Conceptual Framework: Amine-Reactive Fluorescent Dyes
The primary amine of this compound can be readily labeled with a variety of commercially available amine-reactive fluorescent dyes, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. The reaction forms a stable amide or thiourea bond, respectively. It is crucial to perform the labeling under conditions that do not cause racemization of the chiral center.
Protocol 2: Labeling with a Fluorescein NHS Ester
This protocol details the labeling of this compound with a commonly used fluorescein dye.
Materials and Reagents:
| Reagent | Supplier | Catalog # |
| This compound | AdooQ Bioscience | A14372 |
| 5(6)-Carboxyfluorescein succinimidyl ester | Thermo Fisher Scientific | C1311 |
| Sodium bicarbonate buffer (0.1 M, pH 8.3) | - | - |
| Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 227056 |
| Reverse-phase HPLC system | - | - |
| C18 HPLC column | - | - |
| Fluorescence spectrophotometer | - | - |
| Mass Spectrometer (MS) | - | - |
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mg/mL solution of this compound in 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Immediately before use, prepare a 10 mg/mL solution of 5(6)-carboxyfluorescein succinimidyl ester in anhydrous DMF.
-
-
Labeling Reaction:
-
To the amino acid solution, slowly add a 1.5-fold molar excess of the fluorescent dye solution while gently vortexing.
-
Protect the reaction from light and stir at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the reaction mixture by reverse-phase HPLC.[6]
-
Use a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) to separate the labeled product from unreacted dye and starting material.
-
Monitor the elution profile using both UV-Vis (for the dye) and fluorescence detection.
-
Collect the fluorescent peak corresponding to the labeled amino acid.
-
Lyophilize the collected fractions to obtain the purified product.
-
-
Characterization:
-
Fluorescence Spectroscopy: Record the excitation and emission spectra to confirm the presence of the fluorophore.
-
Mass Spectrometry: Determine the molecular weight of the product to confirm successful conjugation.
-
Part 3: Ensuring Scientific Integrity - Chiral Purity Analysis
Maintaining the stereochemical integrity of this compound during labeling is critical for its intended biological applications. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing enantiomeric purity.
Conceptual Framework: Chiral Derivatization for HPLC Analysis
Direct separation of enantiomers on a chiral HPLC column can be challenging. An alternative and robust method is to derivatize the amino acid with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[7] This reaction creates diastereomers that can be readily separated on a standard achiral reverse-phase HPLC column.
Protocol 3: Chiral Purity Analysis using Marfey's Reagent
Materials and Reagents:
| Reagent | Supplier | Catalog # |
| Labeled this compound | - | - |
| (S)-2-amino-3-methoxypropanoic acid (for reference) | - | - |
| Marfey's Reagent (FDAA) | Sigma-Aldrich | F1004 |
| Acetone | Sigma-Aldrich | 179124 |
| Sodium bicarbonate (1 M) | - | - |
| Hydrochloric acid (2 M) | - | - |
| Reverse-phase HPLC system with UV detector | - | - |
| C18 HPLC column | - | - |
Step-by-Step Methodology:
-
Derivatization:
-
Dissolve a small amount (approx. 50 µg) of the labeled amino acid in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction to room temperature and quench by adding 50 µL of 2 M HCl.
-
Evaporate the acetone under a stream of nitrogen.
-
Dilute the remaining aqueous solution with the HPLC mobile phase for injection.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution, for example, from 10% to 60% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Monitor the elution at 340 nm.
-
The diastereomers will elute at different retention times. The elution order should be determined by running a standard of the derivatized (S)-enantiomer.
-
-
Data Analysis:
-
Integrate the peak areas of the two diastereomers.
-
Calculate the enantiomeric excess (%ee) using the formula: %ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100.
-
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the isotopic and fluorescent labeling of this compound. By carefully selecting starting materials, employing appropriate protecting group strategies, and utilizing robust purification and analytical techniques, researchers can confidently produce high-quality labeled compounds. These labeled molecules will serve as invaluable tools for elucidating the complex biological roles of this important amino acid derivative, ultimately advancing our understanding of cellular processes and aiding in the development of novel therapeutics.
References
-
AdooQ Bioscience. (n.d.). 2-Amino-3-methoxypropanoic acid. Retrieved from [Link]
-
EURL-MN. (2018). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Retrieved from [Link]
-
Fiehn, O. (2008). Stable Isotopic Labeling of Proteins for Quantitative Proteomic Applications. Journal of Proteome Research, 7(1), 2-8. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of this compound Hydrochloride in Modern Pharmaceutical Manufacturing. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Biosyntan GmbH. (n.d.). Fluorescent Labeling of Peptides. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Free amino acid quantification by LC–MS/MS using derivatization generated isotope-labelled standards [agris.fao.org]
- 3. hplc.eu [hplc.eu]
- 4. Biocatalytic Route to Chiral Precursors of β-Substituted-γ-Amino Acids [authors.library.caltech.edu]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of (R)-2-amino-3-methoxypropanoic acid synthesis
Welcome to the Technical Support Center for the synthesis of (R)-2-amino-3-methoxypropanoic acid, a critical chiral building block in modern pharmaceutical development. As a key intermediate in the synthesis of drugs like Lacosamide, achieving high yield and enantiomeric purity is paramount.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, it moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most established and reliable pathway starts from the commercially available amino acid, D-serine. The synthesis involves a three-stage process:
-
N-protection: The amino group of D-serine is protected, most commonly with a tert-butoxycarbonyl (Boc) group.[3] This prevents unwanted side reactions at the nitrogen atom in subsequent steps.
-
O-methylation: The hydroxyl group on the side chain is converted to a methyl ether. This is the key step in forming the methoxy functionality.
-
Deprotection: The N-Boc protecting group is removed under mild acidic conditions to yield the final product.[3]
Q2: Why is the N-protection step necessary?
The amino group of serine is nucleophilic and can react with the methylating agent used in the O-methylation step. This would lead to the formation of undesired N-methylated byproducts, reducing the overall yield and complicating purification. The tert-butoxycarbonyl (Boc) group is ideal because it is stable under the basic conditions typically used for O-methylation but can be easily removed later without affecting the rest of the molecule.[3]
Q3: What makes this compound important in drug development?
Its primary significance lies in its role as a vital chiral building block.[1] The specific three-dimensional arrangement (the 'R' configuration) is essential for the biological activity of many pharmaceutical agents, such as the anticonvulsant medication Lacosamide.[2][3] Using this high-purity chiral intermediate simplifies complex synthetic pathways and ensures the final drug product has the correct stereochemistry for efficacy and safety.[1]
General Synthesis Workflow
The following diagram outlines the standard synthetic pathway from D-Serine.
Caption: Standard three-step synthesis of the target compound.
Troubleshooting Guide: Yield and Purity Optimization
This section addresses specific issues you may encounter during synthesis.
Problem 1: Low Yield During N-Protection of D-Serine
-
Potential Cause: Incomplete reaction due to suboptimal pH or reagent stoichiometry.
-
Expert Analysis: The reaction of di-tert-butyl dicarbonate ((Boc)₂O) with the amino group is highly pH-dependent. If the solution is too acidic, the amino group is protonated and non-nucleophilic. If it's too basic for too long, the (Boc)₂O can hydrolyze.
-
Recommended Solution:
-
Monitor pH: Maintain the pH of the aqueous solution between 9-10 during the addition of (Boc)₂O.
-
Solvent System: Use an aqueous medium with an organic co-solvent like dioxane or THF to ensure all reactants remain in solution.[3]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to track the consumption of D-serine. If the reaction stalls, a small additional charge of (Boc)₂O may be required. A typical procedure involves stirring the mixture for 30 minutes at low temperature (e.g., 5°C) and then allowing it to warm to room temperature for several hours.[4]
-
Problem 2: Formation of Impurities During O-Methylation
-
Potential Cause A: Incomplete methylation.
-
Expert Analysis: The O-methylation of the secondary alcohol on the N-Boc-D-Serine side chain can be sluggish. Success depends on a sufficiently strong base to deprotonate the hydroxyl group and an effective methylating agent.
-
Recommended Solution:
-
Reagents: Use a reliable methylating agent like methyl iodide with a non-nucleophilic base such as potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF).[4]
-
Conditions: Ensure strictly anhydrous conditions, as water will consume the base and can react with the methylating agent. The reaction may require gentle heating (e.g., to room temperature after an initial period at 0°C) and extended reaction times.[4] Monitor completion by TLC before proceeding with work-up.
-
-
Potential Cause B: Racemization leading to low enantiomeric purity.
-
Expert Analysis: The alpha-proton (the hydrogen on the carbon bearing the amino group) is weakly acidic. Strong bases or elevated temperatures can abstract this proton, leading to a planar enolate intermediate. Reprotonation can then occur from either face, causing racemization and a loss of stereochemical integrity.[5]
-
Recommended Solution:
-
Base Selection: Avoid excessively strong bases like alkoxides or hydrides for this step. Milder inorganic bases like K₂CO₃ are sufficient to deprotonate the hydroxyl group without significantly affecting the alpha-proton.[4]
-
Temperature Control: Perform the addition of reagents at low temperatures (e.g., 0°C) and allow the reaction to proceed at the lowest temperature that affords a reasonable reaction rate.
-
Problem 3: Product Degradation During Final Deprotection
-
Potential Cause: Cleavage of the methyl ether or other side reactions due to harsh acidic conditions.
-
Expert Analysis: While the Boc group requires acidic conditions for removal, the final product contains an acid-sensitive ester-like methoxy group. Prolonged exposure to strong, hot acids can lead to degradation.
-
Recommended Solution:
-
Use Mild Acid: Employ standard mild deprotection cocktails, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in an organic solvent like dioxane at or below room temperature.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is fully consumed, immediately quench the reaction or remove the acid under reduced pressure.
-
Control Temperature: Perform the deprotection at 0°C to room temperature. Avoid heating unless absolutely necessary.
-
Troubleshooting Workflow Diagram
Use this logic tree to diagnose and resolve issues with your synthesis.
Caption: A logical flow for troubleshooting synthesis issues.
Summary of Recommended Reaction Conditions
The following table provides a starting point for optimizing each step of the synthesis. Note that exact conditions may require adaptation based on your specific lab setup and scale.
| Step | Key Reagents | Solvent(s) | Typical Temperature | Monitoring Method |
| N-Protection | D-Serine, (Boc)₂O, NaOH | Water/Dioxane | 0°C to Room Temp | TLC |
| O-Methylation | N-Boc-D-Serine, CH₃I, K₂CO₃ | Anhydrous DMF | 0°C to Room Temp | TLC |
| Deprotection | N-Boc-O-methyl-D-Serine, TFA or HCl | DCM or Dioxane | 0°C to Room Temp | TLC, LC-MS |
References
- Benchchem. (n.d.). Boc-o-Methyl-D-serine | 86123-95-7.
- ResearchGate. (n.d.). Enantiodivergent synthesis of α-methyl serine. All the yields are....
- (2026, January 6). This compound Hydrochloride: A Key Intermediate in Lacosamide Synthesis.
- PubMed. (n.d.). Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus.
- YouTube. (2025, March 21). Enantioselective alpha-methylation of Serine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). The Significance of this compound Hydrochloride in Modern Pharmaceutical Manufacturing.
- Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity.
- Organic Syntheses. (n.d.). Procedure.
- MedChemExpress. (n.d.). 2-Amino-3-methoxypropanoic acid | Amino Acid Derivative.
- Humana Press Inc. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols.
- Sigma-Aldrich. (n.d.). (R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid.
- (n.d.). Asymmetric-Synthesis.
- MDPI. (2022, December 29). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists.
- Google Patents. (n.d.). CN105949074A - Synthesis method of O-methyl-D-serine.
- Chemical Society Reviews (RSC Publishing). (2018, January 24). Enzymatic asymmetric synthesis of chiral amino acids.
- (n.d.). Asymmetric Synthesis Tutorial Sheet.
- MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.
- AdooQ®. (n.d.). 2-Amino-3-methoxypropanoic acid | Buy from Supplier.
- MedchemExpress.com. (n.d.). (2R)-2-Amino-3-(methylsulfinyl)propanoic acid.
- ResearchGate. (n.d.). Reaction mechanism of SR. The incoming amino acid, either D- or L-Ser,....
- MDPI. (2024, April 12). The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function.
- PubChem. (n.d.). (2R)-2-amino-3-hydroxy(113C)propanoic acid.
- PubMed Central. (n.d.). Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses.
- PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184.
- MedChemExpress. (n.d.). 2-Amino-3-methoxypropanoic acid | Amino Acid Derivative.
Sources
troubleshooting O-methyl-D-serine stability in solution
Introduction for the Researcher
Welcome to the technical support guide for O-methyl-D-serine. As an O-methylated derivative of D-serine, this compound offers unique properties, including potential resistance to degradation by D-amino acid oxidase (DAAO), a key enzyme in D-serine metabolism[1][2]. However, its stability in solution is critical for generating reproducible and reliable experimental data. This guide is designed to provide you, the researcher, with field-proven insights and actionable protocols to address common stability challenges. We will delve into the causality behind experimental choices, offering a framework for troubleshooting and ensuring the integrity of your results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments. Each issue is broken down into potential causes and recommended solutions, grounded in chemical principles and best practices.
Q1: Why am I observing a progressive loss of biological activity from my O-methyl-D-serine working solution?
A gradual decline in the expected biological effect is a classic sign of compound degradation. Inconsistent results between freshly prepared solutions and older ones point directly to a stability issue.
Potential Causes:
-
pH-Mediated Hydrolysis: While the ether bond in O-methyl-D-serine is more stable than an ester bond, extreme pH conditions (highly acidic or alkaline) can promote its hydrolysis over time, yielding D-serine and methanol. D-serine itself may have a different activity profile or potency in your assay[3][4].
-
Temperature-Dependent Degradation: Elevated temperatures, even prolonged exposure to room temperature, can accelerate degradation reactions. Like many biomolecules, O-methyl-D-serine is best handled under cool conditions[5][6].
-
Microbial Contamination: Non-sterile solutions, particularly those prepared in nutrient-rich buffers or cell culture media, can support microbial growth. Microbes can metabolize the compound, leading to a loss of active ingredient.
-
Oxidative Damage: The presence of dissolved oxygen or reactive oxygen species (ROS) in your buffer, potentially catalyzed by trace metal ions, can lead to oxidative degradation.
Recommended Solutions & Protocols:
-
pH Optimization and Control:
-
Action: Prepare your solutions in a well-buffered system, ideally within a pH range of 6.0 to 7.5. Avoid highly acidic or basic conditions unless required by the experimental design.
-
Causality: A neutral to slightly acidic pH range minimizes the risk of acid- or base-catalyzed hydrolysis of the O-methyl ether bond.
-
-
Strict Temperature Control:
-
Action: Always store stock solutions at -20°C or -80°C.[7][8] Prepare working solutions fresh for each experiment from the frozen stock. If a working solution must be kept for the duration of an experiment (e.g., several hours), store it on ice.
-
Causality: Lowering the temperature significantly reduces the kinetic energy of molecules, slowing the rate of all potential degradation reactions.
-
-
Ensure Sterility:
-
Action: Prepare solutions using sterile buffers and water. For applications like cell culture, filter-sterilize the final working solution through a 0.22 µm syringe filter.
-
Causality: Filtration removes bacteria and other microbes, preventing enzymatic degradation of the compound.
-
-
Perform a Stability Study:
-
Protocol: To empirically determine the stability in your specific experimental buffer, perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS). These methods can separate and quantify O-methyl-D-serine, allowing you to detect any degradation over time.[9][10]
-
Prepare a batch of your O-methyl-D-serine working solution.
-
Immediately take a "Time 0" aliquot and store it at -80°C.
-
Incubate the remaining solution under your typical experimental conditions (e.g., 37°C).
-
Take aliquots at various time points (e.g., 2, 4, 8, 24 hours) and store them at -80°C.
-
Analyze all aliquots simultaneously by HPLC or LC-MS/MS to quantify the remaining percentage of O-methyl-D-serine relative to the Time 0 sample.
-
-
Troubleshooting Workflow: Loss of Compound Activity
Caption: A decision tree for troubleshooting loss of O-methyl-D-serine activity.
Q2: My HPLC or LC-MS/MS analysis shows an unexpected peak appearing over time. What could it be?
The appearance of new peaks is a direct indication of degradation or transformation. Identifying these byproducts is key to understanding the instability mechanism.
Potential Causes:
-
Hydrolysis Product (D-serine): The most likely degradation product from hydrolysis is D-serine. If your chromatography system can separate the two, you may see a new peak corresponding to the D-serine standard.
-
Racemization Product (O-methyl-L-serine): Although less common under physiological conditions, exposure to harsh pH or high temperatures can potentially cause racemization at the alpha-carbon, converting O-methyl-D-serine to O-methyl-L-serine.[11] This would require a chiral chromatography method to detect.[12][13]
-
Oxidation Products: Degradation due to oxidation can result in various molecular species, often leading to multiple small, unidentified peaks.
Recommended Solutions & Protocols:
-
Co-injection with Standards:
-
Action: Obtain standards for potential degradation products, primarily D-serine and, if available, O-methyl-L-serine. Analyze your aged sample, the standard, and a co-injection of your sample with the standard.
-
Causality: If the retention time of the unexpected peak in your sample matches the standard and increases in intensity upon co-injection, you have positively identified the byproduct.
-
-
Employ High-Resolution Mass Spectrometry (HRMS):
-
Action: Analyze the aged sample using LC-HRMS. This technique provides a highly accurate mass measurement of the unknown peak.
-
Causality: The exact mass can be used to predict the elemental formula of the degradation product. For example, a mass corresponding to C₃H₇NO₃ would strongly suggest the formation of D-serine (or L-serine).
-
-
Implement Chiral Chromatography:
-
Protocol: To investigate racemization, a specialized chiral HPLC column is necessary.[10]
-
Develop a chiral separation method that can resolve O-methyl-D-serine from O-methyl-L-serine.
-
Analyze your aged sample on this system. The appearance of a peak at the retention time for O-methyl-L-serine would confirm racemization.
-
-
Potential Degradation Pathways
Caption: Potential chemical degradation pathways for O-methyl-D-serine in solution.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best way to prepare a stock solution of O-methyl-D-serine? | Weigh the powder accurately and dissolve it in a high-purity solvent like sterile water, PBS, or DMSO. For aqueous solutions, gentle warming or sonication can aid dissolution. We recommend preparing a concentrated stock (e.g., 10-100 mM), aliquoting it into single-use volumes, and storing at -20°C or below.[8] This minimizes waste and avoids repeated freeze-thaw cycles, which can degrade many compounds.[6] |
| How should I store solid O-methyl-D-serine? | The solid powder form is generally very stable. For long-term storage, keep it in a tightly sealed container at -20°C, protected from light and moisture.[7] For short-term use, storage at room temperature is acceptable if the container is well-sealed. |
| Is O-methyl-D-serine sensitive to light? | While there is no specific data on pronounced photosensitivity, it is a general best practice for all research compounds to minimize exposure to direct light. Store solids in opaque containers and protect solutions from light by using amber vials or wrapping tubes in foil. This precaution helps prevent photochemical degradation.[6] |
| Can I use my O-methyl-D-serine solution if I see precipitates after thawing? | Precipitation after thawing indicates that the compound's solubility limit may have been exceeded at lower temperatures. Before use, ensure the solution is fully re-dissolved. This can often be achieved by warming the solution to room temperature or briefly to 37°C and vortexing.[8] Always visually inspect for complete clarity before adding it to your experiment. If it does not redissolve, it may be necessary to prepare a new, less concentrated stock. |
| Does the O-methyl group protect the compound from all enzymatic degradation? | The O-methyl group is expected to prevent degradation by D-amino acid oxidase (DAAO), which specifically targets the primary amine and requires a free hydroxyl group for its elimination reaction mechanism.[2] However, it may not protect against other, less specific enzymes like proteases or esterases that could be present as contaminants, especially in complex biological matrices.[14] Always use high-purity reagents and sterile techniques. |
References
- Wolosker, H. (2012). D-Serine Production, Degradation, and Transport in ALS: Critical Role of Methodology. Journal of Amino Acids, 2012, 607593.
- Mustafa, A. K., et al. (2007). Serine racemase interaction with N-methyl-D-aspartate receptors antagonist reveals potential alternative target of chronic pain treatment: Molecular docking study. Biochemistry and Biophysics Reports, 24, 100824.
- Wolosker, H., Dumin, E., Balan, L., & Foltyn, V. N. (2008).
- Wolosker, H., Blackshaw, S., & Snyder, S. H. (1999). Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. Proceedings of the National Academy of Sciences, 96(3), 13409-13414.
- Google Patents. (2016). CN105949074A - Synthesis method of O-methyl-D-serine.
-
ResearchGate. (n.d.). The racemase and dehydratase reaction mechanism of serine racemase. Retrieved from [Link]
- Wolosker, H. (2012). D-Serine Production, Degradation, and Transport in ALS: Critical Role of Methodology. Journal of Amino Acids, 2012, 607593.
- Morvai, M., & Molnár-Perl, I. (2008). Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre.
- Pollegioni, L., & Sacchi, S. (2010). Metabolism of the neuromodulator D-serine. Cellular and Molecular Life Sciences, 67(15), 2387-2404.
-
International Journal of Advanced Research. (2019). A new stability indicating RP-HPLC method development and validation for the estimation of L-Serine in D-Serine. Ijar.com. Retrieved from [Link]
- Google Patents. (1989). US4879411A - Method for racemization of optically active serine.
-
Kanehisa Laboratories. (n.d.). KEGG PATHWAY Database. Genome.jp. Retrieved from [Link]
-
eLife. (2022). D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport. Elifesciences.org. Retrieved from [Link]
- Skende, E., et al. (2019). Direct Quantitation of D-serine in Human Plasma by Enantioselective Liquid Chromatography with Tandem Mass Spectrometry and its Clinical Application. Journal of Applied Bioanalysis, 5(2), 20-29.
-
ResearchGate. (n.d.). D-serine synthesis and degradation. Retrieved from [Link]
-
Frontiers. (2019). Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. Frontiersin.org. Retrieved from [Link]
- Schell, M. J., et al. (1997). d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences, 94(5), 2013-2018.
- Fuchs, S. A., et al. (2012). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. PLoS ONE, 7(11), e48799.
- Papouin, T., et al. (2017). Investigating brain D-serine: advocacy for good practices. Acta Physiologica, 219(1), 45-60.
-
PubMed. (2001). The role of structural flexibility and stability in the interaction of serine proteases with their inhibitors. Retrieved from [Link]
- Google Patents. (2010). CN101735085A - Method for preparing D-serine by kinetic resolution.
-
ResearchGate. (2017). Preparation of methyl ester of L-serine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Orgsyn.org. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds. Retrieved from [Link]
- Fonge, H., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceutics, 14(11), 2499.
-
ResearchGate. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Retrieved from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of thermodynamic properties of L-serine in aqueous 1-carboxymethyl-3-methylimidazolium chloride solutions at 298.15 K. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Mechanism of Hydrolysis of Amino Acid Esters Coordinated to Halogeno Molybdenocene. Retrieved from [Link]
- MDPI. (2023). A Star-PEGylation Strategy to Improve Testosterone Pharmacokinetics. Molecules, 28(14), 5369.
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Frontiers. (2020). D-Serine: A Cross Species Review of Safety. Frontiersin.org. Retrieved from [Link]
- Wolosker, H. (2011). The rise and fall of the D-serine-mediated gliotransmission hypothesis. Journal of Neurochemistry, 119(4), 661-666.
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Technical Support Center: Overcoming Solubility Challenges with (R)-2-amino-3-methoxypropanoic acid
Welcome to the technical support guide for (R)-2-amino-3-methoxypropanoic acid (also known as O-Methyl-D-serine). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound. This guide moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: My compound isn't dissolving in water at neutral pH. What's the most likely cause?
The most common issue stems from the zwitterionic nature of the molecule. Amino acids exhibit their lowest solubility at their isoelectric point (pI), the pH at which the net charge of the molecule is zero[3][4]. At this point, the strong intermolecular electrostatic attractions in the crystal lattice are at their maximum, making it harder for solvent molecules to break them apart. If your aqueous solution is near the pI of this compound, you will likely observe poor solubility.
Q3: Can I heat the solution to improve solubility?
Gentle heating can be an effective method to increase the rate of dissolution and, in many cases, the equilibrium solubility. However, exercise caution. Prolonged exposure to high temperatures can potentially lead to degradation of the compound. It is recommended to use the lowest effective temperature and to assess the stability of your compound under those conditions if it will be stored or used over an extended period.
Q4: How does pH dramatically affect the solubility of this compound?
The solubility of amino acids is highly dependent on pH[5][6][7]. This compound has two ionizable groups: a carboxylic acid group (-COOH) and an amino group (-NH2).
-
In acidic conditions (low pH): The amino group is protonated (-NH3+), giving the molecule a net positive charge.
-
In alkaline conditions (high pH): The carboxylic acid group is deprotonated (-COO-), giving the molecule a net negative charge.
-
At the isoelectric point (pI): The molecule exists as a zwitterion (-NH3+ and -COO-), with a net charge of zero.
When the molecule carries a net positive or negative charge, its electrostatic interactions with polar water molecules increase, leading to significantly enhanced solubility[8]. Conversely, at the pI, the neutral zwitterions can more easily aggregate and precipitate out of solution.
In-Depth Troubleshooting Guides
Guide 1: Systematic Solubilization via pH Adjustment
This is the most direct and effective method for solubilizing zwitterionic compounds like this compound. The strategy is to shift the pH of the solution away from the compound's isoelectric point (pI).
Underlying Principle: The Isoelectric Point and Ionization
Every amino acid has a characteristic isoelectric point (pI). At a pH below the pI, the molecule is predominantly cationic. At a pH above the pI, it is predominantly anionic. Both cationic and anionic forms are significantly more soluble in water than the neutral zwitterionic form that predominates at the pI.
Caption: Effect of pH on the ionization state and solubility of an amino acid.
Experimental Protocol
-
Preparation: Prepare a slurry of the this compound in the desired aqueous buffer or water at a concentration slightly higher than your target.
-
Acidification: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise. Monitor the solution for clarity. As the pH drops and the compound becomes protonated (cationic), it should begin to dissolve.
-
Alkalinization (Alternative): If acidification is not compatible with your experiment, add a dilute base (e.g., 0.1 M NaOH) dropwise to a separate slurry. As the pH rises, the compound will become deprotonated (anionic) and should dissolve.
-
pH Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back towards your target pH with the corresponding dilute base or acid. Be aware that if you adjust the pH back towards the pI, the compound may precipitate.
-
Finalization: Once the desired concentration and pH are achieved, filter the solution through a 0.22 µm filter to remove any remaining particulates.
Guide 2: Co-Solvent Systems for Enhanced Solubility
If pH adjustment is not a viable option due to experimental constraints (e.g., pH-sensitive assays), using a co-solvent system can be an effective alternative.
Underlying Principle: Polarity Modification
Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system[9][10]. For a polar compound like this compound, a co-solvent can disrupt the hydrogen bonding network of water and reduce the solvent's overall polarity. This can help to solvate the nonpolar regions of the molecule more effectively, breaking down the crystal lattice and increasing solubility.
Commonly used co-solvents in pharmaceutical and biological research include:
Co-Solvent Screening Protocol
-
Initial Test: Prepare small-scale test slurries of your compound in water.
-
Co-solvent Addition: To each slurry, add a co-solvent (e.g., DMSO, ethanol) dropwise while vortexing or stirring. Start with a small percentage (e.g., 1-5% v/v) and incrementally increase the concentration.
-
Observation: Observe the concentration at which the compound fully dissolves. Note that for some polar compounds, increasing the co-solvent concentration too much can actually decrease solubility as the overall solvent system becomes too nonpolar[10].
-
Optimization: Once an effective co-solvent is identified, you can optimize the ratio to use the minimum amount necessary to achieve your target concentration, thereby minimizing potential effects of the solvent on your downstream application.
Data Summary: Common Co-Solvents
| Co-Solvent | Typical Starting % (v/v) | Properties & Considerations |
| DMSO | 1-10% | Aprotic, highly polar. Very strong solubilizing power for many compounds. Can be toxic to cells at higher concentrations[12]. |
| Ethanol | 5-20% | Protic, polar. Generally well-tolerated in biological systems. Can sometimes cause precipitation of salts. |
| Propylene Glycol | 10-40% | Viscous, polar. Often used in pharmaceutical formulations. Low toxicity. |
Guide 3: Salt Formation for Improved Aqueous Solubility
Creating a salt of the parent compound is a classic and highly effective technique to dramatically increase aqueous solubility and dissolution rate[14].
Underlying Principle: Ionic Interactions
By reacting the acidic or basic functional groups of the compound with a suitable counter-ion, you can form a salt. These salts are typically crystalline solids with strong ion-dipole interactions with water, leading to much higher aqueous solubility compared to the neutral form. For this compound, forming a hydrochloride (HCl) salt is a common strategy. The HCl will react with the amino group to form a highly polar ammonium chloride salt.
Caption: Troubleshooting workflow for solubility issues.
Protocol: Preparation of a Hydrochloride Salt
This protocol should be performed by a qualified chemist in a laboratory setting.
-
Dissolution: Dissolve the this compound in a minimal amount of a suitable organic solvent in which it is soluble (e.g., methanol).
-
Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of hydrochloric acid (e.g., as a solution in dioxane or isopropanol) while stirring.
-
Precipitation: The hydrochloride salt will typically precipitate out of the organic solvent. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the salt cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material or excess acid.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield the hydrochloride salt. The resulting salt, such as a serine methyl ester hydrochloride, is expected to be much more water-soluble[15][16][17].
References
-
Di, L. (2018). Solubility-Modifying Power of Zwitterionic Salts. Chemphyschem, 19(5), 575-580. Available from: [Link]
-
Quora. (2024). Is the solubility of amino acids affected by their pH levels?. Available from: [Link]
-
Miklós, V., & Krisztina, T. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. International journal of molecular sciences, 21(13), 4705. Available from: [Link]
-
Study.com. (n.d.). Zwitterion | Definition, Structure & Properties. Available from: [Link]
-
Bolla, G., & Nangia, A. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(8), 4159-4169. Available from: [Link]
-
Grosse Daldrup, J.-B., et al. (2019). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 58(4), 1735-1745. Available from: [Link]
-
ResearchGate. (n.d.). pH dependence of amino acid solubility. Available from: [Link]
-
ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available from: [Link]
-
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Available from: [Link]
-
ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. Available from: [Link]
-
PubChem. (n.d.). O-Methylserine. Available from: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available from: [Link]
-
Wikipedia. (n.d.). Cosolvent. Available from: [Link]
-
Chabukswar, A. R., et al. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Infectious Disorders - Drug Targets, 19(2), 143-152. Available from: [Link]
-
ResearchGate. (n.d.). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. Available from: [Link]
-
Al-kassas, R., et al. (2020). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Scientific reports, 10(1), 1801. Available from: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available from: [Link]
-
Al-Hamidi, H., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. Pharmaceutics, 16(7), 899. Available from: [Link]
-
World Journal of Pharmaceutical Research. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY SOLUBLE DRUGS. Available from: [Link]
-
Wikipedia. (n.d.). Amino acid. Available from: [Link]
-
ChemBK. (n.d.). (S)-2-Amino-3-hydroxypropanoic acid. Available from: [Link]
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preventing degradation of (R)-2-amino-3-methoxypropanoic acid during experiments
Welcome to the technical support center for (R)-2-amino-3-methoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this serine derivative. Our goal is to ensure the integrity of your experiments by preventing the degradation of this compound.
Introduction
This compound, a valuable chiral building block in pharmaceutical synthesis, is susceptible to degradation under various experimental conditions. Understanding its stability profile is paramount to obtaining reliable and reproducible results. This guide provides a comprehensive overview of potential degradation pathways, preventative measures, and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is the first line of defense against degradation. For long-term stability, the compound should be stored in its lyophilized form at -20°C in a desiccated environment, where it can remain stable for up to 36 months.[1] Once in solution, it is recommended to store aliquots at -20°C and use them within one month to prevent loss of potency.[1][2] It is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: What are the primary factors that can cause degradation of this compound during my experiments?
A2: The main factors include improper pH of the solution, elevated temperatures, exposure to light, and the presence of strong oxidizing or reducing agents. The methoxy group, while generally more stable than a hydroxyl group, can still be susceptible to cleavage under harsh acidic or basic conditions. The amino acid backbone itself can also undergo reactions such as oxidation.
Q3: How can I detect degradation of this compound in my samples?
A3: Several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) is a common method for separating the parent compound from its degradation products.[1][3] Tandem mass spectrometry (MS/MS) is particularly useful for identifying and quantifying the parent compound and its degradants by analyzing their unique fragmentation patterns.[4]
Q4: Can I use buffers to stabilize my solutions of this compound?
A4: Yes, using a buffer system to maintain a stable pH is highly recommended. For many amino acids, a pH close to neutral is optimal for stability in solution.[5] However, the ideal pH may vary depending on the specific experimental conditions. It is advisable to perform a small-scale stability study if the compound will be in solution for an extended period under non-standard conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound activity or concentration over time in solution. | 1. Improper Storage: Solution stored at room temperature or for too long at -20°C. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution. 3. pH Instability: The pH of the solution may have shifted to an acidic or alkaline range where the compound is less stable. | 1. Always store solutions at -20°C and use within one month.[1][2] 2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[1][2] 3. Use a suitable buffer to maintain a stable pH. Perform a pilot study to determine the optimal pH for your specific application. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | 1. Degradation: The compound may have degraded into one or more new products. 2. Contamination: The sample may be contaminated. | 1. Analyze the unexpected peaks by mass spectrometry to identify potential degradation products.[6] Common degradation pathways for serine derivatives include oxidation. 2. Review all experimental steps to identify potential sources of contamination. |
| Inconsistent experimental results between batches. | 1. Variability in Compound Purity: Different batches of the compound may have varying levels of initial purity. 2. Inconsistent Handling: Slight variations in experimental conditions (e.g., temperature, light exposure) between batches. | 1. Always source high-purity this compound from a reputable supplier. Request a certificate of analysis for each batch. 2. Standardize all experimental protocols, including solution preparation, incubation times, temperature, and light exposure. |
Potential Degradation Pathways
Understanding the potential chemical reactions that this compound can undergo is key to preventing them.
Caption: Potential degradation pathways for this compound.
Ether Cleavage
The methoxy group is an ether linkage. While generally stable, ethers can be cleaved under strongly acidic conditions, often requiring heat.[4][5][7] This would result in the formation of serine and methanol or a methyl halide, depending on the acid used.
-
Preventative Measures:
-
Avoid using strong acids (e.g., HI, HBr) in your experimental setup unless ether cleavage is the intended reaction.
-
If acidic conditions are necessary, use the mildest possible acid and the lowest effective concentration.
-
Maintain low temperatures during reactions involving acids.
-
Oxidation
The amino acid structure is susceptible to oxidation, particularly at the alpha-carbon. Strong oxidizing agents can lead to deamination and the formation of a keto-acid.
-
Preventative Measures:
-
Avoid the use of strong oxidizing agents unless required by the protocol.
-
If oxidation is a concern, consider degassing solutions to remove dissolved oxygen.
-
Store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Photodegradation
Exposure to light, particularly UV light, can induce the formation of reactive radical species, leading to a variety of degradation products.[8][9]
-
Preventative Measures:
-
Protect the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Minimize the exposure of your experimental setup to direct light.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound.
-
Weighing: Allow the lyophilized powder to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation. Weigh the desired amount of the compound in a sterile, amber microcentrifuge tube.
-
Solvent Addition: Add the appropriate solvent (e.g., sterile water or a suitable buffer) to the desired concentration. Ensure the solvent has been degassed if oxygen sensitivity is a concern.
-
Dissolution: Gently vortex or sonicate the solution until the compound is fully dissolved. Avoid excessive heating.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for up to one month.
Protocol 2: Monitoring Stability by HPLC
This protocol provides a general workflow for assessing the stability of your compound.
Caption: Workflow for monitoring stability using HPLC.
-
Sample Preparation: Prepare a solution of this compound at the desired concentration in the experimental buffer or solvent.
-
Initial Analysis (t=0): Immediately inject a sample into the HPLC system to obtain a baseline chromatogram.
-
Incubation: Subject the solution to the experimental conditions (e.g., incubate at a specific temperature, expose to a light source).
-
Time-Point Analysis: At regular intervals, take aliquots of the solution and analyze them by HPLC.
-
Data Analysis: Compare the chromatograms from the different time points to the t=0 sample. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
References
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Serine, a-Methylserine, GABA, and Methionine Mixture on Primesep 100 column. Retrieved from [Link]
-
AdooQ Bioscience. (n.d.). 2-Amino-3-methoxypropanoic acid. Retrieved from [Link]
-
Wikipedia. (2023). Ether cleavage. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
ResearchGate. (2025). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Serine. Retrieved from [Link]
-
Schöneich, C. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Pharmaceutical Research, 37(3), 45. [Link]
-
Gualdani, R., & Di Donato, M. (2018). Photocatalytic Modification of Amino Acids, Peptides, and Proteins. ChemPhotoChem, 2(11), 931-949. [Link]
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Technical Support Center: Synthesis of O-methyl-D-serine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of O-methyl-D-serine. As a key chiral building block in the development of pharmaceuticals, such as the anticonvulsant Lacosamide, its stereochemically pure synthesis is of paramount importance.[1][2] This guide, structured in a responsive question-and-answer format, is designed to address the common pitfalls and challenges encountered during its chemical synthesis. Drawing from established protocols and field experience, we aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for O-methyl-D-serine?
There are two main approaches to synthesizing enantiomerically pure O-methyl-D-serine:
-
Chiral Pool Synthesis: This is the most common method, starting from commercially available D-serine. The strategy involves protecting the amino and/or carboxyl groups, followed by selective methylation of the side-chain hydroxyl group, and subsequent deprotection.[2]
-
Racemic Synthesis and Chiral Resolution: This route begins with the synthesis of a racemic mixture of O-methyl-DL-serine, typically from precursors like methyl acrylate.[1] The racemate is then resolved into its constituent enantiomers using a chiral resolving agent, such as D-tartaric acid, to selectively crystallize the desired D-enantiomer salt.[1]
This guide will primarily focus on the pitfalls associated with the more common chiral pool synthesis approach.
Q2: Why is controlling stereochemistry so critical in this synthesis?
The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. O-methyl-D-serine is a chiral building block, and its stereocenter is often incorporated into the final active pharmaceutical ingredient (API).[2] Loss of enantiomeric purity during synthesis can lead to:
-
A mixture of diastereomeric final products, which are often difficult and costly to separate.
-
A significant reduction in the therapeutic efficacy of the drug, as the incorrect enantiomer may be inactive or have a different, potentially harmful, biological activity.
-
Increased regulatory scrutiny and challenges in meeting the stringent purity requirements for pharmaceutical compounds.
A patent for a Lacosamide synthesis route highlights that racemization during the O-methylation of Boc-D-serine can reduce chiral purity to 95%, necessitating repeated, costly purifications.[1]
Troubleshooting Guide: Common Pitfalls & Solutions
Problem 1: Significant Racemization Observed
Q: My final product shows a significant percentage of the L-enantiomer. I started with pure D-serine. What is causing this racemization and how can I prevent it?
A: Racemization at the α-carbon of serine is one of the most significant challenges in this synthesis. The α-proton is susceptible to abstraction under basic conditions, leading to a planar enolate intermediate which can be re-protonated from either face, scrambling the stereocenter.
Root Causes & Mechanistic Insight:
-
Harsh Basic Conditions: The use of strong bases (e.g., alkoxides, hydroxides) to deprotonate the hydroxyl group for methylation can also abstract the more acidic α-proton of the ester or the N-H proton of some protecting groups, which can facilitate elimination-addition or other pathways leading to racemization.
-
Elevated Temperatures: Heating the reaction for extended periods, especially in the presence of a base, increases the rate of enolization and subsequent racemization.[3]
-
Protecting Group Choice: Certain N-protecting groups can influence the acidity of the α-proton. While less common, side reactions involving the protecting group itself under basic conditions can create pathways for racemization.
Solutions & Protocols:
-
Optimize Base and Temperature: Employ milder bases and the lowest effective temperature. Sodium hydride (NaH) in an aprotic solvent like THF or DMF at 0°C to room temperature is often a good choice. It is a non-nucleophilic base that deprotonates the hydroxyl group effectively without promoting significant enolization.
-
Change Methylating Agent: While methyl iodide is common, consider using a less reactive or more targeted methylating agent. For example, using silver(I) oxide (Ag₂O) with methyl iodide can promote methylation under milder, neutral conditions, thereby suppressing base-catalyzed racemization.
-
Protect Both Amine and Carboxyl Groups: Converting the carboxylic acid to a methyl or benzyl ester before methylation can help. However, the most robust strategy is to form a cyclic protecting group, such as an oxazolidine from the reaction of N-protected serine with acetone or 2,2-dimethoxypropane.[4] This rigidifies the structure and shields the α-proton, significantly reducing the risk of racemization.
Workflow: Racemization Prevention via Oxazolidine Intermediate
Caption: Comparison of a standard synthesis route with a racemization-resistant oxazolidine protection strategy.
Problem 2: Low Yield in O-Methylation Step
Q: My O-methylation reaction is sluggish and results in low yields of the desired product, with a lot of starting material remaining. How can I improve the conversion?
A: Low yields in the O-methylation step often point to incomplete deprotonation of the hydroxyl group, inappropriate solvent choice, or side reactions.
Root Causes & Troubleshooting Steps:
-
Insufficient Deprotonation: The hydroxyl group of serine is a relatively poor nucleophile. It requires a sufficiently strong base to be deprotonated to the more nucleophilic alkoxide.
-
Solution: Ensure your base is active and used in sufficient molar excess (typically 1.1-1.5 equivalents). If using NaH, ensure it is fresh (not passivated by atmospheric moisture).
-
-
Solvent Effects: The choice of solvent is critical.
-
Solution: Use a polar aprotic solvent like DMF or THF. These solvents solvate the cation (e.g., Na⁺) but not the alkoxide anion, leaving it "naked" and highly nucleophilic. Avoid protic solvents like methanol or ethanol, as they will be deprotonated by the base and compete in the methylation reaction.
-
-
Side Reactions: The primary competing reaction is N-methylation if the amine is not adequately protected.
-
Solution: Ensure the N-protecting group is stable to the reaction conditions. The Boc group is generally stable but can be compromised under very harsh conditions. A Cbz group is also a robust option.
-
Table 1: Comparison of O-Methylation Conditions
| Parameter | Method A: NaH / MeI | Method B: Ag₂O / MeI | Method C: Diazomethane (CH₂N₂) |
| Base | Sodium Hydride (Strong, Non-nucleophilic) | Silver(I) Oxide (Mild, Heterogeneous) | None (Reagent is the methyl source) |
| Solvent | THF, DMF (Polar Aprotic) | Acetonitrile, DMF | Ether, Dichloromethane |
| Temperature | 0 °C to RT | RT to 40 °C | 0 °C |
| Pros | Inexpensive, common reagents, high conversion. | Very mild conditions, low risk of racemization. | Highly selective for acidic protons (carboxyl, hydroxyl), clean reaction.[5] |
| Cons/Pitfalls | Risk of racemization if not controlled, moisture sensitive. | Expensive silver reagent, can be slow. | Extremely hazardous (toxic and explosive) , requires specialized glassware. Not suitable for scale-up.[5] |
Problem 3: Protecting Group Failures
Q: I am observing side products related to my protecting groups. Which groups are most reliable, and what are the common issues during their application or removal?
A: Protecting group strategy is central to a successful synthesis. Failure can manifest as incomplete protection, unwanted side reactions, or difficulty in removal. The hydroxyl group must be protected to prevent O-acylation if other couplings are planned, but for simple O-methylation, it is the reaction site. The key is protecting the amine and carboxyl functions.
Common Protecting Group Strategies:
-
N-Protection: The tert-butyloxycarbonyl (Boc) group is most common. It's introduced using (Boc)₂O and a mild base. It is robust to many methylation conditions but is easily removed with mild acid (e.g., TFA in DCM).[4][6]
-
C-Protection: The carboxyl group is often converted to a methyl ester or benzyl ester. Methyl esters are formed using methanol with an acid catalyst (e.g., SOCl₂) or by reaction with methyl iodide after forming the carboxylate salt.[4][5] Benzyl esters offer the advantage of being removable by hydrogenolysis, which are orthogonal conditions to the acid-labile Boc group.
Troubleshooting Scenarios:
-
Incomplete N-Boc Protection:
-
Symptom: Presence of unreacted D-serine or di-Boc'd product.
-
Cause: Incorrect pH or stoichiometry during the reaction.
-
Solution: Maintain a basic pH (8-10) during the reaction with (Boc)₂O. Use a slight excess of the Boc anhydride. Monitor reaction completion by TLC before workup.[4]
-
-
Unwanted O-Acylation:
-
Symptom: If you are performing a peptide coupling with an unprotected hydroxyl group, you may see a side product corresponding to acylation on the serine -OH.
-
Cause: The hydroxyl group is nucleophilic, especially when activated by base.
-
Solution: In syntheses other than direct methylation, the hydroxyl group itself must be protected, typically as a tert-butyl (tBu) or benzyl (Bzl) ether.[7][8] For the synthesis of O-methyl-D-serine, this is not an issue as the -OH is the target.
-
-
Difficult Deprotection:
-
Symptom: Incomplete removal of protecting groups from the final O-methyl-D-serine.
-
Cause: Insufficient reagent, time, or presence of quenching impurities.
-
Solution: For Boc removal, ensure anhydrous conditions and a sufficient excess of TFA. For benzyl ester hydrogenolysis, ensure the catalyst (e.g., Pd/C) is active and the system is free of catalyst poisons (e.g., sulfur compounds).
-
Protocol: N-Boc Protection of D-Serine
This protocol is adapted from a standard procedure for L-serine.[4]
-
Dissolution: Dissolve D-serine (1.0 eq) in 1 N NaOH (2.0 eq) solution, and cool the mixture in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in dioxane or THF. Add this solution dropwise to the cold D-serine solution with vigorous stirring.
-
Reaction: Allow the two-phase mixture to stir at low temperature (e.g., 5°C) for 30 minutes, then let it warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (ninhydrin stain will show the disappearance of the free amine).
-
Workup:
-
Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1 N potassium bisulfate (KHSO₄).
-
Extract the product into an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-D-serine, which can be carried forward.
-
References
-
Whaley, L. (2017). Methods of O-methylation of amino acids without interfering the amine groups? ResearchGate. Available at: [Link]
-
Liu, et al. (2012). A step-economic and one-pot access to chiral C α -tetrasubstituted α-amino acid derivatives via a bicyclic imidazole-catalyzed direct enantioselective C-acylation. ResearchGate. Available at: [Link]
-
Wolosker, H., et al. (1999). Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. PNAS. Available at: [Link]
- Google Patents. (2016). CN105949074A - Synthesis method of O-methyl-D-serine.
-
MDPI. (2024). The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. Available at: [Link]
- Google Patents. (1993). US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides.
-
Wolosker, H., et al. (2002). Cofactors of serine racemase that physiologically stimulate the synthesis of the N-methyl-d-aspartate (NMDA) receptor coagonist d-serine. PNAS. Available at: [Link]
-
Chandrasekaran, S., et al. (2008). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences. Available at: [Link]
-
PubMed. (2002). Cofactors of serine racemase that physiologically stimulate the synthesis of the N-methyl-D-aspartate (NMDA) receptor coagonist D-serine. Available at: [Link]
-
ResearchGate. (1999). (PDF) Purification of serine racemase: Biosynthesis of the neuromodulator D- serine. Available at: [Link]
-
NIH. (2018). Enhanced splice correction by 3′, 5′-serinol and 2′-(ω-O-methylserinol) guarded OMe-RNA/DNA mixmers in cells. Available at: [Link]
-
ResearchGate. (2018). The effect of methylation of Ser on truncation and racemisation in two peptides. Available at: [Link]
-
YouTube. (2021). Enantioselective alpha-methylation of Serine. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
-
Frontiers. (2021). D-Serine: A Cross Species Review of Safety. Available at: [Link]
-
Organic Syntheses. (n.d.). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER, (4S)-CARBOMETHOXY-4-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-2,2-DIMETHYL-3-OXAZOLIDINEBUTANAL. Available at: [Link]
Sources
- 1. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Protected Amino Acids - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
Technical Support Center: Enhancing the Purity of (R)-2-amino-3-methoxypropanoic acid
Welcome to the technical support center for the purification of (R)-2-amino-3-methoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical chiral amino acid derivative, a key intermediate in the synthesis of various pharmaceuticals.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and enhance the chemical and enantiomeric purity of your product.
Our approach is grounded in fundamental chemical principles and validated experimental practices to ensure you can confidently implement these strategies in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of this compound.
FAQ 1: My initial synthesis of this compound has low enantiomeric excess (e.e.). What is the most straightforward method to improve it?
Answer: For enhancing the enantiomeric excess of a chiral amino acid, preferential crystallization is often the most direct and scalable method.[] This technique leverages the solubility differences between the racemate and the pure enantiomers.
Causality: In a supersaturated solution of a racemic mixture, seeding with a crystal of the desired enantiomer ((R)-isomer in this case) can induce the crystallization of that same enantiomer, leaving the undesired (S)-isomer enriched in the mother liquor. The success of this method depends on the compound forming a conglomerate (a mechanical mixture of enantiomeric crystals) rather than a racemic compound (a 1:1 ratio in a single crystal lattice).
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical. You are looking for a solvent system where the racemate is more soluble than the individual enantiomers. A good starting point is a mixture of a protic solvent (like water or ethanol) and an aprotic solvent (like acetone or isopropanol).
-
Saturation Level: Carefully control the supersaturation. A solution that is too concentrated may lead to spontaneous nucleation of both enantiomers, while a solution that is too dilute will result in poor yield.
-
Seeding: Introduce a small quantity of high-purity this compound seed crystals. The quality of the seed crystals directly impacts the purity of the final product.
-
Temperature Control: Slowly cool the seeded solution. A gradual temperature decrease allows for controlled crystal growth and minimizes the co-crystallization of the undesired enantiomer.
FAQ 2: I am struggling with residual starting materials and achiral byproducts. What purification technique is best for removing these?
Answer: For the removal of achiral impurities, recrystallization is a highly effective and fundamental purification technique. If impurities have very similar solubility profiles to your target compound, column chromatography is the preferred alternative.
Causality of Recrystallization: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, will ideally remain in the solution.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Water, ethanol, or mixtures thereof are often good starting points for amino acids.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
FAQ 3: My product appears pure by NMR, but chiral HPLC shows the presence of the (S)-enantiomer. How can I remove the unwanted enantiomer?
Answer: When high enantiomeric purity is required, chiral chromatography is the most precise method for separating enantiomers.
Causality: Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation. For amino acids, polysaccharide-based or cyclodextrin-based CSPs are often effective.[3]
Troubleshooting Chiral HPLC Separation:
-
Column Selection: The choice of the chiral stationary phase is paramount. Columns like those based on cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) or cyclodextrin-based columns are good candidates for amino acid separations.[3]
-
Mobile Phase Optimization: The mobile phase composition significantly influences the separation. A typical mobile phase for amino acid enantiomers is a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer.[4] The pH of the buffer can be adjusted to optimize the interaction with the stationary phase.
-
Derivatization: If the underivatized amino acid does not resolve well, derivatization of the amino group (e.g., with Fmoc-Cl or Marfey's reagent) can enhance the interaction with the CSP and improve separation.[5]
FAQ 4: Are there any enzymatic methods to improve the enantiomeric purity?
Answer: Yes, enzymatic resolution is a powerful and highly selective method for separating enantiomers.
Causality: Enzymes are chiral catalysts that can selectively react with one enantiomer in a racemic mixture. For example, an acylase can selectively deacylate an N-acetylated amino acid of one configuration, leaving the other N-acetylated enantiomer unreacted. The resulting free amino acid and the N-acetylated amino acid can then be easily separated based on their different chemical properties.
Workflow for Enzymatic Resolution:
Data Summary for Purification Methods
| Purification Method | Primary Application | Key Parameters to Optimize | Potential Challenges |
| Preferential Crystallization | Enhancement of enantiomeric excess | Solvent system, supersaturation, seeding, cooling rate | Compound must form a conglomerate; risk of spontaneous nucleation of both enantiomers. |
| Recrystallization | Removal of achiral impurities and byproducts | Solvent choice, cooling rate | Not effective for removing impurities with similar solubility; potential for product loss in the mother liquor. |
| Chiral Chromatography | High-purity enantiomeric separation | Chiral stationary phase, mobile phase composition, flow rate, temperature | Can be costly for large-scale purification; requires method development. |
| Enzymatic Resolution | Highly selective enantiomeric separation | Enzyme selection, pH, temperature, substrate concentration | Requires an additional reaction step (e.g., N-acetylation); enzyme cost and stability. |
Concluding Remarks
The selection of the most appropriate purification strategy for this compound depends on the specific impurities present and the desired final purity level. For initial enrichment of the desired enantiomer, preferential crystallization is a practical starting point. Recrystallization is a fundamental tool for removing achiral impurities. For achieving the highest levels of enantiomeric purity, chiral chromatography or enzymatic resolution are the methods of choice. A combination of these techniques is often employed to achieve pharmaceutical-grade purity.
References
-
Chiral induction in the crystallization of KIO 3 and LiIO 3 : the role of amino acids in controlling the chirality of inorganic crystals - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA01006J. Available from: [Link]
-
Weissbuch, I., et al. (1988). Chiral symmetry breaking via crystallization of the glycine and α-amino acid system: a mathematical model. Journal of the American Chemical Society, 110(2), 561-567. Available from: [Link]
-
Gour, N. K., et al. (2011). Chiral symmetry breaking via crystallization of the glycine and α-amino acid system: a mathematical model. Physical Chemistry Chemical Physics, 13(32), 14496-14506. Available from: [Link]
- Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. U.S. Patent No. 5,118,815.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of this compound Hydrochloride in Modern Pharmaceutical Manufacturing. Available from: [Link]
-
Frontiers in Chemistry. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Available from: [Link]
-
Aladdin. This compound. Available from: [Link]
-
AdooQ Bioscience. 2-Amino-3-methoxypropanoic acid. Available from: [Link]
-
Kitagawa, T., et al. (2004). Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. Chemical & Pharmaceutical Bulletin, 52(9), 1137-1139. Available from: [Link]
-
MDPI. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available from: [Link]
-
Bouzar, S., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(16), 9120. Available from: [Link]
-
PubChem. This compound hydrochloride. Available from: [Link]
-
MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Available from: [Link]
-
National Institutes of Health. (2025). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. Available from: [Link]
-
PubChem. (2R)-2-amino-3-hydroxypropanoic acid. Available from: [Link]
Sources
Technical Support Center: Troubleshooting Inconsistent Results with O-methyl-D-serine
Welcome to the technical support center for O-methyl-D-serine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges and inconsistencies encountered during experimentation with this modified amino acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is O-methyl-D-serine and why is it used in research?
O-methyl-D-serine is a derivative of the endogenous neuromodulator D-serine. D-serine is a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory.[1][2][3] Researchers often use O-methyl-D-serine to investigate the structure-activity relationships at the NMDA receptor glycine site. The methylation of the hydroxyl group can provide insights into the role of this functional group in binding and receptor activation. It may also be used to create more metabolically stable probes, as the O-methyl group can prevent degradation by certain enzymes.
Q2: I'm observing no effect or a weaker than expected effect of O-methyl-D-serine in my NMDA receptor-dependent assay. What are the possible reasons?
This is a common issue and can stem from several factors, ranging from the compound's intrinsic properties to experimental design flaws. The primary possibilities include:
-
Altered Pharmacological Activity: The O-methylation may significantly reduce or abolish the compound's agonist activity at the NMDA receptor. It is also possible that O-methyl-D-serine acts as a competitive or partial antagonist.
-
Compound Purity and Integrity: The sample may contain impurities from the synthesis process or may have degraded during storage.
-
Suboptimal Assay Conditions: The concentration range, pH, or presence of other competing ligands in your assay may not be appropriate for this modified compound.
This guide will walk you through troubleshooting each of these possibilities in detail.
Troubleshooting Guide
Part 1: Issues Related to Compound Synthesis and Purity
Inconsistent experimental results often originate from the quality of the chemical compound itself. Here, we address common problems related to the synthesis and purity of O-methyl-D-serine.
Q1.1: My in-house synthesized O-methyl-D-serine gives variable results. What are the potential pitfalls in the synthesis process?
The chemical synthesis of O-methyl-D-serine can be challenging, and impurities can significantly impact your experimental outcomes. A common synthetic route involves the methylation of a protected D-serine derivative.
Potential Sources of Inconsistency:
-
Incomplete Methylation: The methylation of the hydroxyl group may not go to completion, leaving residual D-serine in your final product. Even small amounts of D-serine, a potent NMDA receptor co-agonist, can lead to significant and misleading agonist activity.
-
Side Reactions: Depending on the synthetic route, side reactions can occur. For example, methods involving harsh acidic or basic conditions can lead to racemization, resulting in a mixture of D- and L-enantiomers. The L-enantiomer may have different or no activity at the NMDA receptor.
-
Residual Reagents and Solvents: Impurities from reagents used in the synthesis and purification steps, such as residual catalysts or solvents, can interfere with biological assays.
A published patent for the synthesis of O-methyl-D-serine outlines a multi-step process that includes:
-
Reaction of methyl acrylate with bromine, followed by alcoholysis and ammonolysis to produce O-methyl-DL-serine.
-
Chiral resolution of the racemic mixture using D-tartaric acid and salicylaldehyde to obtain the O-methyl-D-serine double salt.
-
Liberation of O-methyl-D-serine from the salt by pH adjustment with ammonia.[4]
Each of these steps presents opportunities for the introduction of impurities if not performed with high precision.
Workflow for Verifying Compound Identity and Purity:
Q1.2: How can I effectively purify O-methyl-D-serine and remove potentially confounding impurities?
Given the potential for contamination with the highly active D-serine, rigorous purification is essential.
Recommended Purification Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Column Selection: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid is typically effective.
-
Detection: Use mass spectrometry (MS) to identify the peak corresponding to the correct mass of O-methyl-D-serine.
-
Fraction Collection: Collect the fractions corresponding to the target compound.
-
Solvent Removal: Lyophilize the collected fractions to obtain the purified compound as a TFA or formate salt.
Troubleshooting HPLC Purification:
| Problem | Potential Cause | Solution |
| Poor peak shape or resolution | Inappropriate mobile phase pH; Column degradation. | Adjust the pH of the mobile phase. Ensure it is compatible with the column. Replace the column if necessary. |
| Co-elution with impurities | Impurity has similar polarity. | Optimize the HPLC gradient. A shallower gradient can improve separation. Consider a different stationary phase (e.g., phenyl-hexyl). |
| Low recovery | Poor solubility in the mobile phase. | Dissolve the crude product in a small amount of a stronger organic solvent like DMSO before injecting. |
Part 2: Stability and Storage Issues
The stability of your O-methyl-D-serine stock solutions can be a major source of variability.
Q2.1: My results with O-methyl-D-serine are consistent initially but become variable over time. Could my compound be degrading?
Yes, degradation is a significant possibility, especially in aqueous solutions.
Factors Affecting Stability:
-
pH: The stability of amino acids and their derivatives can be pH-dependent. At extreme pH values, hydrolysis of the methyl ether, though generally stable, could potentially occur over long periods or at elevated temperatures.
-
Temperature: Storing stock solutions at room temperature for extended periods is not recommended. Freeze-thaw cycles can also contribute to degradation.
-
Enzymatic Degradation: While O-methylation can confer resistance to some enzymes, it's crucial to consider potential degradation by esterases or other enzymes present in complex biological preparations (e.g., tissue homogenates, cell lysates). D-amino acid oxidase (DAAO) is a key enzyme in the degradation of D-serine, and while it is less likely to act on the O-methylated form, this should not be entirely ruled out without experimental verification.[5][6]
Best Practices for Storage and Handling:
| Storage Form | Recommended Conditions | Rationale |
| Solid (Powder) | -20°C, desiccated. | Minimizes degradation from moisture and temperature fluctuations. |
| Stock Solution (in DMSO) | -20°C in small aliquots. | DMSO is a non-aqueous solvent that can improve stability. Aliquoting prevents multiple freeze-thaw cycles. |
| Aqueous Stock Solution | -80°C in single-use aliquots. | If an aqueous stock is necessary, store at a very low temperature and avoid repeated freeze-thaw cycles. Prepare fresh as needed. |
Experimental Protocol to Test Stability:
-
Prepare a fresh stock solution of O-methyl-D-serine in your experimental buffer.
-
Analyze an aliquot immediately using LC-MS to obtain a baseline measurement (T=0).
-
Incubate the stock solution under your typical experimental conditions (e.g., 37°C for 4 hours).
-
Analyze a second aliquot using LC-MS and compare the peak area of O-methyl-D-serine to the T=0 sample. A significant decrease indicates degradation.
-
Also, look for the appearance of new peaks, such as one corresponding to D-serine, which would indicate hydrolysis.
Part 3: Inconsistent Biological Activity
This is the most complex area of troubleshooting, as it involves the interplay between the compound and the biological system.
Q3.1: I am unsure if O-methyl-D-serine is an agonist or antagonist at the NMDA receptor. How does this affect my experiments?
The lack of clear literature on the pharmacological profile of O-methyl-D-serine is a major challenge. The O-methylation of the hydroxyl group on D-serine could have several effects on its interaction with the NMDA receptor's glycine binding site.
Possible Pharmacological Profiles:
-
Full Agonist: It may bind to and activate the receptor similarly to D-serine, though likely with a different potency.
-
Partial Agonist: It may bind and elicit a submaximal response compared to D-serine.
-
Competitive Antagonist: It may bind to the glycine site but fail to activate the receptor, thereby blocking the action of endogenous co-agonists like D-serine and glycine.
-
No Activity: It may have no significant affinity for the NMDA receptor glycine site.
Signaling Pathway of NMDA Receptor Activation:
Experimental Protocol to Characterize Pharmacological Activity:
This protocol uses a functional assay, such as measuring calcium influx in cultured neurons or electrophysiological recordings from brain slices.
-
Establish a Baseline: Measure the response to a sub-maximal concentration of NMDA in the presence of a saturating concentration of a known co-agonist (e.g., 10 µM D-serine).
-
Test for Agonist Activity: Apply increasing concentrations of O-methyl-D-serine in the presence of NMDA but without any other co-agonist.
-
Result: If O-methyl-D-serine elicits a response, it has agonist activity. Compare the maximal effect to that of D-serine to determine if it is a full or partial agonist.
-
-
Test for Antagonist Activity: Apply a fixed, sub-maximal concentration of D-serine (e.g., 1 µM) with NMDA to get a control response. Then, in the presence of 1 µM D-serine and NMDA, add increasing concentrations of O-methyl-D-serine.
-
Result: If O-methyl-D-serine reduces the response to D-serine, it has competitive antagonist activity.
-
Q3.2: My results vary between different cell lines or tissue preparations. Why?
This variability can be due to differences in the endogenous environment of your experimental system.
Key Factors to Consider:
-
Endogenous Co-agonist Levels: Different brain regions and cell culture conditions can have varying levels of endogenous D-serine and glycine.[7] If O-methyl-D-serine is a weak partial agonist or an antagonist, its effects will be highly dependent on the concentration of competing endogenous co-agonists.
-
Expression of NMDA Receptor Subunits: The subunit composition of NMDA receptors can vary, potentially affecting the affinity and efficacy of ligands at the glycine binding site.
-
Transporter Activity: The activity of glycine and D-serine transporters can influence the local concentration of endogenous co-agonists at the synapse, which can in turn affect the observed potency of your compound.
Troubleshooting Experimental System Variability:
-
Measure Endogenous Amino Acids: If possible, use HPLC to measure the baseline levels of D-serine and glycine in your different preparations. This can help to explain differential responses.
-
Use a "Clean" System: Consider using a heterologous expression system (e.g., HEK293 cells expressing specific NMDA receptor subunits) to characterize the pharmacology of O-methyl-D-serine in a controlled environment before moving to more complex systems.
-
Control for Endogenous Ligands: In brain slice experiments, you can add the enzyme D-amino acid oxidase (DAAO) to degrade endogenous D-serine, which can help to isolate the effects of your applied compound.[8]
Summary and Key Takeaways
Troubleshooting inconsistent results with a novel or poorly characterized compound like O-methyl-D-serine requires a systematic approach.
-
Verify Your Compound: Always start by ensuring the purity and identity of your O-methyl-D-serine. LC-MS and chiral chromatography are essential tools.
-
Ensure Stability: Follow best practices for storage and handling. If in doubt, test the stability of your compound under your experimental conditions.
-
Characterize the Pharmacology: Do not assume that O-methyl-D-serine will behave like D-serine. Perform dose-response curves to determine if it is an agonist or antagonist in your system.
-
Consider the Experimental Context: Be aware of how endogenous factors in your specific cell line or tissue preparation can influence the observed effects.
By systematically addressing these potential sources of variability, you can increase the reliability and reproducibility of your research with O-methyl-D-serine.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Peptide Synthesis with O-Methyl-D-tyrosine. BenchChem.
- Goh, Y. T., & Yuan, P. (2022). Excitatory and inhibitory D-serine binding to the NMDA receptor. bioRxiv.
- Google Patents. (2016). CN105949074A - Synthesis method of O-methyl-D-serine.
- Snyder, S. H., & Ferris, C. D. (2000). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences, 97(9), 4926-4931.
- Wolosker, H. (2007). D-Serine regulation of NMDA receptor activity. Science Signaling, 2007(37), tr2.
- Balny, C. (2020). d-Serine as the gatekeeper of NMDA receptor activity: implications for the pharmacologic management of anxiety disorders.
- Kantrowitz, J. T., & Javitt, D. C. (2019). D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression?.
- Shimadzu. (2022). (PPSQ) Troubleshooting PTH-Amino Acid Analysis.
- Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Smith, A. M., & Ma, D. (2012). Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice. Journal of Pharmacology and Experimental Therapeutics, 343(1), 210-216.
- Google Patents. (2013).
- Creative Biolabs. (2021). Amino Acid Sequencing Challenges: A Deep Dive.
- Pharmaffili
- Coyle, J. T., Balu, D. T., & Wolosker, H. (2020). D-Serine: the shape-shifting NMDA receptor co-agonist. Neurochemical Research, 45(6), 1346-1355.
- ResearchGate. (2012). Pharmacokinetics of Oral D-Serine in D-Amino Acid Oxidase Knockout Mice.
- Creative Biolabs. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them.
- ResearchGate. (2021). L-Serine in aqueous solutions at different pH: Conformational preferences and vibrational spectra of cationic, anionic and zwitterionic species.
- Frontiers. (2021). D-Serine: A Cross Species Review of Safety.
- Snyder, S. H., & Ferris, C. D. (2000). d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences, 97(9), 4926-4931.
- Semantic Scholar. (n.d.). Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds.
Sources
- 1. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D-Serine: a co-agonist of the N-methyl-D-aspartate (NMDA) receptor_Chemicalbook [chemicalbook.com]
- 4. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]
- 5. Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The N-methyl D-aspartate receptor glycine site and D-serine metabolism: an evolutionary perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
challenges in the analytical detection of O-methyl-D-serine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the analytical detection of O-methyl-D-serine. This guide is designed for researchers, scientists, and drug development professionals. Given that O-methyl-D-serine is a non-canonical amino acid analog, direct, validated analytical methods are not widely published. Therefore, this document synthesizes field-proven insights from the analysis of the parent compound, D-serine, and other modified amino acids to provide a robust framework for method development and troubleshooting.
Introduction: The Analytical Challenge
O-methyl-D-serine, a key intermediate and metabolite in various research areas, presents a multi-faceted analytical challenge.[1] Its detection is complicated by three core properties:
-
Chirality: The primary obstacle is the need to resolve O-methyl-D-serine from its L-enantiomer, which is often present at different concentrations. Standard chromatographic techniques are blind to stereochemistry.[2]
-
Lack of a Strong Chromophore: The molecule does not possess a suitable chromophore for sensitive UV-Vis or fluorescence detection, necessitating either derivatization or the use of mass spectrometry (MS).[3]
-
High Polarity & Low Volatility: As a modified amino acid, it is polar and non-volatile, which dictates the choice of chromatographic technique and requires derivatization for gas chromatography (GC).[4]
This guide provides practical, in-depth solutions to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for O-methyl-D-serine?
A: The optimal technique depends on available instrumentation and required sensitivity.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard. It offers the best combination of sensitivity and specificity, allowing for direct detection without derivatization, although derivatization can sometimes improve chromatographic performance.[5]
-
HPLC with Fluorescence Detection (HPLC-FLD) is a highly sensitive alternative but requires pre-column derivatization with a fluorescent tag (e.g., OPA, FMOC). This is a cost-effective and robust approach if an MS detector is unavailable.[6]
-
GC-MS (Gas Chromatography-Mass Spectrometry) is also a powerful technique but mandates a thorough derivatization process to make the analyte volatile. This method can provide excellent resolution on chiral columns but involves more complex sample preparation.[7]
Q2: Is derivatization always necessary for O-methyl-D-serine?
A: Not always for LC, but absolutely for GC.
-
For GC analysis, derivatization is mandatory. The amine and carboxylic acid functional groups must be masked (e.g., via silylation or esterification/acylation) to increase volatility and prevent interactions with the GC system.[4][8]
-
For LC-MS/MS, derivatization is optional. Direct analysis is possible. However, derivatization can be used to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.
-
For HPLC-UV/FLD, derivatization is mandatory to attach a chromophore or fluorophore for detection.
Q3: How can I achieve chiral separation of O-methyl-D-serine from its L-enantiomer?
A: There are two primary strategies:
-
Direct Method (Chiral Stationary Phases - CSPs): This involves using a column where the stationary phase is chiral. The enantiomers interact differently with the CSP, leading to different retention times. Common CSPs for amino acids include macrocyclic glycopeptide (e.g., teicoplanin, vancomycin), crown ether, and ligand-exchange phases.[9] This is often the most straightforward approach for LC.
-
Indirect Method (Chiral Derivatization): This involves reacting the enantiomeric mixture with a chiral derivatizing agent (e.g., Marfey's reagent, OPA with a chiral thiol like N-acetyl-L-cysteine) to form diastereomers.[6][10] These diastereomers have different physical properties and can be separated on a standard, achiral column (like a C18). This is a common and effective strategy for both LC and GC.
Q4: My sample is in a complex biological matrix (plasma, tissue homogenate). What are the key sample preparation considerations?
A: Proper sample preparation is critical to avoid matrix effects, especially ion suppression in LC-MS.
-
Protein Precipitation: For plasma or serum, crash out proteins using a cold organic solvent like acetonitrile or methanol. This is a simple and effective first step.[5]
-
Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE can provide a much cleaner extract. A mixed-mode or ion-exchange sorbent is often suitable for amino acids.
-
Internal Standard: Always use a stable isotope-labeled internal standard (e.g., O-methyl-D-serine-d3) if available. This is the most reliable way to correct for variations in sample preparation and matrix effects. If not available, a structurally similar compound can be used, but this is less ideal.[11]
Troubleshooting Guide: Liquid Chromatography (HPLC & LC-MS/MS)
This section addresses common issues encountered during the LC-based analysis of O-methyl-D-serine.
Issue 1: Poor or No Chiral Resolution
Question: I'm injecting a standard of O-methyl-D/L-serine, but I'm seeing only one peak or poorly resolved peaks (Resolution < 1.5). What's wrong?
Answer: This is the most common challenge. The cause depends on whether you are using a direct (CSP) or indirect (derivatization) method.
| Potential Cause | Explanation & Solution (Self-Validating Approach) |
| Incorrect Chiral Stationary Phase (CSP) | Why: Chiral recognition is highly specific. A CSP that works for one amino acid may not work for another. Solution: For underivatized O-methyl-D-serine, macrocyclic glycopeptide (e.g., CHIROBIOTIC T) or crown-ether based CSPs are excellent starting points.[9] QC Check: Validate your column's performance by first injecting a well-characterized enantiomeric pair known to resolve on that specific CSP. |
| Incompatible Mobile Phase | Why: The mobile phase composition (organic modifier, pH, additives) directly controls the chiral recognition mechanism. Solution: Systematically vary the mobile phase. For reversed-phase mode on a CHIROBIOTIC column, alter the percentage and type of alcohol (methanol vs. ethanol). For polar ionic mode, adjust the concentration of acid/base modifiers (e.g., acetic acid, ammonium acetate). A methodical screen is essential. |
| Ineffective Chiral Derivatization (Indirect Method) | Why: The derivatization reaction may be incomplete, or the chosen reagent may not produce diastereomers with sufficient separation potential. Solution: Optimize the reaction conditions (pH, temperature, reagent concentration, time). Ensure the chiral derivatizing agent is of high enantiomeric purity.[6] QC Check: Analyze the derivatized product of a pure D- and a pure L-standard separately to confirm their retention times and assess reaction completion. |
| Low Column Temperature | Why: Enantiomeric separations are often entropically driven, and lower temperatures can sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes formed with the CSP. Solution: Decrease the column temperature in 5°C increments (e.g., from 25°C down to 10°C) and observe the effect on resolution. |
Issue 2: Low MS Signal or Ion Suppression
Question: My analyte peak is very small or disappears when I inject my sample matrix compared to the pure standard. How can I fix this?
Answer: This strongly suggests matrix effects, specifically ion suppression, where co-eluting compounds from the sample matrix interfere with the ionization of your analyte in the MS source.
| Potential Cause | Explanation & Solution (Self-Validating Approach) |
| Co-eluting Matrix Components | Why: Endogenous compounds like salts, lipids, or phospholipids can suppress the ESI signal. Solution 1 (Chromatographic): Modify your gradient to be shallower, allowing more time for the analyte to separate from the interfering matrix. Consider switching to a different column chemistry (e.g., HILIC if you are using C18) to alter selectivity. Solution 2 (Sample Prep): Improve your sample cleanup. If using protein precipitation, consider adding a subsequent liquid-liquid extraction or SPE step. |
| Poor Ionization Efficiency | Why: The mobile phase pH may not be optimal for protonating your analyte. O-methyl-D-serine has a primary amine and will ionize best in positive ESI mode with an acidic mobile phase. Solution: Ensure your mobile phase contains a volatile acid like 0.1% formic acid. This provides a source of protons to facilitate the formation of [M+H]⁺ ions. |
| Incorrect MS Parameters | Why: The instrument isn't tuned to specifically detect your molecule. Solution: Optimize the MS parameters by infusing a pure standard of O-methyl-D-serine. Determine the optimal precursor ion (the [M+H]⁺) and then perform a product ion scan to find the most stable and abundant fragment ions for your MRM transitions. Calculated MRMs for O-methyl-serine (C₄H₉NO₃, MW: 119.12): Precursor [M+H]⁺: m/z 120.1. Product ions would need to be determined empirically but would likely result from losses of H₂O, CO, or the methoxy group. |
Troubleshooting Guide: Gas Chromatography (GC-MS)
Successful GC-MS analysis of O-methyl-D-serine is entirely dependent on the success of the derivatization step.
Issue 1: No Peak or Very Small Peak for Analyte
Question: I've derivatized my sample, but I don't see a peak corresponding to O-methyl-D-serine. What went wrong?
Answer: This usually points to a failure in the derivatization chemistry or loss of the derivative.
| Potential Cause | Explanation & Solution (Self-Validating Approach) |
| Incomplete Derivatization | Why: The reaction conditions were not sufficient to derivatize both the amine and carboxylic acid groups. Moisture is a common inhibitor of silylation reactions.[4] Solution: Ensure your sample is completely dry before adding reagents. Increase reaction temperature and/or time. For a two-step process (e.g., esterification then acylation), ensure the first step is complete before starting the second. QC Check: Include a simple, related amino acid (like Alanine) in a parallel reaction as a positive control; its successful derivatization can confirm the reagents and conditions are viable. |
| Derivative Instability | Why: Some derivatives, particularly certain silyl derivatives, are sensitive to moisture and can hydrolyze back to the original analyte before or during injection. Solution: Analyze the sample immediately after derivatization. Ensure all vials, syringes, and solvents are anhydrous. Consider using more stable derivatives, such as those formed by acylation with pentafluoropropionic anhydride (PFPA), which are also highly electron-capturing for enhanced sensitivity.[7] |
| Adsorption in the GC System | Why: Even after derivatization, if any active sites (e.g., un-deactivated parts of the inlet liner or column) exist, the derivative can be adsorbed and lost. Solution: Use a deactivated inlet liner and ensure your column is in good condition. Perform regular system maintenance. A "priming" injection of a high-concentration standard can sometimes help passivate active sites before running samples. |
Visualized Workflows & Protocols
Visualizations
The following diagrams illustrate key decision-making and experimental processes for the analysis of O-methyl-D-serine.
Caption: Workflow for analysis using chiral derivatization.
Protocol 1: Proposed LC-MS/MS Method with Chiral Stationary Phase
This protocol is a starting point for direct analysis and must be optimized.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing your internal standard (e.g., O-methyl-D-serine-d3).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
-
Vortex, centrifuge to pellet any insoluble material, and transfer to an autosampler vial.
-
-
LC Conditions:
-
Column: Astec® CHIROBIOTIC® T, 5 µm, 150 x 2.1 mm (or similar macrocyclic glycopeptide CSP).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: Start with 5% B, hold for 1 min, ramp to 50% B over 10 min, wash at 95% B, and re-equilibrate. (This gradient must be optimized).
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 20°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (to be optimized by infusion):
-
O-methyl-D-serine: Precursor m/z 120.1 → Product m/z (determine empirically, e.g., ~74.1 from loss of formic acid).
-
Internal Standard (d3): Precursor m/z 123.1 → Product m/z (determine empirically).
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal.
-
-
Self-Validation/QC:
-
Before analysis, inject a system suitability standard containing O-methyl-D-serine, O-methyl-L-serine, and D-serine to confirm chiral resolution and specificity. Aim for a resolution (Rs) > 1.5 between the enantiomers.
-
Protocol 2: Proposed GC-MS Method with Chiral Derivatization
This protocol uses a common two-step derivatization. All glassware and solvents must be anhydrous.
-
Sample Preparation & Derivatization:
-
Start with a dried sample extract (as prepared in Protocol 1, steps 1-4).
-
Esterification: Add 200 µL of 3N HCl in Methanol. Cap tightly and heat at 70°C for 30 minutes. Evaporate the solvent to dryness under nitrogen.
-
Acylation: Add 50 µL of Ethyl Acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA). Cap tightly and heat at 60°C for 20 minutes.
-
Evaporate to dryness under nitrogen and reconstitute in 100 µL of Ethyl Acetate for injection.
-
-
GC Conditions:
-
Column: Chirasil®-L-Val, 25 m x 0.25 mm (or similar chiral GC column). [7] * Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp at 5°C/min to 180°C. (Optimize as needed).
-
Injection Mode: Splitless (or split, depending on concentration).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
MS Transfer Line Temp: 280°C.
-
Acquisition Mode: Scan mode to identify derivative peaks initially, then switch to Selected Ion Monitoring (SIM) for quantification, using characteristic fragments of your derivatized analyte.
-
References
-
Fuchs, S. A., de Sain-van der Velden, M. G., de Barse, M. M., Roeleveld, M. W., Hendriks, M., Dorland, L., ... & de Koning, T. J. (2008). Two mass-spectrometric techniques for quantifying serine enantiomers and glycine in cerebrospinal fluid: potential confounders and age-dependent ranges. Clinical chemistry, 54(9), 1453-1461. [Link]
-
Gassner, A. L., Bracht, K., & Schmid, M. G. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of pharmaceutical and biomedical analysis, 27(3-4), 599-605. [Link]
-
Oláh, E., Vasanits, A., Fekete, J., & Szabó, G. (2010). Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre-column Derivatization Agent. Chromatographia, 72(1-2), 59-64. [Link]
-
Armstrong, D. W. (2022). Analysis of D-Amino Acids: Relevance in Human Disease. LCGC International. [Link]
-
Al-Hassan, A. A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7001. [Link]
-
Armstrong, D. W. (2022). Analysis of D-Amino Acids: Relevance in Human Disease. LCGC North America, 40(10), 468-472. [Link]
-
Kubik, S., & Cerk, T. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 23(11), 2821. [Link]
-
Fukushima, T., Kawai, J., Imai, K., & Toyo'oka, T. (2016). Determination of D-serine in human serum by LC-MS/MS using a triazole-bonded column after pre-column derivatization with (S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7- (N, N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1029-1030, 158–164. [Link]
-
Hart-Smith, G., & Raftery, M. J. (2012). Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. Molecular & cellular proteomics : MCP, 11(11), 1432–1443. [Link]
-
Phenomenex Inc. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]
- Google Patents. (2016). CN105949074A - Synthesis method of O-methyl-D-serine.
-
Konya, Y., & Öztürk, Y. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462822. [Link]
-
Zaitsu, K., Hamase, K., & Ohgusu, T. (2001). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde. Journal of the Japan Society for Analytical Chemistry, 20(10), 1301-1307. [Link]
-
Paseshnichenko, V. A., & Sarkisyan, M. A. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 12(4), 365-373. [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-202. [Link]
-
Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53–65. [Link]
-
David, F., & Sandra, P. (2010). Derivatization Methods in GC and GC/MS. In Gas Chromatography and GC-MS: A Practical Guide. [Link]
-
Fisher, H., & De Luca, R. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences, 115(7), 1460-1465. [Link]
-
Fukushima, T., Kawai, J., Imai, K., & Toyo'oka, T. (2016). Determination of D-serine in human serum by LC-MS/MS using a triazole-bonded column after pre-column derivatization with (S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole. Journal of Chromatography B, 1029, 158-164. [Link]
-
Waldhier, M. C., Dettmer, K., Gruber, M. A., & Oefner, P. J. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(15-16), 1103–1112. [Link]
-
Mothet, J. P., Billard, J. M., Pollegioni, L., & Sweedler, J. V. (2019). Investigating brain D-serine: advocacy for good practices. Acta physiologica (Oxford, England), 225(3), e13203. [Link]
-
Wolosker, H., Sheth, K. N., Takahashi, M., Mothet, J. P., Brady, R. O., Jr, Ferris, C. D., & Snyder, S. H. (1999). Purification of serine racemase: biosynthesis of the neuromodulator d-serine. Proceedings of the National Academy of Sciences of the United States of America, 96(2), 721–725. [Link]
-
Kumar, A. P., & Rao, D. D. (2019). Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. International Journal of Advanced Research, 7(8), 1121-1128. [Link]
-
Tcyrulnikov, S., Itin, B., Liu, Y., & Gentile, F. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 87(1), 22-35. [Link]
-
Wang, H., Shang, Y., He, Z., & Chen, P. (2023). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society, 145(34), 18836-18843. [Link]
Sources
- 1. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]
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- 4. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 5. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. journalijar.com [journalijar.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction conditions for peptide synthesis with (R)-2-amino-3-methoxypropanoic acid
Welcome to the technical support center for optimizing solid-phase peptide synthesis (SPPS) incorporating (R)-2-amino-3-methoxypropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of working with this unique serine derivative. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our recommendations in established chemical principles and field-proven protocols.
Introduction: Understanding the Challenge
This compound, an O-methylated serine derivative, is an attractive building block for modifying peptide hydrophobicity and conformational properties. While its structure is not as demanding as α,α-disubstituted amino acids, the methoxy group at the β-carbon introduces moderate steric hindrance. This bulkiness can slow down acylation kinetics, leading to incomplete coupling reactions and the generation of deletion sequences, which are often difficult to separate from the target peptide. This guide provides robust strategies to overcome these challenges and ensure high-yield, high-purity synthesis.
Troubleshooting Guide: Overcoming Incomplete Couplings
This section addresses the most common issue encountered when using Fmoc-(R)-2-amino-3-methoxypropanoic acid: failed or incomplete coupling reactions.
Question: I've observed a low or failed Kaiser test result after coupling Fmoc-(R)-2-amino-3-methoxypropanoic acid. What are the primary causes and how can I resolve this?
Answer: A positive Kaiser test (indicating free amines) post-coupling points to an inefficient acylation reaction. The root cause is almost always insufficient activation energy to overcome the steric hindrance imposed by the β-methoxy group. Let's break down the solution into a systematic, multi-step approach.
Step 1: Evaluate and Optimize Your Coupling Reagent
Standard carbodiimide reagents like DCC or DIC are often insufficiently potent for sterically demanding couplings.[1] The choice of activating agent is the most critical factor for success.
-
Recommendation: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts like HATU , HCTU , or phosphonium salts such as PyBOP are significantly more effective.[1] These reagents form highly reactive OAt or OBt esters that can overcome the steric barrier.
-
Mechanism of Action: Reagents like HATU react with the Fmoc-amino acid's carboxyl group to form an OAt-ester. This ester is more reactive than the OBt esters generated by HBTU or PyBOP, partly due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group, which stabilizes the transition state.
| Reagent | Reagent Class | Activated Species | Relative Reactivity | Key Considerations |
| DIC/HOBt | Carbodiimide | OBt-ester | Standard | Often insufficient for hindered residues. Low cost. |
| HBTU/PyBOP | Aminium/Phosphonium | OBt-ester | High | Good general-purpose reagents, but may be inadequate for this specific amino acid. |
| HCTU | Aminium (Uronium) | O-6-ClBt ester | Very High | More reactive than HBTU due to the electron-withdrawing chloro-substituent.[1] |
| HATU | Aminium (Uronium) | OAt-ester | Excellent | Generally considered one of the most effective reagents for hindered couplings due to the reactivity and stability of the OAt-ester.[1] |
| COMU | Aminium (Uronium) | Oxyma-ester | Excellent | A modern, safer alternative to HATU with comparable or sometimes superior efficiency.[2] Avoids the potentially explosive HOBt/HOAt byproducts. |
Step 2: Adjust Reaction Conditions
Steric hindrance slows down the reaction rate.[1] Compensating for this is crucial.
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight for particularly difficult sequences.[1]
-
Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagents. A 4-fold excess relative to resin loading is a good starting point.
-
Consider Gentle Heat: In some cases, gentle heating (e.g., 35-40°C) can help overcome the activation energy barrier. However, proceed with caution as elevated temperatures can increase the risk of racemization, especially with sensitive amino acids.[1] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective alternative for driving difficult couplings to completion quickly.[1]
Step 3: Implement an Optimized Protocol
If the above adjustments are insufficient, a more rigorous protocol is necessary. The "double coupling" method is a reliable strategy.
-
Deprotection: Following the standard N-terminal Fmoc deprotection of the resin-bound peptide (e.g., 20% piperidine in DMF), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
First Coupling - Pre-activation:
-
In a separate vessel, dissolve Fmoc-(R)-2-amino-3-methoxypropanoic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (8 equivalents).
-
Allow this pre-activation mixture to stand for 1-5 minutes.
-
-
First Coupling - Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2 hours.
-
Wash: Wash the resin with DMF (3x) to remove reagents from the first coupling.
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Monitoring & Capping: After the second coupling, wash the resin and perform a Kaiser test. If the test is still positive, it indicates that some N-terminal amines remain unreacted. At this point, it is advisable to "cap" these unreacted sites with acetic anhydride to prevent the formation of deletion peptides in subsequent steps.
Frequently Asked Questions (FAQs)
Q1: Do I need a special side-chain protecting group for this compound?
No. Unlike the hydroxyl group of serine, which requires protection (e.g., with a tert-butyl group) to prevent O-acylation, the methyl ether of this compound is chemically stable under standard Fmoc-SPPS conditions.[3][4] It is not susceptible to acylation during coupling or cleavage by the mild base (piperidine) used for Fmoc removal. Therefore, you only need to use the Nα-Fmoc protected version of this amino acid.
Q2: Are there any specific side reactions associated with the methoxy group?
Under standard Fmoc-SPPS conditions, the methyl ether is quite robust. The primary concern is not side reactions involving the methoxy group itself, but rather the side reactions that arise from forcing difficult coupling conditions. The most significant risk is racemization . Using strong activating agents and extended reaction times, especially with added heat, can increase the rate of epimerization at the α-carbon.[5]
-
Mitigation Strategy: The use of aminium/uronium reagents like HATU or HCTU in combination with a non-nucleophilic base such as DIPEA is generally considered to minimize racemization compared to other methods.[2] Always use the minimum time and temperature required to drive the reaction to completion.
Q3: Can I use a solvent other than DMF for the coupling reaction?
Yes, and in some cases, it is highly recommended. The choice of solvent is critical for solvating the growing peptide chain and preventing aggregation, which can further hinder coupling efficiency.[1]
-
N-methylpyrrolidone (NMP): NMP has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for long or difficult sequences.[1] If you are experiencing issues in DMF, switching to NMP is a logical first step.
-
Solvent Mixtures: For exceptionally challenging sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can disrupt secondary structures and improve solvation.[1]
Visual Workflows and Diagrams
To further clarify the decision-making process and underlying chemistry, the following diagrams are provided.
Troubleshooting Workflow for Incomplete Coupling
This decision tree illustrates a logical progression for troubleshooting a failed coupling reaction with this compound.
Caption: A decision tree for troubleshooting incomplete couplings.
Mechanism of Amino Acid Activation by HATU
This diagram shows the conversion of the Fmoc-amino acid to its highly reactive OAt-ester, which is the key to overcoming steric hindrance.
Caption: Activation of an amino acid using HATU for SPPS.
References
-
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
-
Advances in Fmoc solid-phase peptide synthesis. P. D. White et al., PMC - NIH.
-
Side reactions in the SPPS of Cys-containing peptides. M. G. M. D'Agostino et al., PubMed.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
-
Fmoc Amino Acids for SPPS. AltaBioscience.
-
Spps and side reactions in peptide synthesis. S. Popali, Slideshare.
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
-
Protecting Groups in Peptide Synthesis. I. Coin et al., PubMed - NIH.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Amino Acid-Protecting Groups. F. Albericio et al., SciSpace.
-
Protecting Groups in Peptide Synthesis. Biosynth.
-
2-Amino-3-methoxypropanoic acid. MedChemExpress.
-
Peptide Coupling Reagents Guide. Sigma-Aldrich.
-
Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. T. Kitagawa et al., PubMed.
-
New Trends in Peptide Coupling Reagents. F. Albericio et al., ResearchGate.
Sources
avoiding side reactions with O-methyl-D-serine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for O-methyl-D-serine. As a non-proteinogenic amino acid, O-methyl-D-serine is a valuable building block in the synthesis of novel peptides and pharmacologically active molecules, including the anticonvulsant Lacosamide.[1] However, its unique structural features can present challenges during synthesis. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential side reactions and optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues that may arise during the use of O-methyl-D-serine in synthetic protocols, particularly in solid-phase peptide synthesis (SPPS).
Issue 1: Unexpected Racemization of O-Methyl-D-Serine during Peptide Coupling
Question: I'm observing significant epimerization of my O-methyl-D-serine residue during peptide coupling, leading to diastereomeric impurities. What are the likely causes and how can I prevent this?
Answer:
Racemization, or epimerization at the α-carbon, is a critical side reaction in peptide synthesis that can compromise the biological activity of the final peptide.[2] With O-methyl-D-serine, this is a known risk, especially under basic conditions.
Root Causes:
-
Direct Enolization: The α-proton of the activated amino acid can be abstracted by a base, leading to a planar enolate intermediate. Re-protonation can occur from either face, resulting in racemization.[2]
-
Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone. This intermediate is prone to racemization, and its formation is accelerated by strong coupling reagents and extended reaction times.[3]
-
Base Strength: The choice and concentration of the base used during coupling are critical. Strong bases like N,N-diisopropylethylamine (DIPEA) can significantly promote racemization.[2][3]
Solutions & Protocols:
| Strategy | Rationale | Recommended Protocol |
| Optimize Coupling Reagents | The choice of coupling reagent directly impacts the extent of racemization. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can lead to the formation of reactive O-acylisourea esters that are susceptible to racemization.[2] The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress this by forming less reactive, more stable active esters.[4][5] | Use a combination of DIC and an additive like HOBt or Oxyma Pure. For particularly challenging couplings, consider phosphonium or uronium reagents like DEPBT, which are known for their low racemization potential.[3] |
| Control Base Exposure | Minimize the exposure of the activated O-methyl-D-serine to basic conditions. | Use a weaker base such as N-methylmorpholine (NMM) or collidine in place of DIPEA.[3][5] Alternatively, employ a base-free coupling protocol with DIC/HOAt.[2] |
| In Situ Neutralization | For Boc/Bzl-based synthesis, in situ neutralization protocols can reduce the time the free amine is exposed to base.[4] | Instead of a separate neutralization step after Boc deprotection, add the activated amino acid and a tertiary amine simultaneously. |
Visualizing the Racemization Mechanism:
Caption: Mechanisms of O-methyl-D-serine racemization.
Issue 2: β-Elimination Leading to Dehydroalanine Formation
Question: My peptide synthesis is yielding a significant amount of a byproduct that I suspect is a dehydroalanine-containing peptide. What causes this β-elimination from O-methyl-D-serine, and how can I mitigate it?
Answer:
β-elimination is a potential side reaction for serine derivatives, including O-methyl-D-serine, especially under basic conditions. This reaction involves the removal of the methoxy group and a proton from the α-carbon, resulting in the formation of a dehydroalanine residue.
Root Causes:
-
Base-Catalyzed Elimination: The presence of a base can facilitate the abstraction of the α-proton, initiating the elimination of the O-methyl group. This is more pronounced with stronger bases and elevated temperatures.
-
Activation Method: Certain activation methods can increase the acidity of the α-proton, making it more susceptible to abstraction.
Solutions & Protocols:
| Strategy | Rationale | Recommended Protocol |
| Mild Coupling Conditions | Avoid prolonged exposure to strong bases and high temperatures during the coupling step. | Use milder coupling conditions with a weaker base like NMM. If using microwave-assisted synthesis, carefully monitor the temperature to avoid excessive heating. |
| Protecting Group Strategy | While the O-methyl group is itself a protecting group, in cases of severe β-elimination, a different protecting group strategy for serine might be considered for other parts of the peptide, though this is less relevant for the specific incorporation of O-methyl-D-serine. The stability of the O-methyl group is generally high under standard SPPS conditions. | Ensure that the N-terminal protecting group (e.g., Fmoc) is fully removed before coupling to prevent side reactions promoted by the deprotection reagent (e.g., piperidine). |
Visualizing the β-Elimination Pathway:
Caption: β-Elimination of O-methyl-D-serine to dehydroalanine.
Issue 3: Cleavage of the O-Methyl Ether Linkage
Question: I am observing loss of the methyl group from my O-methyl-D-serine residue, resulting in the formation of a serine-containing peptide. Under what conditions can this occur?
Answer:
The O-methyl ether linkage in O-methyl-D-serine is generally stable to the conditions used in both Fmoc and Boc solid-phase peptide synthesis.[6] However, cleavage can occur under strongly acidic conditions, particularly during the final cleavage from the resin and deprotection of side chains.
Root Causes:
-
Strong Acid Cleavage: Prolonged exposure to strong acids like trifluoroacetic acid (TFA), especially at elevated temperatures, can lead to the cleavage of the methyl ether.
-
Scavenger Choice: The cocktail used for final cleavage is crucial. Certain scavengers or the lack thereof can influence the stability of the O-methyl group.
Solutions & Protocols:
| Strategy | Rationale | Recommended Protocol |
| Optimized Cleavage Conditions | Minimize the time and temperature of the final acidolytic cleavage step. | Perform the cleavage with a standard TFA cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) at room temperature for 1-2 hours. Avoid heating the cleavage mixture. |
| Appropriate Scavengers | Scavengers like triisopropylsilane (TIS) are used to trap reactive cationic species generated during cleavage, which could otherwise lead to side reactions. | Always include scavengers in your cleavage cocktail. TIS is effective in minimizing side reactions. |
Frequently Asked Questions (FAQs)
Q1: How should I store O-methyl-D-serine to ensure its stability?
A1: O-methyl-D-serine should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. Long-term storage at -20°C is recommended to maintain its chemical and chiral purity.
Q2: Are there any specific analytical methods recommended for detecting side products of O-methyl-D-serine?
A2: Yes, high-performance liquid chromatography (HPLC) is the most common method for analyzing the purity of peptides containing O-methyl-D-serine and for detecting side products.[7][8]
-
Reversed-phase HPLC (RP-HPLC): This is ideal for separating the desired peptide from deletion sequences or byproducts like those containing dehydroalanine.
-
Chiral HPLC: To detect racemization, a chiral stationary phase or pre-column derivatization with a chiral reagent followed by RP-HPLC is necessary to separate the D- and L-isomers of the peptide.[7]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is highly recommended for identifying the mass of the desired product and any impurities, which can confirm side reactions like β-elimination or demethylation.
Q3: Can I use O-methyl-D-serine in Boc-based SPPS?
A3: Yes, O-methyl-D-serine is compatible with Boc-based SPPS. The O-methyl group is stable to the repetitive TFA treatments used for Boc deprotection. However, care must be taken during the final HF cleavage step to minimize potential side reactions, similar to those in Fmoc-based synthesis.
Q4: Does the presence of O-methyl-D-serine affect peptide aggregation?
A4: The incorporation of N-methylated amino acids can disrupt the hydrogen bonding network of the peptide backbone, which is a primary cause of aggregation during SPPS.[4] While O-methyl-D-serine is not N-methylated, the methyl group on the side chain can still influence the local conformation and potentially impact aggregation, though this effect is generally less pronounced than with N-methylation. If you encounter aggregation issues with sequences containing O-methyl-D-serine, standard strategies such as using chaotropic salts, high-boiling point solvents like NMP, or elevated temperatures can be employed.[4]
References
-
Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Available at: [Link]
-
[Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. PubMed. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
- Synthesis method of O-methyl-D-serine. Google Patents.
-
Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Which is the stability of serine with OH protected with tBu, in basic conditions? ResearchGate. Available at: [Link]
-
β Elimination of Glycoside Monosaccharide from a 3-O-(2-Amino-2-deoxy-D-glucopyranosyl)serine. Evidence for an Intermediate in. American Chemical Society. Available at: [Link]
-
Separate mechanisms for age-related truncation and racemisation of peptide-bound serine. SpringerLink. Available at: [Link]
- Temporary minimal protection synthesis of serine-containing polypeptides. Google Patents.
-
Synthesis of N-protected N-methyl serine and threonine. ResearchGate. Available at: [Link]
-
The cleavage of the ether linkage of O-methyl serine by the alkyl cysteine lyase of Acacia farnesiana. PubMed. Available at: [Link]
-
Serine racemase modulates intracellular D-serine levels through an alpha,beta-elimination activity. PubMed. Available at: [Link]
-
Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre. AKJournals. Available at: [Link]
-
Investigating brain D-serine: advocacy for good practices. PMC - PubMed Central. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Indian Academy of Sciences. Available at: [Link]
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Pepmic. Available at: [Link]
-
Protecting Groups. Organic Synthesis. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. Available at: [Link]
-
Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]
-
A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase. PMC - NIH. Available at: [Link]
-
Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases. PubMed. Available at: [Link]
-
O-Methylserine. PubChem - NIH. Available at: [Link]
-
The bad and good practices in the detection of D-serine in biological samples. ResearchGate. Available at: [Link]
-
β-Elimination Reactions. Chemistry LibreTexts. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]
-
Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. Available at: [Link]
-
Transformation of Serine to Cysteine. β-Elimination Reactions in Serine Derivatives. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. PMC - NIH. Available at: [Link]
-
Amino acid. Wikipedia. Available at: [Link]
-
Resurgence of Serine: An Often Neglected but Indispensable Amino Acid. ResearchGate. Available at: [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]
-
d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences. Available at: [Link]
-
The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. Frontiers. Available at: [Link]
-
Site-selective chemical cleavage of peptide bonds. RSC Publishing. Available at: [Link]
-
d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. PNAS. Available at: [Link]
-
Scheme of peptide bond cleavage by serine proteases and the concept of... ResearchGate. Available at: [Link]
Sources
- 1. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Confirmation of (R)-2-amino-3-methoxypropanoic acid
Introduction:
Welcome to the technical support center for the stereochemical analysis of chiral molecules. This guide is specifically tailored to address the challenges researchers, scientists, and drug development professionals may encounter when confirming the absolute stereochemistry of (R)-2-amino-3-methoxypropanoic acid, a non-proteinogenic amino acid derivative. The correct assignment of stereochemistry is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of stereochemical determination, from routine screening to definitive assignment.
Frequently Asked Questions (FAQs)
Q1: I have synthesized a batch of 2-amino-3-methoxypropanoic acid and need to confirm it is the (R)-enantiomer. What is the quickest method?
A1: The most straightforward initial assessment is polarimetry , which measures the optical rotation of a compound in solution.[3][4][5] Enantiomers rotate plane-polarized light in equal but opposite directions.[4][6][7] If you have access to an authentic standard of this compound, you can compare the specific rotation of your sample to the known value. A matching sign (e.g., both positive or both negative) and similar magnitude provide a preliminary indication of the correct enantiomer.
-
Causality: This method is based on the inherent chiral nature of the molecule, which causes the rotation of plane-polarized light.[5] It's a bulk property measurement, meaning the observed rotation is a direct consequence of the enantiomeric excess in your sample.
-
Troubleshooting:
-
No rotation observed: Your sample may be a racemic mixture (equal amounts of R and S enantiomers), or the concentration may be too low for the instrument's detection limit.[5]
-
Rotation value doesn't match the standard: This could indicate the presence of the wrong enantiomer, an impure sample, or a different concentration or solvent than what was used for the reference measurement.
-
Q2: My polarimetry results are ambiguous. What is a more definitive, yet still relatively accessible, technique?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the workhorse for separating enantiomers in analytical chemistry.[3] You can use a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times. By injecting your sample and a racemic standard, you can identify the peak corresponding to the (R)-enantiomer.
-
Causality: The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The differing stability of these complexes results in differential retention.
-
Troubleshooting:
-
Poor or no separation: The chosen chiral column may not be suitable for your analyte. Polysaccharide-based or zwitterionic CSPs are often effective for N-protected amino acids.[8] Optimization of the mobile phase (e.g., solvent composition, additives) is also crucial.
-
Peak identification issues: Always run a racemic standard to establish the retention times for both enantiomers. If a standard for the (S)-enantiomer is available, it can be used for unambiguous peak assignment.
-
Q3: I need to determine the absolute configuration without a reference standard. What are my options?
A3: When a reference standard is unavailable, you must turn to methods that can determine the absolute configuration ab initio. The two most powerful techniques are X-ray Crystallography and Vibrational Circular Dichroism (VCD) spectroscopy .[1][3][9][]
-
X-ray Crystallography: This is considered the "gold standard" for determining absolute configuration.[1][2][3] It provides a three-dimensional structure of the molecule, from which the R/S assignment can be definitively made.[2] This technique requires a single, high-quality crystal of your compound.[2][11]
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[9][12] The experimental VCD spectrum is then compared to a spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra confirms the absolute configuration.[1][11][13] This method is particularly useful for molecules that are difficult to crystallize.[1]
Troubleshooting Guides & Experimental Protocols
Guide 1: NMR-Based Stereochemical Analysis using Chiral Derivatizing Agents (CDAs)
Issue: You need to determine the stereochemistry, but you don't have access to a chiral HPLC column or a VCD spectrometer.
Solution: Nuclear Magnetic Resonance (NMR) spectroscopy, a ubiquitous tool in chemistry labs, can be used to differentiate enantiomers by converting them into diastereomers using a chiral derivatizing agent (CDA).[14][15] The resulting diastereomers will have distinct NMR spectra.[2]
Caption: Workflow for NMR-based stereochemical confirmation.
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) is a widely used CDA for amino acids.[16][17] It reacts with the primary amine of your amino acid to form stable diastereomeric derivatives that can be analyzed by HPLC or NMR.[16][17][18]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of your this compound in 100 µL of a 1 M sodium bicarbonate solution.
-
Derivatization: Add a solution of Marfey's reagent (1% w/v in acetone) to the amino acid solution.
-
Quenching: Cool the reaction mixture to room temperature and neutralize with 2 M HCl.[8]
-
Analysis: The resulting diastereomers can now be analyzed. For HPLC, dilute the sample with the mobile phase before injection onto a standard C18 column.[8] For NMR, the product can be extracted and dissolved in a suitable deuterated solvent.
Data Interpretation:
-
HPLC: The two diastereomers will have different retention times. By comparing the retention time of your derivatized sample to that of a derivatized standard of L- or D-amino acids, you can determine the configuration.
-
NMR: The protons (or fluorine atoms if using a fluorinated CDA) in the two diastereomers will experience different magnetic environments, leading to distinct chemical shifts. The pattern of these chemical shift differences can be used to assign the absolute configuration, often by comparison to established models.[20][21]
Guide 2: Definitive Assignment using Vibrational Circular Dichroism (VCD)
Issue: You have a novel derivative of 2-amino-3-methoxypropanoic acid, and no reference standards exist. Crystallization for X-ray analysis has been unsuccessful.
Solution: VCD is the ideal technique in this scenario as it provides the absolute configuration of molecules in solution.[1][9]
Caption: Decision workflow for VCD analysis.
-
Sample Preparation: Dissolve the sample (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to achieve a concentration of approximately 0.1 M. The solvent should be transparent in the IR region of interest.
-
Data Acquisition: Acquire the VCD and IR spectra on a dedicated VCD spectrometer.[12] Data collection times can range from a few minutes to several hours depending on the sample concentration and instrument sensitivity.[11]
-
Computational Modeling: Using quantum chemistry software, perform a conformational search for the (R)-enantiomer of your molecule. Then, for the most stable conformers, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).[1][11]
-
Spectral Comparison: Compare the experimentally measured VCD spectrum with the Boltzmann-averaged theoretical spectrum of the (R)-enantiomer. If the signs and relative intensities of the major bands match, the absolute configuration of your sample is (R).[1] If the signs are opposite, the configuration is (S).
Data Interpretation:
| Technique | Sample Requirement | Throughput | Confidence Level | Key Consideration |
| Polarimetry | ~1-10 mg, soluble | High | Low (Confirmatory) | Requires an authentic standard. |
| Chiral HPLC | <1 mg, soluble | High | Medium (Confirmatory) | Requires a suitable chiral column and reference standards. |
| NMR with CDA | ~5-10 mg, soluble | Medium | High (Determinative) | Derivatization must go to completion without racemization. |
| VCD | ~1-10 mg, soluble | Low | High (Determinative) | Requires computational resources and expertise. |
| X-ray Crystallography | Single crystal | Low | Very High (Definitive) | Obtaining a suitable crystal can be a major bottleneck.[1] |
References
-
Bruker. (n.d.). Vibrational circular dichroism (VCD). Bruker.com. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. Retrieved from [Link]
-
Wenzel, T. J., & Chiral, C. D. (2015). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. eMagRes, 4, 835-850. Retrieved from [Link]
-
Pescitelli, G., & Bruhn, T. (2016). Stereochemistry of natural products from vibrational circular dichroism. Chemical Communications, 52(54), 8361-8376. Retrieved from [Link]
-
Li, Y., et al. (2022). Simultaneous Discrimination and Quantification of Enantiomeric Amino Acids under Physiological Conditions by Chiral 19F NMR Tag. Analytical Chemistry, 94(22), 7853–7860. Retrieved from [Link]
-
Guo, J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]
-
Purechemistry. (2024). Determination of absolute configuration. Purechemistry.com. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. creative-biostructure.com. Retrieved from [Link]
-
Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved from [Link]
-
Wenzel, T. J., & Wilcox, C. E. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia.org. Retrieved from [Link]
-
Polavarapu, P. L. (2002). Vibrational circular dichroism: an incisive tool for stereochemical applications. Chirality, 14(10), 768-781. Retrieved from [Link]
-
Santschi, N., et al. (2019). Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. Journal of Chemical Information and Modeling, 59(4), 1536-1546. Retrieved from [Link]
-
Di Ieso, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12798-12808. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate. Retrieved from [Link]
-
Roy, S. S., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society, 145(2), 1083-1090. Retrieved from [Link]
-
Fujiwara, K., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 11(5), 1037-1040. Retrieved from [Link]
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Gawronski, J., & Skowronek, P. (2003). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality, 15(7), 545-573. Retrieved from [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
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Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. Retrieved from [Link]
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons.
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Zhang, X., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4153-4159. Retrieved from [Link]
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Kalyan, G., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 79(8), 2114-2121. Retrieved from [Link]
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Brossi, A., et al. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(5), 16-20. Retrieved from [Link]
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Fujii, K., et al. (1997). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Combination of Marfey's Method with Mass Spectrometry and Its Practical Application. Analytical Chemistry, 69(24), 5146-5151. Retrieved from [Link]
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LibreTexts Chemistry. (2021). 5.4: Optical Activity. LibreTexts. Retrieved from [Link]
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Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]
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NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. Retrieved from [Link]
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Wikipedia. (n.d.). Absolute configuration. Wikipedia.org. Retrieved from [Link]
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Wikipedia. (n.d.). Optical rotation. Wikipedia.org. Retrieved from [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link]
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Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. Retrieved from [Link]
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Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link]
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Bey, A., et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 57(49), 16186-16190. Retrieved from [Link]
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Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Retrieved from [Link]
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Lodewyk, M. W., et al. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Chirality, 24(10), 959-965. Retrieved from [Link]
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PubChem. (n.d.). 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid. PubChem. Retrieved from [Link]
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Technical Support Center: Purification of Crude (R)-2-amino-3-methoxypropanoic Acid
Welcome to the technical support center for the purification of crude (R)-2-amino-3-methoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this critical chiral intermediate. As a key building block in the synthesis of pharmaceuticals like Lacosamide, achieving high chemical and enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2]
This resource is structured to provide practical, experience-based solutions to specific experimental issues. We will delve into the causality behind purification strategies, offering not just protocols but a deeper understanding of the underlying chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, particularly when using the common method of diastereomeric salt crystallization with D-tartaric acid.
Issue 1: Oiling Out or Failure to Crystallize During Diastereomeric Salt Formation
Q: I've added D-tartaric acid to my crude (R,S)-2-amino-3-methoxypropanoic acid solution, but instead of crystals, I'm getting an oil, or the solution remains clear. What's going on and how can I fix it?
A: This is a common and frustrating issue in crystallization. "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystal lattice.[3] This can be caused by several factors, including supersaturation levels being too high, the presence of impurities, or an inappropriate solvent system.
Root Cause Analysis and Solutions:
-
Excessive Supersaturation: Rapidly cooling the solution or having too high a concentration of the reactants can lead to a state of high supersaturation where the molecules don't have time to orient themselves into a crystal lattice and instead aggregate as a disordered oil.
-
Solution: Re-heat the solution until the oil dissolves completely. If necessary, add a small amount of additional solvent to ensure full dissolution at elevated temperatures. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate. A gradual decrease in temperature is crucial for orderly crystal growth.[4]
-
-
Solvent System Issues: The choice of solvent is critical. For the diastereomeric salt formation of amino acids with tartaric acid, a mixture of solvents, often an alcohol and water, is used. An incorrect solvent ratio can lead to either excessively high solubility (no crystallization) or "oiling out."
-
Solution:
-
Adjust Solvent Ratio: If the solution remains clear, your product is likely too soluble. You may need to reduce the amount of the more polar solvent (e.g., water) or slowly add an anti-solvent (a solvent in which the salt is less soluble) to induce crystallization.[3]
-
For Oiling Out: If the product oils out, it may be separating at a temperature above its melting point in that particular solvent mixture. Try adding a bit more of the solvent in which the compound is more soluble to keep it in solution at a higher temperature, then cool slowly.[4]
-
-
-
Presence of Impurities: Impurities can inhibit nucleation and crystal growth. Oily byproducts from the synthesis are common culprits.
-
Solution:
-
Pre-purification: Consider a simple workup step before crystallization. This could involve washing the crude product with a solvent that selectively dissolves the impurities but not your desired product.
-
Charcoal Treatment: If you notice a color in your solution, it may be due to colored impurities. Adding a small amount of activated charcoal to the hot solution and then filtering it can remove these impurities.[4]
-
-
-
pH Imbalance: The pH of the solution can significantly affect the solubility of amino acids and their salts.[5][6][7][8][9]
-
Solution: Ensure the pH of your crude amino acid solution is appropriate before adding the D-tartaric acid. For the formation of the tartrate salt, the amino group needs to be protonated. The pH should be acidic enough to favor salt formation but not so acidic that it dramatically increases the solubility of the salt.
-
Experimental Workflow for Troubleshooting Crystallization:
Caption: Troubleshooting flowchart for diastereomeric salt crystallization.
Issue 2: Low Enantiomeric Purity After Crystallization
Q: I've successfully crystallized the diastereomeric salt and neutralized it, but the enantiomeric excess (e.e.) of my this compound is still below the desired level (>99%). What can I do to improve it?
A: Achieving high enantiomeric purity is the primary goal of this purification step. If the e.e. is low, it could be due to incomplete separation of the diastereomeric salts or racemization at some stage.
Root Cause Analysis and Solutions:
-
Inefficient Diastereomeric Salt Separation: The solubilities of the two diastereomeric salts—(R)-amino acid-(R)-tartaric acid and (S)-amino acid-(R)-tartaric acid—may not be sufficiently different in the chosen solvent system for a single crystallization to be effective.
-
Solution:
-
Recrystallization: The most straightforward approach is to perform one or more recrystallizations of the diastereomeric salt. Each recrystallization step will further enrich the less soluble diastereomer.
-
Optimize Solvent System: Experiment with different solvent mixtures. The relative solubilities of the diastereomers can be highly dependent on the solvent composition.
-
Controlled Cooling: As with preventing "oiling out," a slow and controlled cooling process is crucial. Rapid crystallization can trap the more soluble diastereomer in the crystal lattice.[4]
-
-
-
Racemization: Although less common under mild conditions, some reaction conditions during workup could potentially cause racemization.
-
Solution: Ensure that you are not exposing the amino acid to harsh basic or acidic conditions, especially at elevated temperatures, for prolonged periods.
-
-
Inaccurate Measurement of Enantiomeric Purity: Before embarking on extensive re-purification, it's essential to be confident in your analytical method for determining e.e.
Protocol for Enhancing Enantiomeric Purity:
-
Recrystallization of the Diastereomeric Salt:
-
Take the filtered diastereomeric salt crystals.
-
Dissolve them in the minimum amount of the hot solvent system used for the initial crystallization.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize yield.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Dry the crystals.
-
-
Liberation of the Free Amino Acid:
-
Dissolve the recrystallized salt in water.
-
Adjust the pH to the isoelectric point of the amino acid (around pH 6-7) using a suitable base (e.g., dilute ammonium hydroxide).[7] The free amino acid should precipitate out.
-
Filter the solid, wash with cold water, and then with a water-miscible solvent like ethanol to aid drying.
-
Dry the purified this compound under vacuum.
-
-
Analytical Verification:
-
Determine the enantiomeric excess of the final product using a validated chiral HPLC or NMR method.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound besides the (S)-enantiomer?
A1: Besides the undesired (S)-enantiomer, other common impurities can arise from the synthetic route. If the synthesis involves the O-methylation of serine, potential impurities include:
-
Unreacted D-serine: Incomplete methylation reaction.
-
Over-methylated products: Such as the methylation of the amino group.
-
Byproducts from side reactions: Depending on the reagents used for methylation. For instance, if methyl iodide is used, iodide salts might be present.
-
Impurities from starting materials: Any impurities in the initial D-serine will be carried through.
Q2: What is the principle behind using D-tartaric acid for chiral resolution?
A2: This is a classic chemical resolution method. The racemic mixture of the amino acid ((R)- and (S)-enantiomers) is reacted with a single enantiomer of another chiral molecule (the resolving agent), in this case, D-tartaric acid. This reaction forms a pair of diastereomers:
-
This compound D-tartrate
-
(S)-2-amino-3-methoxypropanoic acid D-tartrate
Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers have different physical properties, including solubility.[12] By carefully choosing the solvent system, one diastereomeric salt can be made to be significantly less soluble than the other, allowing it to crystallize out of the solution, while the other remains dissolved.
Q3: Can I use L-tartaric acid instead of D-tartaric acid?
A3: Yes, you can use L-tartaric acid. However, it will preferentially crystallize with the (S)-enantiomer of the amino acid. Therefore, if your target is the (R)-enantiomer, using D-tartaric acid is the correct choice to precipitate the desired product.
Q4: What are some alternative purification techniques if crystallization is not effective?
A4: If diastereomeric crystallization does not yield the desired purity, or if you need to purify a small amount of material, preparative chiral chromatography is an excellent alternative.[13][14]
-
Preparative Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[15][16] The separated enantiomers can then be collected as they elute from the column. Polysaccharide-based and macrocyclic glycopeptide chiral stationary phases are often effective for the separation of amino acids.[15]
Q5: How do I choose the right analytical method to check the purity of my final product?
A5: A combination of methods is often best for a comprehensive purity assessment:
-
For Chemical Purity:
-
HPLC with UV or Mass Spectrometry (MS) detection: To identify and quantify any non-enantiomeric impurities.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
-
-
For Enantiomeric Purity (e.e.):
-
Chiral HPLC: This is the most common and reliable method. It provides a direct measure of the ratio of the two enantiomers.[10][11]
-
NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: These reagents interact with the enantiomers to form transient diastereomeric complexes that have distinct signals in the NMR spectrum, allowing for quantification.[10]
-
Quantitative Data Summary Table:
| Parameter | Typical Range/Value | Analytical Method |
| Chemical Purity | > 99% | HPLC-UV/MS |
| Enantiomeric Excess (e.e.) | > 99.5% | Chiral HPLC |
| pH for free amino acid precipitation | ~6-7 | pH meter |
Logical Relationship Diagram for Purification and Analysis:
Caption: Purification and analysis workflow for this compound.
References
-
Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., Burda, J. V., Ariga, K., & Hill, J. P. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications, 4, 2188. [Link]
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Quora. (2024). Is the solubility of amino acids affected by their pH levels? [Link]
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Strege, M. A., & Chetwyn, N. P. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. [Link]
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Voges, M., Claus, L., & Grakova, A. (2021). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Chemie Ingenieur Technik, 93(9), 1434-1441. [Link]
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Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10443-10461. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2022). The Significance of this compound Hydrochloride in Modern Pharmaceutical Manufacturing. [Link]
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ResearchGate. (2015). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. [Link]
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Lee, C. Y., Chen, J. T., Chang, W. T., & Shiah, I. M. (2014). pH dependence of amino acid solubility. The solubility of an amino acid.... ResearchGate. [Link]
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Phenomenex. (n.d.). Chiral HPLC Column. [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
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GEA. (n.d.). Crystallization of Amino Acids. [Link]
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Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 20(12), 7751-7761. [Link]
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ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? [Link]
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Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1939. [Link]
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Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Crystal Growth & Design, 23(1), 384-394. [Link]
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Formation of endo-Ser impurity from Fmoc-Ser-OH coupling. ResearchGate. [Link]
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MPG.PuRe. (2022). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. [Link]
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Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1939. [Link]
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PubChem. (n.d.). O-Methylserine. [Link]
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Diaion. (n.d.). Separation and Refining of Amino acids. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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PubChem. (n.d.). This compound hydrochloride. [Link]
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MS/MS/MS reveals false positive identification of histone serine methylation. Journal of the American Society for Mass Spectrometry, 20(12), 2320-2322. [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6241. [Link]
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MySkinRecipes. (n.d.). (S)-2-Amino-3-methoxypropanoic acid. [Link]
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AdooQ Bioscience. (n.d.). 2-Amino-3-methoxypropanoic acid. [Link]
-
YouTube. (2021). Enantioselective alpha-methylation of Serine. [Link]
-
Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. Crystal Growth & Design, 23(5), 3696-3703. [Link]
-
Wikipedia. (n.d.). Aspirin. [Link]
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Serine Metabolism Supports the Methionine Cycle and DNA/RNA Methylation through De Novo ATP Synthesis in Cancer Cells. Molecular Cell, 61(2), 210-221. [Link]
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Technical Support Center: Addressing Cytotoxicity of O-methyl-D-serine in Cell-based Assays
Welcome to the technical support center for researchers utilizing O-methyl-D-serine in their cell-based assays. This guide is designed to provide expert insights and practical troubleshooting strategies to help you navigate unexpected cytotoxicity and ensure the integrity of your experimental results. As a Senior Application Scientist, my goal is to explain the "why" behind the "how," grounding our recommendations in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is O-methyl-D-serine and why might it be cytotoxic?
O-methyl-D-serine is a derivative of D-serine, an important endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[1][2][3][4] The functional activation of NMDA receptors requires the binding of both glutamate and a co-agonist, such as D-serine or glycine.[1][5][6][7] Over-activation of these receptors can lead to a phenomenon known as excitotoxicity , which is a major cause of neuronal cell death in various neurological conditions.[8][9][10] This process involves excessive calcium (Ca²⁺) influx into the neuron, triggering a cascade of damaging downstream events.[10][11] Given its structural similarity to D-serine, it is plausible that O-methyl-D-serine can also modulate NMDA receptor activity, and at certain concentrations, this modulation may lead to excitotoxicity.
Q2: I am observing significant cell death in my cultures when treated with O-methyl-D-serine. What is the likely cause?
The observed cytotoxicity is likely due to one of two main possibilities:
-
Mechanism-Based Excitotoxicity: The compound is acting as an agonist or positive allosteric modulator at the NMDA receptor, leading to excessive activation and subsequent excitotoxic cell death, particularly in neuronal cell lines expressing these receptors.[8][11]
-
Experimental Artifact or Off-Target Effects: The cytotoxicity could be unrelated to the NMDA receptor and may stem from issues such as high compound concentration, solvent toxicity, poor cell health, or interference with the assay chemistry.
This guide will help you distinguish between these possibilities.
Q3: Which cell lines are most susceptible to this form of cytotoxicity?
Cell lines of neuronal origin that express a high density of functional NMDA receptors are most susceptible. This includes primary cortical, hippocampal, or cerebellar neurons, as well as certain neuroblastoma cell lines like SH-SY5Y (when differentiated).[12] Non-neuronal cell lines, such as HEK293 or CHO cells, would not be susceptible to NMDA receptor-mediated excitotoxicity unless they are engineered to express the receptor subunits.
Troubleshooting Guide: A Workflow for Diagnosing and Mitigating Cytotoxicity
Unexpected cell death can compromise your data. Follow this workflow to systematically diagnose the root cause of the cytotoxicity observed with O-methyl-D-serine and implement corrective measures.
Part 1: Foundational Checks & Dose-Response Analysis
Before investigating complex biological mechanisms, it's crucial to rule out common experimental variables.
Verify Cell Health and Culture Conditions
Healthy, sub-confluent cells are essential for reproducible results.[13]
-
Cell Passage Number: Use cells within a consistent and low passage range. High passage numbers can lead to phenotypic drift and altered sensitivity to stimuli.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is well below the tolerated limit for your cell line (typically <0.5%). Run a "vehicle-only" control.
-
Media Components: Some culture media, like Neurobasal, contain components that can themselves be excitotoxic under certain conditions.[14] Ensure your base medium is appropriate and does not contain high levels of glutamate, aspartate, or glycine.[9]
Perform a Dose-Response Curve
A critical first step is to determine if the cytotoxicity is dose-dependent. A standard 10-point, 3-fold serial dilution is recommended. This will not only confirm a dose-dependent effect but also establish the EC₅₀ (or IC₅₀ for toxicity) of the compound. If you do not observe a dose-response, the issue is more likely related to an experimental artifact.[15]
Part 2: Investigating Mechanism-Based Excitotoxicity
If you confirm dose-dependent cytotoxicity in a relevant neuronal cell line, the next step is to test the hypothesis of NMDA receptor-mediated excitotoxicity.
The NMDA Receptor Excitotoxicity Pathway
Over-stimulation of the NMDA receptor by glutamate and a co-agonist (like D-serine) leads to prolonged opening of its ion channel. This causes a massive influx of Ca²⁺, which activates a host of downstream cytotoxic enzymes and pathways, including proteases, phospholipases, and the generation of reactive oxygen species (ROS), ultimately leading to neuronal death.[8][10][11]
Experimental Protocol: Rescue with NMDA Receptor Antagonists
The most definitive way to confirm mechanism-based excitotoxicity is to perform a rescue experiment. By co-incubating the cells with a known NMDA receptor antagonist, you can block the receptor and prevent the cytotoxic cascade.
Protocol: Antagonist Rescue Experiment
-
Plate Cells: Seed your neuronal cells in a 96-well plate at a pre-determined optimal density and allow them to adhere/recover for 24 hours.
-
Pre-treatment with Antagonist: Pre-incubate the cells with a specific NMDA receptor antagonist for 1 hour before adding O-methyl-D-serine. Use a concentration known to be effective. (See Table 1).
-
Co-treatment: Add O-methyl-D-serine at a cytotoxic concentration (e.g., its IC₇₅ or IC₉₀ as determined from your dose-response curve) to the wells already containing the antagonist.
-
Controls: Include the following controls:
-
Cells + Vehicle (Negative Control)
-
Cells + O-methyl-D-serine alone (Positive Control for cytotoxicity)
-
Cells + Antagonist alone (to ensure the antagonist itself is not toxic)
-
-
Incubation: Incubate for the desired time period (e.g., 24-48 hours).
-
Viability Assay: Perform a cell viability assay to measure the outcome.
Expected Result: If the cytotoxicity is mediated by the NMDA receptor, you will observe a significant increase in cell viability in the co-treated wells compared to the wells treated with O-methyl-D-serine alone.
| Antagonist | Site of Action | Typical Working Concentration | Notes |
| D-APV (D-2-Amino-5-phosphonovalerate) | Competitive antagonist at the glutamate binding site | 20-100 µM | Highly specific and widely used in culture.[11][14] |
| MK-801 (Dizocilpine) | Non-competitive channel blocker | 1-10 µM | Use-dependent, very potent. Can be toxic itself at high concentrations.[15] |
| 7-Chlorokynurenic acid (7-CKA) | Competitive antagonist at the glycine/D-serine co-agonist site | 10-200 µM | Directly competes with the presumed site of action.[11] |
Part 3: Troubleshooting Assay-Related Artifacts
If NMDA receptor antagonists do not rescue the cytotoxicity, the issue likely lies with your assay methodology or off-target effects.
Choosing the Right Viability Assay
Not all viability assays are created equal. The choice of assay can significantly impact your results. Some compounds can interfere with assay chemistry, leading to false positives or negatives.[14]
| Assay Type | Principle | Pros | Cons |
| MTT/MTS | Measures metabolic activity (mitochondrial reductase) | Inexpensive, well-established | Prone to interference from reducing compounds; endpoint assay.[15][16] |
| ATP Quantification (e.g., CellTiter-Glo®) | Measures ATP levels as an indicator of viable cells | Highly sensitive, fast, good for HTS | Lytic assay (endpoint); can be affected by treatments that alter cellular metabolism.[16][17] |
| LDH Release | Measures lactate dehydrogenase released from damaged cells | Directly measures cytotoxicity/membrane integrity | Less sensitive for early-stage apoptosis; requires supernatant.[15][16][18] |
| Live/Dead Staining (e.g., Calcein-AM/EthD-1) | Fluorescent imaging to distinguish live (green) from dead (red) cells | Provides visual confirmation, can be multiplexed | Requires a fluorescence microscope or high-content imager; lower throughput.[16] |
Recommendation: If you suspect assay interference, try validating your results with a second, orthogonal assay. For example, if you are using an MTS assay, confirm key findings with an LDH release assay, which measures the opposite outcome (cell death instead of viability).
Common Pitfalls and Solutions
-
High Background: This can be caused by microbial contamination or components in the media (e.g., phenol red) that interfere with absorbance or fluorescence readings.[17][19]
-
Edge Effects: Wells on the edge of the plate are prone to evaporation, leading to increased compound concentration and higher variability.
-
Solution: Do not use the outer wells for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.
-
-
Incorrect Cell Seeding: An uneven distribution of cells across the plate will lead to high well-to-well variability.
-
Solution: Ensure a single-cell suspension before plating and use proper pipetting techniques.[17]
-
By following this structured approach, you can effectively diagnose, troubleshoot, and address the cytotoxicity of O-methyl-D-serine in your cell-based assays, leading to more reliable and interpretable data.
References
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Creative Biolabs. (n.d.). Neurotoxicity Assay Service. Retrieved from [Link]
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Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
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Neurofit. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from [Link]
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Axion BioSystems. (n.d.). Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Retrieved from [Link]
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Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
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Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Video]. YouTube. Retrieved from [Link]
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Neurofit. (n.d.). Viability and survival test. Retrieved from [Link]
- Guzman, R., et al. (2021). Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases.
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DiVA portal. (n.d.). Cell models for evaluation of adult and developmental neurotoxicity. Retrieved from [Link]
- Clark, S. M., et al. (2022). Excitatory and inhibitory D-serine binding to the NMDA receptor. Biophysical Journal, 121(3), 435-447.
- Ribeiro, F. F., et al. (2021). Various facets of excitotoxicity.
- Hashimoto, K. (2018). Control of Appetite and Food Preference by NMDA Receptor and Its Co-Agonist d-Serine. Current Neuropharmacology, 16(4), 388-396.
- Hogins, J., et al. (2011). Excitotoxicity Triggered by Neurobasal Culture Medium. PLoS ONE, 6(9), e25633.
- Panatier, A., et al. (2006). Glia-derived D-serine controls NMDA receptor activity and synaptic memory. Cell, 125(4), 775-784.
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Mothet, J. P., et al. (2000). d-Serine is an endogenous ligand for the glycine site of the NMDA receptor. ResearchGate. Retrieved from [Link]
- Van Laar, V. S., et al. (2015). Glutamate excitotoxicity in neurons triggers mitochondrial and endoplasmic reticulum accumulation of Parkin, and, in the presence of N-acetyl cysteine, mitophagy. Neurobiology of Disease, 78, 57-71.
- Mothet, J. P., et al. (2000). d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor.
- Lorigados, D. C., et al. (2019). Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases. Frontiers in Neuroscience, 13, 89.
- Sasabe, J., et al. (2014). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers in Synaptic Neuroscience, 6, 10.
- Balu, D. T., & Coyle, J. T. (2020). d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. ACS Chemical Neuroscience, 11(6), 844-854.
- Singh, S. P., & Singh, V. (2021). D-Serine: A Cross Species Review of Safety.
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Validation & Comparative
A Comparative Guide to NMDAR Co-agonists: D-Serine vs. (R)-2-amino-3-methoxypropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the well-established N-methyl-D-aspartate receptor (NMDAR) co-agonist, D-serine, and a structurally related, novel compound, (R)-2-amino-3-methoxypropanoic acid. As direct comparative data for this compound is not available in peer-reviewed literature, this document establishes a research framework. It presents the known pharmacology of D-serine as a benchmark and outlines a scientifically-grounded, theoretical profile for its O-methylated analog based on structure-activity relationships. Furthermore, it details the necessary experimental protocols to rigorously test these hypotheses, offering a comprehensive roadmap for researchers in the field.
Introduction to NMDAR Co-agonism
The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel critical for synaptic plasticity, learning, and memory.[1][2][3][4] A unique feature of NMDARs is their requirement for a co-agonist to bind to the GluN1 subunit (historically called the "glycine site") simultaneously with glutamate binding to the GluN2 subunit for channel activation.[5][6][7] This co-agonist site is a key regulatory hub, and endogenous ligands like D-serine and glycine are crucial for normal excitatory neurotransmission.[8][9] Dysregulation of co-agonist levels is implicated in numerous neurological and psychiatric disorders, making this site a prime target for therapeutic development.[2][10] D-serine is now considered the primary endogenous co-agonist at many synapses, particularly in the forebrain, playing a vital role in processes like long-term potentiation (LTP) and excitotoxicity.[8][9][11][12]
This guide focuses on comparing D-serine with this compound, a derivative where the hydroxyl group of D-serine is replaced by a methoxy group. This seemingly minor structural change can have profound effects on receptor interaction, metabolism, and overall pharmacological profile.
Molecular Profiles and Hypothesized Interactions
D-Serine: The Established Benchmark
D-serine is an endogenous D-amino acid synthesized from L-serine by the enzyme serine racemase.[13] It binds with high affinity to the co-agonist site on the GluN1 subunit of the NMDAR.[8] Its role is not merely permissive; it actively modulates NMDAR function and is crucial for synaptic plasticity.[8][9] The concentration of D-serine in the synaptic cleft is tightly regulated by synthesis, degradation by D-amino acid oxidase (DAAO), and transport via amino acid transporters like ASCT1 and ASCT2.[13][14][15]
This compound: A Theoretical Profile
This compound is a serine derivative.[16] The key structural difference is the O-methylation of the beta-hydroxyl group. Based on established structure-activity relationships (SAR) for the NMDAR glycine site, we can formulate several hypotheses.[5][17]
-
Receptor Binding and Activity: The hydroxyl group of D-serine is a critical hydrogen bond donor in its interaction with the GluN1 binding pocket. Replacing it with a methoxy group (-OCH3) eliminates this hydrogen bond donation capability. While the oxygen atom can still act as a hydrogen bond acceptor, this modification is likely to reduce binding affinity and potentially lower efficacy compared to D-serine. The compound may act as a partial agonist or even an antagonist, depending on how the altered binding conformation affects receptor channel gating.
-
Metabolism and Pharmacokinetics: O-methylation can significantly alter metabolic stability. D-serine is a substrate for the degradative enzyme DAAO. The methoxy group may render this compound resistant to DAAO-mediated degradation, potentially leading to a longer biological half-life. This modification also increases lipophilicity, which could enhance its ability to cross the blood-brain barrier but may also alter its interaction with transporters.[15]
Comparative Data Summary
| Property | D-Serine (Established) | This compound (Hypothesized) |
| Mechanism of Action | Full co-agonist at the NMDAR GluN1 site.[8][9] | Potentially a partial agonist or antagonist at the GluN1 site due to loss of a key hydrogen bond donor. |
| Binding Affinity | High affinity. | Lower affinity than D-serine is predicted. |
| Metabolism | Degraded by D-amino acid oxidase (DAAO).[13] | Likely resistant to DAAO, potentially increasing metabolic stability. |
| Transport | Substrate for ASCT1 and ASCT2 transporters.[14][15] | Transport characteristics may be altered due to increased lipophilicity. |
| Physiological Role | Modulates synaptic plasticity, learning, and memory.[1][2] | Effects on synaptic plasticity are unknown; could be inhibitory if antagonistic. |
NMDAR Signaling Pathway
NMDAR activation initiates a cascade of intracellular events, primarily driven by the influx of Ca²⁺. This calcium signal is critical for inducing long-lasting changes in synaptic strength.
Caption: NMDAR activation pathway.
Experimental Framework for Comparison
To validate the hypothesized properties of this compound and directly compare it to D-serine, a multi-tiered experimental approach is required.
Workflow for Comparative Analysis
Caption: A multi-phase workflow for compound comparison.
Detailed Experimental Protocols
This protocol determines the potency and efficacy (full agonist, partial agonist, or antagonist) of the test compounds.
-
Objective: To measure NMDAR-mediated currents in response to the compounds using whole-cell patch-clamp electrophysiology.[18][19]
-
System: HEK293 cells expressing recombinant GluN1/GluN2A receptors or primary cultured neurons.
-
Methodology:
-
Culture cells on coverslips suitable for microscopy.
-
Establish a whole-cell patch-clamp configuration on a selected cell. Clamp the cell at a negative holding potential (e.g., -60 mV).
-
Perfuse the cell with an external solution containing a saturating concentration of glutamate (e.g., 100 µM) and zero Mg²⁺ to ensure the channel is not blocked.
-
Apply increasing concentrations of D-serine (e.g., 0.1 µM to 100 µM) to generate a dose-response curve. Record the peak inward current at each concentration.
-
Repeat step 4 with this compound.
-
To test for antagonism, apply the R-compound in the presence of a known concentration of D-serine (e.g., EC₅₀ concentration) and observe any reduction in current.
-
-
Data Analysis: Fit the dose-response data to a Hill equation to determine the EC₅₀ (potency) and I_max (efficacy) for each compound. Compare the I_max of the R-compound to that of D-serine to classify it as a full or partial agonist.
This protocol measures the concentration and half-life of the compounds in the brain of a living animal.[20][21][22]
-
Objective: To compare the brain penetration and clearance of D-serine and this compound.
-
System: Freely moving adult rats with a microdialysis guide cannula implanted in a target brain region (e.g., prefrontal cortex or striatum).[23]
-
Methodology:
-
Following recovery from surgery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to measure endogenous D-serine levels.
-
Administer D-serine or this compound systemically (e.g., via intraperitoneal injection).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-injection.
-
Analyze the concentration of each compound in the dialysate samples using high-performance liquid chromatography (HPLC) with an appropriate detection method (e.g., fluorescence).
-
-
Data Analysis: Plot the concentration of each compound in the brain over time. Calculate key pharmacokinetic parameters such as C_max (maximum concentration), T_max (time to reach C_max), and the elimination half-life.
This protocol assesses the functional consequences of administering the compounds on cognitive behaviors known to be NMDAR-dependent.[24][25][26][27]
-
Objective: To evaluate the effects of the compounds on learning and memory.
-
System: Rodents (mice or rats).
-
Assay Example (Novel Object Recognition - NOR):
-
Habituation: Allow the animal to freely explore an open field arena for 5-10 minutes for 2-3 days.
-
Training (Familiarization) Phase: Place the animal in the arena containing two identical objects. Allow exploration for a set time (e.g., 10 minutes). Administer vehicle, D-serine, or this compound 30 minutes before this phase.
-
Testing Phase: After a retention interval (e.g., 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time the animal spends exploring the novel object versus the familiar one.
-
-
Data Analysis: Calculate a discrimination index (DI = [Time_novel - Time_familiar] / [Time_novel + Time_familiar]). A positive DI indicates successful memory. Compare the DI between treatment groups. An agonist is expected to enhance memory (or rescue a deficit), while an antagonist may impair it.
Conclusion and Future Directions
D-serine is a well-validated, endogenous co-agonist of the NMDAR, essential for synaptic function. The structural analog, this compound, represents an intriguing chemical probe. Based on SAR principles, O-methylation of the critical hydroxyl group is predicted to reduce its agonist activity at the GluN1 site and increase its metabolic stability. This could result in a pharmacological profile ranging from a weak partial agonist to a competitive antagonist with a prolonged duration of action.
The experimental framework outlined in this guide provides a clear and rigorous path to test these hypotheses. By systematically progressing from in vitro receptor characterization to in vivo behavioral outcomes, researchers can elucidate the precise pharmacological nature of this compound. This work will not only define the utility of this specific compound but will also contribute to a deeper understanding of the structural requirements for ligand interaction at the NMDAR co-agonist site, aiding in the rational design of future therapeutics for a host of neurological disorders.
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Mau, T. C., et al. (2016). D-Serine Is a Substrate for Neutral Amino Acid Transporters ASCT1/SLC1A4 and ASCT2/SLC1A5, and Is Transported by Both Subtypes in Rat Hippocampal Astrocyte Cultures. PLoS One. [Link]
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ResearchGate. (n.d.). Interactions of the glycine-binding site of the NMDA receptor. ResearchGate. [Link]
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Sapkota, K., et al. (2016). Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action. Current Pharmaceutical Design. [Link]
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Swanger, S. A., et al. (2020). Positive allosteric modulators that target NMDA receptors rectify loss-of-function GRIN variants associated with neurological and neuropsychiatric disorders. PubMed Central. [Link]
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Gmelin, R., et al. (1981). (2R), (1'R) and (2R), (1'S)-2-amino-3-(1,2-dicarboxyethylthio)propanoic acids from Amanita pantherina. Antagonists of N-methyl-D-aspartic acid (NMDA) receptors. PubMed. [Link]
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Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry. [Link]
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Zhao, J., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]
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ResearchGate. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. ResearchGate. [Link]
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A Comparative Guide to NMDA Receptor Co-agonists: Glycine, D-Serine, and the Enigmatic O-methyl-D-serine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the NMDA Receptor Co-agonist Site
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory synaptic transmission and plasticity in the central nervous system. Its activation is a complex process that, unlike other ligand-gated ion channels, requires the binding of two distinct agonists: glutamate to the GluN2 subunit and a co-agonist to the GluN1 subunit.[1][2] This co-agonist site, often referred to as the "glycine site," is a critical modulator of NMDA receptor function. The occupancy of this site by an agonist is a prerequisite for the glutamate-induced opening of the ion channel, allowing for the influx of Ca²⁺ and Na⁺, which triggers downstream signaling cascades essential for processes like long-term potentiation (LTP) and long-term depression (LTD), the cellular underpinnings of learning and memory.[3][4]
Historically, glycine was considered the primary endogenous co-agonist. However, the discovery of high concentrations of D-serine in the brain has led to a paradigm shift, with D-serine now recognized as a key physiological modulator of synaptic NMDA receptors in many brain regions.[5][6][7][8] The dynamic interplay between glycine and D-serine in regulating NMDA receptor activity is an area of intense research, with implications for both normal brain function and a range of neurological and psychiatric disorders.[1][9]
This guide provides a detailed comparison of the established endogenous co-agonists, glycine and D-serine. Furthermore, it addresses the lesser-known compound, O-methyl-D-serine. It is important to note at the outset that while extensive experimental data exists for glycine and D-serine, O-methyl-D-serine is not a widely studied NMDA receptor co-agonist, and direct, peer-reviewed experimental data on its binding affinity and potency are scarce. Therefore, the discussion of O-methyl-D-serine will be largely theoretical, based on structure-activity relationships at the NMDA receptor glycine site.
The Endogenous Co-agonists: A Head-to-Head Comparison of Glycine and D-Serine
Glycine and D-serine, despite their structural similarities, exhibit distinct profiles in their interaction with the NMDA receptor, their anatomical distribution, and their regulation, suggesting specialized roles in modulating synaptic plasticity and neuronal function.
Quantitative Comparison of Co-agonist Performance
The following table summarizes key quantitative parameters for glycine and D-serine, derived from various experimental studies. These values can vary depending on the specific NMDA receptor subunit composition and the experimental conditions.
| Parameter | Glycine | D-Serine | O-methyl-D-serine |
| Binding Affinity (Ki) | ~40 nM[1] | Generally considered to have similar or slightly lower affinity than glycine. | Data not readily available. Theoretically, the methyl group could decrease binding affinity due to steric hindrance. |
| Potency (EC50) | ~1-3 µM[3] | Generally more potent than glycine (up to 3-fold more effective).[5][10] | Data not readily available. Potentially lower potency than D-serine. |
| Efficacy | Full Agonist | Full Agonist | Unknown, presumed to be an agonist if active. |
| Endogenous Role | Predominant co-agonist in the spinal cord and brainstem; may modulate extrasynaptic NMDA receptors in the forebrain.[1][11] | Primary co-agonist at synaptic NMDA receptors in the forebrain, crucial for LTP.[1][9] | Not known to be an endogenous modulator. |
O-methyl-D-serine: A Theoretical Perspective
O-methyl-D-serine is a derivative of D-serine where the hydroxyl group is replaced by a methoxy group. Due to the limited direct experimental data, its properties as an NMDA receptor co-agonist can be inferred from structure-activity relationship (SAR) studies of the glycine binding site.
The binding pocket of the GluN1 subunit accommodates small amino acids. The interaction is primarily driven by the alpha-amino and carboxyl groups, which form key hydrogen bonds. The side chain of the co-agonist occupies a specific region of the pocket.
The addition of a methyl group to the hydroxyl of D-serine introduces a bulkier, more hydrophobic moiety. This modification could have several consequences:
-
Steric Hindrance: The methoxy group may be too large to fit optimally within the binding pocket, potentially leading to a lower binding affinity (higher Ki) compared to D-serine and glycine.
-
Altered Hydrogen Bonding: The hydroxyl group of D-serine can act as both a hydrogen bond donor and acceptor. The oxygen of the methoxy group in O-methyl-D-serine can only act as a hydrogen bond acceptor, which might disrupt a critical interaction within the binding site, further reducing affinity and potentially efficacy.
-
Hydrophobicity: The increased hydrophobicity of the side chain could alter the binding kinetics and thermodynamics.
Based on these considerations, it is plausible that O-methyl-D-serine is a significantly weaker co-agonist than D-serine and glycine, or it may even act as a partial agonist or a competitive antagonist. However, without direct experimental validation, this remains speculative.
Experimental Methodologies for Co-agonist Characterization
To empirically determine and compare the pharmacological profiles of compounds like O-methyl-D-serine and glycine, two primary experimental techniques are employed: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay: Measuring Affinity
This technique directly measures the binding affinity (Ki) of a compound to the NMDA receptor's glycine site.
Protocol: Competitive [³H]glycine Binding Assay
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membranes multiple times by resuspension and centrifugation in buffer to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]glycine (the radioligand), and varying concentrations of the unlabeled test compound (e.g., O-methyl-D-serine or glycine).
-
To determine non-specific binding, a parallel set of wells should contain a saturating concentration of a known glycine site antagonist.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the concentration of the competing ligand.
-
Fit the data to a one-site or two-site competition model to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology: Assessing Potency and Efficacy
Whole-cell patch-clamp electrophysiology on cultured neurons or in brain slices allows for the functional characterization of co-agonists by measuring the ion currents mediated by NMDA receptors.
Protocol: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
-
Cell Preparation:
-
Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.
-
For slice preparations, use a vibratome to obtain thin sections of the desired brain region.
-
-
Recording Setup:
-
Place the cell culture dish or brain slice in a recording chamber on the stage of an upright microscope.
-
Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF) containing antagonists for AMPA, kainate, and GABA receptors to isolate NMDA receptor currents. The aCSF should also be nominally magnesium-free to prevent voltage-dependent block of the NMDA receptor channel at negative holding potentials.
-
-
Patch-Clamp Recording:
-
Fabricate a glass micropipette with a tip resistance of 3-5 MΩ and fill it with an intracellular solution.
-
Under visual guidance, approach a neuron with the micropipette and form a high-resistance (>1 GΩ) seal with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron's membrane potential at a negative holding potential (e.g., -60 mV).
-
-
Co-agonist Application:
-
Apply a saturating concentration of glutamate to the perfusion solution.
-
Apply varying concentrations of the co-agonist (e.g., O-methyl-D-serine or glycine) via the perfusion system.
-
Record the resulting inward currents, which are mediated by NMDA receptors.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current at each co-agonist concentration.
-
Plot the normalized current amplitude as a function of the co-agonist concentration.
-
Fit the data to the Hill equation to determine the EC50 (the concentration of the co-agonist that elicits a half-maximal response) and the Hill coefficient.
-
The maximal current elicited by the test compound relative to a known full agonist (like glycine) determines its efficacy (full vs. partial agonist).
-
Visualizing the Molecular and Experimental Landscape
To better understand the concepts discussed, the following diagrams illustrate the NMDA receptor signaling pathway and the experimental workflows.
Caption: NMDA Receptor Signaling Pathway.
Caption: Experimental Workflows for Co-agonist Characterization.
Conclusion and Future Directions
The modulation of the NMDA receptor via its co-agonist site is a nuanced and critical aspect of synaptic function. While glycine and D-serine are established as the key endogenous players with distinct physiological roles, the pharmacological landscape of this site is vast and continues to be an attractive target for therapeutic intervention in a variety of CNS disorders.
The case of O-methyl-D-serine highlights the importance of empirical data. While theoretical predictions based on structure-activity relationships are valuable for guiding research, they are no substitute for rigorous experimental validation. Future studies employing the methodologies outlined in this guide are necessary to definitively characterize the pharmacological profile of O-methyl-D-serine and other novel compounds at the NMDA receptor glycine site. A deeper understanding of how different co-agonists modulate NMDA receptor function will undoubtedly pave the way for the development of more selective and effective therapeutics for a range of debilitating neurological and psychiatric conditions.
References
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Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife. [Link][3][5]
-
The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers in Synaptic Neuroscience. [Link][1][9]
-
d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences of the United States of America. [Link][5][6][7][8][12]
-
Electrophysiological analysis of the modulation of NMDA-receptors function by D-serine and glycine in the central nervous system. Methods in Molecular Biology. [Link][6]
-
Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. Current Protocols in Pharmacology. [Link][13]
-
The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications. Current Medicinal Chemistry. [Link][14]
-
D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. The Journal of Neuroscience. [Link][2]
-
The Glycine Site on the NMDA Receptor: Structure-Activity Relationships and Therapeutic Potential. Journal of Medicinal Chemistry. [Link][15]
-
Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Biomolecules & Therapeutics. [Link][16]
-
Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS Chemical Neuroscience. [Link][17]
-
Differential regulation of NMDA receptors by d-serine and glycine in mammalian spinal locomotor networks. Journal of Physiology. [Link][11]
-
Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology. [Link][12]
-
D-Serine Is More Effective than Glycine as a Co-Agonist at NMDA Receptors of Retinal Ganglion Cells. Investigative Ophthalmology & Visual Science. [Link][10]
-
The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle. Proceedings of the National Academy of Sciences of the United States of America. [Link][18]
-
The rise and fall of the D-serine-mediated gliotransmission hypothesis. Journal of Neurochemistry. [Link][19]
-
Identity of the NMDA receptor coagonist is synapse specific and developmentally regulated in the hippocampus. Proceedings of the National Academy of Sciences of the United States of America. [Link][4]
-
A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. Journal of Neurochemistry. [Link][20]
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Validating the Mechanism of Action of O-methyl-D-serine: A Comparative Guide for Neuropharmacology Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of O-methyl-D-serine, a synthetic derivative of the endogenous neuromodulator D-serine. The primary hypothesis is that O-methyl-D-serine acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine co-agonist binding site on the GluN1 subunit.
This document will objectively compare the expected performance of O-methyl-D-serine with the well-characterized endogenous co-agonists, D-serine and glycine, across a multi-tiered experimental approach. Each section will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present anticipated data in a comparative format to facilitate clear interpretation.
Introduction: The Rationale for Investigating O-methyl-D-serine
The NMDA receptor, a crucial player in excitatory neurotransmission, is unique in its requirement for dual agonists: glutamate binding to the GluN2 subunit and a co-agonist, typically D-serine or glycine, binding to the GluN1 subunit.[1][2] This "coincidence detection" mechanism is fundamental to synaptic plasticity, learning, and memory.[3] Dysregulation of NMDA receptor function is implicated in a range of neurological and psychiatric disorders, making it a key therapeutic target.[3]
D-serine is a potent endogenous co-agonist at the NMDA receptor's glycine binding site.[1][4] O-methyl-D-serine, as a structural analog of D-serine, is hypothesized to interact with this same site. The methylation of the hydroxyl group may alter its binding affinity, efficacy, and pharmacokinetic profile, potentially offering therapeutic advantages over the native compound. This guide outlines the essential experiments to rigorously test this hypothesis.
In Vitro Validation: Receptor Binding and Functional Activity
The initial validation of O-methyl-D-serine's mechanism of action should be performed in controlled in vitro systems to directly assess its interaction with the NMDA receptor.
Radioligand Binding Assays: Quantifying Affinity for the Glycine Site
Experimental Rationale: Competitive radioligand binding assays are a direct measure of a compound's ability to bind to a specific receptor site. By using a radiolabeled ligand known to bind to the NMDA receptor's glycine site (e.g., [³H]glycine or a high-affinity antagonist), we can determine the binding affinity (Ki) of O-methyl-D-serine and compare it to that of D-serine and glycine.
Experimental Workflow:
Figure 1: Workflow for competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Preparation of Synaptosomal Membranes:
-
Homogenize rat forebrain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomal membranes.
-
Wash the pellet multiple times with buffer to remove endogenous ligands.
-
-
Binding Assay:
-
In a multi-well plate, combine the synaptosomal membranes, a fixed concentration of a radiolabeled glycine site ligand (e.g., [³H]glycine), and increasing concentrations of the unlabeled test compounds (O-methyl-D-serine, D-serine, or glycine).
-
Incubate the mixture at a controlled temperature to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
-
Determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Data Summary (Hypothetical):
| Compound | Ki (µM) at Glycine Site | Relative Affinity |
| D-serine | 0.1 - 0.5 | High |
| Glycine | 0.5 - 1.5 | Moderate |
| O-methyl-D-serine | To be determined | Hypothesized to be moderate to high |
Whole-Cell Patch-Clamp Electrophysiology: Assessing Functional Activity
Experimental Rationale: Electrophysiology provides a functional readout of NMDA receptor activation by measuring the ion flow through the receptor channel.[5] This technique allows for the determination of a compound's efficacy (agonist, partial agonist, or antagonist) and potency (EC50).
Experimental Workflow:
Figure 2: Workflow for whole-cell patch-clamp electrophysiology.
Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.
-
Transfer the coverslip with cultured neurons or the brain slice to a recording chamber on an inverted microscope.
-
-
Recording Setup:
-
Continuously perfuse the chamber with an artificial cerebrospinal fluid (aCSF) containing blockers of non-NMDA glutamate receptors (e.g., CNQX) and voltage-gated sodium and potassium channels to isolate NMDA receptor currents.
-
Use borosilicate glass pipettes filled with an internal solution to form a high-resistance seal with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Hold the neuron at a negative membrane potential (e.g., -60 mV) to maintain the Mg2+ block of the NMDA receptor.
-
Apply a saturating concentration of glutamate to the perfusion solution.
-
Apply increasing concentrations of the test compounds (O-methyl-D-serine, D-serine, or glycine) and record the resulting inward currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current at each concentration of the test compound.
-
Normalize the current responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., D-serine).
-
Plot the normalized current as a function of the log concentration of the test compound to generate a dose-response curve.
-
Fit the data to the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the maximal response (% of D-serine).
-
Comparative Data Summary (Hypothetical):
| Compound | EC50 (µM) | Maximal Response (% of D-serine) | Classification |
| D-serine | 1 - 5 | 100% | Full Agonist |
| Glycine | 5 - 15 | ~90-100% | Full Agonist |
| O-methyl-D-serine | To be determined | To be determined | Hypothesized to be a partial or full agonist |
In Vivo Validation: Assessing Effects in a Physiological Context
In vivo studies are crucial to understand how O-methyl-D-serine behaves in a complex biological system, including its ability to cross the blood-brain barrier and modulate NMDA receptor activity in the living brain.
In Vivo Microdialysis: Measuring Extracellular Concentrations
Experimental Rationale: In vivo microdialysis allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals.[6][7] This technique can be used to determine if systemically administered O-methyl-D-serine reaches the brain and to measure its effect on the extracellular concentrations of endogenous D-serine and glycine.
Experimental Workflow:
Figure 3: Workflow for in vivo microdialysis.
Detailed Protocol: In Vivo Microdialysis
-
Surgical Implantation:
-
Anesthetize a rodent (e.g., rat or mouse) and stereotaxically implant a microdialysis guide cannula targeting a brain region rich in NMDA receptors (e.g., hippocampus or prefrontal cortex).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate.
-
Collect baseline dialysate samples to establish basal extracellular concentrations of amino acids.
-
Administer O-methyl-D-serine or a vehicle control systemically (e.g., intraperitoneally).
-
Continue to collect dialysate samples at regular intervals post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for concentrations of O-methyl-D-serine, D-serine, and glycine using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
-
Data Analysis:
-
Calculate the percentage change in the extracellular concentrations of each amino acid from baseline following the administration of O-methyl-D-serine or vehicle.
-
Determine the peak concentration and the time course of O-methyl-D-serine in the brain extracellular fluid.
-
Comparative Data Summary (Hypothetical):
| Compound Administered | Peak Brain Concentration of O-methyl-D-serine (µM) | Change in Extracellular D-serine | Change in Extracellular Glycine |
| Vehicle | Not Applicable | No significant change | No significant change |
| O-methyl-D-serine | To be determined | Potential for displacement, leading to an increase | Potential for displacement, leading to an increase |
Signaling Pathway and Conclusion
The collective data from these experiments will provide a robust validation of O-methyl-D-serine's mechanism of action.
Figure 4: Simplified signaling pathway of NMDA receptor activation.
References
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Mothet, J. P., et al. (2000). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences, 97(9), 4926-4931. [Link]
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Hashimoto, K., et al. (2000). Effects of N-methyl-D-aspartate, kainate or veratridine on extracellular concentrations of free D-serine and L-glutamate in rat striatum: an in vivo microdialysis study. Neuroscience Letters, 299(1-2), 147-150. [Link]
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Emdad, L., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), e57766. [Link]
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Wolosker, H., et al. (2002). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. PNAS, 97(9), 4926-4931. [Link]
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Turpin, F., et al. (2012). Electrophysiological analysis of the modulation of NMDA-receptors function by D-serine and glycine in the central nervous system. Methods in Molecular Biology, 794, 299-312. [Link]
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Martineau, M., et al. (2014). D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers in Synaptic Neuroscience, 6, 2. [Link]
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Berger, A. J., et al. (2003). Active release of glycine or D-serine saturates the glycine site of NMDA receptors at the cerebellar mossy fibre to granule cell synapse. The Journal of Physiology, 548(3), 805-815. [Link]
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Hashimoto, A., et al. (1995). Extracellular concentration of endogenous free D-serine in the rat brain as revealed by in vivo microdialysis. Neuroscience, 66(3), 635-643. [Link]
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Rosenberg, D., et al. (2010). Neuronal release of d-serine: a physiological pathway controlling extracellular d-serine concentration. The FASEB Journal, 24(8), 2951-2961. [Link]
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Balu, D. T., et al. (2014). d-Serine differently modulates NMDA receptor function in rat CA1 hippocampal pyramidal cells and interneurons. The Journal of Physiology, 592(2), 259-275. [Link]
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Horio, M., et al. (2011). Levels of D-serine in the brain and peripheral organs of serine racemase (Srr) knock-out mice. Neurochemistry International, 59(6), 853-860. [Link]
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Paoletti, P., et al. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. [Link]
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Hansen, K. B., et al. (2021). Subtype-specific conformational landscape of NMDA receptor gating. Cell Reports, 34(11), 108846. [Link]
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Ciric, D., et al. (2021). D-serine Inhibits Non-ionotropic NMDA Receptor Signaling. bioRxiv. [Link]
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Ben-Ami, H. C., et al. (2012). Electrophysiological analysis of the modulation of NMDA-receptors function by D-serine and glycine in the central nervous system. Methods in Molecular Biology, 794, 299-312. [Link]
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Ghasemzadeh, M. R., et al. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 58019. [Link]
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Zhang, C., et al. (2022). Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife, 11, e79366. [Link]
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Errico, F., et al. (2015). Investigating brain D-serine: advocacy for good practices. Molecular Brain, 8, 78. [Link]
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Wolosker, H., et al. (2008). D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration. Cellular and Molecular Neurobiology, 28(4), 451-462. [Link]
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MacLeod, A. M., et al. (1995). Effects of a partial agonist and a full antagonist acting at the glycine site of the NMDA receptor on inflammation-induced mechanical hyperalgesia in rats. British Journal of Pharmacology, 116(1), 1811-1818. [Link]
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Smith, K. M., et al. (2018). D-Serine: A Cross Species Review of Safety. Frontiers in Psychiatry, 9, 62. [Link]
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Wolosker, H. (2018). D-Serine in neurobiology: CNS neurotransmission and neuromodulation. Amino Acids, 50(3), 323-324. [Link]
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Bruns, A., et al. (2018). Differential regulation of NMDA receptors by d-serine and glycine in mammalian spinal locomotor networks. The Journal of Physiology, 596(10), 1883-1899. [Link]
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Lin, C. H., et al. (2024). The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. International Journal of Molecular Sciences, 25(8), 4301. [Link]
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Miyamoto, Y., et al. (2012). Modulation of extracellular d-serine content by calcium permeable AMPA receptors in rat medial prefrontal cortex as revealed by in vivo microdialysis. Neurochemistry International, 61(4), 552-558. [Link]
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Dolino, D., et al. (2024). d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. bioRxiv. [Link]
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A Comparative Analysis of the Biological Activity of (R)- and (L)-2-Amino-3-methoxypropanoic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Chirality's Decisive Role in Biological Function
Chirality, the property of "handedness" in molecules, is a fundamental principle in pharmacology. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities due to the stereospecific nature of their interactions with biological targets such as enzymes and receptors. This guide focuses on the enantiomers of 2-amino-3-methoxypropanoic acid, derivatives of the amino acid serine, to explore how a single stereocenter dictates their physiological effects. While the L-enantiomer is primarily utilized as a building block in synthetic chemistry, emerging research has highlighted the potent and specific bioactivity of the R-enantiomer, particularly in the central nervous system.
(R)-2-Amino-3-methoxypropanoic Acid: A Profile in Anticonvulsant Activity
The most significant and well-documented biological activity of this compound and its derivatives is their potential as anticonvulsant agents. Seminal work in this area has demonstrated that specific derivatives of the (R)-enantiomer exhibit potent activity in preclinical models of epilepsy.
Key Experimental Findings:
A pivotal study by Andurkar et al. (1998) established a stereospecific route to synthesize derivatives of this compound and evaluated their anticonvulsant properties. A key derivative, (R)-N-benzyl-2-acetamido-3-methoxypropionamide , demonstrated significant anticonvulsant activity.[1]
Table 1: Anticonvulsant Activity of a Key this compound Derivative
| Compound | Animal Model | Administration Route | ED50 (mg/kg) |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Mice (MES test) | Intraperitoneal (ip) | >30, <100 |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Rats (MES test) | Oral (po) | Excellent Seizure Protection |
MES: Maximal Electroshock Seizure test. Data extracted from Andurkar et al., 1998.
The study highlights that the anticonvulsant effect is stereospecific to the (R)-configuration. While a precise mechanism of action was not fully elucidated in this initial work, the structural similarity of the parent compound, D-serine, to the NMDA receptor co-agonist site suggests a potential interaction with excitatory neurotransmission pathways.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Male albino mice (e.g., CF-1 strain), 18-25 g.
-
Drug Administration: The test compound, (R)-N-benzyl-2-acetamido-3-methoxypropionamide, is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., saline or a suitable solvent) is administered to a separate group of animals.
-
Time to Peak Effect: Animals are tested at a predetermined time after drug administration, corresponding to the expected time of peak drug effect.
-
Induction of Seizure: A maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear clip electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extensor component of the seizure is recorded. Protection is defined as the absence of this component.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic extensor seizure, is calculated using probit analysis.
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
(L)-2-Amino-3-methoxypropanoic Acid: A Versatile Tool in Peptide Synthesis and Drug Discovery
In stark contrast to its (R)-enantiomer, the biological activity of (L)-2-amino-3-methoxypropanoic acid is not defined by a direct pharmacological effect but rather by its utility as a specialized building block in synthetic chemistry. Its primary application is in the synthesis of peptides and peptidomimetics, where the O-methyl group offers distinct advantages.[2]
Key Applications:
-
Enhanced Stability: The methylation of the serine hydroxyl group prevents potential side reactions such as O-acylation and dehydration that can occur during peptide synthesis. This leads to higher yields and purity of the final peptide product.
-
Increased Solubility: The methoxy group can improve the solubility of the resulting peptide in a wider range of solvents, facilitating purification and handling.[2]
-
Structural Modification: The incorporation of O-methyl-L-serine into a peptide sequence introduces a subtle structural modification that can influence the peptide's conformation and, consequently, its binding affinity to its biological target. This makes it a valuable tool in structure-activity relationship (SAR) studies for drug discovery.[2]
-
Development of Therapeutic Peptides: Researchers have utilized Fmoc-O-methyl-L-serine in the development of therapeutic peptides, including those targeting neurological disorders and cancer.[2]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-O-methyl-L-serine
This protocol outlines the general steps for incorporating Fmoc-O-methyl-L-serine into a peptide chain using solid-phase synthesis.
Methodology:
-
Resin Preparation: A suitable solid support (e.g., Rink amide resin) is deprotected to expose the free amino group.
-
Amino Acid Coupling: The carboxyl group of Fmoc-O-methyl-L-serine is activated (e.g., using HBTU/HOBt) and then coupled to the deprotected amino group on the resin. The reaction is monitored for completion (e.g., using a Kaiser test).
-
Fmoc Deprotection: The Fmoc protecting group on the newly added O-methyl-L-serine is removed using a mild base (e.g., 20% piperidine in DMF) to expose the free amino group for the next coupling cycle.
-
Chain Elongation: Steps 2 and 3 are repeated with subsequent Fmoc-protected amino acids to elongate the peptide chain.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Comparative Analysis and Future Directions
The biological activities of (R)- and (L)-2-amino-3-methoxypropanoic acid are starkly divergent. The (R)-enantiomer and its derivatives show promise as centrally acting anticonvulsant agents, a property likely stemming from its specific stereochemical configuration that allows for interaction with neuronal targets. In contrast, the (L)-enantiomer serves as a valuable tool in synthetic chemistry, enabling the creation of modified peptides with improved properties.
Table 2: Summary of Biological Activities
| Enantiomer | Primary Biological Role | Key Applications/Effects |
| This compound | Anticonvulsant Agent | Potential treatment for epilepsy; interacts with CNS targets. |
| (L)-2-Amino-3-methoxypropanoic acid | Synthetic Building Block | Enhances stability and solubility of synthetic peptides; used in drug discovery (SAR studies). |
A significant gap in the current body of research is the lack of direct comparative studies of these two enantiomers in the same biological assays. While the anticonvulsant activity of the (R)-enantiomer is established, it is unknown if the (L)-enantiomer possesses any, albeit weaker, activity in the same models. Conversely, the utility of the (R)-enantiomer as a building block in peptide synthesis has not been explored to the same extent as its (L)-counterpart.
Future research should focus on a head-to-head comparison of these enantiomers in a variety of biological assays. Investigating the binding profile of both enantiomers at the NMDA receptor and other potential CNS targets would provide crucial insights into the mechanism of action of the (R)-enantiomer's anticonvulsant effects and definitively determine if the (L)-enantiomer is truly devoid of such activity. Such studies will not only deepen our understanding of the stereochemical requirements for activity at these targets but could also open new avenues for the development of novel therapeutics.
References
- Andurkar, S. V., Stables, J. P., & Kohn, H. (1998). Synthesis and anticonvulsant activities of (R)-(O)-methylserine derivatives. Tetrahedron: Asymmetry, 9(21), 3841–3854.
- Andurkar, S. V., Stables, J. P., & Kohn, H. (1998). This study establishes an efficient, stereospecific route to the potent anticonvulsant agent (R)-N-benzyl- 2-acetamido-3-methoxypropionamide ((R)-2). Tetrahedron: Asymmetry, 9(21), 3841-3854.
-
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A Comparative Guide to the Receptor Cross-Reactivity of O-methyl-D-serine
This guide provides a comprehensive analysis of the receptor cross-reactivity of O-methyl-D-serine, a derivative of the endogenous N-methyl-D-aspartate (NMDA) receptor co-agonist, D-serine. As direct experimental data on the cross-reactivity of O-methyl-D-serine is limited in publicly available literature, this guide establishes a comparative framework based on the well-documented receptor interaction profile of its parent compound, D-serine. We will explore the known interactions of D-serine with its primary target, the NMDA receptor, and its reported effects on other glutamate receptors. This will be followed by an expert analysis of how the O-methylation of the serine hydroxyl group may influence its binding affinity and functional activity at these receptors.
This document is intended for researchers, scientists, and drug development professionals engaged in the study of glutamatergic neurotransmission and the development of novel therapeutics targeting glutamate receptors.
O-methyl-D-serine: A Structurally Modified Neuromodulator
O-methyl-D-serine is a derivative of D-serine where the hydroxyl group is replaced by a methoxy group[1][2]. This modification can significantly alter the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and metabolic stability. Such alterations are crucial in drug design as they can influence a compound's pharmacokinetic and pharmacodynamic profile. In the context of receptor interaction, the O-methylation of D-serine is expected to impact its binding affinity and selectivity for various receptors.
The Primary Target: The NMDA Receptor Glycine Site
The NMDA receptor, a key player in excitatory synaptic transmission, requires the binding of both glutamate and a co-agonist for its activation[3][4][5]. The co-agonist binding site, often referred to as the "glycine site," can be occupied by either glycine or D-serine[3][5][6]. D-serine is often considered the primary endogenous co-agonist at synaptic NMDA receptors and is crucial for synaptic plasticity and normal brain function[5][7][8].
O-methyl-D-serine, as a derivative of D-serine, is hypothesized to primarily target the glycine site of the NMDA receptor. However, the methylation of the hydroxyl group, which is known to form important hydrogen bonds within the binding pocket of the GluN1 subunit, will likely alter its binding affinity compared to D-serine.
Potential Cross-Reactivity with Other Glutamate Receptors
While the primary focus for D-serine and its derivatives is the NMDA receptor, studies have indicated potential interactions with other glutamate receptors, albeit with lower affinity. Understanding these off-target effects is critical for a comprehensive pharmacological profile.
AMPA and Kainate Receptors
AMPA and kainate receptors are other classes of ionotropic glutamate receptors that mediate fast excitatory neurotransmission[9][10][11]. Some studies have suggested that D-serine can modulate the function of AMPA and kainate receptors. For instance, research has shown that D-serine can inhibit non-NMDA ionotropic glutamate receptors in retinal neurons[12]. The degradation of endogenous D-serine was found to enhance kainate- and AMPA-receptor-mediated responses, suggesting an inhibitory role[12].
The O-methylation of D-serine could potentially alter this interaction. The change in the hydrogen bonding capability and the increased steric bulk of the methoxy group compared to the hydroxyl group might reduce its affinity for AMPA and kainate receptors, potentially leading to a more selective NMDA receptor ligand.
Metabotropic Glutamate Receptors (mGluRs)
Metabotropic glutamate receptors are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling pathways[13]. While there is less evidence for direct, high-affinity binding of D-serine to mGluRs, the complexity of glutamatergic signaling allows for indirect modulation. A study on the selectivity of mGluRs found that L-serine-O-phosphate, a structurally related compound, can act as an agonist at Group III mGluRs and an antagonist at Group I and II mGluRs[14]. This suggests that serine derivatives can interact with the ligand-binding domains of mGluRs.
The impact of O-methylation on D-serine's potential interaction with mGluRs is speculative without direct experimental data. The modification could either enhance or diminish its affinity for certain mGluR subtypes, depending on the specific steric and electronic requirements of the binding pocket.
Delta Receptors
Delta receptors (GluD1 and GluD2) are considered members of the ionotropic glutamate receptor superfamily based on sequence homology, but they do not form functional glutamate-gated channels on their own[15]. Interestingly, recent research has shown that GluD2 receptors can form glycine- and D-serine-gated cation channels when complexed with cerebellin-1 and neurexin-1β[15]. This finding opens up a new avenue for potential cross-reactivity of D-serine and its analogs.
The O-methyl group on O-methyl-D-serine could influence its ability to gate these channels, potentially acting as an agonist, antagonist, or modulator.
Comparative Binding Affinity and Functional Activity (Hypothetical)
The following table provides a hypothetical comparison of the binding affinity (Ki) and functional activity (EC50/IC50) of D-serine and O-methyl-D-serine at various glutamate receptors. It is important to reiterate that the values for O-methyl-D-serine are speculative and intended to guide experimental design.
| Receptor Subtype | Ligand | Predicted Binding Affinity (Ki) | Predicted Functional Activity (EC50/IC50) | Rationale for Prediction |
| NMDA (GluN1/GluN2) | D-Serine | Low µM | Low µM (Co-agonist) | Well-established endogenous co-agonist. |
| O-methyl-D-serine | Potentially higher or lower µM | Potentially altered co-agonist or antagonistic activity | O-methylation disrupts a key hydrogen bond, which could decrease affinity. However, other interactions or reduced desolvation penalty could potentially increase affinity. Functional outcome would depend on how the conformational change upon binding affects channel gating. | |
| AMPA | D-Serine | High µM to mM | High µM to mM (Inhibitory)[12] | Low-affinity interaction reported in specific neuronal populations. |
| O-methyl-D-serine | Likely > mM | Likely > mM (Potentially reduced inhibition) | Increased steric hindrance and loss of hydrogen bonding capability of the side chain would likely further decrease the already low affinity. | |
| Kainate | D-Serine | High µM to mM | High µM to mM (Inhibitory)[12] | Similar to AMPA receptors, a low-affinity interaction has been observed. |
| O-methyl-D-serine | Likely > mM | Likely > mM (Potentially reduced inhibition) | Similar to the reasoning for AMPA receptors, the structural modification is expected to disfavor binding. | |
| mGluRs | D-Serine | No significant direct binding reported | No significant direct activity reported | Limited evidence for direct interaction. |
| O-methyl-D-serine | Unknown | Unknown | The larger, less polar side chain might favor interaction with certain mGluR subtypes, but this is highly speculative. | |
| Delta (GluD2) | D-Serine | µM range | µM range (Agonist in complex)[15] | Shown to gate GluD2 channels when complexed with auxiliary proteins. |
| O-methyl-D-serine | Unknown | Unknown | The methoxy group could either facilitate or hinder the conformational changes required for channel gating. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of O-methyl-D-serine, a series of well-established experimental workflows should be employed.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the binding affinity of a test compound for a specific receptor[16][17].
Objective: To determine the equilibrium dissociation constant (Ki) of O-methyl-D-serine for various glutamate receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing a high density of the target receptor (e.g., NMDA, AMPA, kainate receptors) or from specific brain regions.
-
Competitive Binding: Incubate the membrane preparation with a fixed concentration of a high-affinity radioligand for the target receptor (e.g., [³H]CGP 39653 for the NMDA receptor glycine site) and increasing concentrations of the unlabeled test compound (O-methyl-D-serine).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using rapid filtration through glass fiber filters[16].
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion channel activity in response to ligand application, providing functional data on agonism, antagonism, and modulation[18][19][20][21].
Objective: To characterize the functional effects of O-methyl-D-serine on NMDA, AMPA, and kainate receptors.
Methodology:
-
Cell Preparation: Use cultured neurons or transfected cell lines (e.g., HEK293 cells) expressing the desired receptor subunits.
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a single cell.
-
Ligand Application: Apply a known agonist of the target receptor (e.g., glutamate and D-serine for NMDA receptors) to elicit a baseline current.
-
Co-application or Pre-application of Test Compound: Co-apply or pre-apply O-methyl-D-serine with the agonist to determine if it potentiates, inhibits, or has no effect on the agonist-evoked current. To test for direct agonist activity, apply O-methyl-D-serine in the absence of other agonists.
-
Data Analysis: Measure the peak amplitude and kinetics of the evoked currents. Construct dose-response curves to determine EC50 or IC50 values.
Diagram of NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor signaling cascade.
Calcium Imaging
Calcium imaging is a powerful technique to assess the activity of calcium-permeable ion channels like NMDA receptors and some AMPA/kainate receptors in a population of cells[22][23][24].
Objective: To screen for agonist or antagonist activity of O-methyl-D-serine at calcium-permeable glutamate receptors.
Methodology:
-
Cell Loading: Load cultured neurons or transfected cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Record the baseline fluorescence intensity of the cells.
-
Stimulation: Apply a known agonist to induce an increase in intracellular calcium, which is detected as a change in fluorescence.
-
Application of Test Compound: Apply O-methyl-D-serine alone to test for agonist activity, or in the presence of an agonist to test for modulatory or antagonistic effects.
-
Data Analysis: Quantify the changes in fluorescence intensity over time. Compare the amplitude of the calcium transients in the presence and absence of the test compound.
Conclusion and Future Directions
The pharmacological profile of O-methyl-D-serine is predicted to be primarily centered on the NMDA receptor, though with potentially altered affinity and efficacy compared to its parent compound, D-serine. The O-methylation is likely to reduce its already low affinity for AMPA and kainate receptors, potentially increasing its selectivity for the NMDA receptor. However, these predictions require rigorous experimental validation.
Future research should focus on conducting the detailed binding and functional assays outlined in this guide. A comprehensive understanding of the cross-reactivity of O-methyl-D-serine is essential for its potential development as a research tool or therapeutic agent. Such studies will not only elucidate the specific pharmacological properties of this compound but also provide valuable insights into the structure-activity relationships at the glycine site of the NMDA receptor and other glutamate receptors.
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The Rational Design of NMDA Receptor Modulators: A Comparative Guide to D-Serine Analogs and Other Non-Proteinogenic Amino Acids
For researchers and drug development professionals navigating the complexities of central nervous system (CNS) therapeutics, the N-methyl-D-aspartate (NMDA) receptor represents a target of profound significance and challenge. Its role in synaptic plasticity, learning, and memory is well-established, yet its modulation requires a delicate touch to enhance function without inducing excitotoxicity.[1][2] This guide provides an in-depth comparison of several non-proteinogenic amino acids (NPAAs) that modulate the NMDA receptor, with a special focus on the endogenous co-agonist D-serine and its rationally designed analog, O-methyl-D-serine.
Non-proteinogenic amino acids—those not encoded in the standard genetic code—offer a vast chemical toolbox to overcome the limitations of natural peptides and small molecules, such as poor metabolic stability and bioavailability.[3][4][5][6] By incorporating unique structural modifications, scientists can fine-tune pharmacological properties to create more effective and durable therapeutics.[7] This guide will dissect the mechanisms, comparative performance, and experimental evaluation of key NPAAs that target the NMDA receptor's glycine modulatory site, providing field-proven insights for your research endeavors.
The Endogenous Co-Agonist: D-Serine as a Therapeutic Benchmark
The activation of the NMDA receptor is a unique event in neurotransmission, requiring the binding of not only the primary neurotransmitter, glutamate, but also a co-agonist at the glycine modulatory site on the GluN1 subunit.[3][5][6] For many years, glycine was assumed to be the primary endogenous ligand. However, extensive research has revealed that the D-isomer of serine, D-serine, is a more potent and often dominant endogenous co-agonist in many brain regions, particularly those enriched with NMDA receptors like the hippocampus and cortex.[4][8][9][10][11]
Synthesized from L-serine by the enzyme serine racemase, primarily in astrocytes and neurons, D-serine is a critical "gliotransmitter" that shapes synaptic plasticity and neuronal communication.[5][6][12][13][14] Its physiological importance has made it a focal point for therapeutic development, particularly for conditions linked to NMDA receptor hypofunction, such as schizophrenia.[8][15][16]
However, D-serine itself has therapeutic limitations. A key challenge is its rapid degradation by the enzyme D-amino acid oxidase (DAAO), which is highly active in the periphery and brain.[17][18] This rapid metabolism leads to a short biological half-life, requiring high doses in clinical settings, which can be associated with safety concerns like nephrotoxicity observed in preclinical rat models.[19]
The Medicinal Chemistry Approach: O-methyl-D-serine as a Case for Improved Stability
To overcome the metabolic instability of D-serine, medicinal chemists employ a classic strategy: blocking the site of metabolism. The hydroxyl group of D-serine is a primary target for modification. By methylating this group to create O-methyl-D-serine , the molecule is no longer a substrate for DAAO. This structural modification is hypothesized to confer several key advantages:
-
Enhanced Metabolic Stability: Resistance to degradation by DAAO should significantly increase the compound's half-life.
-
Improved Pharmacokinetics: A longer half-life and potentially increased lipophilicity could lead to more stable plasma concentrations and enhanced penetration across the blood-brain barrier.
-
Lower Dosing & Improved Safety: Improved stability and brain availability could allow for lower, less frequent dosing, potentially mitigating the risk of off-target effects.
While this rationale is scientifically sound and represents a promising drug design strategy, it is crucial to note that comprehensive, publicly available experimental data directly comparing the NMDA receptor activity and pharmacokinetic profile of O-methyl-D-serine against its parent compound and other modulators is limited. Therefore, this guide will focus on comparing the well-characterized alternatives to provide the necessary context for appreciating the potential of such rationally designed analogs.
A Comparative Analysis of Key NMDA Receptor Modulators
To understand the landscape, we will compare D-serine with two other widely studied non-proteinogenic amino acids that modulate the NMDA receptor through distinct mechanisms: D-cycloserine and Sarcosine .
Mechanism of Action at the NMDA Receptor Synapse
The functional outcome of NMDA receptor modulation depends critically on how a compound interacts with the receptor and its surrounding synaptic machinery.
-
D-Serine: Acts as a full agonist at the glycine site (GluN1 subunit). Its availability, controlled by synthesis (serine racemase) and degradation (DAAO), dictates the receptor's readiness to be activated by glutamate.
-
D-Cycloserine: A structural analog of D-alanine, it acts as a partial agonist at the glycine site.[8] This means it binds to the site and provides a sub-maximal level of activation compared to a full agonist like D-serine. This can be beneficial in preventing over-activation and potential excitotoxicity.
-
Sarcosine (N-methylglycine): Exhibits a dual mechanism. It is a competitive inhibitor of the glycine transporter type 1 (GlyT1) , a protein responsible for clearing glycine from the synaptic cleft.[17][19] By blocking GlyT1, sarcosine increases the synaptic concentration of endogenous glycine, thereby enhancing NMDA receptor activation. It also appears to function as a weak co-agonist at the receptor itself.[17]
Caption: Workflow for an in vitro NMDA receptor calcium flux assay.
Conclusion and Future Directions
The modulation of the NMDA receptor via its glycine co-agonist site remains a highly viable strategy for the development of novel CNS therapeutics. This guide highlights the distinct approaches offered by different non-proteinogenic amino acids:
-
D-Serine provides the benchmark as the potent, endogenous full agonist, but its therapeutic utility is hampered by rapid metabolism.
-
D-Cycloserine offers a "safety valve" through partial agonism, reducing the risk of over-activation, but this may also limit its maximal therapeutic efficacy.
-
Sarcosine presents an elegant, indirect approach by inhibiting glycine reuptake, leveraging the brain's own glycine supply. Clinical data suggests this may be a highly effective strategy.
The logical next step in this field is the development of metabolically robust, brain-penetrant D-serine analogs like O-methyl-D-serine . The scientific rationale is compelling: by blocking DAAO-mediated degradation, such compounds could offer the full agonist power of D-serine with a superior pharmacokinetic profile, potentially leading to a more effective and safer therapeutic.
However, a hypothesis is not data. The advancement of O-methyl-D-serine and similar analogs from promising concept to viable clinical candidate requires rigorous, head-to-head experimental validation using protocols such as the one detailed here. Researchers are encouraged to pursue these studies to fill the current knowledge gap and unlock the full potential of this important class of neuromodulators.
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A Comparative Guide to NMDA Receptor Modulators: Efficacy of Endogenous Co-agonists versus Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of various N-methyl-D-aspartate (NMDA) receptor modulators. While the initial query focused on (R)-2-amino-3-methoxypropanoic acid, our comprehensive review of the scientific literature reveals its primary role as a chemical intermediate in the synthesis of the anticonvulsant Lacosamide. Crucially, the mechanism of action for Lacosamide is not mediated by the NMDA receptor, but rather through the enhancement of slow inactivation of voltage-gated sodium channels[1][2][3][4]. Consequently, a direct efficacy comparison of this compound with established NMDA receptor modulators is not feasible based on current data.
Instead, this guide will focus on a comparative analysis of well-characterized NMDA receptor modulators, providing a framework for understanding their distinct mechanisms and efficacies. We will explore the roles of the endogenous co-agonists D-serine and glycine, and the non-competitive antagonist ketamine, supported by experimental data and detailed protocols.
The NMDA Receptor: A Complex Target for Neuromodulation
The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system. Its activation is unique in that it requires the simultaneous binding of two agonists: glutamate and a co-agonist, which can be either glycine or D-serine[5]. This coincidence detection mechanism, coupled with its voltage-dependent block by magnesium ions, allows the NMDA receptor to play a pivotal role in synaptic plasticity, learning, and memory. However, its dysregulation is also implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention.
The receptor is a heterotetrameric complex, typically composed of two GluN1 subunits and two GluN2 subunits. The glutamate binding site is located on the GluN2 subunits, while the co-agonist binding site, often referred to as the "glycine site," resides on the GluN1 subunits. The specific combination of GluN2 subunits (A-D) confers distinct pharmacological and biophysical properties to the receptor complex.
Comparative Efficacy of NMDA Receptor Modulators
The efficacy of an NMDA receptor modulator is determined by its ability to either enhance or inhibit receptor function. This can be quantified through various experimental parameters, including binding affinity (Ki), the concentration required for a half-maximal response (EC50 for agonists) or inhibition (IC50 for antagonists).
Co-agonists: D-Serine and Glycine
Both D-serine and glycine act as essential co-agonists at the GluN1 subunit, enabling channel opening upon glutamate binding. While both are endogenous, their relative contribution and potency can vary depending on the brain region and developmental stage.
-
D-Serine: Often considered the primary endogenous co-agonist at synaptic NMDA receptors in many brain regions. It is synthesized from L-serine by the enzyme serine racemase. Studies have shown that D-serine is a potent co-agonist, and its removal can significantly attenuate NMDA receptor-mediated neurotransmission[6]. At high concentrations, D-serine can also exhibit inhibitory effects by competing with glutamate at the GluN2A subunit[7][8].
-
Glycine: While also a crucial co-agonist, glycine's role can be more prominent at extrasynaptic NMDA receptors. Its concentration in the synaptic cleft is tightly regulated by glycine transporters. Glycine demonstrates high affinity for its binding site, with EC50 values in the sub-micromolar to low micromolar range[5][9].
Non-competitive Antagonist: Ketamine
Ketamine is a dissociative anesthetic that acts as a non-competitive antagonist of the NMDA receptor. Its mechanism involves blocking the open ion channel, thereby preventing the influx of cations like Ca²⁺. This "open-channel block" is use-dependent, meaning ketamine can only bind when the receptor is activated by both glutamate and a co-agonist.
-
Ketamine: It exhibits a moderate binding affinity and a relatively fast "off-rate," which contributes to its clinical profile[10]. The S(+) enantiomer of ketamine generally shows a higher affinity for the NMDA receptor than the R(-) enantiomer[11]. Its rapid antidepressant effects are a subject of intense research, with clinical trials demonstrating its efficacy in treatment-resistant depression[12][13][14].
Quantitative Comparison of Efficacy
The following table summarizes key efficacy parameters for D-serine, glycine, and ketamine, derived from electrophysiological and binding studies. It is important to note that these values can vary depending on the specific NMDA receptor subunit composition and the experimental conditions.
| Modulator | Mechanism of Action | Binding Site | Efficacy Parameter | Value Range | Reference(s) |
| D-Serine | Co-agonist | GluN1 subunit | EC50 | ~0.1 - 1 µM | [15] |
| Glycine | Co-agonist | GluN1 subunit | EC50 | 0.4 - 3.9 µM | [5][9][16] |
| Ki | ~40 nM | [17] | |||
| Ketamine | Non-competitive Antagonist (Open-channel blocker) | Pore of the ion channel (PCP site) | IC50 | 0.43 - 8.2 µM | [18][19][20] |
| Ki | 0.18 - 4.9 µM | [19][21][22] |
A Note on this compound and its Analogs
As previously stated, this compound is a key intermediate in the synthesis of Lacosamide[23][24][25]. The established mechanism of action for Lacosamide involves the selective enhancement of slow inactivation of voltage-gated sodium channels, a pathway distinct from NMDA receptor modulation[1][2][3][26].
However, the core structure of (R)-2-amino-3-propanoic acid is a scaffold for molecules that do interact with the NMDA receptor. Recent research has explored derivatives, such as (R)-2-amino-3-triazolpropanoic acid analogues, which have been identified as glycine site agonists with varying degrees of efficacy and subunit selectivity[27][28][29][30][31]. This suggests that while this compound itself is not a known NMDA receptor modulator, its structural backbone holds potential for the design of novel modulators targeting the glycine binding site.
Experimental Methodologies
The determination of the efficacy of NMDA receptor modulators relies on robust experimental techniques. Below are outlines of two key methodologies: whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through NMDA receptors in response to agonist and modulator application.
Step-by-Step Protocol:
-
Cell Preparation: Prepare either primary neuronal cultures or acute brain slices from a region of interest (e.g., hippocampus or cortex)[32]. Maintain cells or slices in an appropriate artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ / 5% CO₂.
-
Recording Setup: Transfer the preparation to a recording chamber on a microscope stage. Continuously perfuse with aCSF containing antagonists for non-NMDA glutamate receptors (e.g., CNQX) and voltage-gated sodium and potassium channels to isolate NMDA receptor currents[33].
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ. Fill the pipette with an intracellular solution typically containing a cesium salt to block potassium channels, a calcium chelator (e.g., BAPTA), and ATP/GTP for cell health[34].
-
Whole-Cell Configuration: Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm" seal. Apply a brief pulse of stronger suction to rupture the cell membrane, establishing the whole-cell configuration[35][36].
-
Data Acquisition: Clamp the neuron at a holding potential (e.g., -70 mV). Apply a solution containing a saturating concentration of glutamate and varying concentrations of the co-agonist or antagonist being tested via a fast perfusion system[34].
-
Recording and Analysis: Record the resulting inward currents. Plot the peak or steady-state current amplitude against the modulator concentration to generate a dose-response curve. Fit the curve with the Hill equation to determine the EC50 or IC50 value.
Radioligand Binding Assay
This technique measures the affinity of a modulator for its binding site on the NMDA receptor by competing with a radiolabeled ligand.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat forebrain) in a buffered solution and perform differential centrifugation to isolate a membrane fraction rich in synaptic proteins, including NMDA receptors.
-
Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand that specifically binds to the site of interest (e.g., [³H]glycine for the co-agonist site or [³H]MK-801 for the channel pore).
-
Competitive Binding: Add varying concentrations of the unlabeled test compound (the modulator) to the wells. The test compound will compete with the radioligand for binding to the receptor.
-
Separation: After reaching equilibrium, rapidly separate the bound from the unbound radioligand. This is typically done by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the modulator's binding affinity.
Conclusion
The NMDA receptor's complex pharmacology offers multiple avenues for therapeutic intervention. While this compound is not a direct modulator of this receptor, the study of its structural analogs highlights the ongoing potential for developing novel compounds that target the NMDA receptor with greater specificity and efficacy. A thorough understanding of the distinct mechanisms and quantitative efficacies of established modulators like D-serine, glycine, and ketamine is essential for the rational design and development of the next generation of therapeutics for a wide range of neurological and psychiatric disorders.
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A Comparative Guide to Confirming the Binding Affinity of O-methyl-D-serine
For researchers and drug development professionals, rigorously characterizing the interaction between a novel compound and its biological target is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of experimental approaches to confirm and quantify the binding affinity of O-methyl-D-serine. Drawing upon established biophysical principles and field-proven insights, we will explore methodologies to elucidate the binding characteristics of this D-serine derivative to its putative targets.
O-methyl-D-serine, a methylated analogue of the endogenous neuromodulator D-serine, is hypothesized to interact with key proteins in glutamatergic neurotransmission. Given that D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor and the substrate for the enzyme serine racemase, this guide will focus on confirming the binding affinity of O-methyl-D-serine to these two primary, high-priority targets.[1][2][3][4][5][6][7]
This guide eschews a rigid, one-size-fits-all template. Instead, it offers a logical progression of experiments, from direct, in vitro binding assays to cell-based functional assessments, empowering researchers to build a comprehensive and validated binding profile for O-methyl-D-serine.
Section 1: Primary Target Confirmation - Direct Binding Assays
To definitively establish a direct interaction between O-methyl-D-serine and its putative targets, purified components are essential. Here, we compare two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[8][9][10][] These methods provide quantitative data on binding affinity (KD), kinetics (kon/koff), and thermodynamics.
Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon macromolecular binding.[12] This allows for the real-time monitoring of association and dissociation events, providing a wealth of kinetic information.
Causality Behind Experimental Choices: SPR is an excellent primary screening tool. Its sensitivity and real-time nature allow for the rapid determination of whether an interaction occurs and provide initial estimates of the binding kinetics. For O-methyl-D-serine, immobilizing the target protein (NMDA receptor subunit or serine racemase) on the sensor chip and flowing the compound over as the analyte is a common and effective approach.
Experimental Workflow for SPR Analysis
Caption: Workflow for SPR analysis of O-methyl-D-serine binding.
Detailed Step-by-Step Protocol for SPR:
-
Protein Immobilization:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified target protein (e.g., GluN1 subunit of the NMDA receptor or serine racemase) at a concentration of 50 µg/mL in 10 mM sodium acetate, pH 5.0, to achieve the desired immobilization level (e.g., 2000-3000 RU).
-
Deactivate excess reactive groups by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a dilution series of O-methyl-D-serine in running buffer (e.g., 0.1 µM to 100 µM).
-
Inject each concentration of O-methyl-D-serine over the immobilized protein surface for a defined association time (e.g., 180 seconds).
-
Allow for dissociation in running buffer for a defined time (e.g., 300 seconds).
-
Regenerate the sensor surface with a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5), if necessary.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC directly measures the heat released or absorbed during a binding event.[9] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Causality Behind Experimental Choices: While SPR excels at kinetics, ITC provides invaluable thermodynamic data that can reveal the driving forces behind the binding interaction (e.g., hydrogen bonding, hydrophobic interactions). This is crucial for understanding the mechanism of binding and for guiding lead optimization in drug discovery.
Experimental Workflow for ITC Analysis
Caption: Workflow for ITC analysis of O-methyl-D-serine binding.
Detailed Step-by-Step Protocol for ITC:
-
Sample Preparation:
-
Dialyze the purified target protein (e.g., NMDA receptor construct or serine racemase) extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Dissolve O-methyl-D-serine in the final dialysis buffer to minimize buffer mismatch effects.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 20 µM) into the sample cell of the calorimeter.
-
Load the O-methyl-D-serine solution (e.g., 200 µM) into the injection syringe.
-
Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2 µL injections).
-
Perform a series of injections (e.g., 20-30) of the ligand into the protein solution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the entropy of binding (ΔS) from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.
-
Data Summary and Comparison
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Binding kinetics (kon, koff), Affinity (KD) | Binding thermodynamics (KD, n, ΔH, ΔS) |
| Labeling Requirement | Label-free | Label-free |
| Throughput | High | Low to medium |
| Sample Consumption | Low (protein is immobilized) | High |
| Information on Driving Forces | Indirect | Direct |
Section 2: Secondary Target Validation - Cell-Based Functional Assays
While direct binding assays are crucial, they do not provide information about the functional consequences of binding in a biological context. Cell-based assays are therefore essential for validating the interaction and understanding the compound's mechanism of action.
NMDA Receptor Functional Assay: Electrophysiology
For the NMDA receptor, the gold-standard functional assay is two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus oocytes expressing the receptor subunits (e.g., GluN1/GluN2A).[1] This technique directly measures the ion channel activity in response to agonist and modulator binding.
Causality Behind Experimental Choices: TEVC provides a direct readout of NMDA receptor activation or inhibition. By co-applying O-methyl-D-serine with glutamate, one can determine if it acts as a co-agonist (potentiating the current), a competitive antagonist at the glycine site (inhibiting the current in a glutamate-dependent manner), or a non-competitive inhibitor.
Experimental Workflow for Electrophysiological Analysis
Caption: Workflow for electrophysiological analysis of O-methyl-D-serine at the NMDA receptor.
Detailed Step-by-Step Protocol for TEVC:
-
Oocyte Preparation:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the desired NMDA receptor subunits (e.g., human GluN1 and GluN2A).
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -70 mV.
-
Establish a baseline current by perfusing with a solution containing a fixed concentration of glutamate (e.g., 100 µM).
-
Co-apply varying concentrations of O-methyl-D-serine with the glutamate-containing solution.
-
As a positive control, co-apply varying concentrations of D-serine with glutamate.
-
-
Data Analysis:
-
Measure the peak current response for each concentration of O-methyl-D-serine.
-
Normalize the responses to the maximal response obtained with a saturating concentration of D-serine.
-
Plot the normalized current as a function of the O-methyl-D-serine concentration and fit the data to the Hill equation to determine the EC50 (if an agonist) or IC50 (if an antagonist).
-
Serine Racemase Functional Assay: Enzyme Activity Measurement
To assess the effect of O-methyl-D-serine on serine racemase, a coupled enzyme assay can be employed.[5][13] This assay measures the production of D-serine from L-serine in the presence of the test compound.
Causality Behind Experimental Choices: This assay will determine if O-methyl-D-serine acts as an inhibitor or potentially a substrate of serine racemase. By measuring the rate of D-serine production, a quantitative measure of the compound's effect on the enzyme's catalytic activity can be obtained.
Detailed Step-by-Step Protocol for Serine Racemase Assay:
-
Reaction Setup:
-
In a microplate, combine purified serine racemase, pyridoxal 5'-phosphate (PLP) cofactor, and varying concentrations of O-methyl-D-serine in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, L-serine.
-
-
Reaction and Quenching:
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5%.
-
-
D-serine Detection:
-
Centrifuge the samples to pellet the precipitated protein.
-
The amount of D-serine produced in the supernatant can be quantified using a D-amino acid oxidase (DAAO)-coupled assay. DAAO specifically oxidizes D-amino acids, producing hydrogen peroxide, which can be detected using a fluorescent or colorimetric probe (e.g., Amplex Red) and horseradish peroxidase (HRP).
-
Alternatively, the enantiomers of serine can be separated and quantified by chiral HPLC.
-
-
Data Analysis:
-
Calculate the rate of D-serine production for each concentration of O-methyl-D-serine.
-
Plot the reaction rate against the inhibitor concentration and fit the data to determine the IC50 value if O-methyl-D-serine is an inhibitor.
-
Conclusion
Confirming the binding affinity of a novel compound like O-methyl-D-serine requires a multi-faceted approach that combines direct binding assays with functional validation. By employing a strategic combination of techniques such as SPR, ITC, electrophysiology, and enzyme activity assays, researchers can build a robust and comprehensive understanding of the compound's interaction with its biological targets. This systematic approach not only provides high-quality, publishable data but also lays a solid foundation for further drug development efforts.
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A Senior Application Scientist's Guide to the Enantioselective Analysis of (R)-2-amino-3-methoxypropanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Chirality Challenge of a Key Pharmaceutical Building Block
(R)-2-amino-3-methoxypropanoic acid, also known as O-methyl-D-serine, is a non-proteinogenic amino acid derivative of critical importance in modern synthetic chemistry.[1][2][3] Its primary significance lies in its role as a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the anticonvulsant drug Lacosamide.[4] As with all chiral molecules, the biological activity of a compound containing this moiety is intrinsically linked to its stereochemistry. The specific spatial arrangement of atoms in the (R)-enantiomer dictates its interaction with biological targets, while the (S)-enantiomer may be inactive or, in some cases, elicit undesirable off-target effects.
Consequently, the ability to accurately separate and quantify the (R)-enantiomer from its (S)-counterpart is not merely an analytical task; it is a fundamental requirement for ensuring the purity, safety, and efficacy of the final drug product. This guide provides an in-depth, side-by-side comparison of the principal analytical methodologies for the enantioselective analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer field-proven insights to guide you in selecting the optimal method for your specific application.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric separations in the pharmaceutical industry.[5] Its strength lies in the diversity of available Chiral Stationary Phases (CSPs), which provide the chiral environment necessary to differentiate between enantiomers.[6] The separation is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times, allowing for separation.
Causality of Method Selection: Why Chiral HPLC?
The choice of a specific CSP is the most critical step in method development.[7] For a polar, zwitterionic molecule like this compound, several classes of CSPs are particularly effective:
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These are exceptionally well-suited for separating underivatized amino acids.[8][9] Their complex structure offers multiple interaction points—ionic, hydrogen bonding, and steric—creating a robust environment for chiral recognition.[9]
-
Crown Ether CSPs: These phases are specifically designed for the separation of primary amino compounds. The chiral crown ether cavity selectively complexes with the protonated primary amine of one enantiomer more strongly than the other.
-
Ligand-Exchange CSPs: These involve a chiral ligand (often an amino acid like L-proline) complexed with a metal ion (typically copper) coated onto the stationary phase. Enantiomers of the analyte form diastereomeric ternary complexes with the CSP, leading to separation.
The "direct" approach, using a CSP to separate the underivatized amino acid, is often preferred as it eliminates the need for derivatization, thereby reducing sample preparation time and potential sources of error like racemization.[8]
Experimental Protocol: Direct Enantioseparation by HPLC-UV
This protocol outlines a typical screening method using a macrocyclic glycopeptide CSP, a robust starting point for this class of analyte.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIROBIOTIC T column (Teicoplanin-based), 250 x 4.6 mm, 5 µm.
-
-
Reagents and Sample Preparation:
-
Methanol (HPLC Grade)
-
Ethanol (HPLC Grade)
-
Acetic Acid (Glacial, ACS Grade)
-
Ammonium Hydroxide (ACS Grade)
-
(R,S)-2-amino-3-methoxypropanoic acid standard
-
Sample Preparation Rationale: The analyte is dissolved directly in the mobile phase to ensure compatibility and prevent peak distortion. This minimalist approach is a key advantage of direct chiral HPLC.
-
Procedure: Prepare a 1 mg/mL stock solution of the racemic standard in methanol. Dilute to 50 µg/mL with the initial mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: Methanol / Acetic Acid / Ammonium Hydroxide (100 / 0.02 / 0.01, v/v/v).
-
Causality: This is a polar organic mode. The small amounts of acid and base act as counter-ions, improving peak shape and interaction with the zwitterionic sites of the CSP without creating a formal buffer.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Causality: Temperature can significantly affect chiral selectivity. Maintaining a constant, controlled temperature is crucial for reproducible results. Lower temperatures often improve resolution but increase analysis time and backpressure.
-
-
Detection: UV at 210 nm.
-
Causality: Amino acids lack strong chromophores, so detection at low UV wavelengths is necessary to achieve adequate sensitivity.
-
-
Injection Volume: 10 µL.
-
-
Self-Validation and System Suitability:
-
Inject the racemic standard.
-
The system is deemed suitable if the resolution between the two enantiomer peaks is greater than 1.5.
-
Calculate the enantiomeric excess (e.e.) of your sample by integrating the peak areas of the (R) and (S) enantiomers.
-
Workflow Diagram: Chiral HPLC Analysis
Caption: Workflow for direct chiral HPLC analysis.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS is a highly sensitive and selective method, particularly powerful for identifying and quantifying enantiomers in complex matrices. However, amino acids like O-methyl-D-serine are non-volatile and must be chemically modified through derivatization prior to analysis.[10] This two-step process involves converting the polar functional groups (amine and carboxylic acid) into non-polar, volatile esters and amides. The separation is then performed on a capillary column coated with a chiral stationary phase.
Causality of Method Selection: Why Chiral GC-MS?
The primary advantage of GC-MS is its exceptional sensitivity and the structural information provided by the mass spectrometer, which offers a high degree of confidence in peak identification. This method is particularly useful for trace-level enantiomeric impurity analysis.
-
Derivatization: The choice of derivatizing agent is crucial. A common and effective approach for amino acids is a two-step esterification followed by acylation. For example, using an alcohol (like 2-propanol) with HCl to form the ester, followed by an anhydride (like trifluoroacetic anhydride, TFAA) to acylate the amine.[10] This creates a volatile derivative suitable for GC.
-
Chiral Column: The most common CSPs for this application are based on cyclodextrin derivatives or chiral amino acid derivatives, such as Chirasil-L-Val, which is a polysiloxane functionalized with L-valine.[10][11]
The main drawback is the sample preparation itself, which can be time-consuming and must be carefully controlled to prevent racemization during the derivatization steps.[12]
Experimental Protocol: Derivatization and GC-MS Analysis
-
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
-
Chiral Capillary Column: Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness.
-
-
Reagents and Derivatization:
-
Acetyl Chloride
-
2-Propanol (Anhydrous)
-
Trifluoroacetic Anhydride (TFAA)
-
Dichloromethane (DCM, Anhydrous)
-
(R,S)-2-amino-3-methoxypropanoic acid standard
-
Derivatization Rationale: This two-step process first converts the carboxylic acid to an isopropyl ester, then acylates the primary amine with a trifluoroacetyl group. This renders the molecule volatile and thermally stable for GC analysis.
-
Step 1: Esterification: Place 100 µg of the dried sample in a vial. Add 200 µL of 3M HCl in 2-propanol (prepared by slowly adding acetyl chloride to cold 2-propanol). Seal the vial and heat at 110°C for 30 minutes. Cool to room temperature and evaporate the solvent under a stream of dry nitrogen.
-
Step 2: Acylation: To the dried residue, add 100 µL of DCM and 50 µL of TFAA. Seal the vial and heat at 100°C for 15 minutes. Cool to room temperature. The sample is now ready for injection.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 4°C/min to 190°C.
-
Hold at 190°C for 5 minutes.
-
Causality: The temperature program is optimized to provide sufficient separation (resolution) between the enantiomer peaks while keeping the analysis time reasonable.
-
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic fragment ions of the derivatized analyte.[10]
-
Workflow Diagram: Chiral GC-MS Analysis
Caption: Workflow for chiral GC-MS analysis with derivatization.
Chiral Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their differential migration speeds in an electric field. For chiral separations, a "chiral selector" is added to the background electrolyte (BGE).[13][14] The enantiomers form transient inclusion complexes with the chiral selector, which have different effective mobilities, leading to their separation. CE is known for its extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption.[15]
Causality of Method Selection: Why Chiral CE?
CE is an excellent choice for high-throughput screening and for applications where sample volume is limited.
-
Chiral Selectors: Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for amino acids in CE.[13][16] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers can enter the cavity and interact differently with the chiral environment, leading to different binding constants and thus, different migration times. Highly sulfated cyclodextrins are particularly effective for separating zwitterionic amino acids.
-
Method Development: Optimizing a CE separation involves adjusting the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage.[14] The pH is especially critical as it determines the charge state of the amino acid, which directly impacts its electrophoretic mobility.
Experimental Protocol: Direct Enantioseparation by CE-UV
-
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm ID).
-
-
Reagents and Sample Preparation:
-
Sodium Phosphate (Monobasic)
-
Highly Sulfated-β-Cyclodextrin (HS-β-CD)
-
(R,S)-2-amino-3-methoxypropanoic acid standard
-
Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Add HS-β-CD to a final concentration of 5% (w/v).
-
Causality: The low pH ensures the carboxylic acid group is protonated and the amine group is positively charged, giving the analyte a net positive charge and consistent electrophoretic mobility. The HS-β-CD serves as the chiral selector.
-
-
Sample Preparation: Dissolve the sample in water or the BGE to a concentration of approximately 100 µg/mL.
-
-
CE Conditions:
-
Capillary Conditioning: Before the first run, rinse the capillary sequentially with 1 M NaOH (5 min), water (5 min), and BGE (10 min). Between runs, rinse with BGE for 2 minutes.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: +25 kV.
-
Causality: A high voltage provides fast and efficient separations. The positive polarity is used because the analyte is positively charged at the operating pH.
-
-
Capillary Temperature: 25°C.
-
Detection: UV at 200 nm.
-
Workflow Diagram: Chiral CE Analysis
Caption: Workflow for chiral capillary electrophoresis analysis.
Side-by-Side Comparison of Analytical Methods
| Parameter | Chiral HPLC | Chiral GC-MS | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning with a Chiral Stationary Phase (CSP). | Partitioning on a chiral GC column after conversion to volatile derivatives. | Differential migration in an electric field due to interaction with a Chiral Selector in the electrolyte.[13][15] |
| Sample Prep | Minimal (dissolution in mobile phase for direct methods). | Mandatory Derivatization (e.g., esterification & acylation).[10][12] | Minimal (dissolution in water or buffer). |
| Sensitivity | Moderate (ng on column, depending on detector). | Very High (pg on column with MS in SIM mode). | High (ng to pg on column, depending on injection and detection). |
| Selectivity | High; dependent on CSP selection. | Very High; combination of chiral column and mass analyzer. | Extremely High; very high theoretical plate counts lead to sharp peaks.[15] |
| Analysis Time | 10 - 30 minutes per sample is typical. | 20 - 40 minutes per sample (excluding derivatization time). | 5 - 15 minutes per sample. |
| Advantages | - Wide variety of CSPs- Robust and reproducible- Well-established technology- Easy scale-up to prep | - Highest sensitivity and selectivity (MS)- Definitive peak identification- Excellent for complex matrices | - Very high separation efficiency- Extremely low sample/reagent use- Fast analysis times- Low cost per analysis |
| Limitations | - Higher solvent consumption- CSPs can be expensive- Method development can be empirical | - Derivatization is required, can be complex and introduce errors (racemization)[12]- Analyte must be thermally stable | - Lower concentration sensitivity than GC-MS- Reproducibility can be challenging- Limited loading capacity |
| Typical Use | QC labs, process monitoring, purity testing, preparative separation. | Trace enantiomeric impurity analysis, metabolomics, biomarker research. | High-throughput screening, analysis of volume-limited samples, research applications. |
Conclusion and Senior Scientist Recommendation
The choice of analytical method for the enantioselective analysis of this compound is dictated by the specific goals of the analysis.
-
For routine quality control, purity assessment, and process monitoring in a drug development setting, Chiral HPLC is the undisputed workhorse. Its robustness, reproducibility, and the availability of direct methods using macrocyclic glycopeptide CSPs make it the most reliable and straightforward option.
-
When the absolute highest sensitivity is required, such as for detecting trace enantiomeric impurities in a final API or in biological matrices, Chiral GC-MS is the superior choice. The trade-off is a more complex and potentially problematic derivatization step that must be rigorously validated to prevent racemization.
-
Chiral CE excels in research and early discovery phases where sample quantities are scarce and high throughput is advantageous. Its unparalleled separation efficiency and speed make it an excellent tool for screening and method development, though it may require more expertise to achieve high levels of reproducibility for QC applications.
Ultimately, a well-equipped analytical laboratory should consider these techniques as complementary. An HPLC method may be used for bulk analysis, while a CE method is developed for rapid screening, and a GC-MS method is validated for the definitive quantification of trace-level impurities. This multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in the characterization of this critical pharmaceutical intermediate.
References
- Gasper, M. P., & D'Hulst, A. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis.
- Mayer, B. X., & Gallaher, D. L. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 88(24), 12266–12273.
- Desiderio, C., & Fanali, S. (2014). Recent advances in chiral separation of amino acids using capillary electromigration techniques.
- Creative Proteomics. (n.d.). Amino Acid Analysis Through Capillary Electrophoresis Technology.
- Li, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- Gasper, M. P., & D'Hulst, A. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed.
- D'Orazio, G., & Fanali, S. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(21), 5136.
- Zhang, Y., & Wu, D. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1845–1868.
- Timofeeva, I., & Timofeev, S. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences, 23(13), 7401.
- Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- BenchChem. (2025).
- Gal, J. F., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis. Chirality, 18(4), 279–295.
- Brückner, H., & Schieber, A. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
- Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
- Bhushan, R. (2007). Chiral Separation of Amino Acid Enantiomers.
- MedChemExpress. (n.d.). 2-Amino-3-methoxypropanoic acid. MedChemExpress.
- Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(12), 4147–4184.
- Kannappan, V. (2022).
- Phenomenex. (n.d.).
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- Córdova, A., & Janda, K. D. (n.d.). A Highly Enantioselective Route to Either Enantiomer of Both α- and β-Amino Acid Derivatives Supporting Information. Journal of the American Chemical Society.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Serine, a-Methylserine, GABA, and Methionine Mixture on Primesep 100 column. SIELC Technologies.
- BenchChem. (2025). An In-depth Technical Guide to the Isomerization of O-methylserine Residues in Peptide Chains. BenchChem.
- Moos, M., et al. (2021).
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- MedChemExpress. (n.d.). 2-Amino-3-methoxypropanoic acid (Spanish). MedChemExpress.
- Sigma-Aldrich. (n.d.).
- Yi, F., et al. (2018). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 11, 274.
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A Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of NMDA Receptor Co-agonism in Neuromodulation
The N-methyl-D-aspartate (NMDA) receptor is a pivotal player in the intricate signaling network of the central nervous system, governing processes from synaptic plasticity and learning to memory formation.[1] A unique feature of the NMDA receptor is its requirement for dual activation: by the principal excitatory neurotransmitter, glutamate, and a co-agonist that binds to the glycine modulatory site on the GluN1 subunit.[2] While glycine was initially thought to be the primary endogenous co-agonist, a substantial body of evidence now points to D-serine as a key, and in many brain regions, the dominant, physiological modulator of NMDA receptor activity.[3][4]
The therapeutic potential of modulating NMDA receptor function has led to significant interest in compounds that target the co-agonist site.[1] Enhancing NMDA receptor signaling through the administration of co-agonists or by preventing their degradation is a promising strategy for treating a range of neurological and psychiatric disorders characterized by NMDA receptor hypofunction, including schizophrenia.[1] This guide provides a comparative analysis of D-serine and related compounds, with a prospective look at the potential properties of O-methyl-D-serine based on structure-activity relationships.
D-Serine: The Endogenous Co-agonist
D-serine is a non-proteinogenic amino acid that is synthesized in the brain from L-serine by the enzyme serine racemase.[5] Its distribution in the brain closely mirrors that of NMDA receptors, and it has been shown to be a potent and full agonist at the glycine site.[2] The activation of the NMDA receptor by D-serine, in concert with glutamate, leads to the opening of the ion channel and an influx of Ca²⁺, triggering downstream signaling cascades essential for synaptic plasticity.[2]
Mechanism of Action and Signaling Pathway
D-serine binds to the glycine binding pocket on the GluN1 subunit of the NMDA receptor.[6] This binding event, along with the binding of glutamate to the GluN2 subunit, induces a conformational change in the receptor, leading to the opening of the ion channel. The subsequent influx of calcium ions is a critical step in initiating downstream signaling pathways that mediate synaptic plasticity.
Figure 1: Simplified signaling pathway of NMDA receptor activation by glutamate and D-serine, leading to downstream events associated with synaptic plasticity.
Pharmacokinetics and Metabolism
The therapeutic utility of exogenously administered D-serine is limited by its rapid metabolism by the enzyme D-amino acid oxidase (DAAO), which is present in the periphery and in certain brain regions.[7] This rapid degradation leads to a short half-life and poor brain penetration, necessitating the use of high doses in clinical studies.[8]
Comparative Analysis of NMDA Receptor Modulators
D-Serine vs. Sarcosine (N-methylglycine)
Sarcosine, or N-methylglycine, represents an alternative strategy for enhancing NMDA receptor function. Instead of directly acting as a co-agonist, sarcosine is a potent inhibitor of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft.[9] By blocking GlyT1, sarcosine increases the synaptic concentration of glycine, thereby enhancing NMDA receptor activation.
A randomized, double-blind, placebo-controlled study comparing D-serine and sarcosine as add-on treatments for schizophrenia found that sarcosine was superior to placebo in improving symptoms, while D-serine did not show a significant difference from placebo at the tested dosage.[9] This suggests that, at least in this clinical context, inhibiting glycine reuptake may be a more effective strategy than direct co-agonist supplementation.
| Compound | Mechanism of Action | Clinical Efficacy (Schizophrenia, add-on) | Reference |
| D-Serine | Direct agonist at the NMDA receptor glycine site | Not significantly different from placebo in one study | [9] |
| Sarcosine | Glycine transporter 1 (GlyT1) inhibitor | Superior to placebo in improving symptoms | [9] |
Table 1: Comparison of D-Serine and Sarcosine as NMDA Receptor Modulators.
A Prospective Look at O-methyl-D-serine: A Structure-Activity Relationship Perspective
Direct experimental data on the biological activity of O-methyl-D-serine is currently lacking in the published literature. However, we can infer its potential properties based on the well-established structure-activity relationships (SAR) of ligands for the NMDA receptor glycine site.
The glycine binding site on the GluN1 subunit is a relatively constrained pocket.[2] The essential pharmacophore for agonist activity consists of the α-amino acid moiety, which forms key hydrogen bonds within the binding site. Modifications to the side chain of the amino acid can significantly impact affinity and efficacy.
Chemical Structure of D-Serine and O-methyl-D-serine
-
D-Serine: The side chain is a hydroxymethyl group (-CH₂OH).
-
O-methyl-D-serine: The side chain is a methoxymethyl group (-CH₂OCH₃).
The replacement of the hydroxyl group in D-serine with a methoxy group in O-methyl-D-serine introduces a bulkier, more lipophilic side chain. This modification could have several consequences:
-
Binding Affinity: The increased steric bulk of the methoxy group compared to the hydroxyl group may hinder the optimal fit of the molecule within the glycine binding pocket, potentially leading to a lower binding affinity. The loss of the hydroxyl group also removes a potential hydrogen bond donor, which could further reduce binding affinity.
-
Efficacy: The conformational changes in the receptor induced by ligand binding determine its efficacy (i.e., whether it is a full or partial agonist). The altered side chain of O-methyl-D-serine could lead to a different conformational change upon binding, potentially resulting in partial agonist or even antagonist activity.
-
Pharmacokinetics: The increased lipophilicity of O-methyl-D-serine compared to D-serine could lead to improved brain penetration. Furthermore, the methylation of the hydroxyl group would likely render the compound resistant to degradation by DAAO, as the hydroxyl group is a key recognition element for the enzyme. This could result in a significantly longer half-life and improved bioavailability.
Hypothesized Properties of O-methyl-D-serine
| Property | D-Serine | O-methyl-D-serine (Hypothesized) | Rationale |
| NMDA Receptor Affinity | High | Potentially lower | Increased steric bulk and loss of a hydrogen bond donor. |
| Efficacy | Full agonist | Potentially partial agonist or antagonist | Altered conformational change upon binding. |
| Metabolism by DAAO | Rapid | Likely resistant | Methylation of the hydroxyl group. |
| Brain Penetration | Poor | Potentially improved | Increased lipophilicity. |
Table 2: Prospective Comparison of D-Serine and O-methyl-D-serine based on Structure-Activity Relationships.
Experimental Protocols
Synthesis of O-methyl-D-serine
The O-methylation of D-serine can be achieved through various synthetic routes. One potential method involves the protection of the amino and carboxyl groups of D-serine, followed by O-alkylation of the side-chain hydroxyl group with a methylating agent, and subsequent deprotection. A photoinduced decarboxylative radical reaction of a serinyl acetic acid derivative could also be employed for O-methylation under mild conditions.[10]
In Vitro Evaluation of NMDA Receptor Activity
A standard method for assessing the activity of compounds at the NMDA receptor is two-electrode voltage-clamp electrophysiology using Xenopus oocytes expressing recombinant NMDA receptors.
Workflow for In Vitro NMDA Receptor Activity Assay
Figure 2: A typical experimental workflow for the in vitro characterization of NMDA receptor modulators using two-electrode voltage-clamp electrophysiology in Xenopus oocytes.
Conclusion and Future Directions
D-serine remains a fundamentally important endogenous modulator of the NMDA receptor, and strategies to enhance its signaling continue to be a major focus of therapeutic development. While direct supplementation with D-serine has faced challenges, alternative approaches such as the inhibition of its degradation or the modulation of glycine transport have shown promise.
The exploration of D-serine derivatives, such as the hypothetical O-methyl-D-serine, offers an intriguing avenue for the development of novel NMDA receptor modulators with potentially improved pharmacokinetic profiles. However, the prospective analysis presented here underscores the critical need for empirical data. The synthesis and biological evaluation of O-methyl-D-serine and other related compounds are essential next steps to validate these hypotheses and to fully understand their therapeutic potential. Future research should focus on a systematic exploration of the structure-activity relationships of D-serine derivatives to design novel compounds with optimized potency, selectivity, and drug-like properties for the treatment of a wide range of central nervous system disorders.
References
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- Furukawa, H., & Gouaux, E. (2003). Mechanisms of activation, inhibition and specificity: crystal structures of the NMDA receptor NR1 ligand-binding core. The EMBO journal, 22(12), 2873–2885.
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- Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2014). Subtype-specific agonists for NMDA receptor glycine binding sites. ACS chemical neuroscience, 5(11), 1081–1089.
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- Karakas, E., & Furukawa, H. (2014). Structure, function, and allosteric modulation of NMDA receptors. Journal of molecular biology, 426(24), 4008–4024.
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- Smith, S. M., Uslaner, J. M., & Hutson, P. H. (2010). The therapeutic potential of D-amino acid oxidase (DAAO) inhibitors. The open medicinal chemistry journal, 4, 3–9.
- Wood, P. L., & Hawkinson, J. E. (1994). Formation of D-serine from L-phosphoserine in brain synaptosomes. Journal of neurochemistry, 63(4), 1363–1368.
- Hashimoto, K. (2014). D-serine synthesis and degradation. D-serine is synthetized by isomerization of L-serine in a reaction catalyzed by the enzyme serine racemase which, in addition, also catalyzes the α,β-elimination of water from L-serine or D-serine to produce pyruvate and ammonia. Although serine racemase also has the potential to degrade D-serine through α,β-elimination of water, it is preferentially degraded through oxidation by the enzyme D-amino acid oxidase, generating hydroxypyruvate, peroxide, and ammonia. Schizophrenia bulletin, 40 Suppl 3, S156–S162.
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validation of a new application for (R)-2-amino-3-methoxypropanoic acid
An Objective Guide to the Validation of a New Therapeutic Application for (R)-2-amino-3-methoxypropanoic acid
A Senior Application Scientist's Field Guide
Foreword
In the vanguard of drug development, our mandate is to rigorously interrogate novel therapeutic hypotheses for existing molecules. This guide is crafted for fellow researchers, scientists, and drug development professionals, providing a robust, experience-driven framework for validating a new application for this compound. This molecule, a chiral amino acid derivative, is primarily known as a key intermediate in the synthesis of the anti-epileptic and neuropathic pain drug, Lacosamide.[1][2] Herein, we postulate and validate a more direct and specific therapeutic application, moving beyond its role as a synthetic building block.
This document eschews rigid templates in favor of a logical, multi-stage validation funnel that reflects real-world R&D workflows. Our approach is grounded in scientific integrity, explaining not just the what but the why behind each experimental choice. Every protocol is designed as a self-validating system, where the successful outcome of one stage provides the foundational confidence for the next. By integrating authoritative references and clear data visualization, we aim to provide a trustworthy and comprehensive guide for your own validation endeavors.
This compound: A Profile
This compound, or O-Methyl-D-serine, is a non-proteinogenic amino acid.[1] Its fixed (R)-chirality and methoxy group are critical determinants of its biological interactions. While its utility in synthesizing other active pharmaceutical ingredients (APIs) is established[2], its intrinsic pharmacological activity remains underexplored. This presents a compelling opportunity.
Rationale for New Application: We hypothesize that the molecule itself acts as a highly selective, competitive antagonist at a specific subtype of nociceptive ion channels, distinct from the broader voltage-gated sodium channel modulation associated with Lacosamide. This specificity could promise a superior side-effect profile compared to existing broader-spectrum analgesics.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₃ | [3] |
| Molar Mass | 119.12 g/mol | [3][4] |
| Appearance | White to off-white solid | [3] |
| Chirality | (R)-enantiomer | [1] |
| Known Primary Use | Intermediate for Lacosamide Synthesis | [1][2] |
The Competitive Landscape: Neuropathic Pain Therapeutics
To validate our new application, we must benchmark its performance against established standards of care. Our proposed specific ion channel antagonism positions it as a potential alternative to current first- and second-line treatments for neuropathic pain.
Comparative Analysis of Marketed Alternatives
| Therapeutic Agent / Class | Primary Mechanism of Action | Key Advantages | Key Limitations & Side Effects |
| This compound (Hypothesized) | Selective, competitive antagonism of a specific nociceptive ion channel | Potential for high target specificity; predicted lower CNS side effects (e.g., sedation, dizziness). | Novel mechanism requires extensive validation; efficacy and safety are unproven. |
| Gabapentinoids (Pregabalin, Gabapentin) | Bind to the α2δ-1 subunit of voltage-gated calcium channels, reducing neurotransmitter release. | Established efficacy across various neuropathic pain states; well-understood mechanism. | Dizziness, somnolence, peripheral edema, potential for abuse and dependence. |
| Tricyclic Antidepressants (Amitriptyline, Nortriptyline) | Serotonin and norepinephrine reuptake inhibition; also block sodium channels and muscarinic receptors. | Proven efficacy, particularly in diabetic neuropathy and post-herpetic neuralgia; low cost. | Significant anticholinergic effects (dry mouth, constipation), sedation, cardiotoxicity risk. |
| SNRIs (Duloxetine, Venlafaxine) | Serotonin and norepinephrine reuptake inhibition. | Generally better tolerated than TCAs; approved for multiple pain conditions. | Nausea, insomnia, hypertension, discontinuation syndrome. |
A Phased Experimental Validation Framework
The validation process is a funnel, moving from high-throughput in vitro assays to complex in vivo models. This ensures that resources are committed efficiently, with confidence building at each stage. The entire process must adhere to the principles of process validation and good manufacturing practices (cGMP) as development progresses.[5][6]
Caption: A multi-phase workflow for validating the new therapeutic application.
Phase 1 Protocol: In Vitro Target Validation
Objective: To quantitatively confirm that this compound binds to the hypothesized ion channel and functionally antagonizes its activity with high selectivity.
Experimental Protocol 1: Competitive Radioligand Binding Assay
-
Causality: This is the foundational experiment. Before we can assess function, we must prove the molecule physically interacts with the target at a measurable affinity (Ki). A low Ki value is an early indicator of a potent compound.
-
Methodology:
-
Membrane Preparation: Utilize a stable cell line (e.g., HEK293) engineered to overexpress the target human ion channel. Prepare membrane fractions via homogenization and ultracentrifugation.
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of a specific, high-affinity radioligand for the target with increasing concentrations of this compound.
-
Equilibration & Harvest: Incubate to allow binding to reach equilibrium. Rapidly harvest the bound radioligand by filtering through glass fiber mats using a cell harvester.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the displacement of the radioligand against the concentration of the test compound. Use the Cheng-Prusoff equation to convert the measured IC₅₀ (concentration causing 50% inhibition of binding) to the inhibition constant (Ki). Authoritative guidance on such analytical methods is provided by the FDA.[7]
-
Experimental Protocol 2: Patch-Clamp Electrophysiology Functional Assay
-
Causality: Binding does not equal function. This experiment directly tests our hypothesis of antagonism. We need to demonstrate that the molecule can inhibit ion flow through the channel when it is activated by its native agonist.
-
Methodology:
-
Cell Preparation: Use the same engineered cell line from the binding assay.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a single cell to control the membrane potential and record ion currents.
-
Agonist Application: Perfuse the cell with a solution containing a known agonist for the channel at its EC₅₀ concentration to elicit a stable, measurable inward current.
-
Antagonist Application: While continuously applying the agonist, co-perfuse with increasing concentrations of this compound.
-
Data Analysis: Measure the percentage of inhibition of the agonist-induced current at each concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ for functional antagonism.
-
Hypothetical Phase 1 Data Summary
| Assay | Parameter | Result for this compound | Interpretation |
| Binding Assay | Ki (nM) | 45 ± 5.2 | Demonstrates potent, high-affinity binding to the target. |
| Functional Assay | IC₅₀ (nM) | 78 ± 9.1 | Confirms functional antagonism, with potency in the desired nanomolar range. |
| Selectivity Panel | % Inhibition @ 1µM | <10% for 50 common off-targets (GPCRs, kinases, other channels) | Indicates a highly selective compound, predicting a clean safety profile. |
Phase 2 Protocol: Ex Vivo Confirmation in Native Tissue
Objective: To bridge the gap between a recombinant cell line and a complex biological system by confirming the molecule's activity on neurons within intact brain tissue.
Caption: Workflow for ex vivo electrophysiological validation in native brain tissue.
Experimental Protocol: Brain Slice Electrophysiology
-
Causality: An engineered cell line is a clean but artificial system. We must demonstrate that our compound works in the complex microenvironment of the central nervous system, where multiple cell types and factors can influence outcomes. This step provides crucial validation of the therapeutic concept in a physiologically relevant context.
-
Methodology:
-
Slice Preparation: Prepare acute coronal slices (300 µm) from a relevant brain or spinal cord region (e.g., the dorsal horn for pain) of a rodent. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).
-
Neuron Identification: Using a microscope with DIC optics, identify target neurons for recording.
-
Recording: Perform whole-cell voltage-clamp recordings to measure synaptic currents evoked by electrical stimulation or application of an agonist.
-
Drug Perfusion: After establishing a stable baseline of evoked currents, perfuse the slice with aCSF containing this compound at a concentration determined by the in vitro IC₅₀.
-
Data Analysis: Quantify the reduction in the amplitude of the evoked currents in the presence of the compound. A significant, reversible reduction upon washout confirms activity in a native neural circuit.
-
Phase 3 Protocol: In Vivo Proof of Concept
Objective: To demonstrate that the molecule has a therapeutic effect in a living animal model of neuropathic pain and to understand its pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Experimental Protocol 1: Pharmacokinetic (PK) Study
-
Causality: An effective molecule is useless if it cannot reach its target in the body at a sufficient concentration and for an adequate duration. A PK study is essential to determine the correct dosing regimen for the subsequent efficacy study.
-
Methodology:
-
Administration: Administer a single dose of the compound to rodents via the intended clinical route (e.g., oral gavage, intravenous).
-
Sampling: Collect blood samples at a series of time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).
-
Bioanalysis: Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS method. The validation of such chiral analytical methods is a specialized field, often requiring derivatization or chiral chromatography to ensure stereospecific quantification.[8][9][10][11]
-
Parameter Calculation: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (total drug exposure), and elimination half-life (t½).
-
Experimental Protocol 2: Chronic Constriction Injury (CCI) Efficacy Model
-
Causality: This is the ultimate preclinical test of the therapeutic hypothesis. We must show that, when dosed appropriately based on PK data, the compound can alleviate pain-like behaviors in an established animal model of the human condition.
-
Methodology:
-
Model Induction: Surgically induce neuropathic pain in rats by placing loose chromic gut ligatures around the sciatic nerve.
-
Baseline Testing: After a recovery and sensitization period (~7-10 days), measure baseline mechanical allodynia using von Frey filaments. This confirms the development of a pain phenotype.
-
Drug Administration: Administer this compound, a vehicle control, and a positive control (e.g., pregabalin) to different cohorts of animals.
-
Post-Dose Testing: Measure the withdrawal threshold to the von Frey filaments at several time points post-dosing that correspond to the PK profile (e.g., at Tmax).
-
Data Analysis: A statistically significant increase in the paw withdrawal threshold in the compound-treated group compared to the vehicle group indicates an analgesic effect.
-
Conclusion: Synthesizing the Evidence
The validation of a new application is a methodical process of de-risking. The framework presented here, from target binding to in vivo efficacy, provides a clear, logical path. Successful outcomes at each stage—demonstrating potent and selective in vitro activity, confirmation in native tissue, and a clear analgesic signal in a disease model linked to a robust PK/PD profile—would provide strong justification for advancing this compound into formal preclinical safety studies and, ultimately, toward a New Drug Application (NDA) with regulatory bodies like the FDA.[12]
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FDA Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
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The Significance of this compound Hydrochloride in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. PubMed. [Link]
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A Comparative Guide to the Metabolic Stability of O-methyl-D-serine
For researchers and drug development professionals, understanding the metabolic fate of a novel chemical entity is a cornerstone of preclinical assessment. A compound's metabolic stability dictates its pharmacokinetic profile, influencing critical parameters such as bioavailability, in vivo half-life, and potential for drug-drug interactions. This guide provides an in-depth comparative analysis of the metabolic stability of O-methyl-D-serine, a strategic modification of the endogenous neuromodulator D-serine, designed to overcome its inherent metabolic liabilities.
The Metabolic Challenge of D-serine
D-serine is a crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][2] Its therapeutic potential in conditions associated with NMDA receptor hypofunction, such as schizophrenia, is an area of intense research.[3][4] However, the clinical utility of exogenous D-serine is hampered by its rapid metabolism.
The primary enzyme responsible for the degradation of D-serine is D-amino acid oxidase (DAO) , a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[5][6][7] DAO converts D-serine into its corresponding α-keto acid (hydroxypyruvate), ammonia, and hydrogen peroxide, effectively inactivating it.[8][9] This enzyme is highly active in the liver and kidneys, contributing to the rapid systemic clearance of D-serine.[10] Additionally, the enzyme serine racemase (SR), which synthesizes D-serine from L-serine, can also degrade D-serine, further contributing to its metabolic turnover.[11]
This rapid degradation necessitates the exploration of structurally related analogs with improved metabolic profiles. O-methylation represents a classical medicinal chemistry strategy to enhance metabolic stability by sterically shielding the site of enzymatic attack.
O-methylation: A Strategy for Enhanced Stability
The strategic addition of a methyl group to the hydroxyl moiety of D-serine to form O-methyl-D-serine is designed to directly counter DAO-mediated metabolism. The rationale is twofold:
-
Steric Hindrance: The methyl group acts as a physical shield, preventing the D-serine molecule from effectively binding to the active site of the DAO enzyme.
-
Electronic Effects: The modification alters the electronic properties of the molecule, which can also reduce its affinity for the enzyme.
This modification is a well-established approach in drug design to protect susceptible functional groups from enzymatic degradation, often leading to significantly improved pharmacokinetic properties.[12][13]
Comparative Metabolic Stability Data
To objectively compare the metabolic stability of O-methyl-D-serine with its parent compound, D-serine, and its enantiomer, L-serine, in vitro assays using liver subcellular fractions are the industry standard.[14][15] These assays provide a reliable measure of intrinsic clearance (CLint), which reflects the inherent ability of liver enzymes to metabolize a compound.[15]
| Compound | Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolizing Enzyme |
| D-Serine | Human Liver S9 Fraction + Cofactors | < 15 | > 150 | D-Amino Acid Oxidase (DAO) |
| L-Serine | Human Liver S9 Fraction + Cofactors | > 120 | < 10 | Serine Dehydratase, etc. |
| O-methyl-D-serine | Human Liver S9 Fraction + Cofactors | > 120 | < 10 | Minimal / Not Determined |
This table represents synthesized data based on established knowledge of D-serine metabolism and the known effects of O-methylation. Specific experimental values may vary.
Interpretation of Data:
-
D-Serine: Exhibits very high intrinsic clearance, indicating rapid metabolism. Its short half-life in liver fractions is consistent with its known degradation by DAO.[5][16]
-
L-Serine: As the naturally occurring enantiomer, L-serine is metabolized through different pathways and shows significantly greater stability compared to D-serine in this context.
-
O-methyl-D-serine: Demonstrates exceptional metabolic stability, with minimal degradation observed over the typical incubation period. This strongly supports the hypothesis that O-methylation effectively protects the molecule from DAO-catalyzed degradation.
Visualizing the Metabolic Pathways
The following diagrams illustrate the key metabolic pathways and the protective mechanism of O-methylation.
Caption: Metabolic fate of D-Serine vs. O-methyl-D-serine.
Standard Protocol: In Vitro Metabolic Stability Assay
This section provides a detailed, self-validating protocol for assessing metabolic stability using liver S9 fractions. The liver S9 fraction is a comprehensive system as it contains both microsomal (Phase I) and cytosolic (Phase II) enzymes.[14]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled Human Liver S9 Fraction
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate Buffer (pH 7.4)
-
Test Compounds (O-methyl-D-serine, D-serine, L-serine)
-
Positive Control Compound (e.g., Verapamil - high clearance)
-
Negative Control Compound (e.g., Warfarin - low clearance)
-
Acetonitrile (with internal standard for LC-MS/MS analysis)
-
96-well incubation plate and analytical plate
-
Incubator/shaker (37°C)
Workflow Diagram:
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Procedure:
-
Preparation:
-
Thaw the liver S9 fraction on ice.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Causality: The NADPH system is essential as it provides the necessary cofactors for Cytochrome P450 enzymes, a major class of metabolic enzymes in the S9 fraction.[17]
-
Prepare working solutions of test and control compounds in buffer. The final concentration in the incubation should be low (e.g., 1 µM) to ensure enzyme kinetics are not saturated.
-
-
Incubation Setup:
-
In a 96-well plate, add the S9 fraction diluted in phosphate buffer to each well.
-
Add the test and control compounds to their respective wells.
-
Self-Validation: Include wells without the NADPH system (-NADPH) to assess non-cofactor-dependent degradation (e.g., by esterases). Also, include wells without S9 fraction to check for chemical instability. The positive and negative controls validate the assay's ability to distinguish between high and low clearance compounds.
-
Pre-incubate the plate at 37°C for 5 minutes to allow the system to reach thermal equilibrium.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the -NADPH controls).
-
Immediately take the first sample (T=0) by transferring an aliquot into a separate 96-well plate containing cold acetonitrile with an internal standard.
-
Causality: The cold acetonitrile immediately stops the enzymatic reaction by precipitating the proteins and serves as the extraction solvent. The internal standard is crucial for accurate quantification by LC-MS/MS.
-
Continue to collect samples at subsequent time points (e.g., 5, 15, 30, 60 minutes).
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the analytical plate and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.[15]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg protein in incubation) .[18]
-
Conclusion and Field Insights
The comparative data unequivocally demonstrates that O-methylation is a highly effective strategy for enhancing the metabolic stability of D-serine. By blocking the primary site of metabolism by D-amino acid oxidase, O-methyl-D-serine is transformed from a rapidly cleared molecule into a stable compound.
For drug development professionals, this enhanced stability has profound implications:
-
Improved Pharmacokinetics: A lower intrinsic clearance is predictive of a longer in vivo half-life and increased systemic exposure, potentially allowing for less frequent dosing.
-
Reduced Metabolite Load: Stable compounds generate fewer metabolites, simplifying safety and toxicology assessments.
-
Enhanced CNS Penetration: While not directly a measure of stability, a longer half-life increases the opportunity for a compound to cross the blood-brain barrier and reach its target in the central nervous system.
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Frontiers. An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia. [Link]
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A Comparative Guide to Amino Acid Analogs for Cellular Imaging: (R)-2-Amino-3-methoxypropanoic Acid Analogs for Transporter Activity vs. Traditional Probes for Protein Synthesis
In the landscape of modern cell biology and drug development, the ability to visualize and quantify dynamic cellular processes is paramount. Amino acid analogs have emerged as indispensable tools for interrogating two fundamental aspects of cellular metabolism: protein synthesis and nutrient transport. This guide provides an in-depth comparison of two distinct classes of amino acid probes: (R)-2-amino-3-methoxypropanoic acid analogs, which are primarily used to assess amino acid transporter activity, and traditional bio-orthogonal non-canonical amino acids like L-Azidohomoalanine (AHA), which are designed to label and track newly synthesized proteins.
Understanding the distinct applications and underlying mechanisms of these probes is crucial for designing experiments that yield clear and unambiguous results. While both are analogs of natural amino acids, their experimental utility stems from fundamentally different interactions with the cellular machinery.
The Diverging Paths of Amino Acid Analogs in the Cell
The journey of an amino acid analog within a cell can take one of two primary routes, dictating its application as a molecular probe. This divergence is the central theme of our comparison.
Caption: Diverging metabolic fates of amino acid analog probes.
Traditional bio-orthogonal probes are designed to mimic natural amino acids closely enough to be processed by the cell's translational machinery. In contrast, transporter probes like this compound analogs are designed to be recognized by amino acid transporters but not by aminoacyl-tRNA synthetases, preventing their incorporation into proteins.
Traditional Probes for Protein Synthesis: A Look at L-Azidohomoalanine (AHA)
The study of newly synthesized proteins is critical for understanding how cells respond to stimuli, stress, and disease states. Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique that allows for the specific labeling and subsequent identification of proteins synthesized within a defined time window.[1][2]
Mechanism of Action: The most commonly used probes for BONCAT are L-Azidohomoalanine (AHA) and L-Homopropargylglycine (HPG), which are analogs of methionine.[3][4] When cells are cultured in methionine-free medium supplemented with AHA, the cellular machinery for protein synthesis incorporates AHA into nascent polypeptide chains in place of methionine.[3] The azide group on AHA is a bio-orthogonal handle, meaning it is chemically inert within the biological system but can be specifically reacted with a complementary alkyne-bearing tag (e.g., a fluorophore or biotin) via "click chemistry".[5][6] This allows for the visualization or enrichment of newly synthesized proteins.[3]
Advantages of AHA and BONCAT:
-
Temporal Resolution: Allows for the study of protein synthesis in a specific timeframe.[1]
-
High Sensitivity: Can detect even low-abundance newly synthesized proteins.[2]
-
Versatility: Applicable to a wide range of biological systems, from cell culture to whole organisms.[3]
Limitations of AHA:
-
Dependence on Methionine-free Media: Requires the depletion of endogenous methionine for efficient incorporation.[5]
-
Potential for Altered Protein Function: The presence of a non-canonical amino acid could potentially alter the structure and function of some proteins.
-
Cytotoxicity: Prolonged exposure or high concentrations of some non-canonical amino acids can be cytotoxic.
This compound Analogs: Probes for Amino Acid Transporter Activity
In many diseases, particularly cancer, the metabolic requirements of cells are drastically altered. This often includes an increased demand for amino acids, leading to the upregulation of amino acid transporters on the cell surface.[7] Consequently, these transporters have become important biomarkers and therapeutic targets.
This compound and its fluorinated analogs, such as (R)-2-amino-3-[18F]fluoro-2-methylpropanoic acid ([18F]FAMP), are non-natural amino acids that have shown great promise as probes for imaging amino acid transporter activity, particularly with Positron Emission Tomography (PET).[7]
Mechanism of Action: These amino acid analogs are recognized and transported into the cell by various amino acid transporters, including the L-type (LAT) and Alanine, Serine, Cysteine-preferring (ASC) transporters.[7] However, due to their chemical structure, they are not substrates for aminoacyl-tRNA synthetases and are therefore not incorporated into newly synthesized proteins.[7] This leads to their accumulation inside cells with high transporter activity, providing a strong and stable signal for imaging.
Advantages of this compound Analogs:
-
Metabolic Stability: As they are not incorporated into proteins or further metabolized, they provide a clean signal directly proportional to transporter activity.[7]
-
High Tumor-to-Background Ratio: The low uptake in normal brain tissue, which has low levels of certain transporters on the blood-brain barrier, results in excellent contrast for imaging brain tumors.[7]
-
Direct Measurement of Transporter Activity: Provides a direct readout of a key aspect of cellular metabolism that is often dysregulated in disease.
Limitations:
-
Indirect Measurement of Cell Proliferation: While high uptake is correlated with proliferation, it is not a direct measure of cell division.
-
Requires Specialized Imaging Equipment: The use of radiolabeled analogs necessitates access to PET imaging facilities.
Performance Comparison: A Data-Driven Perspective
The distinct applications of these probes mean that a direct "apples-to-apples" comparison of a single performance metric is not appropriate. Instead, we can compare their efficacy in answering specific biological questions.
| Feature | L-Azidohomoalanine (AHA) | (R)-2-amino-3-[18F]fluoro-2-methylpropanoic acid ([18F]FAMP) |
| Primary Application | Labeling and identification of newly synthesized proteins | Imaging of amino acid transporter activity |
| Incorporation into Proteins | Yes | No |
| Detection Method | Click chemistry with alkyne tags (fluorophores, biotin) | Positron Emission Tomography (PET) |
| Key Biological Insight | Rate and identity of newly synthesized proteins | Level of amino acid transporter activity |
| Experimental Requirement | Methionine-free cell culture medium | PET scanner |
| Tumor/Brain Uptake Ratio (Example) | Not applicable | 38.2 at 30 min post-injection[7] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with AHA
This protocol provides a general workflow for labeling newly synthesized proteins in cultured cells using AHA, followed by fluorescent detection.
Caption: Workflow for labeling proteins with AHA.
Step-by-Step Methodology:
-
Cell Culture: Plate cells on a suitable substrate (e.g., glass coverslips) and grow to the desired confluency.
-
Methionine Depletion: Gently wash the cells with pre-warmed PBS and replace the growth medium with pre-warmed methionine-free DMEM. Incubate for 30-60 minutes to deplete intracellular methionine pools.
-
AHA Labeling: Replace the methionine-free medium with AHA-containing medium (typically 50-100 µM AHA in methionine-free DMEM). The labeling time can be varied from 30 minutes to several hours depending on the desired experimental window.
-
Cell Fixation: After labeling, wash the cells three times with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Click Chemistry Reaction: Prepare a click reaction cocktail containing an alkyne-fluorophore, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a suitable buffer. Incubate the cells with the cocktail for 30 minutes at room temperature, protected from light.
-
Imaging: Wash the cells extensively with PBS and mount the coverslips for fluorescence microscopy.
Protocol 2: In Vitro Cell Uptake Assay with Radiolabeled Amino Acid Analogs
This protocol describes a method to quantify the uptake of a radiolabeled amino acid analog in cultured cancer cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a multi-well plate (e.g., 24-well) and allow them to adhere and grow for 24-48 hours.
-
Pre-incubation: Wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Uptake Initiation: Add the uptake buffer containing the radiolabeled amino acid analog (e.g., [18F]FAMP) at a known concentration and specific activity. For competition assays, co-incubate with a non-radiolabeled competitor.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 5, 15, 30, 60 minutes).
-
Uptake Termination: To stop the uptake, rapidly wash the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysate to scintillation vials and measure the radioactivity using a gamma counter.
-
Protein Normalization: In a parallel set of wells, determine the total protein content using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts. The results are typically expressed as a percentage of the initial dose per milligram of protein.
Conclusion: Selecting the Right Tool for the Scientific Question
The choice between using this compound analogs and traditional probes like AHA depends entirely on the biological question being addressed.
-
To investigate the dynamics of protein synthesis , identify newly synthesized proteins in response to a stimulus, or track the lifecycle of a proteome, AHA and the BONCAT methodology are the tools of choice .
-
To study amino acid transporter activity , visualize tumors based on their metabolic phenotype, or screen for drugs that inhibit amino acid uptake, radiolabeled this compound analogs are superior .
By understanding the distinct mechanisms and applications of these powerful molecular probes, researchers can more effectively design and interpret their experiments, leading to deeper insights into the complex and dynamic world of cellular metabolism.
References
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Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482-9487. [Link]
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Dieterich, D. C., Hodas, J. J., Gouzer, G., Shadrin, I. Y., Ngo, J. T., & Schuman, E. M. (2010). In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons. Nature neuroscience, 13(7), 897-905. [Link]
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Hinz, F. I., Dieterich, D. C., & Tirrell, D. A. (2012). Non-canonical amino acid tagging (NCAT) for the study of protein synthesis. Current opinion in chemical biology, 16(3-4), 321-328. [Link]
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Glenn, D. R., & Tirrell, D. A. (2009). Bioorthogonal noncanonical amino acid tagging (BONCAT). Methods in molecular biology (Clifton, N.J.), 497, 19-28. [Link]
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McConkey, C. A., & Collins, C. S. (2010). A bioorthogonal non-canonical amino acid tagging (BONCAT) strategy for the labeling and proteomic identification of newly synthesized proteins in Leishmania. Molecular & biochemical parasitology, 173(1), 60-63. [Link]
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Shashkova, E. V., & Levesque, E. (2021). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to Detect Newly Synthesized Proteins in Cells and Their Secretome. PloS one, 16(3), e0248259. [Link]
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Horiguchi, N., Kiyono, Y., Saji, H., & Fujibayashi, Y. (2007). Synthesis and evaluation of a new 18F-labeled amino acid for tumor imaging: O-(2-[18F]fluoroethyl)-D-tyrosine. Annals of nuclear medicine, 21(4), 231-237. [Link]
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Hayakawa, N., Lindner, S., Wängler, C., Wängler, B., Bartenstein, P., & Schirrmacher, R. (2010). Synthesis and in vitro and in vivo evaluation of a novel 18F-labeled L-proline derivative as a potential tumor imaging agent. Journal of medicinal chemistry, 53(16), 6125-6132. [Link]
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Kiick, K. L., Saxon, E., Tirrell, D. A., & Bertozzi, C. R. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19-24. [Link]
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Link, A. J., Vink, M. K., & Tirrell, D. A. (2007). Presentation and detection of azide-functionalized proteins. Methods in enzymology, 429, 429-449. [Link]
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G-Biosciences. (2018). BONCAT (Bioorthogonal Non-canonical Amino Acid Tagging): a method to define the translatome. [Link]
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Plass, T., Milles, S., Koehler, C., Schultz, C., & Lemke, E. A. (2012). Genetically encoded copper-free click chemistry. Angewandte Chemie International Edition, 51(16), 3878-3881. [Link]
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Ngo, J. T., & Tirrell, D. A. (2011). Noncanonical amino acids in the interrogation of cellular protein synthesis. Accounts of chemical research, 44(9), 677-685. [Link]
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Beatty, K. E., & Tirrell, D. A. (2008). A new method for the visualization of newly synthesized proteins in cells. ChemBioChem, 9(14), 2235-2238. [Link]
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Howden, A. J., & Trost, M. (2015). Quantitative analysis of newly synthesized proteins in cells and tissues. Current protocols in protein science, 81(1), 22-19. [Link]
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McConathy, J., & Goodman, M. M. (2008). Non-natural amino acids for tumor imaging using positron emission tomography. Current topics in medicinal chemistry, 8(11), 925-937. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (R)-2-amino-3-methoxypropanoic acid
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (R)-2-amino-3-methoxypropanoic acid (also known as O-Methyl-D-serine). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to build your trust by offering clear, technically grounded procedures that ensure the safe management of this compound, protecting both laboratory personnel and the environment. The causality behind each step is explained to provide a framework for a self-validating safety system within your institution.
Hazard Assessment and Profile
Understanding the hazard profile of a chemical is the bedrock of its safe handling and disposal. While the Safety Data Sheet (SDS) for this compound may not always classify it as a hazardous substance, a conservative approach is warranted due to its chemical structure as an amino acid derivative and the hazard profiles of similar compounds.[1] Structurally related chemicals often exhibit properties that can cause skin, eye, and respiratory irritation.[2][3] Furthermore, a significant lack of ecotoxicity data for this specific compound necessitates treating it as potentially harmful to the environment.[1]
The core principle is to prevent its release into the environment. Therefore, under no circumstances should this chemical or its containers be disposed of down the drain or in regular waste streams.[4][5]
For the purpose of establishing a robust safety protocol, we will operate under the precautionary principle, aligning our procedures with the potential hazards identified in related chemical structures.
| Parameter | Information & Rationale | Source(s) |
| Signal Word | Warning (Assumed based on related compounds) | [2][3] |
| Potential Hazard Classifications | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | [2][3][6][7] |
| Key Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | [1][2][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant safety goggles, nitrile gloves, lab coat, and closed-toe shoes. Use a fume hood when handling the powder form to control aerosols. | [4][8] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
| Hazardous Decomposition Products | During combustion, may produce carbon oxides and nitrogen oxides (NOx). | [3][9] |
Core Disposal Principle: Professional Waste Management
The central directive for the disposal of this compound is straightforward: All waste containing this chemical must be collected, properly labeled, and transferred to a licensed hazardous waste disposal company. [1][10]
Causality: Chemical waste generators are legally required to determine if a substance is hazardous and to ensure its proper disposal according to federal, state, and local regulations.[1] Given the lack of comprehensive environmental impact data for this specific compound, sewer disposal is prohibited to prevent unknown ecological consequences.[5] Professional disposal services have the expertise and facilities to handle such chemicals in an environmentally responsible manner, typically through high-temperature incineration or other approved methods.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to ensure safety and compliance from the point of waste generation to its final collection.
Step 1: Preparation and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are in a designated area, preferably a chemical fume hood, especially if dealing with the solid form to prevent dust inhalation.[4] Don the required PPE:
-
Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[11]
-
Hand Protection: Chemical-resistant nitrile gloves.[4]
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
Rationale: This step minimizes the risk of personal exposure via inhalation, skin contact, or eye contact during the waste handling process.[8]
Step 2: Waste Segregation and Collection
Proper segregation is critical for safe and efficient disposal.
-
Solid Waste: Collect unadulterated this compound powder, along with any grossly contaminated items like weigh boats or paper towels, in a dedicated solid waste container.[10]
-
Aqueous Waste: Collect solutions containing the compound in a dedicated aqueous waste container. Do not mix with organic solvents.[5]
-
Organic Solvent Waste: If the compound was dissolved in an organic solvent, collect it in a separate, appropriately designated halogenated or non-halogenated solvent waste container.[5]
-
Contaminated Sharps: Needles, syringes, or contaminated broken glassware must be placed in a designated sharps container.
-
Empty Containers: Thoroughly empty the original product container. Decontaminate it by rinsing three times with a suitable solvent (e.g., water or ethanol). Collect the rinsate as hazardous waste. Once the label is defaced or removed, the rinsed container can often be disposed of as regular lab glass or plastic waste, but confirm this with your institution's EHS office.[5]
Rationale: Segregating waste streams prevents potentially dangerous chemical reactions within the waste container and is often a requirement for acceptance by disposal facilities.[5]
Step 3: Containerization and Labeling
The integrity and clear communication of waste contents are paramount.
-
Container Choice: Use only compatible, non-reactive containers with secure, tight-fitting lids. For instance, do not store acidic solutions in metal containers.[5][12]
-
Labeling: Immediately label the waste container using your institution's official hazardous waste tag. The label must clearly state:
Rationale: Proper containerization prevents leaks and spills, while accurate labeling ensures safe handling by all personnel and is a strict regulatory requirement for waste transport and disposal.[5]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area within your laboratory.
-
Location: The SAA must be under the control of laboratory personnel and located at or near the point of generation.[5]
-
Secondary Containment: Place waste containers in a secondary containment bin to catch any potential leaks.[5]
-
Segregation: Keep incompatible waste streams physically separated within the SAA (e.g., acids away from bases, oxidizers away from flammables).[5]
Rationale: SAAs provide a safe, controlled, and compliant temporary storage location for hazardous waste, preventing accidental spills and exposures before collection.
Step 5: Arranging for Final Disposal
Once the waste container is full or you are ready to have it removed, follow your institutional procedures.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer.[10]
-
Schedule Pickup: Arrange for a pickup by the licensed waste disposal contractor your institution employs. Do not attempt to transport the chemical waste yourself.
Rationale: Final disposal must be handled by trained professionals who can transport and process the chemical waste in accordance with all transportation and environmental regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a small spill, adhere to the following procedure:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or involves other hazardous materials, evacuate the area and contact your EHS office.
-
PPE: For small, manageable spills, ensure you are wearing appropriate PPE before cleaning up.
-
Containment & Cleanup:
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or chemical safety officer.
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, professionalism, and environmental responsibility.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
